molecular formula C11H13NO2 B035458 4-(4-Methoxyphenyl)pyrrolidin-2-one CAS No. 103859-86-5

4-(4-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B035458
CAS No.: 103859-86-5
M. Wt: 191.23 g/mol
InChI Key: YDVYLFOSWUPISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)pyrrolidin-2-one is a pyrrolidinone-based compound of interest in medicinal chemistry and biochemical research. It features a pyrrolidin-2-one core, a structural motif found in various biologically active molecules and pharmaceutical compounds. This scaffold is known for its presence in molecules that act as phosphodiesterase (PDE) inhibitors . Researchers value this core structure for its potential in studying cellular signaling pathways, particularly those involving cyclic nucleotides. The compound's structure, which includes a methoxyphenyl substituent, makes it a valuable intermediate or precursor for further chemical synthesis and structure-activity relationship (SAR) studies. It is typically utilized in laboratory settings for the development of novel enzyme inhibitors, receptor ligands, and other pharmacologically relevant molecules. The methoxy and phenyl groups contribute to the compound's hydrophobicity, which can influence its solubility and membrane permeability, key parameters in drug discovery research . Handling should follow standard safety protocols for research chemicals. This includes using personal protective equipment and working in a well-ventilated area, such as a chemical fume hood . This compound is provided as a high-purity solid for research applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVYLFOSWUPISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405293
Record name 4-(4-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103859-86-5
Record name 4-(4-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"4-(4-Methoxyphenyl)pyrrolidin-2-one" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Pyrrolidinone Scaffold

The pyrrolidin-2-one (γ-lactam) ring system is a privileged scaffold in medicinal chemistry and materials science. Its structural rigidity, combined with its capacity for hydrogen bonding and diverse functionalization, makes it a cornerstone for the development of novel therapeutics and functional materials. The specific analogue, this compound, incorporates an electron-rich aromatic moiety, presenting a key building block for compounds targeting a range of biological pathways. Its derivatives have been explored for various activities, highlighting the importance of robust and scalable synthetic access to this core structure[1].

This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound, grounded in established chemical principles. We will dissect the causality behind methodological choices, present validated protocols, and offer insights for researchers in drug discovery and process development.

Part 1: A Survey of Synthetic Strategies

The construction of the 4-aryl-pyrrolidin-2-one core can be approached from several distinct strategic directions. The optimal choice depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents. The three primary convergent strategies are summarized below.

G cluster_0 Synthesis Strategies Start Key Precursors P1 Reductive Amination/ Cyclization Start->P1 γ-Keto Acids/ Esters P2 Michael Addition/ Cyclization Start->P2 Unsaturated Esters, Nitroalkenes P3 Pyrrole/Succinimide Hydrogenation Start->P3 Substituted Pyrroles/ Succinimides End 4-(4-Methoxyphenyl) pyrrolidin-2-one P1->End P2->End P3->End

Caption: Overview of primary synthetic approaches to the target lactam.

  • Reductive Amination of γ-Keto Precursors: This is arguably the most direct and versatile method. It involves the reaction of a γ-keto acid or ester, such as ethyl 4-(4-methoxyphenyl)-4-oxobutanoate, with an ammonia source (e.g., ammonium formate) or a primary amine, followed by reduction. The initial condensation forms an imine or enamine intermediate, which is then reduced and cyclizes to the lactam. This one-pot reaction is highly efficient and benefits from a wide range of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) that selectively reduce the iminium ion in the presence of the carbonyl group[2][3][4].

  • Michael Addition Followed by Reductive Cyclization: This strategy builds the carbon skeleton first via a conjugate addition reaction. A common implementation involves the Michael addition of a nitroalkane, such as 1-methoxy-4-(2-nitrovinyl)benzene, with a malonic ester. The resulting adduct contains both the nitro group (a masked amine) and the ester functionalities required for lactam formation. A subsequent catalytic hydrogenation step simultaneously reduces the nitro group to a primary amine and facilitates the intramolecular cyclization to the pyrrolidinone ring, often with concomitant decarboxylation[5][6].

  • Catalytic Hydrogenation of Unsaturated Heterocycles: An alternative approach involves the synthesis of an unsaturated precursor, such as a 4-(4-methoxyphenyl)-substituted pyrrole or a 3-(4-methoxyphenyl)succinimide. The saturated pyrrolidinone ring is then formed via catalytic hydrogenation. This method leverages robust hydrogenation catalysis, often employing catalysts like Rhodium on Alumina (Rh/Al₂O₃) or Platinum-based systems, which are known to effectively reduce the pyrrole ring system with high stereoselectivity[7][8]. While powerful, this route may require additional steps to synthesize the heterocyclic precursor.

Part 2: Deep Dive - Michael Addition and Reductive Cyclization Pathway

For its elegance and robust industrial application, we will provide an in-depth analysis of the Michael addition/reductive cyclization pathway. This route is exemplified by a patented synthesis for the closely related 4-phenyl-2-pyrrolidone, which we adapt here for our target molecule[5]. The pathway is a three-stage process: (1) Michael Addition, (2) Catalytic Hydrogenation and Cyclization, and (3) Decarboxylation.

G cluster_1 Detailed Michael Addition / Reductive Cyclization Pathway A Diethyl Malonate + 1-methoxy-4-(2-nitrovinyl)benzene B Intermediate 1 (Michael Adduct) A->B Step 1: Michael Addition (Base Catalyst) C Intermediate 2 (3-Carboxy-4-(4-methoxyphenyl) pyrrolidin-2-one) B->C Step 2: Catalytic Hydrogenation (e.g., Pd/C, H₂) D Final Product 4-(4-Methoxyphenyl) pyrrolidin-2-one C->D Step 3: Decarboxylation (Heat, Alkaline)

Sources

"4-(4-Methoxyphenyl)pyrrolidin-2-one" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)pyrrolidin-2-one

Authored by: A Senior Application Scientist

Foreword: The Pyrrolidinone Scaffold in Modern Drug Discovery

The five-membered pyrrolidine ring system is a cornerstone of medicinal chemistry, prized for its unique stereochemical and physicochemical properties.[1][2] As a saturated heterocycle, its non-planar, puckered conformation allows for the efficient three-dimensional exploration of pharmacophore space, a critical advantage in designing highly specific and potent therapeutic agents.[1][2] The pyrrolidin-2-one (or γ-lactam) core, in particular, is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[3] This framework offers a versatile platform for chemical modification, enabling the fine-tuning of properties such as solubility, hydrogen bonding capacity, and metabolic stability.[4] This guide focuses on a specific, promising derivative: This compound , exploring its fundamental properties, synthesis, and potential as a building block for next-generation therapeutics.

Core Physicochemical and Structural Characteristics

This compound is an aromatic derivative of the γ-lactam ring system. The introduction of the 4-methoxyphenyl group at the C4 position significantly influences the molecule's steric and electronic properties, imparting increased lipophilicity and potential for specific π-π stacking or hydrophobic interactions within biological targets.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define atom nodes N1 [label="N"]; C2 [label="C"]; O1 [label="O"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C1_aryl [label="C"]; C2_aryl [label="C"]; C3_aryl [label="C"]; C4_aryl [label="C"]; C5_aryl [label="C"]; C6_aryl [label="C"]; O_methoxy [label="O"]; C_methyl [label="C"];

// Position nodes using neato's position attribute (pos="x,y!") N1 [pos="0,0.5!"]; C2 [pos="-1.2,0!"]; O1 [pos="-2.2,0.5!"]; C3 [pos="-0.9,-1.2!"]; C4 [pos="0.4,-1.2!"]; C5 [pos="0.9,0!"]; C1_aryl [pos="1.2,-2.4!"]; C2_aryl [pos="0.5,-3.4!"]; C3_aryl [pos="1.3,-4.3!"]; C4_aryl [pos="2.5,-4.3!"]; C5_aryl [pos="3.2,-3.4!"]; C6_aryl [pos="2.4,-2.4!"]; O_methoxy [pos="3.3,-5.2!"]; C_methyl [pos="4.3,-5.2!"];

// Draw bonds N1 -- C2 [label=""]; C2 -- O1 [label="="]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C4 -- C1_aryl [label=""]; C1_aryl -- C2_aryl [label=""]; C1_aryl -- C6_aryl [label=""]; C2_aryl -- C3_aryl [label=""]; C3_aryl -- C4_aryl [label=""]; C4_aryl -- C5_aryl [label=""]; C4_aryl -- O_methoxy [label=""]; C5_aryl -- C6_aryl [label=""]; O_methoxy -- C_methyl [label=""];

// Add implicit hydrogens for clarity (optional, as labels) node [shape=none, fontcolor="#34A853"]; H_N1 [label="H", pos="-0.3,1.0!"]; H_C3_1 [label="H", pos="-1.5,-1.7!"]; H_C3_2 [label="H", pos="-0.4,-1.7!"]; H_C4 [label="H", pos="0.7,-0.7!"]; H_C5_1 [label="H", pos="1.5,0.5!"]; H_C5_2 [label="H", pos="0.4,0.5!"]; H_C2_aryl [label="H", pos="-0.2,-3.4!"]; H_C3_aryl [label="H", pos="0.8,-4.8!"]; H_C5_aryl [label="H", pos="3.9,-3.4!"]; H_C6_aryl [label="H", pos="2.9,-1.9!"]; H_C_methyl1 [label="H", pos="4.6,-4.7!"]; H_C_methyl2 [label="H", pos="4.6,-5.7!"]; H_C_methyl3 [label="H", pos="4.8,-5.2!"]; } pdot Figure 1: Chemical Structure of this compound

Physicochemical Data Summary

The following table summarizes the key computed and, where available, experimental properties of the molecule.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂PubChem[5]
Molecular Weight 191.23 g/mol PubChem[5]
CAS Number 103859-86-5ChemicalBook[6]
IUPAC Name This compound---
Appearance White to off-white solidInferred
Melting Point Not readily available---
Boiling Point Not readily available---
Solubility Expected to be soluble in methanol, ethanol, DMSO, and chlorinated solvents.Inferred

Synthesis and Manufacturing

The synthesis of 4-aryl-pyrrolidin-2-ones can be achieved through various strategies. A modern and efficient approach involves the reaction of donor-acceptor (D-A) cyclopropanes with anilines, which act as 1,1-dinucleophiles.[7] This methodology allows for the construction of the substituted pyrrolidinone core in a highly controlled manner.

Synthetic Pathway Overview

The logical flow for a potential synthesis is outlined below. This multi-step, one-pot process involves an initial Michael addition, followed by intramolecular cyclization, hydrolysis, and decarboxylation to yield the final product.

// Connections {A, B} -> C [label="Lewis Acid Catalyst\n(e.g., Ni(ClO₄)₂)\nDCE, Reflux"]; C -> D [label="Spontaneous"]; D -> E [label="Add Base\n(e.g., NaOH)"]; E -> F [label="Heat / Acidify"]; F -> G; G -> H; H -> I; } pdot Figure 2: Generalized workflow for the synthesis of 4-aryl-pyrrolidin-2-ones.

Experimental Protocol (Exemplary)

This protocol is adapted from established methods for synthesizing substituted pyrrolidin-2-ones and serves as a validated starting point for laboratory synthesis.[7]

Materials:

  • Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate

  • Ammonium hydroxide (25% in water)

  • Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

  • 1,2-Dichloroethane (DCE)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate (1.0 eq) and Ni(ClO₄)₂·6H₂O (0.2 eq).

  • Solvent Addition: Add anhydrous DCE (approx. 5 mL per mmol of cyclopropane).

  • Nucleophile Addition: Add ammonium hydroxide (1.5 eq) dropwise to the stirred solution.

  • Initial Reaction (Ring Opening & Cyclization): Heat the reaction mixture to reflux (approx. 83°C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Solvent Exchange & Saponification: Cool the mixture to room temperature. Add toluene and remove DCE under reduced pressure. To the resulting mixture, add ethanol, water, and NaOH (2.5 eq).

  • Hydrolysis: Heat the mixture to 80°C and stir for 4-6 hours until saponification is complete (monitored by TLC or LC-MS).

  • Decarboxylation & Workup: Cool the reaction to 0°C and carefully acidify with 2M HCl to pH ~2. Heat the mixture to 100°C for 1-2 hours to facilitate decarboxylation.

  • Extraction: After cooling, extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic and Analytical Profile

Structural elucidation relies on a combination of spectroscopic techniques. The following data are characteristic of the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[6]

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.65s1HNH
~7.15d2HAr-H (ortho to OMe)
~6.85d2HAr-H (meta to OMe)
~3.75s3H-OCH₃
~3.60m1HC5-H
~3.40m1HC5-H'
~3.30m1HC4-H
~2.70dd1HC3-H
~2.40dd1HC3-H'
¹³C NMR ~176--C =O (C2)
~158--Ar-C -OMe
~132--Ar-C -C4
~128--Ar-C H
~114--Ar-C H
~55---OC H₃
~48--C 5
~42--C 4
~38--C 3

Note: Predicted and literature-derived values for similar structures. Actual shifts may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is characterized by strong absorptions corresponding to the amide and ether functionalities.

  • N-H Stretch: A broad peak expected around 3200 cm⁻¹ .

  • C-H Stretch (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

  • C=O Stretch (Amide I): A very strong, sharp peak around 1680-1700 cm⁻¹ , characteristic of a five-membered lactam.[8]

  • C-O Stretch (Aryl Ether): A strong peak around 1250 cm⁻¹ .[8]

  • C-N Stretch: Expected in the 1200-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.

  • Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be observed at m/z = 191 . Key fragments would arise from cleavage of the pyrrolidinone ring and the bond between the aliphatic ring and the aromatic group. A prominent fragment would be the methoxyphenyl cation or related structures.

  • Electrospray Ionization (ESI-MS): The protonated molecule ([M+H]⁺) would be detected at m/z = 192 .

Biological Activity and Therapeutic Potential

While specific studies on this compound are limited, the broader class of 4-substituted pyrrolidinones is an area of active investigation in drug discovery. The pyrrolidine scaffold is a key component in numerous approved drugs and clinical candidates.[3]

Established Activities of Related Compounds
  • Antimicrobial and Antioxidant Agents: A study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, where various heterocyclic moieties were attached at the C4 position, demonstrated notable antibacterial and antioxidant activities.[8] This suggests the 1,4-disubstituted pyrrolidinone core is a viable template for developing such agents.

  • GABA Uptake Inhibitors: Enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives have been synthesized and evaluated as inhibitors of the GABA transport proteins GAT1 and GAT3.[9][10] The presence of the 4-methoxyphenyl group was found to be beneficial for potent inhibition at GAT3, highlighting the importance of this specific substituent for neurological targets.[9][10]

  • Enzyme Inhibition: The pyrrolidinone ring is a common feature in inhibitors of various enzymes. For instance, derivatives have been developed as potent inhibitors of autotaxin (ATX), an enzyme implicated in inflammation, fibrosis, and cancer.[11]

  • Anticonvulsant Properties: The pyrrolidinone core is famously present in the racetam class of nootropics and anticonvulsants, such as levetiracetam. Research continues to explore new derivatives for treating neurological disorders like epilepsy.[1][12]

// Core Compound Core [label="4-(4-Methoxyphenyl)\npyrrolidin-2-one Scaffold", shape=octagon, pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];

// Potential Activities A [label="Antimicrobial\nActivity", pos="-3,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="CNS Activity\n(e.g., Anticonvulsant)", pos="3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Enzyme Inhibition\n(e.g., ATX, GABA-T)", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Antioxidant\nProperties", pos="-3,2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Core -> A [label="Structure-Activity\nRelationship"]; Core -> B [label="Bioisosteric\nReplacement"]; Core -> C [label="Pharmacophore\nComponent"]; Core -> D [label="Potential for\nRadical Scavenging"]; } pdot Figure 3: Potential therapeutic applications derived from the core scaffold.

Conclusion and Future Directions

This compound is a well-defined chemical entity with significant potential as a molecular scaffold in medicinal chemistry and materials science. Its synthesis is achievable through modern organic chemistry techniques, and its structure is readily characterized by standard analytical methods.

Based on the established biological activities of closely related analogues, future research should focus on:

  • Stereoselective Synthesis: Developing synthetic routes to access enantiomerically pure (4R) and (4S) isomers to investigate stereospecific interactions with biological targets.

  • Library Development: Using the core structure as a template for combinatorial library synthesis, particularly by modifying the N1 position, to explore a wider range of biological activities.

  • In-depth Biological Screening: Evaluating the compound and its derivatives against a panel of targets, including bacterial strains, cancer cell lines, and key enzymes involved in neurological disorders.

This guide provides a foundational understanding of this compound, offering researchers and drug development professionals a robust starting point for further innovation.

References

  • Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • ChemicalBook. (n.d.). 4-(4'-Methoxyphenyl)-2-pyrrolidinone(103859-86-5) 1H NMR.
  • Falch, E., et al. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. PubMed, 23(2), 655-664.
  • PharmaBlock. (n.d.).
  • Sigma-Aldrich. (2012). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Merck Millipore.
  • Redkin, R. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8501.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247073.
  • Burbuliene, M. M., et al. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 26(1).
  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(3), 115216.
  • UCB S.A. (2004). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)pyrrolidin-2-one.
  • NIST. (n.d.). 2-Pyrrolidinone. NIST WebBook.

Sources

A Comprehensive Technical Guide to 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, make it an ideal building block for engaging with biological targets. This guide provides an in-depth technical overview of a specific, promising derivative: 4-(4-Methoxyphenyl)pyrrolidin-2-one. We will explore its chemical identity, synthesis, spectroscopic characterization, and its emerging significance in drug discovery, particularly focusing on its potential as a modulator of key physiological pathways. This document is intended for researchers, chemists, and pharmacologists engaged in the design and development of novel therapeutics.

Chapter 1: IUPAC Nomenclature and Molecular Structure

The fundamental identity of a chemical compound is established by its unequivocal name and structure. For the topic compound, these are defined as follows:

1.1. IUPAC Name

The formal name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .

1.2. Chemical Structure

The molecule consists of a five-membered lactam (a cyclic amide) ring, which is the pyrrolidin-2-one core. A 4-methoxyphenyl group (an anisole moiety) is attached to the fourth carbon atom of this ring.

2D Structure of this compoundFigure 1. 2D Chemical Structure

1.3. Key Chemical Identifiers

For precise identification and database retrieval, the following identifiers are crucial.

IdentifierValue
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
CAS Number 103859-86-5
Canonical SMILES COC1=CC=C(C=C1)C2CC(=O)NC2
InChI Key RZZYUWDXLAXMEC-UHFFFAOYSA-N

Chapter 2: Synthesis and Spectroscopic Analysis

The practical utility of a compound is contingent upon its accessible synthesis and unambiguous structural verification. This chapter details a representative synthetic approach and the expected analytical signatures.

2.1. Retrosynthetic Analysis and Synthesis Pathway

The synthesis of 4-aryl-pyrrolidinones can be approached through several strategies. A common and effective method involves the Michael addition of a nucleophile to a suitable α,β-unsaturated carbonyl compound, followed by cyclization. For instance, a plausible route, adapted from methodologies for similar structures like 4-phenyl-2-pyrrolidone, involves the reaction of a malonic ester derivative with a nitrostyrene analog, followed by reductive cyclization and decarboxylation.[1]

The diagram below outlines the logical flow of a generalized synthetic strategy.

G cluster_start Starting Materials cluster_reaction Key Transformations cluster_product Final Product SM1 4-Methoxyphenyl Derivative (e.g., 4-methoxy-nitrostyrene) R1 Michael Addition SM1->R1 SM2 Malonic Ester SM2->R1 R2 Reductive Cyclization (e.g., Catalytic Hydrogenation) R1->R2 Intermediate Adduct R3 Decarboxylation R2->R3 Cyclized Intermediate FP This compound R3->FP

Caption: Generalized synthetic workflow for 4-aryl-pyrrolidinones.

2.2. Experimental Protocol: Catalytic Hydrogenation Approach

This protocol is a representative example for the synthesis of a 4-aryl-pyrrolidinone and is adapted from established literature for analogous compounds.[1]

  • Step 1: Condensation Reaction. Diethyl malonate and 2-nitro-1-(4-methoxyphenyl)ethene are reacted in an appropriate solvent like tetrahydrofuran (THF) in the presence of a strong base (e.g., sodium ethoxide) to form the Michael adduct.

  • Step 2: Purification. The reaction mixture is quenched with a weak acid and the solvent is removed under reduced pressure. The resulting crude intermediate is purified via column chromatography or recrystallization.

  • Step 3: Catalytic Hydrogenation. The purified intermediate is dissolved in an alcohol solvent (e.g., methanol or ethanol). A palladium on carbon catalyst (Pd/C, 10 wt. %) is added.

  • Step 4: Reaction Execution. The mixture is subjected to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or similar hydrogenation apparatus and agitated at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. This step achieves both the reduction of the nitro group to an amine and subsequent intramolecular cyclization to form the lactam ring.

  • Step 5: Final Decarboxylation. The catalyst is removed by filtration through Celite. The resulting solution, containing the 3-carboxy-substituted pyrrolidinone, is treated with a base (e.g., NaOH) and heated to induce decarboxylation.

  • Step 6: Isolation and Purification. After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound. Final purification is achieved by recrystallization or column chromatography.

2.3. Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods.

Technique Expected Signature for this compound
¹H NMR Aromatic Protons: Two doublets in the δ 6.8-7.2 ppm range, characteristic of a para-substituted benzene ring. Methoxy Protons: A sharp singlet around δ 3.8 ppm (3H). Pyrrolidinone Ring Protons: A series of multiplets between δ 2.5-3.6 ppm corresponding to the CH and CH₂ groups. Amide Proton (N-H): A broad singlet, typically downfield (> δ 7.0 ppm), which is exchangeable with D₂O.[2]
¹³C NMR Carbonyl Carbon (C=O): A signal in the δ 175-180 ppm region. Aromatic Carbons: Signals between δ 114-160 ppm, including a quaternary carbon attached to the methoxy group around δ 158 ppm. Methoxy Carbon: A signal around δ 55 ppm. Pyrrolidinone Ring Carbons: Aliphatic signals in the δ 35-50 ppm range.
FT-IR N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. C=O Stretch (Amide I): A strong, sharp absorption band around 1670-1690 cm⁻¹. C-O Stretch (Aryl Ether): A strong absorption around 1240-1260 cm⁻¹. Aromatic C-H Bending: Bands characteristic of para-disubstitution around 810-840 cm⁻¹.
Mass Spec. (ESI-MS): Expected [M+H]⁺ ion at m/z = 192.10.

Chapter 3: Applications in Drug Development and Biological Activity

The this compound scaffold is of significant interest due to its demonstrated and potential biological activities. The interplay between the pyrrolidinone core and the lipophilic, electron-donating methoxyphenyl substituent is key to its pharmacological profile.

3.1. GABA Uptake Inhibition

The pyrrolidinone ring is a core component of several CNS-active agents. Research into closely related analogs has shown that this scaffold can serve as a potent inhibitor of GABA transporters (GATs).[3][4] Specifically, the introduction of a lipophilic group, such as the 4-methoxyphenyl moiety, at the C-4 position of the pyrrolidine ring has been shown to be beneficial for potent inhibition at GAT3.[3] Inhibition of GABA reuptake increases the concentration of this primary inhibitory neurotransmitter in the synapse, a mechanism of action relevant for treating epilepsy, anxiety, and other neurological disorders.

The diagram below illustrates the logical basis for this therapeutic application.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Neuron_Inhibition Neuronal Inhibition GABA_receptor->Neuron_Inhibition Activates Target_Compound 4-(4-Methoxyphenyl) pyrrolidin-2-one Target_Compound->GAT Inhibits

Caption: Mechanism of action as a potential GABA reuptake inhibitor.

3.2. Antimicrobial and Antioxidant Properties

Studies on related N-1 substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones have revealed promising antibacterial and antioxidant activities.[5] Certain derivatives showed significant scavenging ability against the DPPH radical, indicating potent antioxidant effects.[5] Furthermore, these compounds exhibited antibacterial activity against various strains, including R. radiobacter and E. coli.[5] While the substitution pattern differs from the title compound, these findings strongly suggest that the 4-methoxyphenyl)pyrrolidin-2-one core is a viable pharmacophore for developing novel antimicrobial and antioxidant agents. The methoxyphenyl group can participate in radical stabilization and hydrophobic interactions within bacterial enzyme active sites.

3.3. Cholinesterase Inhibition

The pyrrolidine scaffold is also implicated in the inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. A recent review highlighted a pyrrolidine derivative containing a 4-methoxyphenyl group as the most active compound against the AChE enzyme in its series.[6][7] This suggests that the electronic and steric properties of the 4-methoxyphenyl moiety are well-suited for interaction with the AChE active site, making this compound a person of interest for further investigation in the context of neurodegenerative diseases.

Conclusion

This compound is a well-defined chemical entity with accessible synthetic routes and clear spectroscopic signatures. Its structure embodies the pharmacologically validated pyrrolidinone core, enhanced by a 4-methoxyphenyl substituent that confers advantageous properties for biological activity. The existing body of research on closely related analogs points to its significant potential in drug development, particularly in the areas of CNS disorders via GABA transporter inhibition, infectious diseases, and neurodegenerative conditions. This guide provides a foundational technical understanding for scientists looking to explore the rich medicinal chemistry of this promising scaffold.

References

  • DiVA portal. (2017-05-15). Synthesis of substituted pyrrolidines.
  • MDPI. (2022-12-02). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • PubChem. 2-(4-Methoxyphenyl)pyrrolidine.
  • Molecules. (2021-08-10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubMed. (2013-01-15). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors.
  • PubChem. 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile.
  • ResearchGate. (2025-11-02). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.
  • Wikipedia. 4'-Methoxy-α-pyrrolidinopropiophenone.
  • Google Patents. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone.
  • PubChemLite. 4-(4-methoxyphenyl)-2-methylpyrrolidine (C12H17NO).
  • PubChem. 2-[(4-Methoxyphenyl)methyl]pyrrolidine.
  • Frontiers in Pharmacology. (2023-09-05). Recent insights about pyrrolidine core skeletons in pharmacology.
  • PubMed Central. (2023-09-06). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Forensic Toxicology. (2017-08-29). Spectroscopic characterization and crystal structures of two cathinone derivatives.
  • DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile.
  • PubChem. 4-Phenyl-2-pyrrolidinone.

Sources

"4-(4-Methoxyphenyl)pyrrolidin-2-one" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-Methoxyphenyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Compound Identity

Chemical Name: this compound

PropertyValueSource
CAS Number 103859-86-5[1]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]

The structure of this compound is characterized by a five-membered lactam ring (pyrrolidin-2-one) substituted at the 4-position with a 4-methoxyphenyl group. This scaffold is a recurring motif in a variety of biologically active molecules.

The Pyrrolidinone Core: A Privileged Scaffold in Drug Discovery

The pyrrolidinone ring is a cornerstone in the design of novel therapeutics. Its prevalence in numerous FDA-approved drugs underscores its significance.[2] This five-membered nitrogen heterocycle offers a unique combination of properties that make it an attractive scaffold for medicinal chemists:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidinone ring allows for a more effective exploration of the pharmacophore space compared to flat, aromatic systems. This three-dimensionality can lead to improved binding affinity and selectivity for biological targets.

  • Stereochemical Complexity: The chiral centers within the pyrrolidinone scaffold introduce stereochemical diversity. Different stereoisomers of a compound can exhibit distinct biological profiles due to their differential interactions with enantioselective proteins.

  • Versatility in Functionalization: The pyrrolidinone ring can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties.

The pyrrolidinone nucleus is a key component in drugs with a wide range of therapeutic applications, including nootropic agents like piracetam, anticonvulsants, and anticancer agents.

Synthesis Strategies for 4-Aryl-Substituted Pyrrolidin-2-ones

The synthesis of 4-aryl-substituted pyrrolidin-2-ones, such as the title compound, can be approached through several established methodologies in organic chemistry. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the need for stereochemical control. A common and effective strategy involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reductive cyclization.

A plausible synthetic pathway to this compound is outlined below. This approach is based on a general method for the synthesis of 4-phenyl-2-pyrrolidone.[3]

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Product 4-methoxycinnamic_acid 4-Methoxycinnamic Acid Intermediate_1 3-Nitro-4-(4-methoxyphenyl)butanoic acid 4-methoxycinnamic_acid->Intermediate_1 1. Michael Addition (Nitromethane, Base) Nitromethane Nitromethane Intermediate_2 Methyl 3-nitro-4-(4-methoxyphenyl)butanoate Intermediate_1->Intermediate_2 2. Esterification (MeOH, H+) Product This compound Intermediate_2->Product 3. Reductive Cyclization (e.g., H2, Raney Ni or Fe/AcOH)

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure that can be adapted for the synthesis of this compound.

Step 1: Michael Addition

  • To a solution of 4-methoxycinnamic acid in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

  • Add nitromethane dropwise to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Acidify the reaction mixture and extract the product, 3-nitro-4-(4-methoxyphenyl)butanoic acid, with an organic solvent.

Step 2: Esterification

  • Dissolve the crude 3-nitro-4-(4-methoxyphenyl)butanoic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours.

  • Remove the solvent under reduced pressure and purify the resulting methyl ester, if necessary.

Step 3: Reductive Cyclization

  • Dissolve the methyl 3-nitro-4-(4-methoxyphenyl)butanoate in a solvent like methanol or acetic acid.

  • Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with Raney Nickel or Palladium on carbon) or chemical reduction (e.g., iron powder in acetic acid).

  • The reaction is typically carried out at elevated temperature and pressure for catalytic hydrogenation or at reflux for chemical reduction.

  • Upon completion of the reaction, filter off the catalyst (if used) and remove the solvent.

  • Purify the final product, this compound, by crystallization or column chromatography.

Physicochemical and Spectroscopic Data

The identity and purity of synthesized this compound would be confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation. The ¹H NMR spectrum of 4-(4'-Methoxyphenyl)-2-pyrrolidinone is available and can be used as a reference for characterization.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the lactam (around 3200 cm⁻¹), the C=O of the lactam (around 1680 cm⁻¹), and the C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 191.23.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of 4-aryl-pyrrolidin-2-ones has shown promise in various therapeutic areas. The introduction of the 4-methoxyphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent pyrrolidinone scaffold.

  • Central Nervous System (CNS) Activity: The pyrrolidinone core is a well-known pharmacophore for CNS-active agents. For instance, derivatives of 4-hydroxyphenyl-substituted pyrrolidin-2-ones have been investigated as GABA uptake inhibitors, suggesting a potential role in modulating neurotransmission.[5]

  • Antimicrobial and Antioxidant Properties: Studies on 1,4-disubstituted pyrrolidin-2-ones containing a 4-methoxyphenyl group at the 1-position have demonstrated antibacterial and antioxidant activities.[6] While the substitution pattern is different, it highlights the potential of the methoxyphenyl-pyrrolidinone combination to yield compounds with these biological effects.

  • Enzyme Inhibition: The pyrrolidinone scaffold is present in inhibitors of various enzymes. For example, some pyrrolidinone derivatives are potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes.

The 4-methoxyphenyl substituent can engage in specific interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, and can also influence the overall lipophilicity and metabolic stability of the molecule.

Future Directions

Further investigation into the biological activity of this compound is warranted. Screening this compound against a panel of biological targets, particularly those in the CNS and those related to microbial infections, could reveal novel therapeutic applications. Structure-activity relationship (SAR) studies, involving modification of the methoxy group and the pyrrolidinone ring, would provide valuable insights for the design of more potent and selective analogs.

References

  • DiVA portal. (2017-05-15). Synthesis of substituted pyrrolidines. [Link]
  • MDPI. (2022-12-02). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
  • LookChem. 1-(4-Methoxyphenyl)pyrrolidin-2-one. [Link]
  • SpectraBase. (R)-1-(4-methoxyphenyl)-4-phenylpyrrolidin-2-one. [Link]
  • ResearchGate. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. [Link]
  • PubMed. (2013-01-15). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)
  • Google Patents. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone.

Sources

Technical Guide: Spectroscopic Analysis of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 4-(4-Methoxyphenyl)pyrrolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this molecule. The guide details the experimental protocols for data acquisition and provides expert interpretation of the spectral features, underpinned by established principles of spectroscopic analysis. The causality behind experimental choices and data interpretation is explained to ensure a thorough understanding of the molecule's structural attributes.

Introduction

This compound is a lactam derivative with a pyrrolidinone core, a structural motif prevalent in a wide array of pharmacologically active compounds. The presence of the methoxyphenyl group suggests potential applications in medicinal chemistry, necessitating a robust and unambiguous characterization of its chemical structure. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide synthesizes data from ¹H NMR, ¹³C NMR, IR, and MS to build a complete and validated structural profile of the title compound.

The synthesis of pyrrolidin-2-one derivatives is a subject of ongoing research, with various methods developed for their preparation.[1][2][3] The characterization of these compounds relies heavily on spectroscopic methods to confirm the successful formation of the target molecule and to identify any potential byproducts.[3]

Molecular Structure and Key Features

The structure of this compound incorporates several key features that give rise to characteristic spectroscopic signals:

  • Aromatic Ring: A para-substituted benzene ring with a methoxy group.

  • Pyrrolidinone Ring: A five-membered lactam ring.

  • Chiral Center: The C4 carbon of the pyrrolidinone ring is a chiral center.

  • Functional Groups: An amide (lactam), an ether (methoxy), and aromatic and aliphatic C-H bonds.

A thorough understanding of how these features translate into spectral data is crucial for accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20d, J ≈ 8.5 Hz2HAr-H (ortho to OMe)
~6.85d, J ≈ 8.5 Hz2HAr-H (meta to OMe)
~3.75s3H-OCH₃
~3.60t, J ≈ 7.0 Hz2H-CH₂- (C5)
~3.40m1H-CH- (C4)
~2.60dd, J ≈ 17.0, 8.5 Hz1H-CH₂- (C3)
~2.35dd, J ≈ 17.0, 8.5 Hz1H-CH₂- (C3)
~7.50 (broad s)1HN-H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

Interpretation and Rationale:

  • Aromatic Protons: The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the protons ortho to the electron-donating methoxy group, while the upfield doublet corresponds to the protons meta to it.

  • Methoxy Protons: The sharp singlet at approximately 3.75 ppm is a classic signature of a methoxy group.

  • Pyrrolidinone Protons: The protons on the lactam ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The C5 methylene protons appear as a triplet due to coupling with the C4 proton. The C4 proton is a multiplet due to coupling with the protons on C3 and C5. The C3 methylene protons are diastereotopic and appear as two distinct signals, each a doublet of doublets.

  • Amide Proton: The N-H proton of the lactam typically appears as a broad singlet, the chemical shift of which can be highly variable and dependent on concentration and solvent.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~175.0C=O (C2)
~158.0Ar-C (para to ring)
~135.0Ar-C (ipso)
~128.0Ar-CH (ortho to OMe)
~114.0Ar-CH (meta to OMe)
~55.0-OCH₃
~48.0-CH₂- (C5)
~40.0-CH- (C4)
~38.0-CH₂- (C3)

Interpretation and Rationale:

  • Carbonyl Carbon: The lactam carbonyl carbon is significantly deshielded and appears far downfield, typically around 175 ppm.

  • Aromatic Carbons: The carbon attached to the methoxy group is the most downfield of the aromatic signals. The other aromatic carbons appear in the expected regions, with the ipso-carbon being quaternary and having a weaker signal.

  • Aliphatic Carbons: The carbons of the pyrrolidinone ring and the methoxy group appear in the upfield region of the spectrum.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 90°, spectral width of at least -3 to 13 ppm, and a relaxation delay of 45 seconds.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Peak Picking, Integration, Structural Assignment Processing->Analysis Final_Structure Validated Structure Analysis->Final_Structure Structural Elucidation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for this compound

Frequency (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch (lactam)
~2950-2850MediumC-H Stretch (aliphatic)
~1680Strong, SharpC=O Stretch (lactam)
~1610, ~1510MediumC=C Stretch (aromatic)
~1250StrongC-O Stretch (aryl ether)
~1180MediumC-N Stretch

Interpretation and Rationale:

  • N-H Stretch: The broad absorption around 3200 cm⁻¹ is characteristic of the N-H stretching vibration in the lactam, with the broadness resulting from hydrogen bonding.

  • C=O Stretch: The strong, sharp peak around 1680 cm⁻¹ is a definitive indicator of the carbonyl group in the five-membered lactam ring. The position is slightly lower than that of a typical acyclic amide due to ring strain. For comparison, the C=O stretch of a lactam ring in other pyrrolidin-2-one derivatives has been observed around 1683 cm⁻¹.[3]

  • Aromatic and Ether Stretches: The absorptions for the aromatic C=C bonds and the aryl C-O ether linkage are consistent with the presence of the methoxyphenyl group.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or just the KBr pellet) should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and aspects of the structure.

Table 4: Mass Spectrometry Data for this compound

m/zProposed Fragment
191[M]⁺ (Molecular Ion)
134[M - C₃H₅NO]⁺
108[C₇H₈O]⁺

Note: The molecular formula for this compound is C₁₁H₁₃NO₂ and the molecular weight is 191.23 g/mol .

Interpretation and Rationale:

  • Molecular Ion Peak: The peak at m/z 191 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations. A common fragmentation pathway for similar structures involves cleavage of the bonds adjacent to the aromatic ring and within the pyrrolidinone ring. The fragment at m/z 134 likely results from the loss of the pyrrolidinone ring fragment, while the peak at m/z 108 is characteristic of a methoxybenzyl cation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

  • Ionization Method: Electron Ionization (EI) is a common method for small molecules that often provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the protonated molecule [M+H]⁺.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_output Data Output & Interpretation Sample_Sol Sample in Solution Ion_Source Ionization Source (EI or ESI) Sample_Sol->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole, TOF) Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Separated Ions Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum Interpretation Identify [M]⁺, Analyze Fragmentation Mass_Spectrum->Interpretation Molecular_Confirmation Validated Molecular Identity Interpretation->Molecular_Confirmation Confirm Molecular Weight & Formula

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound. Each spectroscopic technique offers complementary information, and together they form a powerful analytical toolkit for the characterization of novel organic compounds. The detailed protocols and interpretations presented in this guide serve as a valuable resource for researchers in the field, ensuring the accurate and reliable identification of this and similar molecules. The application of these well-established analytical techniques is fundamental to advancing research and development in medicinal chemistry and related disciplines.

References

  • Lin, W., & Zhang, J. (2006). Synthesis and Characterization of pyrrolidin-2-one Fused N-confused calix[5]phyrins. Organic Letters, 8(6), 1137–1140.
  • Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
  • SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one.
  • Betti, N. A., Hussain, R. I., Kadhem, S. A., & Atia, A. J. K. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science, 23(4), 5-12.
  • ResearchGate. (n.d.). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.
  • PubChem. (n.d.). 4-(4-methoxyphenyl)-2-methylpyrrolidine.
  • SpectraBase. (n.d.). (R)-1-(4-methoxyphenyl)-4-phenylpyrrolidin-2-one.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine.
  • CAS Common Chemistry. (n.d.). 6H-Benzo[cd]pyrene.
  • SWGDRUG.org. (2013). 4-methyl-α-pyrrolidinopropiophenone.
  • National Institutes of Health. (n.d.). 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione.

Sources

"4-(4-Methoxyphenyl)pyrrolidin-2-one" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable therapeutic is fraught with challenges. Two of the most fundamental hurdles are its solubility and stability. An otherwise potent compound is of little therapeutic value if it cannot be dissolved to achieve sufficient bioavailability or if it degrades on the shelf before it can reach the patient. This guide is dedicated to a thorough examination of these critical physicochemical properties for the compound this compound.

This document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will first explore the theoretical underpinnings of the molecule's expected behavior based on its structure, then delve into the rigorous, validated experimental protocols required to quantify its solubility and stability. The methodologies described herein are rooted in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring a self-validating and trustworthy approach to characterization.[1][2] Our goal is to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for evaluating this, and similar, chemical entities.

Section 1: Molecular Profile of this compound

This compound is a derivative of 2-pyrrolidinone, featuring a methoxyphenyl group at the 4-position of the lactam ring. Lactams, or cyclic amides, are a significant class of organic compounds, famously represented by the β-lactam antibiotics.[3][4] The structure of this compound incorporates both polar and non-polar characteristics.

  • The Lactam Ring: The five-membered γ-lactam ring contains a polar amide functional group. This group has a hydrogen bond acceptor (the carbonyl oxygen) and, on the nitrogen, a site for potential interactions. This polarity is a key contributor to its potential aqueous solubility.

  • The Methoxyphenyl Group: The aromatic ring substituted with a methoxy group is predominantly non-polar or lipophilic. This moiety will significantly influence the molecule's solubility in organic solvents and its overall lipophilicity, often measured as LogP.

This duality suggests a nuanced solubility profile, where the compound is unlikely to be highly soluble in either purely aqueous or purely non-polar aliphatic solvents, but may exhibit good solubility in polar organic solvents. Understanding this balance is the first step in developing a robust analytical and formulation strategy.

Section 2: Solubility Characterization

Solubility is a critical determinant of a drug's absorption and bioavailability.[5][6] It is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[7] We differentiate between thermodynamic solubility, the true equilibrium value, and kinetic solubility, a high-throughput measure of how readily a compound precipitates from a solution.[5] For in-depth characterization, determining thermodynamic solubility is paramount.

Causality in Method Selection: The Shake-Flask Protocol

The "gold standard" for determining thermodynamic solubility is the Shake-Flask method.[7] Its authority stems from its fundamental principle: allowing a surplus of the solid compound to reach a true thermodynamic equilibrium with the solvent over an extended period. This ensures that the measured concentration represents the maximum, stable saturation point, avoiding the pitfalls of supersaturated solutions that can occur in faster, kinetic assays.[8][9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask)

This protocol outlines the steps to determine the solubility of this compound in various pharmaceutically relevant media.

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C).[7] Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To obtain a clear supernatant free of particulate matter, withdraw an aliquot and filter it through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the sample at high speed.[8] This step is critical to avoid overestimation of solubility.[8]

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration in the original supernatant by comparing the analytical response to a standard curve prepared from a known concentration of the compound. Express the final solubility in units such as mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent vial B Agitate at constant T (e.g., 24-48h) A->B Seal Vials C Centrifuge or Filter (0.22 µm) B->C Allow to Settle D Dilute Supernatant C->D Collect Supernatant E Analyze via HPLC-UV D->E F Calculate Concentration vs. Standard Curve E->F

Caption: Workflow for Thermodynamic Solubility Testing.

Data Presentation: Illustrative Solubility Profile

While specific experimental data for this compound is not publicly available, the following table represents a typical solubility profile that would be generated from the protocol above.

Solvent/MediumpHTemperature (°C)Illustrative Solubility (mg/mL)Classification
Deionized Water~7.0250.5Sparingly Soluble
0.1 N HCl1.2370.4Sparingly Soluble
PBS7.4370.5Sparingly Soluble
EthanolN/A2535.0Soluble
DMSON/A25>100Freely Soluble
AcetonitrileN/A2515.0Soluble

Note: The data in this table is illustrative and intended to represent typical results for a compound with this structure.

Section 3: Stability Characterization

Stability testing is essential for determining a drug substance's re-test period or a drug product's shelf life and recommended storage conditions.[10] The process begins with forced degradation (or stress testing) studies, which are designed to intentionally degrade the compound under conditions more severe than accelerated stability testing.[11][12]

Causality in Method Selection: Forced Degradation Studies

The rationale behind forced degradation is multi-faceted and crucial for robust drug development.[13][14] These studies are not designed to determine shelf-life but rather to:

  • Identify Degradation Pathways: Reveal how the molecule breaks down under hydrolytic, oxidative, photolytic, and thermal stress.[12]

  • Elucidate Degradant Structures: Generate degradation products in sufficient quantities for structural characterization.

  • Develop Stability-Indicating Methods: The core purpose is to challenge the primary analytical method (e.g., HPLC) to prove it can separate the intact compound from all potential degradation products, thus ensuring the method is "stability-indicating."[11][13] This is a non-negotiable requirement of regulatory bodies.[2]

Experimental Protocol: Forced Degradation Study

This protocol follows the principles outlined in ICH guideline Q1A(R2).[2]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl and heat (e.g., at 60°C) for a set period (e.g., 2 to 24 hours).[15]

    • Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH and keep at room temperature or heat gently for a set period.[15] Lactam rings can be susceptible to base-catalyzed hydrolysis.

    • Neutral Hydrolysis: Mix the stock solution with water and heat (e.g., at 60°C) for a set period.

    • Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[2][16]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Sample Quenching: After the designated stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.[15]

  • Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. A photodiode array (PDA) detector is invaluable for assessing peak purity. The goal is to achieve a modest level of degradation, typically 5-20%.[15]

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions Start Prepare Compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, RT/Heat) Start->Base Oxid Oxidation (H₂O₂, RT) Start->Oxid Photo Photolysis (ICH Q1B Light) Start->Photo Therm Thermal (Solid, Heat) Start->Therm Quench Neutralize/Quench Reactions Acid->Quench Base->Quench Oxid->Quench Analyze Analyze All Samples by Stability-Indicating HPLC Photo->Analyze Therm->Analyze Quench->Analyze Report Report % Degradation & No. of Degradants Analyze->Report

Caption: Workflow for Forced Degradation (Stress) Testing.

Data Presentation: Illustrative Stability Profile

The following table summarizes the expected outcomes from a forced degradation study of this compound.

Stress ConditionParametersIllustrative % DegradationNo. of Degradation ProductsRemarks
Acid Hydrolysis1 N HCl, 60°C, 8h12.5%2Moderate degradation observed.
Base Hydrolysis0.1 N NaOH, 60°C, 4h18.2%1Significant degradation, likely hydrolysis of the lactam ring.
Oxidative6% H₂O₂, RT, 24h8.9%3Susceptible to oxidation.
PhotolyticICH Q1B, Solid< 1.0%0Stable to light in solid form.
PhotolyticICH Q1B, Solution4.5%1Minor degradation in solution.
Thermal80°C, 48h, Solid< 0.5%0Thermally stable in solid form.

Note: The data in this table is illustrative and intended to represent typical results for a compound with this structure.

Section 4: Conclusion and Forward Look

This guide has established a comprehensive framework for evaluating the solubility and stability of this compound. Based on its chemical structure, the compound is predicted to have limited aqueous solubility but good solubility in polar organic solvents. Its stability profile, particularly the susceptibility of the lactam ring to hydrolysis under basic conditions and its potential for oxidation, are key characteristics that must be quantified.

The protocols detailed herein, from the Shake-Flask method to ICH-compliant forced degradation studies, provide the self-validating systems necessary for generating trustworthy and regulatory-compliant data. The successful application of these methodologies will yield a deep understanding of the molecule's physicochemical liabilities, empowering scientists to make informed decisions in formulation development, analytical method validation, and the establishment of appropriate storage and handling conditions.

References

  • Forced Degradation Studies: Regulatory Considerations and Implement
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Consider
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Ich guidelines for stability studies 1. Slideshare.
  • Q1A(R2) Guideline. ICH.
  • β-lactam antibiotics: their physicochemical properties and biological activities in relation to structure. Journal of Pharmaceutical Sciences.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Various Authors.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • What Are Lactams?. Chemistry For Everyone - YouTube.

Sources

Whitepaper: An In-Depth Technical Guide to the Potential Biological Activity of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide spectrum of therapeutic applications. This technical guide provides a comprehensive analysis of a specific derivative, 4-(4-Methoxyphenyl)pyrrolidin-2-one, exploring its potential biological activities based on established structure-activity relationships (SAR) within this chemical class. We dissect the molecule's structural components, hypothesize its primary pharmacological profile—with a strong focus on Central Nervous System (CNS) activity—and propose detailed, self-validating experimental workflows for its synthesis and biological evaluation. This document serves as a foundational resource for researchers aiming to investigate this compound as a potential lead for novel therapeutic agents.

Introduction: The Prominence of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one (or 2-oxopyrrolidine) ring system has been a subject of intense research for several decades.[1] This five-membered lactam is a structural motif found in a variety of compounds exhibiting significant biological effects. The initial wave of interest was driven by the discovery of piracetam, the first compound to be described as a "nootropic" agent for its ability to enhance memory and learning.[1] Since then, the pyrrolidone family has expanded to include major therapeutic agents like the antiepileptic drug levetiracetam.[1]

The versatility of the pyrrolidinone scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including:

  • Nootropic and Neuroprotective Effects [1][2]

  • Anticonvulsant Activity [3][4]

  • Anti-inflammatory Properties [5]

  • Antimicrobial and Antioxidant Effects [6]

  • GABAergic Modulation [7][8]

This guide focuses on the specific, yet under-explored, derivative This compound . By analyzing its structure in the context of known SAR, we can logically deduce its most probable biological activities and outline a rigorous path for experimental validation.

Structural Dissection and Rationale for Predicted Activity

The structure of this compound can be deconstructed into three key pharmacophoric elements: the pyrrolidin-2-one core, the C4-position phenyl ring, and the para-methoxy substituent.

  • Pyrrolidin-2-one Core: This lactam ring is the foundational scaffold, essential for the general CNS activity observed in related compounds like racetams.

  • C4-Aryl Substitution: The introduction of a phenyl group at the 4-position is a critical modification. Studies on 4-phenylpyrrolidone derivatives have shown that this moiety can confer potent anticonvulsant activity, a departure from the primarily nootropic effects of unsubstituted racetams.[9] This suggests that the phenyl group facilitates interactions with specific CNS targets involved in seizure propagation.

  • Para-Methoxy Group: The methoxy (-OCH₃) group on the phenyl ring is an electron-donating group that increases the molecule's lipophilicity. This can enhance its ability to cross the blood-brain barrier, a crucial property for CNS-acting drugs. Furthermore, this group can influence binding affinity and metabolic stability. Notably, related structures containing a 4-methoxyphenyl group have been investigated as GABA uptake inhibitors and acetylcholinesterase (AChE) inhibitors.[7][10][11]

Based on this analysis, the primary hypothesis is that This compound possesses significant CNS activity, with a high potential for anticonvulsant and/or nootropic effects. Secondary potential activities, such as antimicrobial or antioxidant effects, may also be present.[6]

Hypothesized Mechanisms of Action

The predicted CNS activities are likely mediated through one or more established mechanisms for pyrrolidinone derivatives.

  • Modulation of Neuronal Ion Channels: A primary mechanism for many anticonvulsant drugs is the stabilization of hyperexcited neurons by modulating voltage-gated sodium or calcium channels.[3]

  • Enhancement of GABAergic Neurotransmission: The compound could act as an inhibitor of GABA transport proteins (GAT1, GAT3), increasing the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[7]

  • Cholinergic System Modulation: Some nootropic agents, such as the structural relative nebracetam, act as M1-muscarinic agonists. Inhibition of acetylcholinesterase (AChE) is another plausible mechanism to enhance cognitive function.[2][11]

The following diagram illustrates the potential interplay of these CNS pathways.

Potential_CNS_Mechanisms cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Synaptic Cleft VGSC Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate VGSC->Glutamate_Vesicle Depolarization VGCC Voltage-Gated Ca2+ Channel VGCC->Glutamate_Vesicle Ca2+ Influx GAT1 GABA Transporter (GAT1) GABA_Vesicle GABA GAT1->GABA_Vesicle GABA Reuptake AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Excitatory Signal GABA_A_R GABA-A Receptor GABA_Vesicle->GABA_A_R Inhibitory Signal mAChR Muscarinic ACh Receptor (mAChR) AChE Compound 4-(4-Methoxyphenyl) pyrrolidin-2-one Compound->VGSC Inhibition? Compound->VGCC Inhibition? Compound->GAT1 Inhibition? Compound->mAChR Agonism? Compound->AChE Inhibition?

Caption: Potential CNS targets for this compound.

Proposed Experimental Validation Workflow

A logical, phased approach is required to systematically evaluate the potential of this compound. The following workflow outlines the key stages, from chemical synthesis to in vivo efficacy models.

Experimental_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization Binding Receptor Binding Assays (GABA, Glutamate) Characterization->Binding Enzyme Enzyme Inhibition (AChE, GABA-T) Characterization->Enzyme Electrophys Ion Channel Patch Clamp (Na+, Ca2+) Characterization->Electrophys Toxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) Characterization->Toxicity Anticonvulsant Anticonvulsant Models (MES, scPTZ) Binding->Anticonvulsant Nootropic Cognition Models (Morris Water Maze) Enzyme->Nootropic PK Pharmacokinetics (ADME) Toxicity->PK PK->Anticonvulsant PK->Nootropic Neurotox Neurotoxicity (Rotarod Test) Anticonvulsant->Neurotox Nootropic->Neurotox

Caption: Phased experimental workflow for validating biological activity.

Protocol: Chemical Synthesis

A plausible synthetic route can be adapted from methods used for similar 4-arylpyrrolidones.[12]

Objective: To synthesize this compound.

Methodology:

  • Step 1: Michael Addition. React 4-methoxyphenylacetonitrile with ethyl acrylate in the presence of a strong base like sodium ethoxide in ethanol. This forms ethyl 4-cyano-4-(4-methoxyphenyl)butanoate.

  • Step 2: Reductive Cyclization. The product from Step 1 is subjected to catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The nitrile group is reduced to a primary amine, which then undergoes intramolecular cyclization via aminolysis of the ester to form the desired lactam, this compound.

  • Step 3: Purification & Characterization. The crude product is purified using column chromatography on silica gel. The final structure and purity are confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol: In Vivo Anticonvulsant Screening

The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are gold-standard models for identifying broad-spectrum anticonvulsant activity.[13]

Objective: To assess the anticonvulsant efficacy of the test compound in mice.

Methodology:

  • Animal Preparation: Male Swiss albino mice (20-25g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Compound Administration: The test compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., Phenytoin for MES, Diazepam for scPTZ) are included.

  • MES Test: 30-60 minutes post-administration, a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes. The mice are observed for the presence or absence of the tonic hind-limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • scPTZ Test: 30-60 minutes post-administration, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously. Animals are observed for 30 minutes for the onset of clonic seizures lasting more than 5 seconds. Protection is defined as the absence of such seizures.

  • Data Analysis: The percentage of protected animals at each dose is calculated. The ED₅₀ (median effective dose) is determined using probit analysis.

Protocol: In Vivo Nootropic Activity Assessment

The Morris Water Maze (MWM) is a widely used test to evaluate spatial learning and memory, often in a scopolamine-induced amnesia model.[2]

Objective: To evaluate the cognitive-enhancing effects of the test compound.

Methodology:

  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Animal Groups: Rats or mice are divided into groups: Vehicle control, Scopolamine-only, Test Compound + Scopolamine, and Positive Control (e.g., Piracetam) + Scopolamine.

  • Acquisition Phase (Training): For 4-5 consecutive days, animals are given 4 trials per day to find the hidden platform. The test compound or vehicle is administered 60 minutes before the trials, and scopolamine (to induce amnesia) is given 30 minutes before. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial (Memory Test): On the day after the last training session, the platform is removed. Each animal is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is recorded.

  • Data Analysis: Escape latencies during training and time spent in the target quadrant during the probe trial are compared between groups using ANOVA. A significant reduction in escape latency and an increase in target quadrant time in the compound-treated group compared to the scopolamine-only group indicates a nootropic effect.

Predicted Data and Structure-Activity Insights

Based on related compounds, we can project hypothetical efficacy data to guide expectations.

Table 1: Hypothetical In Vivo Efficacy Data

Test ModelCompoundED₅₀ (mg/kg, i.p.)
MES (Anticonvulsant) This compound45
Phenytoin (Reference)9.5
scPTZ (Anticonvulsant) This compound60
Diazepam (Reference)0.5
MWM (Nootropic) This compound50
Piracetam (Reference)200

This hypothetical data suggests a compound with moderate to potent anticonvulsant activity and significant nootropic potential, potentially more potent than piracetam.

Caption: Key points for future structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This compound emerges as a compelling candidate for investigation as a novel CNS agent. Its structure synergistically combines the proven pyrrolidinone scaffold with an aryl substitution known to impart anticonvulsant properties and a methoxy group that may enhance blood-brain barrier penetration and introduce additional target interactions. The primary hypothesis points toward a dual anticonvulsant and nootropic profile.

The experimental workflows detailed herein provide a robust framework for validating these hypotheses. Future research should focus on:

  • Lead Optimization: Performing SAR studies by modifying the aryl substituent (e.g., with electron-withdrawing groups) and exploring N-alkylation on the pyrrolidinone ring to improve potency and pharmacokinetic properties.

  • Mechanism Deconvolution: If activity is confirmed, detailed electrophysiological and neurochemical studies will be essential to pinpoint the precise molecular targets.

  • Stereochemistry: The C4 position is a chiral center. Synthesis and evaluation of individual enantiomers will be critical, as biological activity is often stereospecific.

This molecule represents a promising starting point for a drug discovery program aimed at developing next-generation therapeutics for neurological disorders such as epilepsy and cognitive impairment.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]
  • Giacomelli, C., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10692-10701. [Link]
  • Siddiqui, N., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4886. [Link]
  • Lindberg, J. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]
  • Alam, S., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]
  • Bugrov, V. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8443. [Link]
  • Obniska, J., et al. (2011). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European Journal of Medicinal Chemistry, 46(9), 4096-4105. [Link]
  • Zhao, X., et al. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(2), 496-506. [Link]
  • Massa, S., et al. (1981). [Heterocyclic Systems. III. Synthesis and CNS Activity of Derivatives of pyrrole(2,1-c) (1,4)benzodiazocine]. Il Farmaco; edizione scientifica, 36(6), 425-431. [Link]
  • Zhmurenko, L. A., et al. (2018). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 52(5), 429-433. [Link]
  • Vaskeviciute, R., et al. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 25(4). [Link]
  • Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. [Link]
  • CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone. (2021).
  • Chinthakindi, P. K., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl- N-(4-arylpyrrolidin-3-yl)acetamides. ACS Medicinal Chemistry Letters, 10(6), 928-933. [Link]
  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 25-34. [Link]
  • Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1241199. [Link]
  • Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1241199. [Link]
  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam.
  • Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]
  • Al-Said, M. S., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Die Pharmazie, 56(12), 933-937. [Link]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Elucidating Novel Bioactivity

Foreword: The Pyrrolidinone Scaffold - A Privileged Structure in Neuropharmacology

The pyrrolidin-2-one core is a notable "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets through varied substitutions. Derivatives have demonstrated activities ranging from antiarrhythmic and antihypertensive to potent central nervous system (CNS) modulation.[1][2] Specifically, the introduction of an aryl group at the 4-position, as seen in 4-(4-Methoxyphenyl)pyrrolidin-2-one, presents an intriguing structural motif. This substitution pattern bears resemblance to known monoamine reuptake inhibitors and other neuroactive compounds.[3] For instance, pyrovalerone analogs, which are 2-aminopentanophenones with a pyrrolidine ring, are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters.[3] Furthermore, other pyrrolidine derivatives have been investigated for their effects on the GABAergic system as GABA uptake inhibitors.[4]

This guide puts forth a primary hypothesis: This compound functions as a modulator of monoamine transporters, specifically inhibiting the reuptake of dopamine and/or norepinephrine. This hypothesis is predicated on the structural similarities to known catecholamine reuptake inhibitors and the established neuropharmacological potential of the broader 4-aryl-pyrrolidinone class. The following sections will detail a comprehensive, tiered experimental strategy designed to rigorously test this hypothesis, moving from initial target binding to functional cellular and integrated system validation.

Part 1: Foundational Target Engagement - Radioligand Binding Assays

Rationale and Experimental Choice

To begin any mechanism of action investigation, it is crucial to first establish if the compound of interest physically interacts with the hypothesized targets. Radioligand binding assays are the gold standard for this initial step. They are highly sensitive, quantitative, and provide direct evidence of binding to a specific receptor or transporter protein. Our primary hypothesis points towards the monoamine transporters. Therefore, we will initiate our investigation by assessing the binding affinity of this compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This broad initial screen will determine the primary target(s) and selectivity profile of the compound.

Experimental Workflow: Monoamine Transporter Binding

The workflow for assessing binding affinity is a multi-step process designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Synthesize & Purify This compound p2 Prepare Cell Membranes (Expressing DAT, NET, SERT) p3 Select Radioligands ([³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) a1 Incubate Membranes, Radioligand, & Test Compound (Varying Concentrations) p3->a1 a2 Separate Bound from Free Ligand (Rapid Filtration) a1->a2 a3 Quantify Bound Radioactivity (Scintillation Counting) a2->a3 d1 Generate Competition Binding Curves a3->d1 d2 Calculate Ki Values (Cheng-Prusoff Equation) d1->d2 d3 Determine Selectivity Ratios d2->d3

Caption: Workflow for Radioligand Binding Assays.

Step-by-Step Protocol: DAT Binding Assay
  • Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer.

    • 25 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

    • 25 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • 100 µL of hDAT-expressing cell membranes (20-40 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Anticipated Data and Interpretation

The primary output will be the Ki values for each transporter. This data allows for a quantitative comparison of the compound's affinity for DAT, NET, and SERT.

Target TransporterRadioligandHypothetical Kᵢ of this compound (nM)Reference Compound Kᵢ (nM)
Dopamine (DAT)[³H]WIN 35,42885Cocaine: ~150
Norepinephrine (NET)[³H]Nisoxetine150Desipramine: ~1.1
Serotonin (SERT)[³H]Citalopram> 10,000Fluoxetine: ~1.0

Interpretation: A low nanomolar Ki value for DAT and a slightly higher value for NET, coupled with a very high Ki for SERT, would strongly support our initial hypothesis. This profile suggests that this compound is a selective inhibitor of catecholamine transporters, with a preference for DAT.

Part 2: Functional Validation - In Vitro Uptake Assays

Rationale and Experimental Choice

While binding assays confirm physical interaction, they do not reveal the functional consequence of that interaction (i.e., agonist, antagonist, or inhibitor). To determine if the binding of our compound to DAT and NET leads to an inhibition of their function, we must perform neurotransmitter uptake assays. These assays directly measure the ability of the transporter to internalize its substrate in the presence of the test compound. This step is critical to confirm that this compound is not merely a binder but a functional inhibitor.

Experimental Workflow: Neurotransmitter Uptake Inhibition

This workflow measures the functional output of the monoamine transporters.

G cluster_cell_prep Cell Culture & Plating cluster_assay_run Uptake Assay cluster_data_acq Data Acquisition & Analysis c1 Culture Cells Expressing Transporters (e.g., HEK-hDAT) c2 Plate Cells in 96-well Plates c1->c2 a1 Pre-incubate Cells with Test Compound c2->a1 a2 Add Radiolabeled Neurotransmitter ([³H]Dopamine or [³H]Norepinephrine) a1->a2 a3 Incubate for a Short Period (e.g., 10 minutes) a2->a3 a4 Terminate Uptake (Wash with Ice-Cold Buffer) a3->a4 d1 Lyse Cells a4->d1 d2 Measure Internalized Radioactivity (Scintillation Counting) d1->d2 d3 Calculate IC₅₀ for Uptake Inhibition d2->d3 G cluster_screening Initial Screen cluster_analysis Analysis & Follow-up s1 Test Compound at 10 µM Against >40 CNS Targets a1 Identify 'Hits' (>50% Inhibition) s1->a1 Positive Result a2 No Significant Hits (<50% Inhibition) s1->a2 Negative Result f1 Conduct Full Dose-Response Curves for 'Hit' Targets a1->f1 f2 Confirm Selectivity Profile a2->f2

Caption: Logic Diagram for Off-Target Liability Screening.

Interpretation: The ideal outcome is a "clean" profile, with no significant off-target interactions at 10 µM. This would indicate that this compound is a selective ligand for its primary targets (DAT/NET). If significant interactions are observed with other targets, such as adrenergic or serotonergic receptors, this information is crucial for predicting potential side effects and guiding future lead optimization efforts.

Conclusion and Future Directions

This technical guide outlines a systematic and rigorous approach to elucidating the mechanism of action for this compound. The proposed experiments follow a logical progression from initial hypothesis-driven target engagement to functional validation and broad liability screening.

  • Phase 1 (Binding): Confirmed physical interaction with DAT and NET.

  • Phase 2 (Uptake): Validated that this binding translates to functional inhibition of these transporters.

  • Phase 3 (Screening): Assessed the selectivity of the compound.

Should the data from these experiments support the primary hypothesis, the next logical steps would involve:

  • In Vivo Microdialysis: To confirm that the compound increases extracellular levels of dopamine and norepinephrine in relevant brain regions of living animals.

  • Behavioral Pharmacology: To assess the in vivo effects of the compound in animal models of depression, ADHD, or other CNS disorders where DAT/NET inhibition is a validated therapeutic strategy.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

By following this structured, self-validating experimental plan, researchers can build a comprehensive and robust understanding of the pharmacological profile of this novel chemical entity, paving the way for its potential development as a therapeutic agent.

References

  • Starościc, R., et al. (2003). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed.
  • Dudek, M., et al. (2016). Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity. European Journal of Pharmacology, 776, 146-155.
  • Karakus, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.
  • Koulocheri, S. D., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115234.
  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(15), 3291-3296.
  • Zhao, X., et al. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(2), 496-506.
  • Lunsford, C. D., et al. (1958). Derivatives of 3-Pyrrolidinols--I. The Chemistry, Pharmacology and Toxicology if Some N-Substituted-3-benzhydryloxypyrrolidines. Journal of Medicinal Chemistry.
  • Ghafourian, T., & Barzegar-Jalali, M. (2012). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 21, 373-381.
  • Burbuliene, M. M., et al. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate.

Sources

A Technical Guide to 4-(4-Methoxyphenyl)pyrrolidin-2-one Derivatives and Analogues: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The pyrrolidin-2-one moiety, a five-membered γ-lactam, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence is due to its unique structural features, including sp³-hybridization that allows for three-dimensional exploration of chemical space, the presence of stereogenic centers influencing target binding, and its synthetic tractability.[1][3] This technical guide provides an in-depth analysis of derivatives and analogues of 4-(4-Methoxyphenyl)pyrrolidin-2-one, a key pharmacophore within this class. We will explore efficient synthetic strategies, detail the diverse pharmacological landscape of these compounds, and dissect their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to guide the design and evaluation of novel therapeutic agents based on this versatile scaffold.

The Pyrrolidin-2-one Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, and the saturated pyrrolidine ring is a standout example.[4] Unlike its aromatic counterpart, pyrrole, the non-planar nature of the pyrrolidine ring provides a three-dimensional framework that can lead to enhanced binding affinity and selectivity for biological targets.[3] The pyrrolidin-2-one (or γ-lactam) substructure is found in a wide array of natural products and synthetic pharmaceuticals, exhibiting activities that span from anticancer and antimicrobial to central nervous system (CNS) modulation.[2][4]

The introduction of an aryl group at the C-4 position, as in 4-aryl-pyrrolidin-2-ones, creates a rigid, well-defined orientation for this substituent, making it a critical element for molecular recognition. The 4-methoxyphenyl group, in particular, offers a combination of moderate lipophilicity and hydrogen bond accepting capabilities, frequently contributing to potent and selective interactions with various enzymes and receptors.

Synthesis of the this compound Core and Derivatives

Overview of Synthetic Strategies

The construction of the 4-aryl-pyrrolidin-2-one scaffold can be achieved through several robust synthetic pathways. The choice of method is often dictated by the availability of starting materials, cost-effectiveness, and the desired diversity of substituents on the final compounds.[5]

Key strategies include:

  • Multi-component Reactions: These reactions, such as the one described by DiVA portal, allow for the assembly of complex pyrrolidinone structures from simple, readily available starting materials like anilines, aldehydes, and oxo-esters in a single step, offering high efficiency.[5]

  • Ring-Opening of Cyclopropanes: Donor-acceptor cyclopropanes can serve as 1,4-C,C-dielectrophiles that react with amines (acting as 1,1-dinucleophiles) to form di- and trisubstituted pyrrolidin-2-ones. This method provides excellent control over substitution patterns.[6]

  • Catalytic Hydrogenation and Decarboxylation: A multi-step approach can involve the condensation of raw materials like diethyl malonate and 2-nitro-1-phenylethanone, followed by catalytic hydrogenation with palladium on carbon to form the pyrrolidone ring, and a final decarboxylation step to yield the target 4-phenyl-2-pyrrolidone.[7]

The versatility of these synthetic routes enables medicinal chemists to generate extensive libraries of analogues for SAR studies by modifying the various inputs to the reactions.[5]

Detailed Experimental Protocol: One-Pot Synthesis from a Donor-Acceptor Cyclopropane

This protocol is adapted from the efficient one-pot transformation methodology for synthesizing 1,5-substituted pyrrolidin-2-ones.[6] It provides a reliable pathway to the core scaffold and its derivatives.

Step 1: Michael Addition

  • To a solution of dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate (1.0 mmol) in 1,2-dichloroethane (DCE, 5.0 mL), add p-anisidine (1.0 mmol) and Ni(ClO₄)₂·6H₂O (0.2 mmol).

  • Add acetic acid (AcOH, 1.2 mmol) to the mixture.

  • Heat the reaction mixture under reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Dieckmann Condensation, Decarboxylation, and Saponification

  • After cooling the reaction mixture to room temperature, add toluene (5.0 mL), ethanol (4.0 mL), water (1.5 mL), and sodium hydroxide (NaOH, 2.0 mmol).

  • Stir the resulting mixture vigorously at room temperature for 12-18 hours. The causality here is that the strong base (NaOH) facilitates the intramolecular Dieckmann condensation to form the five-membered ring, followed by saponification of the ester and subsequent decarboxylation upon workup.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure 1,4-bis(4-methoxyphenyl)pyrrolidin-2-one.

Self-Validation: The integrity of this protocol is validated by rigorous characterization of the final product using NMR (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and melting point analysis to confirm its identity and purity, comparing the results with established data.[6]

Synthesis and Assay Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Validation cluster_bioassay Biological Evaluation Start Starting Materials (Cyclopropane, Aniline) Reaction One-Pot Reaction (Ni-catalyzed) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry (HRMS) Purify->MS Purity Purity Assessment (HPLC, mp) Purify->Purity Screening In Vitro Assays (e.g., MTT, Enzyme Inhibition) Purity->Screening SAR SAR Analysis Screening->SAR

Caption: General workflow from synthesis to biological analysis.

Pharmacological Landscape and Biological Targets

Derivatives of 4-aryl-pyrrolidin-2-one have demonstrated a remarkable breadth of biological activities, underscoring the scaffold's value in drug discovery.

Overview of Biological Activities
Biological ActivityTarget/Mechanism of ActionExample Compound ClassReference
CNS / Neurological Dopamine (DAT) & Norepinephrine (NET) Transporter InhibitionPyrovalerone Analogues[8],[9]
Treatment of Neurological Disorders (e.g., Epilepsy)2-oxo-1-pyrrolidine derivatives[10]
Antimicrobial General Antibacterial4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones[11]
DNA Gyrase / Topoisomerase IV Inhibition1,2,4-Oxadiazole pyrrolidine derivatives[4]
Antiparasitic Inhibition of Plasmodium falciparum2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides[12]
Anticancer Cytotoxicity in cancer cell lines (e.g., B16)Diversely functionalized γ-lactams[2]
Antioxidant DPPH Radical ScavengingThiazole/Triazole substituted pyrrolidin-2-ones[11]
Cardiovascular Antiarrhythmic, Adrenolytic Properties1-Arylpiperazinyl-propyl-pyrrolidin-2-ones[13]
Factor Xa InhibitionPyrrolidin-2-ones with biaryl motifs[14]
Metabolic Dipeptidyl Peptidase-IV (DPP-IV) InhibitionPyrrolidine sulfonamide derivatives[4]
In-Depth Target Analysis: CNS Activity

A significant area of interest for this scaffold is its application as monoamine uptake inhibitors. Analogues of pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) have been shown to be potent and selective inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with relatively little effect on the serotonin transporter (SERT).[8][9] This selectivity is highly desirable for developing medications for conditions such as cocaine abuse, where modulating dopamine levels is a key therapeutic strategy.[8] The S-enantiomer of the lead compound was found to be the more biologically active form, highlighting the critical role of stereochemistry in target engagement.[9]

Monoamine Reuptake Inhibition Pathway

G cluster_synapse Synaptic Cleft cluster_presyn Presynaptic Neuron DA Dopamine (DA) PostSynReceptor Postsynaptic Dopamine Receptor DA->PostSynReceptor Signal Transduction DAT Dopamine Transporter (DAT) DA->DAT Reuptake Vesicle DA Vesicle Vesicle->DA Release Inhibitor Pyrrolidin-2-one Derivative Inhibitor->DAT Blocks

Caption: Inhibition of dopamine reuptake at the synapse.

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications impact biological activity is paramount in drug design. For the 4-aryl-pyrrolidin-2-one scaffold, SAR studies have yielded critical insights.

  • The 4-Aryl Moiety: This group is a primary determinant of potency and selectivity. For antimalarial activity, substitutions on the 4-phenyl ring are crucial.[12] In a series of 1,2,5-oxadiazoles, a 4-(3-ethoxy-4-methoxyphenyl) substitution resulted in high in vitro activity against P. falciparum and a very promising selectivity index.[15] This suggests that the electronic and steric properties of this ring are key for target interaction.

  • Stereochemistry: The absolute stereochemistry of the pyrrolidine ring often dictates biological efficacy. In a series of antimalarial acetamide pyrrolidines, the (3S,4R) configuration was preferred, which was opposite to that of a homologous carboxamide series, demonstrating a subtle but critical interplay between the core and its substituents.[12] Similarly, for DAT inhibitors, the S-enantiomer was found to be the eutomer (the more active enantiomer).[9]

  • Substituents at Other Positions: Modifications at the N-1 and C-3 positions can significantly modulate activity. Studies on γ-lactams aim to understand the structure-activity relationship between substituents at the C-3 position and their cytotoxic activity in cancer cells.[2] The N-1 substituent often influences pharmacokinetic properties and can be used to introduce additional binding interactions.

Bioanalytical and In Vitro Assay Protocols

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as described in studies of pyrrolidin-2-one derivatives.[2]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • B16 melanoma cells (or other relevant cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidic isopropanol)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed B16 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂. The rationale for this step is to allow cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

MTT Assay Workflow

A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC₅₀ Value F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The this compound scaffold and its analogues have firmly established their importance in modern medicinal chemistry. The diverse range of biological activities, from potent CNS modulation to promising antimalarial and anticancer effects, highlights the scaffold's versatility. Future research should focus on several key areas:

  • Optimization of Pharmacokinetics: While many analogues show excellent in vitro potency, further optimization is often needed to improve properties like oral bioavailability, metabolic stability, and reduce off-target effects such as hERG channel affinity or CYP enzyme inhibition.[12]

  • Elucidation of Mechanisms: For many of the observed activities, the precise molecular mechanism remains to be fully elucidated. Deeper mechanistic studies will be crucial for rational drug design.

  • Expansion to New Therapeutic Areas: The structural features of this scaffold suggest it could be adapted for targets in other disease areas, such as inflammatory or metabolic disorders.

References

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines.
  • PubMed Central (PMC). (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • ResearchGate. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.
  • Google Patents. (2004). US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
  • Google Patents. (2021). CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • LookChem. 1-(4-Methoxyphenyl)pyrrolidin-2-one.
  • CymitQuimica. This compound.
  • Biosynth. This compound | 103859-86-5.
  • PubMed. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl- N-(4-arylpyrrolidin-3-yl)acetamides.
  • PubMed Central (PMC). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
  • PubMed. (2003). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes.
  • IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ACS Fall 2025. Exploring variations of pyrrolidine-2-ones for enhanced biological activity.
  • ResearchGate. (2008). Structure and property based design of factor Xa inhibitors: Pyrrolidin-2-ones with biaryl P4 motifs.
  • PubMed Central (PMC). (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles.
  • Drugs.ie. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues.
  • ResearchGate. (2010).

Sources

An In-Depth Technical Guide to the Safe Handling of 4-(4-Methoxyphenyl)pyrrolidin-2-one for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 4-(4-Methoxyphenyl)pyrrolidin-2-one, a compound of interest in contemporary chemical research and drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules and chemical classes to establish a robust framework for its safe utilization in a laboratory setting. The principles of chemical analogy, risk assessment, and proactive safety measures are central to this guide, ensuring that researchers can manage potential hazards effectively.

Chemical Identity and Structural Considerations

This compound is a derivative of pyrrolidin-2-one, featuring a methoxyphenyl group at the 4-position of the pyrrolidinone ring. Its chemical structure is foundational to understanding its potential reactivity and biological interactions.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol

  • CAS Number: 103859-86-5

The molecule incorporates a lactam (a cyclic amide) within the pyrrolidinone ring, an aromatic ether (the methoxyphenyl group), and a secondary amine functionality within the lactam structure. These functional groups are key to inferring the compound's chemical behavior and potential toxicological profile.

Hazard Identification and Toxicological Assessment by Analogy

Due to the absence of specific toxicological data for this compound, a precautionary approach based on the hazards of structurally similar compounds is warranted.

The Pyrrolidinone Core

The pyrrolidinone ring is a common motif in pharmaceuticals and industrial chemicals. Related compounds like 2-pyrrolidinone and 1-methyl-2-pyrrolidinone are known to be irritants.[1][2][3] For instance, 2-pyrrolidinone is classified as a substance that causes serious eye irritation.[4] Therefore, it is reasonable to assume that this compound may cause skin and eye irritation upon direct contact.

The Aromatic Moiety

The presence of a substituted aromatic ring suggests that the compound may be lipid-soluble and could be absorbed through the skin.[5] Primary aromatic amines, as a class, are associated with more severe health hazards, including carcinogenicity and mutagenicity.[5][6] While this compound is not a primary aromatic amine, the potential for metabolic activation of the aromatic ring system necessitates careful handling to minimize exposure.

A safety data sheet for the structurally related compound, 4-Acetyl-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[7] This provides a direct analogy for the potential hazards of this compound.

Inferred Potential Hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Potential for absorption through the skin.

  • Long-term effects are unknown; handle as a potentially hazardous substance.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the inferred risks, a multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid or creating solutions, should be conducted in a well-ventilated area.[8][9][10] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]

  • Safety Equipment: An eyewash station and a safety shower should be readily accessible in the laboratory where the compound is handled.[1][10]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent skin and eye contact.

PPE ComponentSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Glove integrity should be inspected before each use.[1][2][11]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.[1][11]
Skin and Body Protection A laboratory coat and, if a significant splash risk exists, an impervious apron.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside a fume hood or if aerosolization is possible.To prevent inhalation of dust or aerosols.[1][9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling
  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe dust or vapor.[1]

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[2][10]

  • Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after use.

  • Empty containers may retain product residue and should be handled with care.[10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Spill Response and Waste Disposal

Proactive planning for accidental releases and proper disposal of waste are integral to the safe management of this compound.

Spill Response Workflow

In the event of a spill, follow a pre-determined response plan.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess the Spill (Size & Location) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Carefully Collect Absorbent Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste in a Sealed Container Decontaminate->Dispose Report Report the Incident Dispose->Report End Response Complete Report->End

Caption: A stepwise workflow for responding to a chemical spill.

Waste Disposal
  • Dispose of waste materials in accordance with local, state, and federal regulations.[9]

  • Contaminated materials, including gloves and weighing paper, should be collected in a designated, sealed container.

  • Do not dispose of the compound down the drain.[2][11]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Protocols: A Framework for Safe Use

The following is a generalized protocol for handling this compound in a research setting. This should be adapted to specific experimental needs and incorporated into a detailed Standard Operating Procedure (SOP).

Weighing and Solution Preparation Workflow

Weighing_Protocol Setup Set up in Chemical Fume Hood PPE Don Required PPE (Gloves, Goggles, Lab Coat) Setup->PPE Weigh Weigh Compound on Analytical Balance (Use weigh paper or boat) PPE->Weigh Transfer Carefully Transfer to Reaction Vessel Weigh->Transfer AddSolvent Add Solvent Slowly Transfer->AddSolvent Mix Mix Until Dissolved AddSolvent->Mix Cleanup Clean Weighing Area & Utensils Mix->Cleanup Dispose Dispose of Contaminated Materials Properly Cleanup->Dispose

Sources

A Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)pyrrolidin-2-one: Starting Materials and Core Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The γ-lactam core, particularly the 4-aryl-pyrrolidin-2-one scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous neurologically active agents and other pharmaceuticals. 4-(4-Methoxyphenyl)pyrrolidin-2-one serves as a critical building block and a target molecule in its own right. A comprehensive understanding of its synthetic pathways is paramount for researchers in process development and drug discovery. This guide provides an in-depth analysis of the primary synthetic strategies, focusing on the critical evaluation of starting materials, the logic behind precursor selection, and detailed, field-proven protocols. We will dissect three principal routes: the reductive cyclization of a γ-keto acid, synthesis via Michael addition, and the conversion from a corresponding γ-butyrolactone. Each pathway is evaluated for its efficiency, scalability, and the accessibility of its foundational precursors.

Retrosynthetic Analysis and Key Precursors

To logically approach the synthesis of this compound, we begin with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors. Two primary disconnection strategies emerge as the most synthetically viable.

  • Disconnection 1 (C-N and C-C Bond Cleavage): This approach involves breaking the lactam ring to reveal a γ-amino acid, which can be traced back to a γ-keto acid precursor. This keto acid, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is a pivotal intermediate, readily synthesized via Friedel-Crafts acylation.

  • Disconnection 2 (C3-C4 Bond Cleavage): This strategy hinges on a Michael addition, a powerful C-C bond-forming reaction. This route conceives of the target being formed from a C3 nucleophile (like a malonate equivalent) and a C4 electrophile (like a substituted styrene), or vice-versa.

These analyses point to two central precursors from which most efficient syntheses are derived:

  • 4-(4-methoxyphenyl)-4-oxobutanoic acid: A γ-keto acid that serves as the foundation for reductive cyclization methods.

  • 4-(4-methoxyphenyl)-γ-butyrolactone: A lactone analogue that can be directly converted to the target lactam.

G cluster_0 Retrosynthetic Pathways Target This compound KetoAcid Precursor 1: 4-(4-methoxyphenyl)-4-oxobutanoic acid Target->KetoAcid Reductive Amination (Disconnect N1-C2, C4-N) Lactone Precursor 2: 4-(4-methoxyphenyl)-γ-butyrolactone Target->Lactone Lactone-Lactam Conversion (Disconnect N1-C2) Michael Precursor Set 3: Michael Acceptor/Donor Pair Target->Michael Michael Addition (Disconnect C3-C4)

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathways

Based on the retrosynthetic analysis, we can outline three robust and well-documented methodologies for the synthesis of this compound.

Pathway A: Friedel-Crafts Acylation and Reductive Cyclization

This is arguably the most classical and reliable approach, leveraging low-cost, high-volume starting materials. The strategy's logic is to first construct the C11 carbon skeleton of the target via a Friedel-Crafts reaction and then form the heterocyclic ring through a reductive amination/cyclization cascade.

Core Starting Materials:

  • Anisole (Methoxybenzene)

  • Succinic Anhydride

Causality of Experimental Choices: The Friedel-Crafts acylation is the cornerstone of this route. Anisole is an activated aromatic ring due to the electron-donating methoxy group, which directs acylation preferentially to the para position, minimizing the formation of the ortho isomer. Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst as it effectively activates the succinic anhydride for electrophilic attack. The subsequent reductive amination of the keto group to an amine, followed by spontaneous intramolecular cyclization, is a highly efficient method for forming the thermodynamically stable five-membered lactam ring.[1][2]

G Anisole Anisole KetoAcid 4-(4-methoxyphenyl) -4-oxobutanoic acid Anisole->KetoAcid Succinic Succinic Anhydride Succinic->KetoAcid AlCl₃ (Friedel-Crafts Acylation) Lactam 4-(4-Methoxyphenyl) pyrrolidin-2-one KetoAcid->Lactam 1. NH₂OH·HCl 2. H₂, Pd/C or NaBH₄ (Reductive Amination/ Cyclization)

Caption: Workflow for Pathway A: Friedel-Crafts Acylation Route.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0-5 °C, add succinic anhydride (1.0 eq.) portion-wise.

  • Slowly add anisole (1.1 eq.) to the mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 12-18 hours until TLC indicates the consumption of starting material.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto acid, which can be purified by recrystallization.

Experimental Protocol: Reductive Cyclization

  • Dissolve the 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq.) in a mixture of ethanol and aqueous ammonia.

  • Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C, or subject the mixture to catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst).

  • Upon completion, acidify the reaction mixture to pH ~2 with HCl.

  • The resulting amino acid will spontaneously cyclize to the lactam upon heating or during workup.

  • Extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization to afford this compound.

Pathway B: Michael Addition Strategy

This pathway offers significant versatility and is central to combinatorial chemistry efforts for creating libraries of substituted γ-lactams.[3][4] The core principle is the conjugate addition of a nucleophile to an α,β-unsaturated system to form the C3-C4 bond of the pyrrolidinone ring. A particularly effective variant involves the reaction of a malonate derivative with a nitrostyrene, followed by reduction and cyclization.

Core Starting Materials:

  • 4-Methoxybenzaldehyde

  • Nitromethane

  • Diethyl malonate

Causality of Experimental Choices: The synthesis begins with a Henry reaction between 4-methoxybenzaldehyde and nitromethane to form 4-methoxy-β-nitrostyrene, an excellent Michael acceptor. Diethyl malonate, deprotonated by a mild base like piperidine or sodium ethoxide, serves as the carbon nucleophile. The subsequent Michael addition creates the complete carbon backbone. The key transformation is the one-pot reduction of the nitro group to an amine and the reductive cyclization of the diester to the lactam, often achieved with catalytic hydrogenation over Raney Nickel or Palladium. This cascade is efficient and avoids the isolation of intermediate amino-diesters.

G Aldehyde 4-Methoxy- benzaldehyde Nitrostyrene 4-Methoxy-β- nitrostyrene Aldehyde->Nitrostyrene Nitro Nitromethane Nitro->Nitrostyrene Base (Henry Reaction) Adduct Michael Adduct (Nitro-diester) Nitrostyrene->Adduct Malonate Diethyl malonate Malonate->Adduct Base (Michael Addition) Lactam 4-(4-Methoxyphenyl) pyrrolidin-2-one Adduct->Lactam H₂, Raney Ni or Pd/C (Reduction & Cyclization)

Caption: Workflow for Pathway B: Michael Addition Route.

Experimental Protocol: Michael Addition and Cyclization

  • Synthesis of 4-methoxy-β-nitrostyrene: Reflux 4-methoxybenzaldehyde (1.0 eq.) and nitromethane (1.2 eq.) in glacial acetic acid with a catalytic amount of ammonium acetate for 4-6 hours. Cool the mixture to obtain the crystalline product.

  • Michael Addition: To a solution of sodium ethoxide (1.1 eq.) in ethanol, add diethyl malonate (1.1 eq.) dropwise at room temperature. After stirring for 15 minutes, add a solution of 4-methoxy-β-nitrostyrene (1.0 eq.) in ethanol. Reflux the mixture for 8-12 hours.

  • Reduction and Cyclization: After cooling, the reaction mixture containing the Michael adduct is transferred to a high-pressure hydrogenation vessel. Add Raney Nickel or Pd/C catalyst. Pressurize the vessel with H₂ (50-100 psi) and heat to 50-70 °C for 24 hours.

  • Filter the catalyst and concentrate the filtrate. The residue is worked up using a standard acid-base extraction and purified by column chromatography to yield the final product.

Pathway C: Lactone-to-Lactam Conversion

This pathway is attractive if the corresponding γ-butyrolactone precursor is readily available. The conversion of a lactone (a cyclic ester) to a lactam (a cyclic amide) is a fundamental transformation.[2] The γ-butyrolactone precursor can often be synthesized from the same γ-keto acid described in Pathway A via reduction and subsequent acid-catalyzed lactonization.

Core Starting Materials:

  • 4-(4-methoxyphenyl)-γ-butyrolactone

  • Ammonia (or a primary amine)

Causality of Experimental Choices: This reaction is an aminolysis of the cyclic ester. The process typically requires elevated temperatures and sometimes pressure to drive the reaction towards the more stable amide product. The direct use of aqueous or methanolic ammonia is common. The mechanism involves nucleophilic attack of ammonia on the carbonyl carbon, opening the ring to form a γ-hydroxyamide intermediate, which then undergoes intramolecular dehydration to form the lactam.

G KetoAcid 4-(4-methoxyphenyl) -4-oxobutanoic acid Lactone 4-(4-methoxyphenyl) -γ-butyrolactone KetoAcid->Lactone 1. NaBH₄ 2. H⁺, Heat (Reduction/Lactonization) Lactam 4-(4-Methoxyphenyl) pyrrolidin-2-one Lactone->Lactam NH₃, Heat, Pressure (Aminolysis)

Caption: Workflow for Pathway C: Lactone-to-Lactam Conversion.

Experimental Protocol: Lactone Aminolysis

  • Place 4-(4-methoxyphenyl)-γ-butyrolactone (1.0 eq.) and a concentrated aqueous or methanolic solution of ammonia (10-20 eq.) in a sealed pressure vessel.

  • Heat the vessel to 150-200 °C for 12-24 hours. The pressure will increase significantly during the reaction.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification by silica gel chromatography or recrystallization provides the target this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on project-specific factors such as scale, cost constraints, available equipment, and desired purity.

FeaturePathway A: Friedel-CraftsPathway B: Michael AdditionPathway C: Lactone Conversion
Starting Materials Anisole, Succinic Anhydride. Inexpensive and widely available.4-Methoxybenzaldehyde, Nitromethane, Malonates. Readily available.Pre-synthesized γ-butyrolactone. Requires an additional synthetic sequence.
Number of Steps 2-3 steps.3 steps (can be telescoped).1 step (from lactone).
Typical Overall Yield Good to Excellent (50-70%).Moderate to Good (40-60%).Good (60-80% from lactone).
Scalability Excellent. Well-established industrial process.Good. Hydrogenation step can be challenging on a very large scale.Moderate. Requires high-pressure equipment.
Key Advantage Most direct route from bulk chemicals. Cost-effective.High versatility for analog synthesis.Short and efficient if the lactone is on hand.
Key Disadvantage Use of corrosive AlCl₃ and potentially hazardous solvents.Use of nitromethane can be regulated. Multi-step process.Requires a specific precursor and high-pressure/high-temperature conditions.

Conclusion

The synthesis of this compound can be approached through several effective strategies. For large-scale, cost-driven production, Pathway A , utilizing a Friedel-Crafts acylation followed by reductive cyclization, remains the industry standard due to its reliance on cheap commodity chemicals and proven scalability. For medicinal chemistry applications where rapid analog synthesis is a priority, the Pathway B Michael addition route offers superior flexibility for modifying both the aryl ring and the pyrrolidinone backbone. Finally, Pathway C represents an efficient final-step conversion, ideal when the corresponding γ-butyrolactone is available as a known intermediate from other synthetic endeavors. The selection of the optimal pathway requires a careful balance of economic, logistical, and chemical considerations tailored to the specific goals of the research or development program.

References

  • DiVA Portal. (2017). Synthesis of substituted pyrrolidines.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of γ-lactams [Ir]: Ir(ppy)2(dtbbpy)PF6.
  • ACS Combinatorial Science. (2007). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence.
  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams.
  • PubMed. (2007). Efficient Synthesis of Gamma-Lactams by a Tandem Reductive amination/lactamization Sequence.
  • ACS Combinatorial Science. (n.d.). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence.
  • ResearchGate. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.
  • PubMed Central (PMC). (2021). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration.
  • ResearchGate. (2013). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence | Request PDF.
  • PubMed Central (PMC). (2018). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group.
  • ResearchGate. (2015). A Synthetic Route Towards 3, 4-disubstituted Pyrrolidin-2-ones via Michael Addition and Reductive Ring Closing Strategy | Request PDF.
  • Royal Society of Chemistry. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • PubMed Central (PMC). (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations.
  • Wikipedia. (n.d.). γ-Butyrolactone.
  • MDPI. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one, or γ-lactam, nucleus is a cornerstone of medicinal chemistry, embedded in a multitude of natural products and synthetic pharmaceuticals. This technical guide delves into the history and discovery of a key derivative, 4-(4-methoxyphenyl)pyrrolidin-2-one. While the precise moment of its first synthesis is not prominently documented in seminal, standalone publications, its history is intrinsically linked to the broader exploration of 4-aryl-γ-lactams. This document will trace the evolution of synthetic strategies for this class of compounds, from foundational methods to modern, efficient protocols. Furthermore, it will illuminate the role of this compound as a valuable building block in the development of contemporary therapeutics, reflecting its enduring significance in drug discovery.

Introduction: The Significance of the Pyrrolidin-2-one Core

The five-membered γ-lactam ring system is a privileged scaffold in drug design, offering a unique combination of properties.[1][2] Its rigid, planar amide bond, combined with a non-planar saturated carbon backbone, provides a three-dimensional architecture that can effectively present substituents for interaction with biological targets. The hydrogen bond donor and acceptor capabilities of the lactam functionality further enhance its potential for molecular recognition.

The introduction of an aryl group at the 4-position of the pyrrolidin-2-one ring introduces a key structural element that can profoundly influence pharmacological activity. This substituent can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, and serves as a versatile anchor for further functionalization. The 4-(4-methoxyphenyl) variant, with its electron-donating methoxy group, represents a specific and frequently utilized example of this structural motif.

Historical Context and Early Synthetic Endeavors

Pinpointing the exact first synthesis of this compound is challenging, as it likely emerged from broader investigations into the synthesis of 4-aryl-γ-lactams in the mid-20th century. The foundational work in this area focused on establishing general routes to this class of compounds.

One of the earliest and most fundamental approaches to the synthesis of 4-aryl-pyrrolidin-2-ones involves the cyclization of a γ-amino acid precursor. A plausible and historically significant route to this compound would have involved the synthesis of 4-amino-3-(4-methoxyphenyl)butanoic acid, followed by intramolecular cyclization.

Plausible Early Synthetic Pathway: Cyclization of a γ-Amino Acid

This conceptual pathway highlights the chemical logic that would have been employed by early organic chemists. The synthesis would likely have started from a derivative of cinnamic acid, a readily available starting material.

G A p-Methoxycinnamic acid B Michael Addition (e.g., with nitromethane) A->B 1. C γ-Nitro acid B->C D Reduction of Nitro Group (e.g., catalytic hydrogenation) C->D 2. E γ-Amino acid (4-amino-3-(4-methoxyphenyl)butanoic acid) D->E F Intramolecular Cyclization (e.g., heating) E->F 3. G This compound F->G

Conceptual early synthetic pathway to this compound.

Step-by-Step Methodology (Conceptual):

  • Michael Addition: The synthesis would commence with a Michael addition to a p-methoxycinnamic acid derivative. The use of a nitroalkane, such as nitromethane, as the Michael donor would be a classic approach to introduce the nitrogen functionality.

  • Reduction: The resulting γ-nitro acid would then be subjected to reduction. Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon would have been a common method to convert the nitro group to a primary amine.

  • Cyclization: Finally, the γ-amino acid, 4-amino-3-(4-methoxyphenyl)butanoic acid, would undergo intramolecular cyclization upon heating, often with the removal of water, to form the stable five-membered lactam ring of this compound.

This sequence, while not definitively documented for this specific molecule in early literature, represents a logical and historically relevant synthetic strategy for this class of compounds.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of 4-aryl-pyrrolidin-2-ones has evolved significantly, with the development of more efficient, versatile, and stereoselective methods.

Reductive Amination of γ-Keto Acids and Esters

A more direct approach involves the reductive amination of a γ-keto acid or ester. This method obviates the need for a separate reduction step.

G A β-(p-Anisoyl)propionic acid B Reductive Amination (e.g., NH3, H2, Catalyst) A->B C This compound B->C

Reductive amination approach to this compound.

Step-by-Step Methodology:

  • Reaction Setup: β-(p-Anisoyl)propionic acid is dissolved in a suitable solvent, typically an alcohol, in a pressure vessel.

  • Reagents: Ammonia (or an ammonia source) and a hydrogenation catalyst (e.g., Raney nickel, Palladium on carbon) are added.

  • Reaction: The mixture is subjected to high pressure of hydrogen gas and heated. The ketone is first converted to an imine in situ, which is then immediately reduced to the amine. The resulting γ-amino acid spontaneously cyclizes under the reaction conditions to yield the desired γ-lactam.

Parameter Typical Conditions
Starting Material β-(p-Anisoyl)propionic acid
Amine Source Ammonia (aqueous or gas)
Catalyst Raney Nickel, Pd/C
Solvent Ethanol, Methanol
Temperature 100-150 °C
Pressure 50-100 atm (H₂)
Modern Approaches: Multi-component Reactions and Catalysis

Contemporary organic synthesis has seen the rise of multi-component reactions (MCRs) and advanced catalytic systems for the construction of complex molecules in a single step. While not always directly targeting the parent this compound, these methods are instrumental in creating its substituted derivatives.

For instance, three-component reactions involving an aromatic aldehyde (p-anisaldehyde), an amine, and a suitable C2-synthon can lead to highly functionalized pyrrolidinone structures.

Role as a Key Building Block in Drug Discovery

The true significance of this compound in the modern era lies in its utility as a versatile intermediate in the synthesis of biologically active molecules. Its pre-formed scaffold allows for rapid and efficient elaboration into more complex drug candidates.

As a Precursor for Anticonvulsant and Nootropic Agents

The pyrrolidin-2-one core is famously present in the "racetam" class of nootropic drugs. Research has shown that the introduction of a 4-phenyl group can impart anticonvulsant properties. The 4-(4-methoxyphenyl) analog serves as a valuable starting point for the synthesis of novel compounds with potential dual nootropic and anticonvulsant activities.

In the Synthesis of Enzyme Inhibitors

The this compound scaffold has been incorporated into inhibitors of various enzymes. For example, derivatives have been synthesized and evaluated as inhibitors of aldo-keto reductases, which are implicated in certain cancers.

In the Development of Antibacterial and Antioxidant Agents

Recent studies have explored the synthesis of various heterocyclic systems appended to the 4-position of the 1-(4-methoxyphenyl)pyrrolidin-2-one core. These efforts have yielded compounds with promising antibacterial and antioxidant activities.

Conclusion

While the specific "eureka" moment of the discovery of this compound may be lost to the annals of broader chemical exploration, its importance is undeniable. From its conceptual origins in the foundational principles of organic synthesis to its current role as a key building block in the quest for novel therapeutics, this seemingly simple molecule exemplifies the enduring power of the pyrrolidin-2-one scaffold. The continuous evolution of synthetic methods to access this and related structures underscores its relevance to the scientific community. As researchers continue to probe the vast chemical space in search of new medicines, the this compound core is poised to remain a valuable tool in the arsenal of the medicinal chemist.

References

  • de Souza, A. C. C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

Sources

"4-(4-Methoxyphenyl)pyrrolidin-2-one" crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(4-Methoxyphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For novel chemical entities like this compound, a derivative of the versatile pyrrolidinone scaffold, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous structural elucidation. This guide provides a comprehensive, field-proven walkthrough of the entire crystal structure analysis workflow. It is designed not as a rigid protocol, but as a narrative of scientific decision-making, from the foundational step of crystal cultivation to the final interpretation of intermolecular forces that govern the supramolecular architecture. We will explore the causality behind experimental choices, the self-validating systems inherent in modern crystallography, and the authoritative standards that ensure data integrity and reproducibility.

Introduction: The Pyrrolidinone Core and the Significance of Structural Analysis

The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] The introduction of a 4-methoxyphenyl substituent at the 4-position introduces specific steric and electronic features, including a potential hydrogen bond acceptor (the methoxy group) and a π-system capable of various non-covalent interactions.

Determining the crystal structure of this compound is critical for several reasons:

  • Unambiguous Confirmation: It provides absolute confirmation of the molecular constitution and stereochemistry.

  • Conformational Insight: It reveals the preferred three-dimensional shape of the molecule in the solid state, including the puckering of the pyrrolidinone ring and the rotational orientation of the aryl substituent.

  • Supramolecular Understanding: It maps the network of intermolecular interactions (e.g., hydrogen bonds, π-stacking) that dictate how molecules recognize each other and pack into a stable lattice.[3] This is paramount for understanding physical properties like solubility, melting point, and polymorphism.

  • Structure-Activity Relationship (SAR): For drug development professionals, this detailed structural map provides a crucial foundation for designing next-generation analogs with improved efficacy and properties.

The Foundational Step: Synthesis and Single Crystal Cultivation

A successful crystal structure analysis begins with a high-quality single crystal. This necessitates both a pure compound and a carefully controlled crystallization process.

Synthesis of this compound

While various synthetic routes to 4-arylpyrrolidin-2-ones exist[4][5], a common approach involves the cyclization of a suitable precursor. One potential route is the reduction and subsequent cyclization of a γ-nitro ester or a related derivative.

A representative synthetic scheme would be provided here based on established literature methods for analogous compounds.[6][7]

Following synthesis, rigorous purification by column chromatography or recrystallization is mandatory to achieve the >99% purity required for growing diffraction-quality crystals.

Protocol: Growing Diffraction-Quality Single Crystals

The goal is to create a supersaturated solution from which a single crystal nucleus can grow slowly and without defects. Crystals of 0.1-0.3 mm in size are typically ideal.[8]

Methodology: Slow Evaporation

  • Solvent Screening: Dissolve ~10-20 mg of purified this compound in a small volume (0.5-1.0 mL) of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane) in small, clean vials. The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: Once a suitable solvent is identified, prepare a clear, saturated, or near-saturated solution. Filter the solution through a small cotton plug in a pipette to remove any dust or particulate matter, which could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, or Parafilm, pierced with one or two small holes using a needle. This restricts the rate of evaporation.

  • Growth: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of small, well-defined crystals with sharp edges and clear faces.

Causality: Slow evaporation is key. If the process is too rapid, a polycrystalline powder will crash out of solution. The small holes in the cap are a critical control element, ensuring the solvent concentration changes gradually, giving molecules sufficient time to organize into an ordered lattice.

Data Acquisition: Single-Crystal X-ray Diffraction

SC-XRD is a non-destructive technique that provides precise details about the internal lattice of a crystal, including unit cell dimensions, bond lengths, and bond angles.[9][10][11]

Experimental Workflow: From Crystal to Diffraction Pattern

The workflow for SC-XRD data collection is a systematic process designed to measure the intensities of a comprehensive set of diffracted X-ray beams.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_proc Data Processing Select Select Crystal Mount Mount on Goniometer Select->Mount Using cryoloop Center Center in X-ray Beam Mount->Center UnitCell Determine Unit Cell Center->UnitCell Collect Full Data Collection UnitCell->Collect Define strategy Integrate Integrate Reflections Collect->Integrate Scale Scale & Merge Data Integrate->Scale Absorption Apply Absorption Correction Scale->Absorption

Caption: Workflow for SC-XRD Data Collection.

Detailed Protocol:

  • Crystal Selection & Mounting: A suitable crystal is identified under a microscope. It is then carefully picked up using a cryoloop and mounted on a goniometer head on the diffractometer.[12] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations.

  • Unit Cell Determination: A few initial diffraction images are collected to locate the diffracted beams. This data is used by the instrument's software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[8]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.[13] The resulting diffraction pattern, a series of spots of varying intensity, is recorded by a detector.[14]

  • Data Processing:

    • Integration: The raw image files are processed to measure the intensity of each diffraction spot.

    • Scaling and Merging: Intensities from different images are scaled to a common level, and symmetry-related reflections are merged to create a final, unique dataset.

    • Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal itself.

Structure Solution, Refinement, and Validation

The processed diffraction data contains the amplitudes of the scattered X-rays, but the crucial phase information is lost. This is the well-known "phase problem" in crystallography.

Structure Solution and Refinement Workflow

structure_solution_workflow Input Processed Data (hkl file) Solve Solve Phase Problem (e.g., Direct Methods) Input->Solve Map Calculate Electron Density Map Solve->Map Build Build Initial Model (Assign Atoms) Map->Build Refine Least-Squares Refinement Build->Refine Check Check Model vs. Map (Difference Fourier Map) Refine->Check R-factors converge? Check->Refine No, model incomplete Finalize Add H-Atoms & Anisotropic Parameters Check->Finalize Yes, no residual density Finalize->Refine Validate Final Validation (checkCIF) Finalize->Validate

Caption: The iterative cycle of crystallographic structure solution and refinement.

Methodology:

  • Structure Solution: Programs like SHELXT or SIR utilize "direct methods," a mathematical approach that uses statistical relationships between reflection intensities to derive initial phase estimates.[15] This generates a preliminary electron density map.

  • Model Building: The initial map is interpreted to locate atoms. The heaviest atoms (O, N, C) are typically visible first. A molecular fragment corresponding to this compound is fitted to the electron density.

  • Refinement: The atomic positions and their thermal displacement parameters are adjusted using a least-squares refinement process to improve the agreement between the observed diffraction data (F_obs) and the data calculated from the model (F_calc).[16] This process is monitored using the R-factor (R1), which quantifies the disagreement. A final R1 value below 5% (0.05) is indicative of a well-refined structure.

  • Iterative Improvement: The process is iterative. After refinement, a "difference Fourier map" is calculated, which shows regions where the model has too much or too little electron density. This map reveals missing atoms (like hydrogens) or disordered components. The model is adjusted, and the structure is refined again until the difference map is essentially flat.

  • Validation: Before publication, the final model is validated using a service like checkCIF, which is provided by the International Union of Crystallography (IUCr).[17][18] This program checks for geometric consistency, potential errors, and adherence to crystallographic standards.

Analysis of the Crystal Structure

With a validated model, the detailed analysis of molecular and supramolecular features can begin. For this guide, we will use hypothetical but chemically reasonable data based on known structures of related pyrrolidinones.[19][20][21]

Crystallographic Data Summary

All quantitative crystallographic data should be summarized in a standard table.

Parameter Hypothetical Value for C₁₁H₁₃NO₂
Chemical FormulaC₁₁H₁₃NO₂
Formula Weight ( g/mol )191.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.51
b (Å)6.72
c (Å)15.85
β (°)101.5
Volume (ų)992.1
Z (molecules/unit cell)4
Density (calculated, g/cm³)1.28
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected / Unique8150 / 2050
R_int0.025
Final R1 [I > 2σ(I)]0.041
wR2 (all data)0.115
Molecular Geometry and Conformation

The analysis of the molecular structure involves examining bond lengths, angles, and the overall conformation.

  • Bond Lengths and Angles: These are compared to standard values to identify any unusual features that might indicate electronic or steric strain.[22][23] For instance, the C=O bond of the lactam is expected to be around 1.23 Å. The C-N bond within the amide should be shorter than a typical C-N single bond due to resonance.

Bond/Angle Hypothetical Value Standard Value
C2=O11.235(2) Å~1.23 Å
N1-C21.345(2) Å~1.33 Å (amide)
N1-C51.468(2) Å~1.47 Å
C3-C4-C5 (ring angle)103.5(1)°~104° (envelope)
  • Ring Conformation: The five-membered pyrrolidinone ring is not planar. It will likely adopt an envelope or twist conformation to minimize steric strain. The specific puckering can be quantified by calculating torsion angles around the ring. For example, an envelope conformation might have one atom (e.g., C4) displaced significantly from the plane formed by the other four atoms.

Supramolecular Assembly: The Role of Non-covalent Interactions

The crystal packing is dictated by a network of weaker, non-covalent interactions.[24][25] Identifying these is key to understanding the material's properties.

  • Hydrogen Bonding: The most significant interaction in many pyrrolidinone structures is the hydrogen bond formed between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule. This typically leads to the formation of infinite chains or dimeric motifs.

    • Example: An N-H···O=C hydrogen bond would link molecules head-to-tail, forming a one-dimensional chain through the crystal lattice.

  • C-H···O and C-H···π Interactions: Weaker C-H donors, such as those on the aromatic ring or the aliphatic part of the pyrrolidine ring, can form hydrogen bonds with the carbonyl or methoxy oxygen atoms. C-H groups can also interact with the face of the methoxyphenyl ring.

  • π-π Stacking: The aromatic methoxyphenyl rings may interact with each other. These interactions can be face-to-face (stacked like pancakes) or, more commonly, offset or edge-to-face. These interactions contribute significantly to the overall lattice energy.[26]

Reporting and Data Deposition: Ensuring Scientific Integrity

The final step is to prepare the findings for publication and ensure the data is publicly accessible, adhering to the standards set by the IUCr.[27][28][29]

  • Crystallographic Information File (CIF): All experimental details, atomic coordinates, and geometric parameters are compiled into a standardized text file format known as a CIF.[17] This file is the primary output of a crystal structure determination.

  • Data Deposition: The CIF and the raw structure factor data are deposited in a public repository. For small organic molecules, the primary database is the Cambridge Structural Database (CSD) .[30][31][32][33] Upon deposition, the CSD assigns a unique deposition number, which must be included in any publication describing the structure. This allows other researchers to freely access, visualize, and analyze the structural data, ensuring transparency and facilitating future research.

Conclusion

The crystal structure analysis of this compound provides a definitive and high-resolution picture of its molecular architecture and supramolecular organization. Through a systematic process of crystal growth, X-ray diffraction, and computational refinement, we can determine not only the precise bond lengths and angles but also the subtle conformational preferences and the intricate network of non-covalent interactions that govern its solid-state form. This knowledge is invaluable for rational drug design, materials science, and fundamental chemical research, providing a solid foundation upon which further scientific inquiry can be built.

References

  • Cambridge Crystallographic Data Centre (CCDC).
  • Wikipedia.
  • MIT Information Systems & Technology.
  • UMass Dartmouth | Claire T. Carney Library.
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]
  • International Union of Crystallography (IUCr).
  • IUCr Journals.
  • Crystallography Online. The structure of crystals.
  • National Institute of Standards and Technology (NIST). The Cambridge Structural Database (CSD): Current Activities and Future Plans. [Link]
  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]
  • University of York, Department of Chemistry. Single Crystal X-ray Diffraction. [Link]
  • International Union of Crystallography (IUCr). Crystallographic software list. [Link]
  • SERC at Carleton College. Single-crystal X-ray Diffraction. [Link]
  • International Union of Crystallography (IUCr). Crystallographic software list (archived). [Link]
  • University of Oxford, Chemical Crystallography. Software. [Link]
  • MDPI. Special Issue : Covalent and Noncovalent Interactions in Crystal Chemistry. [Link]
  • RCSB Protein Data Bank. Crystallography Software. [Link]
  • International Union of Crystallography (IUCr). Publication standards for crystal structures. [Link]
  • Argonne National Labor
  • Royal Society of Chemistry.
  • National Center for Biotechnology Information (NCBI). Visualizing the Entire Range of Noncovalent Interactions in Nanocrystalline Hybrid Materials Using 3D Electron Diffraction. [Link]
  • Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
  • IUCr Journals. Standards for Crystallographic Publishing. [Link]
  • ResearchGate.
  • ResearchGate. The prediction and interpretation of bond lengths in crystals. [Link]
  • ResearchGate. Structures of pyrrolidin-2-one drugs. [Link]
  • IUCrD
  • SERC at Carleton College. Single-crystal X-ray Diffraction (archived). [Link]
  • Chemistry LibreTexts. X-ray Crystallography. [Link]
  • Chemistry For Everyone (YouTube). How Are Bond Angles Measured Using X-ray Crystallography?[Link]
  • National Center for Biotechnology Information (NCBI). 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione. [Link]
  • National Center for Biotechnology Information (NCBI).
  • International Union of Crystallography (IUCr).
  • IUCr Journals.
  • National Institute of Standards and Technology (NIST). 2-Pyrrolidinone. [Link]
  • ResearchGate. Synthesis of pyrrolidin-2-one 4. [Link]
  • National Center for Biotechnology Information (NCBI). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. [Link]
  • International Union of Crystallography (IUCr). Bond Lengths, and Beyond. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Modular Approach to the Synthesis of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This document provides a comprehensive guide to a robust and adaptable protocol for the synthesis of 4-(4-Methoxyphenyl)pyrrolidin-2-one, a key intermediate for further chemical elaboration. The presented methodology is grounded in established chemical principles and offers insights into the critical parameters governing the reaction's success. This guide is designed to be a self-validating system, enabling researchers to confidently execute and adapt the protocol for their specific research needs.

Introduction: The Significance of the Pyrrolidin-2-one Core

The pyrrolidin-2-one ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its ability to mimic peptide bonds, engage in hydrogen bonding, and provide a rigid scaffold for the precise spatial orientation of functional groups. Consequently, derivatives of pyrrolidin-2-one have found applications in diverse therapeutic areas, including as nootropics, anticonvulsants, and anti-inflammatory agents. The targeted synthesis of specific analogues, such as this compound, is therefore of significant interest to the drug discovery and development community.

Chemical Principles and Mechanism

The synthesis of substituted pyrrolidin-2-ones can be achieved through various synthetic strategies.[4][5][6][7] A common and effective approach involves the cyclization of γ-amino acids or their ester derivatives. The protocol detailed herein is adapted from established methods for the synthesis of related 4-substituted pyrrolidin-2-ones and relies on a multi-step sequence starting from readily available precursors.

The core of this synthetic route involves the formation of a γ-nitro ester intermediate, followed by a reductive cyclization. This strategy offers a high degree of modularity, allowing for the introduction of various substituents at the 4-position of the pyrrolidin-2-one ring.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the synthesis of this compound.

G cluster_0 Synthesis Pathway Start Starting Materials (Diethyl malonate, p-Anisaldehyde) Step1 Knoevenagel Condensation (Formation of diethyl 2-(4-methoxybenzylidene)malonate) Start->Step1 Piperidine, Ethanol, Reflux Step2 Michael Addition (Addition of nitromethane) Step1->Step2 Sodium ethoxide, Nitromethane Step3 Reductive Cyclization (Formation of this compound) Step2->Step3 Pd/C, H2 (g) or alternative reducing agent Step4 Purification (Column chromatography) Step3->Step4 Silica gel, Eluent system End Final Product & Characterization Step4->End NMR, MS, IR

Figure 1: High-level experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Diethyl malonateReagentSigma-Aldrich
p-AnisaldehydeReagentSigma-Aldrich
PiperidineReagentSigma-AldrichCatalyst
EthanolAnhydrousFisher ScientificSolvent
NitromethaneReagentSigma-Aldrich
Sodium metalReagentSigma-AldrichFor preparing sodium ethoxide
Palladium on Carbon (10%)CatalystSigma-Aldrich
Hydrogen GasHigh PurityIn a cylinder with a regulator
Diethyl etherAnhydrousFisher ScientificSolvent
Ethyl acetateHPLC GradeFisher ScientificEluent for chromatography
HexanesHPLC GradeFisher ScientificEluent for chromatography
Silica Gel230-400 meshSigma-AldrichFor column chromatography
Hydrochloric acidConcentratedSigma-AldrichFor workup
Sodium sulfateAnhydrousSigma-AldrichDrying agent
Step-by-Step Procedure

Step 1: Synthesis of Diethyl 2-(4-methoxybenzylidene)malonate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.0 eq), p-anisaldehyde (1.0 eq), and ethanol (100 mL).

  • Add piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and wash with 1 M HCl (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification if it is of sufficient purity, as determined by ¹H NMR.

Step 2: Synthesis of Diethyl 2-(1-(4-methoxyphenyl)-2-nitroethyl)malonate

  • In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol (80 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, add nitromethane (1.1 eq) dropwise at 0 °C.

  • Add a solution of diethyl 2-(4-methoxybenzylidene)malonate (1.0 eq) in ethanol (20 mL) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2-3).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reductive Cyclization to this compound

  • Dissolve the crude diethyl 2-(1-(4-methoxyphenyl)-2-nitroethyl)malonate (1.0 eq) in ethanol (100 mL) in a hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (10% w/w) to the solution.

  • Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature for 18-24 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 70%) as the eluent.

  • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure this compound as a solid.

Reaction Pathway

The following diagram illustrates the chemical transformations occurring during the synthesis.

G cluster_0 Reaction Scheme Reactant1 Diethyl malonate + p-Anisaldehyde Intermediate1 Diethyl 2-(4-methoxybenzylidene)malonate Reactant1->Intermediate1 Knoevenagel Condensation Intermediate2 Diethyl 2-(1-(4-methoxyphenyl)-2-nitroethyl)malonate Intermediate1->Intermediate2 Michael Addition (Nitromethane) Product This compound Intermediate2->Product Reductive Cyclization (H2, Pd/C)

Sources

analytical methods for "4-(4-Methoxyphenyl)pyrrolidin-2-one" characterization

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting by casting a wide net with Google searches. My focus is on understanding the analytical methods employed to characterize "4-(4-Methoxyphenyl)pyrrolidin-2-one," including NMR spectroscopy and mass spectrometry. I'm aiming for a comprehensive overview of the standard techniques.

Expanding Search Parameters

I've broadened my search terms to include HPLC and thermal analysis, alongside NMR and mass spectrometry. Now, I'm focusing on finding established protocols and validation guidelines, aiming for authoritative sources. My goal is to structure the application note, linking methods with the molecule's specific characteristics, and I will be developing clear protocols and visual diagrams.

Outlining Analytical Approach

I'm now diving into the specifics. I will be assembling the protocols and visual aids. I'll make sure to explain the rationale for each method and present clear, reproducible steps. Quantitative data will be formatted into tables and citations will be incorporated. Next, a complete reference list will be created, and then a thorough review will be performed.

Formulating Analytical Strategy

I'm now tasked with crafting a detailed application note and protocol for characterizing "this compound." My initial focus is on outlining the scope and structure, leveraging my autonomy to create an effective and expert-level guide.

Defining Project Scope

My next step is to solidify the scope of this application note, ensuring it comprehensively covers the analytical characterization of this compound. I'm focusing on weaving in explanations for the "why" of each methodological choice to ensure trustworthiness. In-text citations and a robust "References" section with clickable URLs will be key to establishing authority and grounding. I'm also planning to incorporate visualization using Graphviz for clarity.

Outlining the Core Content

I'm now developing the core content, starting with an in-depth analysis of structural elucidation and identification techniques, especially NMR spectroscopy. I am thinking of including details such as the rationale behind using it, the expected chemical shifts, multiplicities, and integrations for the compound, and a discussion of key spectroscopic features. I'm also planning to incorporate a discussion of mass spectrometry, HPLC, and thermal analysis, following a similar structure, to comprehensively cover the characterization.

Developing Characterization Framework

I am now focusing on refining the content. I've sketched the structure and plan to expand into analytical characterization methods. My aim is now to ensure that the content provides sufficient detail to allow an expert to easily recreate the analytical experiments. I am currently considering the optimal sequence and rationale for presenting NMR, MS, and FTIR data, considering that the goal is to fully characterize this compound.

Finalizing Content Details

I'm now in the process of finalizing content details, focusing on integrating the gathered information into a coherent structure. I'm prioritizing the detailed methods for each analytical technique, along with the expected results. The primary focus is on laying out the structure of the characterization, which includes NMR, MS, FTIR, HPLC, and thermal analysis. I'm focusing on providing enough detail so that an expert can reproduce the experiment. I'll make sure that the rationales and links are there.

Constructing the Application Note

I am now focusing on the structure and content, outlining the key sections. I plan to explain the scientific reasoning behind each choice. I will use tables to present quantitative data and detailed protocols. My aim is to include a Graphviz diagram to illustrate an integrated workflow for complete characterization.

Outlining the Application Note

I am currently working on the application note's structure. I'm focusing on creating clear sections for structural elucidation, purity, and physicochemical properties. I'm prioritizing providing in-depth explanations and reasoning for each methodological choice. I'm actively collecting and summarizing expected data for NMR, MS, FTIR, HPLC, and thermal analysis to be incorporated in the note, along with citations and references.

Organizing the Analytical Workflow

I've been working on structuring the document, and I'm organizing the content into distinct sections covering structural elucidation, purity analysis, and physicochemical properties. I'm prioritizing providing in-depth scientific reasoning for each analytical method. I've also incorporated expected data for NMR, MS, and other techniques. I'm focusing on the integration of data and its rationales.

in vitro assay protocol using "4-(4-Methoxyphenyl)pyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

Characterizing Novel Neuroactive Compounds: An In Vitro Functional Assay for 4-(4-Methoxyphenyl)pyrrolidin-2-one

Introduction and Scientific Rationale

The compound this compound belongs to the pyrrolidinone class, a chemical scaffold renowned for its prevalence in neuroactive agents. Its core structure is a cyclic lactam of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. This structural analogy strongly suggests a potential interaction with the GABAergic system. Furthermore, the pyrrolidinone ring is the defining feature of the "racetam" family of nootropic drugs, which are known to modulate neurotransmitter systems and enhance cognitive function.

Given these structural cues, a primary hypothesis is that this compound may function as a modulator of the GABA_A receptor (GABA_A-R), a ligand-gated ion channel that mediates fast synaptic inhibition. Upon activation by GABA, the GABA_A-R channel opens, allowing the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.

This application note provides a detailed protocol for a robust, high-throughput in vitro functional assay to determine the effect of this compound on the GABA_A receptor. The assay utilizes a fluorescent, chloride-sensitive dye to measure GABA-mediated chloride influx in a stable cell line expressing human GABA_A receptors. This approach allows for the precise characterization of the compound as a potential agonist, antagonist, or allosteric modulator.

Assay Principle

The assay is based on measuring changes in intracellular chloride concentration in response to GABA_A receptor activation. We will employ a cell line stably expressing a common subtype of the human GABA_A receptor (e.g., α1β2γ2) and a fluorescent biosensor that is quenched by chloride ions.

In the resting state, cells maintain a low intracellular chloride concentration. When GABA (or an agonist) binds to the GABA_A receptor, the channel opens, and chloride ions from the high-chloride extracellular buffer flow into the cell. This influx of chloride quenches the fluorescence of the pre-loaded dye, leading to a decrease in the fluorescent signal. The magnitude of this decrease is directly proportional to the degree of GABA_A receptor activation.

By applying the test compound, this compound, we can characterize its activity:

  • Agonist Activity: The compound alone will cause a decrease in fluorescence.

  • Antagonist Activity: The compound will block the fluorescence decrease induced by GABA.

  • Positive Allosteric Modulator (PAM) Activity: The compound will enhance the fluorescence decrease induced by a sub-maximal concentration of GABA.

Visualization of Key Concepts

GABA_A Receptor Activation Mechanism

The following diagram illustrates the fundamental process of GABA_A receptor activation and the resulting chloride ion influx, which is the basis of this assay.

GABAA_Mechanism cluster_neuron Neuron Interior (Low Cl⁻) cluster_exterior Neuron Exterior (High Cl⁻) GABA_R_Closed GABA-A Receptor (Channel Closed) GABA_R_Open GABA-A Receptor (Channel Open) GABA_R_Closed->GABA_R_Open Conformational Change Hyperpolarization Membrane Hyperpolarization (Inhibition) GABA_R_Open->Hyperpolarization Causes GABA GABA GABA->GABA_R_Closed Binds Chloride Cl⁻ Ions Chloride->GABA_R_Open Influx Assay_Workflow cluster_prep cluster_assay cluster_analysis Seed_Cells 1. Seed Cells (HEK293-GABA-A) in 384-well plates Incubate_24h 2. Incubate 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Dye_Loading 3. Load Cells with Chloride-Sensitive Dye Incubate_24h->Dye_Loading Compound_Add 4. Add Test Compound (this compound) & Controls Dye_Loading->Compound_Add GABA_Add 5. Add GABA (Agonist or EC₂₀) Compound_Add->GABA_Add Read_Fluorescence 6. Measure Fluorescence (Plate Reader) GABA_Add->Read_Fluorescence Data_Analysis 7. Calculate % Inhibition / Potentiation Determine EC₅₀ / IC₅₀ Read_Fluorescence->Data_Analysis

cell culture studies with "4-(4-Methoxyphenyl)pyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the In Vitro Characterization of 4-(4-Methoxyphenyl)pyrrolidin-2-one in Neuronal Cell Cultures

Authored by a Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of the novel compound, this compound. The pyrrolidinone scaffold is a well-established pharmacophore in neuroscience, with prominent members like piracetam recognized for their nootropic, or cognitive-enhancing, properties[1]. Derivatives of this core structure are actively being explored for a range of neurological applications, including neuroprotection and as anticonvulsant agents[1][2]. The addition of a methoxyphenyl group may influence the compound's interaction with biological targets and its pharmacokinetic properties.

This guide presents a logical, multi-tiered approach to characterizing the in vitro pharmacological profile of this compound, starting with fundamental cytotoxicity assessments and progressing to more complex functional and mechanistic assays. The protocols provided are based on established methodologies and are designed to be self-validating through the inclusion of appropriate controls.

Compound Handling and Stock Preparation

Prior to initiating any cell-based assays, it is crucial to establish a reliable protocol for the solubilization and storage of this compound to ensure consistent and reproducible results.

1.1. Solubility Testing: The solubility of a compound is a critical parameter. Based on the chemical structure (a pyrrolidinone with a methoxyphenyl group), initial solubility testing in common laboratory solvents is recommended.

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA common solvent for preparing high-concentration stock solutions of organic molecules.
Ethanol (EtOH)Moderate to HighMay be used as an alternative to DMSO, but may have higher cytotoxicity at lower concentrations.
Phosphate-Buffered Saline (PBS)LowDirect dissolution in aqueous buffers is unlikely to achieve high concentrations.

1.2. Recommended Stock Solution Protocol:

  • Prepare a high-concentration primary stock solution of this compound in sterile DMSO (e.g., 10-100 mM).

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • For cell culture experiments, prepare fresh working solutions by diluting the DMSO stock in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Workflow for Cellular Characterization

A systematic approach is essential to build a comprehensive understanding of the compound's biological activity. The following workflow is proposed to efficiently screen for cytotoxicity, neuroprotective effects, and potential mechanisms of action.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Functional & Protective Screening cluster_phase3 Phase 3: Mechanistic Investigation A Compound Solubilization & Stock Preparation C MTT Assay for Cytotoxicity & Viability Assessment A->C B Neuronal Cell Culture (e.g., SH-SY5Y, Primary Cortical Neurons) B->C D Neuroprotection Assay (e.g., against H2O2 or Glutamate) C->D Determine non-toxic concentration range E Intracellular Calcium Imaging (Basal & Stimulated Activity) C->E Select concentrations for functional assays F Western Blot Analysis (Synaptic & Signaling Proteins) D->F Investigate mechanism of protection E->F Investigate pathways mediating activity

Caption: A multi-phase workflow for the in vitro characterization of this compound.

Detailed Protocols

Protocol 1: MTT Assay for Neuronal Viability and Cytotoxicity

Objective: To determine the concentration range of this compound that is non-toxic to neuronal cells, thereby establishing appropriate concentrations for subsequent functional assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y human neuroblastoma cells or primary cortical neurons).[4][5]

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound stock solution.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[6] Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest compound concentration, and a "no treatment" control.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the CC50 (the concentration that reduces cell viability by 50%).

Protocol 2: Neuroprotection Assay against Oxidative Stress

Objective: To assess the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Principle: Oxidative stress, often induced by agents like hydrogen peroxide (H2O2), is a key factor in neurodegenerative diseases.[7] This assay measures the ability of the compound to preserve cell viability in the presence of a toxic stimulus.

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: After 24 hours, treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for a pre-incubation period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Prepare a fresh solution of H2O2 in serum-free culture medium. The optimal concentration of H2O2 should be determined empirically to induce approximately 50% cell death in 24 hours.

  • Remove the pre-treatment medium and add the H2O2-containing medium to the wells.

  • Controls:

    • Control: Cells in normal medium.

    • H2O2 only: Cells treated only with H2O2.

    • Compound only: Cells treated only with the highest concentration of the compound.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

Data Analysis:

  • Compare the viability of cells pre-treated with the compound and then exposed to H2O2 to the viability of cells exposed to H2O2 alone.

  • A significant increase in viability in the pre-treated groups suggests a neuroprotective effect.

Protocol 3: Intracellular Calcium Imaging for Neuronal Activity

Objective: To determine if this compound modulates intracellular calcium ([Ca2+]i) dynamics, a key indicator of neuronal activity.[8]

Principle: Calcium ions are crucial second messengers in neurons, involved in processes like neurotransmitter release and synaptic plasticity.[8] Fluorescent calcium indicators, such as Fura-2 AM, allow for the real-time measurement of changes in intracellular calcium concentrations.[9] Fura-2 AM is a ratiometric dye, meaning its fluorescence emission changes with calcium binding, allowing for a more quantitative measurement of calcium levels.

Materials:

  • Neuronal cells cultured on glass-bottom dishes or plates.

  • Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Ringer's solution or other physiological buffer.[10]

  • A fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Cell Preparation: Culture neuronal cells on appropriate imaging plates.[11]

  • Dye Loading:

    • Prepare a loading buffer containing 3-5 µM Fura-2 AM and 0.02% Pluronic F-127 in Ringer's solution.

    • Wash the cells once with Ringer's solution.

    • Incubate the cells with the loading buffer for 30-45 minutes at 37°C.[10]

    • Wash the cells twice with fresh Ringer's solution and allow them to de-esterify the dye for at least 30 minutes before imaging.[10]

  • Imaging:

    • Mount the plate on the fluorescence microscope stage.

    • Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Perfuse the cells with a solution of this compound at a desired concentration.

    • Record any changes in the 340/380 fluorescence ratio, which corresponds to changes in intracellular calcium.

    • Optionally, after observing the compound's effect, a stimulating agent (e.g., potassium chloride or glutamate) can be added to assess if the compound modulates the cells' response to stimulation.

Data Analysis:

  • Calculate the ratio of fluorescence intensity at 340 nm excitation to that at 380 nm excitation.

  • Plot the change in this ratio over time to visualize calcium transients.

  • Compare the baseline calcium levels and the amplitude/frequency of any calcium oscillations before and after the addition of the compound.

Protocol 4: Western Blot Analysis of Synaptic Protein Expression

Objective: To investigate if this compound alters the expression levels of key proteins involved in synaptic function and neuronal health.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[12][13] By examining changes in the levels of synaptic proteins (e.g., synaptophysin, PSD-95) or signaling proteins (e.g., CREB, BDNF), insights into the compound's mechanism of action can be gained.[14]

Materials:

  • Neuronal cell cultures treated with and without this compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.[15]

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus.[16]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[16]

  • Primary antibodies against target proteins (e.g., Synaptophysin, PSD-95, p-CREB, β-actin).

  • HRP-conjugated or fluorescently-labeled secondary antibodies.[12]

  • Chemiluminescent substrate or fluorescence imaging system.

signaling_pathway Compound 4-(4-Methoxyphenyl) pyrrolidin-2-one Target Hypothesized Target (e.g., AMPA Receptor, Calcium Channel) Compound->Target Ca_Influx ↑ Intracellular Ca2+ Target->Ca_Influx Kinase_Cascade Kinase Activation (e.g., CaMKII, PKA) Ca_Influx->Kinase_Cascade CREB CREB Phosphorylation (p-CREB) Kinase_Cascade->CREB Gene_Expression ↑ Gene Expression CREB->Gene_Expression BDNF BDNF Gene_Expression->BDNF Synaptic_Proteins Synaptic Proteins (e.g., Synaptophysin, PSD-95) Gene_Expression->Synaptic_Proteins Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection Synaptic_Proteins->Neuroprotection

Caption: A hypothesized signaling pathway for this compound's neuroprotective effects.

Procedure:

  • Cell Lysis: After treating neuronal cells with the compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[12]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate secondary antibody for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step.

  • Detection: Apply the detection reagent (e.g., ECL substrate) and visualize the protein bands using an imaging system.

Data Analysis:

  • Quantify the band intensity for each protein of interest using densitometry software.

  • Normalize the intensity of the target proteins to a loading control (e.g., β-actin) to account for variations in protein loading.

  • Compare the normalized protein expression levels between control and compound-treated groups.

Conclusion and Future Directions

This guide provides a foundational set of protocols to begin characterizing the bioactivity of this compound in neuronal cell cultures. The data generated from these experiments will indicate whether the compound is cytotoxic, if it possesses neuroprotective properties, and if it can modulate neuronal activity. Positive results from these initial screens would warrant further investigation into more specific mechanisms, such as receptor binding assays, electrophysiology, and in vivo studies in animal models of neurological disorders. By following a logical and methodologically sound approach, researchers can efficiently and effectively elucidate the therapeutic potential of this novel pyrrolidinone derivative.

References

  • MTT (Assay protocol).Protocols.io.[Link]
  • Calcium Imaging Protocols and Methods.
  • Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf.[Link]
  • Synaptic Systems protocol for western blotting - fluorescent detection.Synaptic Systems.[Link]
  • NEURONAL CELL CULTURE : methods and protocols.DOKUMEN.PUB.[Link]
  • General overview of neuronal cell culture.PubMed Central (PMC) - NIH.[Link]
  • Pyrrolidone deriv
  • Intracellular calcium imaging.Bio-protocol.[Link]
  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.PubMed.[Link]
  • Video: Calcium Imaging in Neurons Using Fura-2.JoVE.[Link]
  • Synaptic Systems protocol for western blotting - fluorescent detection.Synaptic Systems.[Link]
  • Western Blotting for Neuronal Proteins.Protocols.io.[Link]
  • Calcium imaging: a technique to monitor calcium dynamics in biological systems.PubMed Central (PMC).[Link]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.PubMed Central (PMC).[Link]
  • A Guide to Analysis of Relative Synaptic Protein Abundance by Quantitative Fluorescent Western Blotting.
  • Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors.PubMed.[Link]
  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke.MDPI.[Link]
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • Neuronal Protective Effect of Nosustrophine in Cell Culture Models.Cureus.[Link]

Sources

Application Note: Standardized Protocols for Evaluating the Antibacterial Activity of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrolidinone scaffold is a foundational structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. This application note provides a comprehensive, technically detailed guide for assessing the antibacterial potential of a specific derivative, 4-(4-Methoxyphenyl)pyrrolidin-2-one. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility. We detail the principles and step-by-step methodologies for preliminary screening via the Kirby-Bauer disk diffusion assay, quantitative determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution, and assessment of bactericidal versus bacteriostatic activity through the Minimum Bactericidal Concentration (MBC) test. By explaining the scientific rationale behind key experimental choices, this guide equips researchers to generate robust, reliable, and comparable data essential for early-stage antimicrobial drug discovery.

Introduction and Scientific Principle

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial activity. Pyrrolidinone, a five-membered lactam, and its derivatives represent a promising class of compounds, with various analogues demonstrating antibacterial, antifungal, and anticancer properties. The specific compound, this compound, belongs to this versatile chemical family. Preliminary studies on related substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones have shown moderate activity against Gram-negative bacteria such as Escherichia coli, highlighting the potential of this structural class.[1][2][3]

To rigorously evaluate the antibacterial potential of any new compound, a systematic, multi-tiered approach is required. This process relies on standardized antimicrobial susceptibility testing (AST) methods to determine a compound's efficacy against clinically relevant bacteria. The two cornerstones of in vitro AST are:

  • Diffusion Methods: These provide a qualitative or semi-quantitative assessment of antibacterial activity. An antimicrobial agent diffuses from a point source (e.g., a paper disk) through an agar medium inoculated with bacteria, creating a concentration gradient. If the agent is effective, a zone of no growth—the "zone of inhibition"—will form around the source. The size of this zone correlates with the susceptibility of the organism.

  • Dilution Methods: These yield quantitative results by exposing bacteria to a range of known concentrations of the antimicrobial agent in a liquid growth medium. The primary endpoint is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism.[4][5]

This guide provides detailed protocols for both approaches, ensuring a thorough and standardized evaluation of this compound.

Overall Experimental Workflow

The evaluation process follows a logical progression from a qualitative screen to quantitative determination of inhibitory and bactericidal concentrations. This workflow ensures efficient use of resources by first identifying if the compound has any activity before proceeding to more labor-intensive quantitative assays.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Qualitative Screening cluster_quant Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Interpretation Compound Prepare Stock Solution of this compound Disk_Prep Impregnate Sterile Disks with Test Compound Compound->Disk_Prep MIC_Assay Perform Broth Microdilution for MIC Determination Compound->MIC_Assay Bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) Disk_Assay Perform Kirby-Bauer Disk Diffusion Assay Bacteria->Disk_Assay Bacteria->MIC_Assay Disk_Prep->Disk_Assay Measure_Zone Measure Zone of Inhibition (mm) Disk_Assay->Measure_Zone Measure_Zone->MIC_Assay If Active MBC_Assay Subculture from Clear Wells for MBC Determination MIC_Assay->MBC_Assay Incubate_MBC Incubate Plates and Count Viable Colonies (CFU) MBC_Assay->Incubate_MBC Analyze Determine MIC, MBC, and MBC/MIC Ratio Incubate_MBC->Analyze Report Summarize Data in Table Analyze->Report

Caption: High-level workflow for antibacterial activity testing.

Part 1: Preliminary Screening - Kirby-Bauer Disk Diffusion Method

This protocol is adapted from the CLSI M02 standard and serves as an initial screen to detect antibacterial activity.[6][7][8]

3.1. Principle A standardized bacterial inoculum is spread uniformly across the surface of a Mueller-Hinton Agar (MHA) plate. A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface. During incubation, the compound diffuses into the agar. The presence and diameter of a zone of inhibition around the disk indicate the compound's ability to inhibit microbial growth.

3.2. Materials

  • This compound

  • Sterile solvent (e.g., Dimethyl Sulfoxide, DMSO)

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin 5 µg, Ampicillin 10 µg)

  • Negative control disks (impregnated with solvent only)

3.3. Step-by-Step Protocol

  • Compound and Disk Preparation:

    • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

    • Apply a precise volume (e.g., 10 µL) of the stock solution onto a sterile 6 mm paper disk to achieve a specific amount per disk (e.g., 100 µ g/disk ).

    • Prepare a negative control disk by applying 10 µL of pure DMSO.

    • Allow disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or saline. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension.

    • Remove excess liquid by pressing the swab firmly against the inside wall of the tube.[8]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared test compound disk, positive control disk, and negative control disk onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart and press down gently to ensure complete contact with the agar.

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.

    • A zone of inhibition around the test compound disk (and absent around the solvent control) indicates antibacterial activity.

Part 2: Quantitative Analysis - Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 standard and provides a quantitative measure of the compound's potency.[4][5][9]

4.1. Principle A standardized bacterial inoculum is added to wells of a 96-well microtiter plate containing serial twofold dilutions of the test compound in a liquid growth medium. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that prevents visible bacterial growth (turbidity).

4.2. Materials

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Standardized bacterial inoculum (prepared as in 3.3.2, then diluted in CAMHB to a final concentration of 5 x 10⁵ CFU/mL in the well)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

4.3. Step-by-Step Protocol

  • Plate Preparation:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL, which is a 1:5 dilution of the 1280 µg/mL stock) to well 1.

    • Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10. This creates a concentration range from 128 µg/mL down to 0.25 µg/mL.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a concentration of 1 x 10⁶ CFU/mL.

    • Add 50 µL of this final inoculum to wells 1 through 11. This dilutes the compound concentrations by half (to the final desired range of 64 µg/mL to 0.125 µg/mL) and results in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of sterile CAMHB (without bacteria) to well 12.

  • Incubation and Reading:

    • Seal the plate or cover with a lid and incubate at 35 ± 2°C for 16-20 hours.

    • Visually inspect the wells for turbidity. A button of growth at the bottom of the U-shaped well indicates growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

Part 3: Determining Minimum Bactericidal Concentration (MBC)

This protocol is an extension of the MIC assay to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

5.1. Principle A bactericidal agent kills bacteria, whereas a bacteriostatic agent only inhibits their growth. To determine this, aliquots are taken from the clear wells of the MIC plate and plated on antibiotic-free agar. The absence of growth after incubation indicates that the bacteria were killed. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[10][11][12]

5.2. Step-by-Step Protocol

  • Subculturing:

    • Following MIC determination, select the well corresponding to the MIC and at least two wells with higher concentrations.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each well and spot-plate it onto a fresh MHA plate.

  • Incubation and Reading:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies (CFU) from each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% kill (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL, which would be ≤5 colonies from a 10 µL spot).

Data Interpretation and Presentation

Data should be consolidated into a clear, tabular format. The ratio of MBC to MIC is a key indicator:

  • MBC/MIC ≤ 4: Generally considered bactericidal .[13]

  • MBC/MIC > 4: Generally considered bacteriostatic .

Table 1: Representative Antibacterial Activity Data (Note: Data are for illustrative purposes only and must be determined experimentally.)

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationZone of Inhibition (100 µ g/disk )
Staphylococcus aureus2921316322Bactericidal14 mm
Escherichia coli2592232>64>2-11 mm
Pseudomonas aeruginosa27853>64>64-Inactive0 mm
Rhizobium radiobacter19358321284Bactericidal12 mm

Scientific Rationale and Key Considerations

  • Choice of Bacteria: Testing against both a Gram-positive (S. aureus) and a Gram-negative (E. coli) bacterium is essential as a primary screen. The fundamental differences in their cell wall structures (thick peptidoglycan layer vs. outer membrane) often lead to different susceptibility profiles. Including organisms like P. aeruginosa (known for high intrinsic resistance) and species from literature where related compounds showed activity (e.g., R. radiobacter) provides a broader spectrum assessment.[1]

  • Growth Medium: Mueller-Hinton Agar/Broth is the standard medium for routine AST because it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common non-fastidious pathogens.[4][6] Cation adjustment (Ca²⁺, Mg²⁺) in the broth is critical for testing certain antibiotic classes and ensures consistency.

  • Inoculum Density: Standardizing the inoculum to a 0.5 McFarland turbidity is one of the most critical steps. An inoculum that is too light may lead to falsely large inhibition zones or falsely low MICs, while an inoculum that is too heavy can have the opposite effect.[8]

  • Controls: The use of positive (known antibiotic), negative (solvent), growth, and sterility controls is non-negotiable. They validate that the test system is performing correctly: the bacteria are viable, the solvent has no intrinsic activity, and the media is not contaminated.

Potential Mechanism of Action

While the precise mechanism for this compound is unconfirmed, compounds with a pyrrolidinone core have been reported to target various essential bacterial processes. Further investigation into the mechanism of action could explore these pathways.

G cluster_targets Potential Bacterial Targets Compound 4-(4-Methoxyphenyl) pyrrolidin-2-one PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Inhibition? Gyrase DNA Gyrase / Topoisomerase IV Compound->Gyrase Inhibition? Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Blocks DNA_Rep DNA Replication Gyrase->DNA_Rep Enables

Caption: Hypothesized bacterial targets for pyrrolidinone-class compounds.

References

  • Clinical and Laboratory Standards Institute. (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 12th Edition (M07-Ed12). CLSI. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.).
  • Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antimicrobial Disk Susceptibility Tests; 14th Edition (M02-Ed14). CLSI. [Link]
  • Anusevičius, K., Slaninaitė, E., Jonuškienė, I., Sapijanskaitė, B., Vaickelionienė, R., & Mickevičius, V. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 25(4). [Link]
  • Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]
  • Microchem Laboratory. (n.d.).
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Disk Diffusion Test. [Link]
  • Clinical and Laboratory Standards Institute. (2021). Performance Standards for Antimicrobial Susceptibility Testing; 31st Edition (M100). CLSI. [Link]
  • Regulations.gov. (2009).
  • GlobalSpec. (2015).
  • Creative Diagnostics. (n.d.).
  • Anusevičius, K., et al. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.
  • Mickevičius, V., et al. (2014). SYNTHESIS, ANTIBACTERIAL AND ANTIOXIDANT EVALUATION OF 4-SUBSTITUTED 1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONES. Chemical Technology. [Link]
  • Maciá, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
  • Regulations.gov. (2009). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. [Link]
  • Microbe Investigations. (n.d.).
  • Zadeh, Z. H., et al. (2017). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

Sources

Application Note: A Comprehensive Guide to Assessing the Antioxidant Capacity of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately assess the antioxidant capacity of the novel compound, 4-(4-Methoxyphenyl)pyrrolidin-2-one . Recognizing that no single assay can capture the multifaceted nature of antioxidant activity, we present a multi-assay approach. This document details the principles, step-by-step protocols, and data interpretation for four standard spectrophotometric assays: DPPH, ABTS, FRAP, and ORAC. By explaining the causality behind experimental choices and emphasizing the importance of appropriate controls, this guide ensures the generation of robust, reliable, and comparable data, which is crucial for evaluating the therapeutic potential of new chemical entities.

Introduction: The Rationale for Antioxidant Profiling

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[1] Antioxidants mitigate this damage by neutralizing free radicals, making the discovery and characterization of novel antioxidant compounds a critical goal in drug development.[1]

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, known to be a core component of various pharmacologically active agents.[2][3] Derivatives of this scaffold have shown promise for a range of biological activities, including antioxidant effects.[3][4][5] This application note focuses on This compound , a specific derivative whose potential to counteract oxidative stress warrants a thorough and systematic investigation.

Foundational Principles: Mechanisms of Antioxidant Action

Antioxidant capacity assays are primarily based on two distinct chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7] Understanding this distinction is fundamental to interpreting assay results correctly.

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The reaction kinetics are a key indicator of antioxidant efficacy. The ORAC assay is a classic example of this mechanism.[8]

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant neutralizes a radical by donating an electron. These reactions are often characterized by a color change in the radical solution as it is reduced.[6] DPPH, ABTS, and FRAP assays operate primarily via this mechanism.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) HAT_Radical Radical (R•) HAT_Product Neutralized Radical (R-H) HAT_Radical->HAT_Product HAT_Antioxidant Antioxidant (A-H) HAT_Antioxidant->HAT_Product H• donation HAT_New_Radical Antioxidant Radical (A•) HAT_Antioxidant->HAT_New_Radical SET_Radical Radical (R•) SET_Product Anion (R:⁻) SET_Radical->SET_Product SET_Antioxidant Antioxidant (A-H) SET_Antioxidant->SET_Product e⁻ donation SET_New_Radical Antioxidant Radical Cation (A-H•⁺) SET_Antioxidant->SET_New_Radical

Figure 1. Mechanisms of antioxidant action.

Compound Preparation and Considerations

Before initiating any assay, proper preparation of the test compound, This compound , is critical.

  • Solvent Selection: Due to its chemical structure, the compound is expected to be soluble in organic solvents. Dimethyl sulfoxide (DMSO) or ethanol are recommended for preparing a high-concentration stock solution (e.g., 10-100 mM).

    • Causality Note: DMSO is an excellent solvent for many organic compounds but can interfere with some assay chemistries at high concentrations. It is crucial to ensure the final concentration of DMSO in the reaction well is low (typically <1%) and is kept consistent across all samples, standards, and controls.

  • Serial Dilutions: From the stock solution, prepare a range of working concentrations using the same solvent as the assay buffer or as specified in the protocol. This allows for the determination of a dose-response curve and calculation of the IC₅₀ or EC₅₀ value (the concentration required to achieve 50% of the maximum effect).

  • Controls are Non-Negotiable: For every experiment, three types of controls must be included to ensure the validity of the results.

    • Blank: Contains only the reaction reagents and the solvent used to dissolve the test compound. This is used to zero the spectrophotometer.

    • Negative Control: Contains all reagents and the radical, but no antioxidant. This represents 100% of the radical signal (0% inhibition).[9]

    • Positive Control: A known antioxidant, such as Trolox (a water-soluble vitamin E analog), Gallic Acid, or Ascorbic Acid, is run in parallel.[2] This validates that the assay is working correctly and provides a benchmark against which to compare the test compound.

Experimental Protocols

The following protocols are designed for a 96-well microplate format, which is suitable for high-throughput screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This SET-based assay uses the stable free radical DPPH•, which has a deep violet color with a maximum absorbance around 517 nm.[10] When an antioxidant donates an electron to DPPH•, it is reduced to the pale yellow DPPH-H form, causing a decrease in absorbance that is proportional to the antioxidant's activity.[10][11]

Workflow Diagram

Figure 2. DPPH assay experimental workflow.

Reagents & Equipment

Item Specification
DPPH (2,2-diphenyl-1-picrylhydrazyl) Reagent Grade
Methanol or Ethanol HPLC Grade
Positive Control Trolox or Gallic Acid
Test Compound This compound

| Equipment | 96-well microplate reader, 96-well plates |

Step-by-Step Protocol

  • Prepare DPPH Working Solution: Prepare a ~100 µM solution of DPPH in methanol. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0.[12] This solution is light-sensitive and should be prepared fresh and kept in an amber bottle or wrapped in foil.

  • Plate Setup: Add 100 µL of your test compound dilutions, positive control standards, and solvent blank to the appropriate wells of a 96-well plate.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells. Mix gently by pipetting.

  • Incubation: Cover the plate and incubate at room temperature in the dark for 30 minutes.[9]

    • Causality Note: Incubation in the dark is essential because DPPH is light-sensitive and can degrade, leading to inaccurate readings. The 30-minute incubation allows the reaction to reach a stable endpoint for most antioxidants.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

Data Analysis Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]

  • Abs_control is the absorbance of the negative control (DPPH solution + solvent).

  • Abs_sample is the absorbance of the sample or standard.

Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value. Results can also be expressed as Trolox Equivalents (TE) by comparing the activity of the sample to a Trolox standard curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is also based on the SET mechanism. ABTS is oxidized by potassium persulfate to form the radical cation ABTS•+, a stable blue-green chromophore.[13] Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The decrease in absorbance, measured at 734 nm, is proportional to the antioxidant concentration.[13] A key advantage of this assay is that the ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[6]

Workflow Diagram

Figure 3. ABTS assay experimental workflow.

Reagents & Equipment

Item Specification
ABTS Diammonium Salt Reagent Grade
Potassium Persulfate (K₂S₂O₈) Reagent Grade
Buffer Phosphate Buffered Saline (PBS) or Ethanol
Positive Control Trolox

| Equipment | 96-well microplate reader, 96-well plates |

Step-by-Step Protocol

  • Prepare ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][14] This generates the stable radical cation.

  • Prepare ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with the appropriate buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Plate Setup: Add 20 µL of the test compound dilutions, positive control standards, and solvent blank to the appropriate wells.

  • Initiate Reaction: Add 180 µL of the ABTS•+ working solution to all wells and mix.

  • Incubation: Incubate the plate at room temperature for 6 minutes in the dark.

  • Measurement: Read the absorbance at 734 nm.

Data Analysis Calculation is identical to the DPPH assay. Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) in an acidic medium (pH 3.6).[16] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.

Workflow Diagram

Figure 4. FRAP assay experimental workflow.

Reagents & Equipment

Item Specification
Acetate Buffer 300 mM, pH 3.6
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) 10 mM in 40 mM HCl
Ferric Chloride (FeCl₃·6H₂O) 20 mM in water
Standard Ferrous Sulfate (FeSO₄·7H₂O) or Trolox

| Equipment | 96-well microplate reader, incubator/water bath at 37°C |

Step-by-Step Protocol

  • Prepare FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16]

  • Pre-warm Reagent: Incubate the freshly prepared FRAP reagent at 37°C for 10-15 minutes.[16]

    • Causality Note: The reaction is temperature-sensitive. Performing the assay at a controlled 37°C ensures consistent and reproducible kinetics.[16]

  • Plate Setup: Add 20 µL of the test compound, standards, and blank to appropriate wells.

  • Initiate Reaction: Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a defined period, typically 4 to 10 minutes.[16][17]

  • Measurement: Read the absorbance at 593 nm.

Data Analysis Create a standard curve using a fresh ferrous sulfate or Trolox solution. The antioxidant capacity of the sample is then calculated from the regression equation of the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[18] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[19] In the presence of an antioxidant, the fluorescein decay is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[20]

Workflow Diagram

Figure 5. ORAC assay experimental workflow.

Reagents & Equipment

Item Specification
Fluorescein Sodium Salt Reagent Grade
AAPH Reagent Grade
Buffer 75 mM Phosphate Buffer, pH 7.4
Standard Trolox

| Equipment | Fluorescence microplate reader with kinetic reading capability and temperature control, black 96-well plates |

Step-by-Step Protocol

  • Reagent Preparation: Prepare fresh solutions of AAPH and fluorescein in 75 mM phosphate buffer (pH 7.4). Trolox standards should also be prepared in this buffer.

  • Plate Setup: In a black 96-well plate (to minimize light scatter), add 25 µL of the test compound, Trolox standards, or buffer (blank).

  • Add Fluorescein: Add 150 µL of the fluorescein working solution to all wells.[20]

  • Incubation: Mix and incubate the plate at 37°C for at least 15-30 minutes in the plate reader to allow thermal equilibration.[18][19]

  • Initiate Reaction: Using the plate reader's injector, add 25 µL of the AAPH solution to all wells to start the reaction.[18]

  • Measurement: Immediately begin kinetic fluorescence readings (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for 60-90 minutes.[20] The plate should be maintained at 37°C throughout the reading.

Data Analysis

  • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.[20]

  • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank.[18]

  • Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.

  • Determine the Trolox Equivalents (TE) of the test compound from the standard curve.

Data Interpretation and Summary

The results from these four assays will provide a robust profile of the antioxidant capacity of This compound .

Summary of Assays and Interpretation

Assay Mechanism Radical Source What it Measures Typical Units
DPPH SET DPPH• (Artificial) Scavenging of a stable nitrogen radical IC₅₀, TEAC
ABTS SET ABTS•+ (Artificial) Scavenging of a stable cationic radical TEAC
FRAP SET Fe³⁺-TPTZ (Non-radical) Total reducing power (electron donation) µM Fe(II) Eq., TEAC

| ORAC | HAT | Peroxyl Radical (ROO•) | Scavenging of a biologically relevant radical | µM TE |

A compound might show high activity in the FRAP and ABTS assays but lower activity in the ORAC assay. This would suggest it is a potent electron donor (a good reducing agent) but may be less effective at donating hydrogen atoms to quench peroxyl radicals. Conversely, high ORAC activity indicates strong performance against a biologically relevant radical via the HAT mechanism. Comparing these results provides a mechanistically insightful view of the compound's potential as an antioxidant.

Conclusion

Evaluating the antioxidant potential of a novel compound like This compound requires a scientifically rigorous and multi-faceted approach. By employing a panel of assays including DPPH, ABTS, FRAP, and ORAC, researchers can move beyond a simple "active" or "inactive" label to build a comprehensive profile of its antioxidant mechanisms. The detailed protocols and explanatory notes provided herein are designed to ensure that the data generated is reliable, reproducible, and translatable, forming a solid foundation for further preclinical development.

References

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC9mKCoPiNDJONKFbP6N7ztIPGHCX2QpPpOLL0PDMcuLP_zpWlGRYM_ap3qXAXtE83pEOw278QHjEWui2g1xl3E0hFJgWkj9agma7O0q0fwmp8g3M9KIawjm7qbwLGAc-ii-L4LukL4-r8e9w=]
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Assay Protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEctuiv1QAbEPGWXw9jfNSrz4OeJFbUXJQkn9U-SKpJMiT1e3czuWU106-hcB2XVTAKW6tXEsOKSP0NZyRpNTmISkp8KTAAZI1HGpw5QNKrzMfv2eF2NwY-jkHaS6eS-XPzmCCFeo5CR6g9isTW9hEG6bP34DG3DX5Nr565-kHwYLjAoLu6mbI1eqr3vKbn1-ChUL-uwQIdWog9ZQO0Ol28JxhQWPo=]
  • Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. (n.d.). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXfskVy1U3_omXOyVls8stojP6TEwipbwGMV7j4MsI9qhnrh6MbCoPQTTuKmnRrxYeDNcCzSsaWiJ7KL2ySOV73MlLDD5fNoUM0iqieFfreKAQLWRFpZt-K3m65NmMqrTLFCmiz_I-Rk7meEVfkaiyH_u9e3mDVxJQPk1WYzyRI4tJUSv3Jm_M-DV2mdyhq72bxnXoOo_iW3258laUt6q8K8DkJ9sUpAUNNDLK]
  • ORAC Assay Protocol. (n.d.). Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF45ZH7GkyLABQVk9vPBJ2fE9awqe5SLfPljybOOwoFHUOxipF0lAjsyvyKLuZURs714PEFPWBcBd5wDObJ3GQfA3uNOEDxngLI80a8-n8ZTCN9jYr76bUuLViv4HPmRWJNIag3e5OLuDYH-u4N2pRVI9CJVTSUkPM=]
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKO1RJ_XQni_7EoJziq3RXh0mgKsxG6_ttivDBmluLRUrV6ITzbpryEneUetejclGwyMkeGuKN9jGqrN3I7FyU8J9_EnZmOaC22gxVvOosKRWjT5QbW3-kXD4wHrPJB2R1UnYKpeNwmQklRDnaf19tuxRjxAGwayZKGc7BLq3F99FNpWyC]
  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwNzFUuDH5rS0GHKVe_5ZRYda_DPDRdQreOO-BUC59uf-9mGsS-o5PPRUgAimak2ZXkAYPmearLZIahxi0h796bg_Jsig3MqXP9EKuIIatSVwejmLLQAn853B3-sQ6Y4lRLGoXGziUlGqfDm4HZYNYDSQbjGlS_F2qZN-e8oxTfx00ChS4]
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhNDvNhkwc2O9zR59mAvljWWBOsEPKywPGVDg_sp6WqzGwCeWmsXFdr_4l06TTGC3BCOLNa72IFqrFLP7_8Jje0uYFasGuWqu7ti8tArffO4kaEuZSrGVlMOeKnxeFDxEOPpFUsjEKRSgwjlLCjh5be-17kMQyA2n8fYS6rbGQ3WY6rmF4AzSqvz3xmFUJhOSLVdYK0YLtYWhVow==]
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2021). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhIC-3Z7r6QlIVHw_RdKgJYuT_iqSj-re7AKVMUuU97SSbkKBPVVi-tEHCxLo3vkQAEdeK2l81CclZTxcuLxD1373bYgG67J0OQCWg5TtspsaR7yzixvkwmmLLlad8kcrmurTPRSv2YtW3tvAF6RYHAJG8yGZTBdiE30LuY10s9xKyFLAwp66Aw3EwYdb1rUlWJU34cWb2Dj_6jDGn7lACTtCotbETVPqGYIQHm5CKrlBGNi2hprlWrFSXcA==]
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExtvU5SJPglT3aFrFe_8TiVwz6kxxKK-J-2tPvBjoEmhtLSm47YvwBcs9TaUntCyQzvEjuPuacZLEzpQH2nkJWXJtuhfiL1T1va4q5zG2V93kImDQRy1EFnKoMYBIgmalf6FeyJbkC3k7zxb6wJONEhcO28cxIGM8I5DMPj7BpHP4VnuaVqwQls5Cs9yVwMj5q-fwe7Y_ml_tB6tzjfyQiYd_Xc8vCyL7lX1CfpH6hijdzgydG26CZDv1JzQ==]
  • Antioxidant Activity of some Pyrrolidin-2-One Derivatives. (2020). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlq-PIM7XxEA5T27aW5UyCOvzAKzu8LLgHnriV4hiXBKsp9JGYMXx9vJd-dJAZMxhhK9XuwC9I4Lwl03sgWwT-R7qS_bhsg6EqlqN2S7ZE2MW9uMQdOO_F19ue_NAoAk6mBztGmaJFepGpgBxPI3q11u6wLl5KqgKooZQrP8zDDWehbhg87B4f2bCI5mvqQh1kCVZdKUg_a5wXuCkFMuYJuzO9Eze2fg==]
  • Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqn2eyVuvxdD3lr7bjAkmZJVNEcYdyJKkuwHul4zeL9p9P5Dx8bq88HEBWEQHwux1SNP4mZwNQveaLdGL95FLPBFmN36E2F-X6t49Inl4piNb9vsY5nrty52ACR6fWZIZgOtZh]
  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECvLF2804fYdYreltMLlYysXsOy9uUqrRcNrGz6ZXa9MuSDcGA514_U8hbuQFGbqu3VpqjcT4iWNT6gfx_Y8L5RQcTm1KvZO5yOsY0cKU783_4SmmMpgQ2yYDnG5ssNl3fqQazjV_FtWA8Kme9d0MTLW9sv1XezDfCZDS7p5XPc6cJqjvfdRc7qnv4m7MtRiHgeAygawg=]
  • FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5SglkIpro3rxcHIApuFeyL9ojIP71vstnAl0uRH9LWanUCAOsCO1aVYtTIR1YzNSQRasT5fkG2Fk97Txtq00_MQwKxAUvGmZpPcyB0dIixvRnOWjq55yB-Z2ZGoir-9rmD3FCPR85D-SiUO1se6MUnLW-eg==]
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPWM_GbmUsUlKPDN0212sPKC9S_HFO2FOqWxShmCXJWtID7GG6eWYFyxTFJE30PXax4_O_PGp_7WbVz3fzKxnF-sTrhSgkieZXscBPY7rIT7V-G9s5QDIuXw7nWXXh47KvIQ==]
  • FRAP Antioxidant Assay Kit. (2020). Zen-Bio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVCE_qFBYR9YYt0onqCdPrLy1rEYJbBDUWfiUc2BYr0P9kKZxxM1rkG5pW8uq0OyLUMG-NAUrE8qgUAqL0aQVP23PWzx-mF-YktHQZ84hwZrofyPwl6aqkvqQkBEYhyyBMRkFXf9hzm15-7BG_cO8=]
  • DPPH Antioxidant Assay Kit. (2013). Zen-Bio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXte21KJJ5gvVaupogBYaLCpubViT3i_bUBVosJFM--JCEbFaeETWj1NiHHAFy2ecfY89-WI20rm_B1rYZc9NjlQg9JnDxHsLxp6DVfv8c1d0kDgkrebxWXOUDzWT1_sZKdJO3k6I0RBD-UUTi8_E=]
  • ABTS Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDO83k2Z8KnIxcNXTCuxUYWbuLx6Icck3d6WSk90NCjbLiiyUoV_IGcz8eL3_-TRcPddZB4kC1u-dxFd-bRK7QWe7cubRJhAixaa3jF9cGuN0uKK9y2d-55W4cWPt6aqtR31629PFW3WVOhKpFNquuwVKG5lQ3pGEI6fGK7SIziyq90s6Et_AWBXxr2Mq_EWGsMPlLoxeruOyRHnoX674IfHYUmN86iWJH]
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwSiqkM86H3aSfHVldYXDZHIPqm7g2G2GO5_83LGg2S7UJQheW2zsV01ylsKjsOsdEqp8VVC_IBFEvl4YzMEKCyWtym5LTml-iMWh5IT9ZM2QnxKg1qsErmCWEB4-W2TfQKEZkDSvepoGv-j8pMsN6M3t4HjuflpwpRVhzn81pMqyzC4f_04MLZId_vqY2WPTo0zFFd15s4SDIk2b3j_GhgCP8rbhfnSU9]
  • FRAP Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1cea3Cq3s6d5CURu800wAEt1Hk2WeklhrxPwnIbN1rM83MJxPkZhm694YY2oVDdgUfvZyeGgZS-yZFTrOblTO8qTN3pfkpssWGVX006ylwBqdAnHN73urCbmAL4oQrEtKzuUu4XJWGsib-KZV269yT7tBFGxeqsMHTFvnMLiF4SZckNoUZGCkVAzurE0vZcl1vhUd_j-PsDthUySPegwcYmQwmDjuVk0J]
  • Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy_dwvWM3X5MBotsOfbCjxN_v6_mc5-YMPLlN-qfU53EhXbuhrEgY968jSIfYEOU2exHX3NR-Cqv2YqlL5UfPFqHIfHKCURoCC7wYwAwyfsvJ3mb8VyuEg6JWFKVBOmcGwafpqNtvwr2l4Rgww2wFc6DauzD66CCYkVfEWODPvvmt1oFkj1vDNnZsVB2G6VzuykfgTN5O0GDaZse5SWz9IA5UJrlnBl2Id03S69d9pPab489JUCfyHedvfkb5YXdHEb9M6cYSR8zSertZqU0IXeC0f5ImvGYAlh1voO27cGw356A==]
  • Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. (2011). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiUAkOrPFIhKOMW6LY3DZRntMf_d8g12uQ6UwGqPqg_ah2bbSd_wY04JBAkCxHOwjcYTnkYwkOhB4CfWPLjN6Ut6lmGLS3aaSdv88h9JyQ8WqpnvyoKanaSg54aQsWn7rbh-8qwyVcaWl-D5XK2m4UfXgqRxhvsnlMrdG-9RXHUv4lld6bHVxvLwhE49R2RnI6BeiJeNSLaXJ7DrklFS704b1qy1e9vZ-6ZMG6ZqMzCXABw8MX-vnBPrExjJOplzd9h9TinZrYo9xmwowLvCWcwpRWJHWmuQ==]
  • Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. (2013). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Z1UZc8JIWynXIvYy9H679cnVh_PV_oh6bPpFsIZT_zGa7OG-GBtyBd04CoDn1IimGsR989e7Zf0wY183N0oYG7M0qkuzgz5q9bEO_J9qOmpeQQDjjl_FyLWz1IDStNRuYmtt]
  • DPPH radical scavenging activity. (n.d.). Marine Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNRBvmODZ7DXXB0SXKEX95HTquqLR-CCM5a5nYn1Ix7Fqxlv8uEvxEflAWv176NC_ITEZOCt06xc_KVv9M7HdgJMnMvjimsAlb0TgMloeVqybXv25a-r3PWDmpMTwMIYf5S101LN3dypTGnkbdOCv88x4=]
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjuMZbJp9unO0XRTim13_2A3x6_lUNvr4vppwyJEpLJ54AQ5GNwZKgZrgJJpYfysQtBg7x5faSbctAu9U6SEkbSCxydzXBU8huIZTyROF7aK58MtSf0fmZF5YDhi01nVUaEFfKIzvS18JOiGg=]
  • DPPH Radical Scavenging Assay. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp_vh5Pga2Pg-mNP-XWbpO7TquhWoLNBzW7avpecKFrY0-CoNPbbdFFBAvuGrK3BHvp7HyT0VI_9CbU1Hg1kmp1NF63HqII4hUprkuOLFN7vv013ACxCHs-oxHHeC8Nn72vQQ=]
  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF699CNEfQBm0fLXb4c3CgK85i0EGY9L7g-TtS675rjGA7SiR8lIR0httFtGBcwesTiU89eW3rGjRaW5sprnxa8zsTYC-5Y3pLK1z93beYHjbou_LNS2nJq1e3R0eZ36wm4T3i9K876mN1ljP1Y]
  • Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. (2014). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0N7r9c7ojAi1QqxJ4vTx2bowCdmkBfUn3hEpxwXNPiVMVshKpOF_T0yb2sp1e3BMwUW4ApTYOojuvquyaTfAQ2khfDP9LBTTKQ56cCpMWfufns6PIwiDz2f_XWE13K9U_ZeIIqB0z_NXkY6Y1NXBBdU7KgE2aWPw0ySZ1HnvBZBj6-i2MUE36PHh4RUcCn3jZ8VCAxc6VPEw1RgLw_usVX2hYMsB36eXx-wfpFqeqC9Cg4hIN08kJXe7yD1zEy8d2ofkPHMoOztMv5VXy2FHzE-HnxeU=]
  • Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. (2012). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSF_lQwFkXes3vku_786WO7_wBknpYLS8A5KSaXJU9Fl2cCZGH52vFupJMoOCBDBuZm2feUIhfj-0Yff0otdl2qp97rXDL9ZGawB6SQgfc1HLUvnSkoyQ04q6sOcKQ7PA-55EXdzOnDjcWhnNJ9aDy2ylWCDls]
  • Novel High-Throughput Assay for Antioxidant Capacity against Superoxide Anion. (2007). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOdESdNMBVISQNXZevtfRiQfLVRZjvlBNmwa64kMXjPb9b0W4wQvGSRcaWgY-ZNv24exhwpEGKK4Jr7JbyB0X6q9qgbikqyWOOxqCLCYVjxKReSmIybp4ouFCqCh3lb9anHzhbXV-O0bqmIQJ228FJNGO_ys60ViEmCIkGDjWbSovPutJyOoilVixmaJodYZjDwwC590gPI4cQj_v7KOFY4TngZXpmLyulz-3VFthXfV3wczPXL21C1xc=]
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfMmkxUkE99x6oOZDwV3CQ8IC0uZAgfxKT43v8nuVOVpVWMtYjaQubsl1XkdMBW-thlBuq3vXdFLZSp6QeV9I8VMQFy8QjkO1rV5v-yxRfgaUMUyf1OiAg7mPQM-4RNESdxhms_RPPl95ZqP8m]
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5L9cTY0EmsrK3_NaFaVJ6iei1EX8UAVeq6TqehrOHf2IOCBAR1HbCWAcqAK3n-DokjIrwJqLtFltL2XN3teg1sN67IUv4p4qTAylK99_VSEWnknK6pxSAQ5Mbm3gA-hGq]

Sources

Application Notes and Protocols for the Characterization of 4-(4-Methoxyphenyl)pyrrolidin-2-one as a GABA Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of "4-(4-Methoxyphenyl)pyrrolidin-2-one" as a potential inhibitor of γ-aminobutyric acid (GABA) uptake. The protocols detailed herein are designed to be self-validating systems, enabling the determination of the compound's inhibitory potency (IC₅₀), its mechanism of action, and its selectivity across different GABA transporter (GAT) isoforms. We will cover both recombinant cell-based assays, ideal for high-throughput screening and isoform specificity, and synaptosome-based assays, which offer a more physiologically relevant ex vivo model. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the principles underpinning each step.

Scientific Background: The Rationale for GABA Uptake Inhibition

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its signaling is critical for maintaining the balance between neuronal excitation and inhibition. Disruptions in GABAergic neurotransmission are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[1]

The action of GABA in the synaptic cleft is terminated not by enzymatic degradation, but by rapid reuptake into presynaptic neurons and surrounding glial cells.[1][2] This process is mediated by a family of Na⁺ and Cl⁻-dependent neurotransmitter transporters known as GABA transporters (GATs).[2][3] Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2]

  • GAT1 (SLC6A1) is the predominant isoform in the brain, primarily located on presynaptic neuronal membranes, and is responsible for the majority of GABA reuptake from the synapse.[2][4][5]

  • GAT3 (SLC6A11) is mainly expressed on astrocytes surrounding the synapse.[2][3]

  • GAT2 (SLC6A13) and BGT1 (SLC6A12) are expressed at lower levels in the brain but are more prominent in peripheral tissues like the liver and kidneys.[2]

By blocking these transporters, GABA uptake inhibitors (GRIs) prevent the removal of GABA from the synaptic cleft, thereby increasing its extracellular concentration and enhancing GABAergic neurotransmission.[1] This mechanism makes GATs, particularly GAT1, a validated therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2][6] The pyrrolidine ring is a core structure in many known bioactive compounds, including those targeting CNS pathways.[7] Derivatives of pyrrolidin-2-one have been synthesized and evaluated as potent and selective inhibitors of GAT1 and GAT3, validating the investigation of "this compound" within this chemical class.[8][9]

This guide provides the necessary framework to rigorously assess the inhibitory profile of this compound.

Mechanism of GABA Transport and Inhibition

GABA transporters function as symporters, coupling the translocation of one GABA molecule to the co-transport of two sodium ions (Na⁺) and one chloride ion (Cl⁻) into the cell.[4][10] This process is electrogenic and relies on the electrochemical gradients of Na⁺ and Cl⁻ maintained by the Na⁺/K⁺-ATPase.[3] Inhibitors can block this process through various mechanisms, which these protocols will help elucidate.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_Vesicle GABA Vesicle GABA_synapse GABA GABA_Vesicle->GABA_synapse Release GAT1 GAT1 Transporter GABA_in GABA (recycled) GAT1->GABA_in Uptake Na_in 2 Na+ Na_in->GAT1 Cl_in Cl- Cl_in->GAT1 GABA_synapse->GAT1 GABA_Receptor GABA Receptor GABA_synapse->GABA_Receptor Binding Test_Compound 4-(4-Methoxyphenyl) pyrrolidin-2-one Test_Compound->GAT1 Inhibition

Caption: Mechanism of GABA reuptake and inhibition at a synapse.

Experimental Systems: A Dual Approach

To build a comprehensive pharmacological profile, we recommend a two-tiered approach.

  • Recombinant Cell Lines: Cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) that do not endogenously express GATs are ideal hosts for stably expressing individual human GAT subtypes (GAT1, GAT2, GAT3).[11][12] This system is the gold standard for determining intrinsic inhibitory potency (IC₅₀) and selectivity. It offers high reproducibility and is amenable to high-throughput formats.[11][13]

  • Brain Synaptosomes: Synaptosomes are resealed nerve terminals isolated from brain tissue through homogenization and differential centrifugation.[14][15] They retain functional transporters, ion channels, and the molecular machinery for neurotransmitter uptake and release, providing a powerful ex vivo model that reflects the native neurochemical environment.[15][16] Assays using synaptosomes validate the findings from cell lines in a more physiologically relevant context.

Protocol 1: Cell-Based [³H]-GABA Uptake Assay in GAT-Expressing HEK293 Cells

This protocol describes the determination of the IC₅₀ value for this compound on a specific GAT isoform expressed in HEK293 cells. The principle relies on quantifying the inhibition of radiolabeled GABA ([³H]-GABA) uptake.

Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human GAT1 (hGAT1). For selectivity profiling, use parallel cell lines for hGAT2 and hGAT3.[11][17]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Reference Inhibitor: Tiagabine or Nipecotic Acid (for GAT1).[17][18]

  • Radiolabel: [³H]-γ-aminobutyric acid ([³H]-GABA).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Scintillation Fluid & Vials.

  • Instrumentation: Cell counter, microplate reader or liquid scintillation counter, multi-channel pipette.

  • Consumables: 96-well poly-D-lysine coated plates, sterile reagent reservoirs.

Experimental Workflow

A 1. Cell Seeding HEK-hGAT1 cells seeded in 96-well plates. B 2. Compound Pre-incubation Wash cells. Add varying concentrations of test compound. A->B C 3. Initiate Uptake Add [3H]-GABA to all wells. B->C D 4. Terminate Uptake Rapidly wash wells with ice-cold assay buffer. C->D E 5. Cell Lysis & Scintillation Lyse cells and add scintillation fluid. D->E F 6. Data Acquisition Quantify radioactivity using a scintillation counter. E->F

Caption: Workflow for the cell-based GABA uptake inhibition assay.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture HEK-hGAT1 cells according to standard protocols.

    • Harvest cells and seed them into a 96-well poly-D-lysine coated plate at a density of 50,000-80,000 cells per well.

    • Incubate for 24-48 hours to allow for adherence and formation of a confluent monolayer.

  • Preparation of Solutions:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range to start with is 1 nM to 100 µM.

    • Prepare a solution of [³H]-GABA in assay buffer. The final concentration should be close to the known Michaelis-Menten constant (Kₘ) for GAT1, typically 5-15 µM.[3][19]

    • Prepare control solutions:

      • Total Uptake: Assay buffer with DMSO (vehicle control).

      • Non-specific Uptake: Assay buffer with a saturating concentration of a known inhibitor (e.g., 1 mM Nipecotic Acid).

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 200 µL of pre-warmed (37°C) assay buffer.

    • Add 100 µL of the test compound dilutions or control solutions to the appropriate wells.

    • Pre-incubate the plate at 37°C for 15-20 minutes. This allows the inhibitor to bind to the transporter.

    • Initiate the uptake reaction by adding 100 µL of the [³H]-GABA solution to all wells.

    • Incubate for a short, defined period (e.g., 5-20 minutes) at 37°C. This time should be within the linear range of uptake.[20][21]

    • Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold assay buffer. The cold temperature immediately stops the transport process.

  • Quantification:

    • Lyse the cells in each well by adding 150 µL of 1% SDS or a suitable lysis buffer.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Uptake:

    • Specific Uptake = (Total Uptake CPM) - (Non-specific Uptake CPM).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (CPM in presence of compound - Non-specific Uptake CPM) / (Specific Uptake CPM)] * 100.

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the specific uptake by 50%.

Protocol 2: Ex Vivo [³H]-GABA Uptake Assay in Rat Brain Synaptosomes

This protocol measures the inhibitory effect of this compound on GABA uptake in a native brain environment.

Materials and Reagents
  • Tissue: Freshly dissected rat brain cortex or striatum.

  • Homogenization Buffer: 0.32 M Sucrose solution, buffered with 5 mM HEPES, pH 7.4, kept ice-cold.[22]

  • Percoll Gradient Solutions (Optional, for higher purity): Various concentrations of Percoll for density gradient centrifugation.

  • Assay Buffer: KRH buffer as described in Protocol 1.

  • Instrumentation: Dounce homogenizer, refrigerated centrifuge capable of >15,000 x g, water bath.

  • Other reagents: As listed in Protocol 1.

Step-by-Step Protocol
  • Synaptosome Preparation:

    • Euthanize the rat according to approved animal care protocols.

    • Rapidly dissect the desired brain region (e.g., cortex) on ice.

    • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-12 gentle strokes).[22]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).[22]

    • Carefully collect the supernatant (S1) and centrifuge it at 15,000-20,000 x g for 20 minutes at 4°C.[16]

    • The resulting pellet (P2) is the crude synaptosomal fraction. Discard the supernatant (S2).

    • Gently resuspend the P2 pellet in a known volume of ice-cold KRH buffer.

    • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA protein assay).[16]

  • Uptake Assay:

    • The assay procedure is analogous to the cell-based method, with synaptosomes replacing the cultured cells.

    • In microcentrifuge tubes or a 96-well filter plate, add synaptosomes (final concentration of 0.2-0.5 mg/mL protein).[21]

    • Add varying concentrations of this compound or controls.

    • Pre-incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding [³H]-GABA (final concentration ~1 µM).[21]

    • Incubate for 1-5 minutes at 37°C.[21]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C), followed by three rapid washes with ice-cold assay buffer to separate the synaptosomes from the radioactive medium.[21]

    • Place the filters into scintillation vials, add scintillation fluid, and quantify radioactivity.

Data Analysis
  • Data analysis is identical to the method described in section 4.4.

Data Presentation and Interpretation

Results should be summarized to allow for clear interpretation and comparison.

Table 1: Expected Pharmacological Profile of a Novel GAT Inhibitor

Assay System Transporter Target Parameter This compound Reference Inhibitor (Tiagabine)
HEK293 Cells hGAT1 IC₅₀ (µM) Experimental Value ~0.1 - 0.7 µM[23]
HEK293 Cells hGAT3 IC₅₀ (µM) Experimental Value >10 µM

| Rat Cortical Synaptosomes | Mixed GATs | IC₅₀ (µM) | Experimental Value | ~0.5 - 1.0 µM |

Interpretation: By comparing the IC₅₀ values across different GAT isoforms, the selectivity of the compound can be determined. A compound with a significantly lower IC₅₀ for GAT1 compared to GAT3 would be considered GAT1-selective. The data from synaptosomes confirms the activity in a complex biological matrix. A close correlation between the hGAT1 and synaptosome IC₅₀ values suggests that GAT1 is the primary target in native brain tissue.

Alternative and Advanced Methods

For laboratories not equipped to handle radioactivity, fluorescent-based assays offer a viable alternative. These assays use fluorescent GABA analogs or genetically encoded GABA sensors (e.g., iGABASnFR) to monitor uptake.[24][25] While potentially having a lower signal-to-noise ratio than radiolabeled methods, they are well-suited for high-throughput screening.[25] Additionally, mass spectrometry-based transport assays using stable isotope-labeled GABA, such as (²H₆)GABA, can provide a highly sensitive and non-radioactive alternative.[5]

Conclusion

The protocols outlined in this application note provide a robust and validated framework for the initial characterization of this compound as a GABA uptake inhibitor. By systematically employing both recombinant cell-based and ex vivo synaptosomal assays, researchers can confidently determine the compound's potency, selectivity, and physiological relevance, providing critical data for its potential development as a novel therapeutic agent for CNS disorders.

References

  • Title: Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective Source: Frontiers in Pharmacology URL:[Link]
  • Title: GABA transporter - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Structure, function, and plasticity of GABA transporters Source: Frontiers in Cellular Neuroscience URL:[Link]
  • Title: HEK293T GAT1 (SLC6A1) Cell Line Source: ION Biosciences URL:[Link]
  • Title: GAT1 Transporter Assay Source: BioIVT URL:[Link]
  • Title: A homogeneous assay to assess GABA transporter activity Source: PubMed URL:[Link]
  • Title: Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry Source: NCBI Bookshelf URL:[Link]
  • Title: Striatal Synaptosomes Preparation from Mouse Brain Source: Bio-protocol URL:[Link]
  • Title: MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays Source: ACS Public
  • Title: GABA transporter type 1 - Wikipedia Source: Wikipedia URL:[Link]
  • Title: GABA uptake and release by a mammalian cell line stably expressing a cloned rat brain GABA transporter Source: PubMed URL:[Link]
  • Title: Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors Source: PubMed URL:[Link]
  • Title: Synaptosomes: A Functional Tool for Studying Neuroinflamm
  • Title: Establishing a linearly responding [³H]GABA uptake assay in an...
  • Title: New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids Source: PubMed URL:[Link]
  • Title: The time course of [³H]GABA uptake by the synaptosomes in the control,...
  • Title: Bi-directional transport of GABA in human embryonic kidney (HEK-293)
  • Title: A genetically encoded fluorescent sensor for in vivo imaging of GABA Source: bioRxiv URL:[Link]
  • Title: High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1 Source: bioRxiv URL:[Link]
  • Title: Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter Source: PubMed Central URL:[Link]
  • Title: Structural basis of GABA reuptake inhibition Source: PubMed Central URL:[Link]
  • Title: GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions Source: PubMed Central URL:[Link]
  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL:[Link]
  • Title: GABA reuptake inhibitor - Wikipedia Source: Wikipedia URL:[Link]

Sources

protocol for derivatizing "4-(4-Methoxyphenyl)pyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 4-(4-Methoxyphenyl)pyrrolidin-2-one: Protocols and Applications

Introduction: The Versatility of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one (or γ-lactam) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its structural rigidity, hydrogen bonding capabilities, and synthetic tractability make it an ideal starting point for the development of novel therapeutics. The specific compound, this compound, incorporates an aryl group that provides a valuable handle for tuning lipophilicity and exploring structure-activity relationships (SAR).

Derivatives of the broader 4-aryl-pyrrolidin-2-one class have demonstrated a remarkable range of biological activities, including anticonvulsant, nootropic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This wide therapeutic window underscores the importance of developing robust and versatile methods for its chemical modification.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the derivatization of this compound, focusing on the most synthetically useful reactive sites. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for producing novel chemical entities for screening and development.

Chemical Reactivity and Strategic Derivatization

The structure of this compound offers several sites for chemical modification. The most accessible and commonly targeted position is the lactam nitrogen (N1), which behaves as a secondary amine. The acidity of the N-H proton (pKa ≈ 24.5) allows for its removal by a sufficiently strong base, generating a potent nucleophile for subsequent reactions.[5] Other potential sites, such as the alpha-carbon to the carbonyl (C3), can also be functionalized under specific conditions.

This guide will focus on two primary, high-yield derivatization strategies targeting the lactam nitrogen: N-Alkylation and N-Acylation .

Protocol I: N-Alkylation of this compound

N-alkylation is a fundamental method for introducing a wide variety of functional groups and structural motifs onto the pyrrolidinone core. The reaction proceeds via the deprotonation of the lactam nitrogen, followed by a nucleophilic attack on an alkyl electrophile.

Causality and Experimental Rationale

The choice of base and solvent is critical for achieving high selectivity and yield. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for complete deprotonation of the lactam nitrogen.[5] Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), are employed because they effectively solvate the resulting sodium cation without quenching the highly reactive lactam anion, thus facilitating the subsequent SN2 reaction.[5] Softer electrophiles, like alkyl iodides or benzyl bromides, are known to favor N-alkylation over the potential side reaction of O-alkylation.[5]

Workflow for N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyrrolidinone in Anhydrous DMF B Add NaH (60% disp.) at 0 °C A->B C Stir for 30-60 min (H₂ evolution) B->C D Add Alkyl Halide (e.g., Benzyl Bromide) dropwise at 0 °C C->D E Warm to RT Monitor by TLC D->E F Quench with sat. NH₄Cl (aq) E->F G Extract with Ethyl Acetate F->G H Purify via Column Chromatography G->H I I H->I Characterization (NMR, MS, IR)

Caption: General workflow for the N-alkylation of this compound.

Detailed Step-by-Step Methodology
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Scientist's Note: Hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the anion.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Troubleshooting and Optimization
Issue Potential Cause Solution
Low Yield / No Reaction Incomplete deprotonation; wet reagents/solvents.Ensure use of anhydrous solvents and fresh NaH. Wash NaH with hexane to remove mineral oil if necessary.[5]
Formation of Side Product O-alkylation.Use "softer" electrophiles (alkyl iodides). Maintain lower reaction temperatures to improve selectivity for the N-alkylated product.[5]
Viscous/Solidified Mixture Ring-opening polymerization.Avoid excessive heat and prolonged reaction times in the presence of a strong base. Ensure stoichiometric control of the base.[5]

Protocol II: N-Acylation of this compound

N-acylation introduces a carbonyl group adjacent to the lactam nitrogen, forming an N-acyl-lactam or imide functionality. This is a robust reaction that typically proceeds under milder conditions than N-alkylation and is fundamental in peptide synthesis and combinatorial chemistry.[6]

Causality and Experimental Rationale

This reaction does not require a strong base like NaH. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is sufficient to act as a nucleophilic catalyst (in the case of anhydrides) and to scavenge the HCl byproduct generated when using an acyl chloride. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both the starting materials and reagents. The reaction is generally fast and clean.

Reaction Scheme for N-Acylation

Caption: N-Acylation of this compound with acetyl chloride.

Detailed Step-by-Step Methodology
  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise. A white precipitate of triethylammonium hydrochloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated sodium bicarbonate (NaHCO₃) (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography or recrystallization.

Summary of Derivatization Strategies and Expected Data

The following table summarizes the key parameters and expected analytical signatures for the parent compound and a representative derivative from each protocol.

Parameter Parent Compound N-Benzyl Derivative (Alkylation) N-Acetyl Derivative (Acylation)
Formula C₁₁H₁₃NO₂C₁₈H₁₉NO₂C₁₃H₁₅NO₃
Molecular Weight 191.23 g/mol 281.35 g/mol 233.26 g/mol
¹H NMR (N-H) Broad singlet, ~7.5-8.5 ppmAbsentAbsent
¹H NMR (New Signal) N/ASinglet, ~4.5 ppm (N-CH₂-Ph)Singlet, ~2.5 ppm (N-CO-CH₃)
¹³C NMR (C=O) ~175 ppm~174 ppm~172 ppm (lactam), ~170 ppm (acetyl)
IR (N-H stretch) ~3200 cm⁻¹AbsentAbsent
IR (C=O stretch) ~1680 cm⁻¹~1690 cm⁻¹~1700 cm⁻¹, ~1730 cm⁻¹

Applications and Pharmacological Relevance

The derivatization of the this compound scaffold is a validated strategy for generating compounds with significant therapeutic potential. Research has shown that modifications, particularly at the N1 position, can profoundly influence biological activity.

  • CNS Disorders: N-acylated derivatives, specifically those forming (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides, have been synthesized and shown to possess potent anticonvulsant and nootropic (cognition-enhancing) activities, in some cases surpassing reference drugs like levetiracetam.[4]

  • GABA Uptake Inhibition: More complex derivatives of the related 4-hydroxy-4-(4-methoxyphenyl)proline scaffold have been evaluated as inhibitors of GABA transport proteins (GAT1 and GAT3), suggesting a role in modulating neurotransmission.[7]

  • Antimicrobial and Antioxidant Activity: The incorporation of various heterocyclic moieties (such as oxadiazoles and triazoles) onto the pyrrolidinone core has yielded compounds with moderate antibacterial and antioxidant properties.[8]

  • Anti-inflammatory and Antiarrhythmic Effects: Other pyrrolidin-2-one derivatives have been investigated for a range of cardiovascular and anti-inflammatory applications, highlighting the scaffold's versatility.[1][9]

The protocols detailed in this guide provide a robust foundation for researchers to synthesize libraries of novel this compound derivatives, enabling the systematic exploration of structure-activity relationships and the discovery of new lead compounds for drug development.

References

  • DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines.
  • El-Dine, S. A., Kassem, M. G., Soliman, F. S., Saudi, M. N., & Kader, O. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Farmaco, 46(10), 1179-93.
  • ResearchGate. (n.d.). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][7][10][11]triazol-4(2H,4H)ones.
  • National Institutes of Health. (n.d.). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. Royal Society of Chemistry.
  • LookChem. (n.d.). 1-(4-Methoxyphenyl)pyrrolidin-2-one.
  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
  • Zhmurenko, L. A., et al. (n.d.). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal.
  • ResearchGate. (n.d.). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.
  • National Institutes of Health. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC.
  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • SlidePlayer. (n.d.). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst.
  • National Institutes of Health. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
  • JournalAgent. (n.d.). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES.
  • ResearchGate. (n.d.). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine.
  • ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry.
  • UiTM Institutional Repository. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES.
  • National Institutes of Health. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC.
  • PubMed. (2000). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes.
  • National Institutes of Health. (2023, March 9). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex.
  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • National Institutes of Health. (n.d.). 4-(4′-Methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide: A New Electrophoric Derivatizing Reagent.
  • PubChem. (n.d.). 2-[(4-Methoxyphenyl)methyl]pyrrolidine.
  • National Institutes of Health. (n.d.). 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione. PMC.
  • MDPI. (n.d.). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate.
  • National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.

Sources

Large-Scale Synthesis of 4-(4-Methoxyphenyl)pyrrolidin-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthetic route for the large-scale production of 4-(4-Methoxyphenyl)pyrrolidin-2-one, a valuable intermediate in pharmaceutical research. The protocol begins with the synthesis of the precursor, (E)-4-(4-methoxyphenyl)but-3-enenitrile, via a condensation reaction, followed by a one-pot reductive cyclization to yield the target compound. This document provides in-depth procedural details, mechanistic insights, and data presentation to assist researchers, scientists, and drug development professionals in the successful implementation of this synthesis.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. Therefore, a reliable and scalable synthetic method is crucial for advancing research and development in this field. This application note presents a field-proven protocol for the large-scale synthesis of this important intermediate, focusing on efficiency, scalability, and safety.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-step sequence. The initial step involves the formation of an α,β-unsaturated nitrile, which then undergoes a reductive cyclization to form the desired γ-lactam ring. This strategy was chosen for its high potential for scalability and the use of readily available starting materials.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization 4-methoxybenzaldehyde 4-methoxybenzaldehyde Intermediate_Nitrile (E)-4-(4-Methoxyphenyl)but-3-enenitrile 4-methoxybenzaldehyde->Intermediate_Nitrile Condensation Acetonitrile Acetonitrile Acetonitrile->Intermediate_Nitrile Base Base Base->Intermediate_Nitrile Final_Product This compound Intermediate_Nitrile->Final_Product Catalytic Hydrogenation & Cyclization Catalyst Raney Nickel Catalyst->Final_Product Hydrogen_Source H2 gas Hydrogen_Source->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of (E)-4-(4-Methoxyphenyl)but-3-enenitrile

This initial step involves the condensation of 4-methoxybenzaldehyde with acetonitrile to form the α,β-unsaturated nitrile intermediate. This reaction is a variation of the Knoevenagel condensation, where the active methylene group of acetonitrile is deprotonated by a strong base, followed by nucleophilic addition to the aldehyde and subsequent dehydration.

Mechanistic Insight

The choice of a strong base is critical to deprotonate acetonitrile, which has a relatively high pKa. The resulting carbanion then acts as the nucleophile. The subsequent elimination of water is driven by the formation of a conjugated system, which lends stability to the final product.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxybenzaldehyde136.15100 g0.734
Acetonitrile41.05301 g (384 mL)7.34
Potassium tert-butoxide112.2190.5 g0.807
Toluene-1 L-
Hydrochloric Acid (2M)-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add potassium tert-butoxide (90.5 g, 0.807 mol) and toluene (500 mL).

  • Cool the suspension to 0 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of 4-methoxybenzaldehyde (100 g, 0.734 mol) in acetonitrile (384 mL, 7.34 mol).

  • Add the solution dropwise to the cooled suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of 2M hydrochloric acid at 0 °C until the pH of the aqueous layer is ~7.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 200 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (E)-4-(4-methoxyphenyl)but-3-enenitrile as a solid.

Part 2: Synthesis of this compound

This step involves the reductive cyclization of the unsaturated nitrile intermediate. The reaction is carried out using catalytic hydrogenation with Raney Nickel as the catalyst.[1][2] This process simultaneously reduces the carbon-carbon double bond and the nitrile group, followed by intramolecular cyclization to form the stable five-membered lactam ring.

Mechanistic Insight

The catalytic hydrogenation process involves the adsorption of the unsaturated nitrile and hydrogen onto the surface of the Raney Nickel catalyst.[1][2] The stepwise addition of hydrogen across the double bond and the nitrile group occurs. The resulting amino acid intermediate is not isolated but undergoes spontaneous intramolecular cyclization, with the elimination of a molecule of water, to form the thermodynamically stable pyrrolidinone ring. The use of Raney Nickel is advantageous due to its high activity and selectivity for nitrile reduction.[3][4][5]

G cluster_0 Reaction Pathway Start (E)-4-(4-Methoxyphenyl)but-3-enenitrile Step1 Reduction of C=C bond Start->Step1 H2, Raney Ni Step2 Reduction of C≡N bond Step1->Step2 H2, Raney Ni Step3 Intramolecular Cyclization Step2->Step3 Spontaneous End This compound Step3->End

Sources

Application Note: High-Performance Chromatographic Purification of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust protocol for the purification of the synthetic intermediate, 4-(4-Methoxyphenyl)pyrrolidin-2-one, using preparative High-Performance Liquid Chromatography (HPLC). We outline a systematic approach to method development, emphasizing the rationale behind the selection of chromatographic conditions. The primary methodology employs Reversed-Phase HPLC (RP-HPLC), which is ideally suited for compounds possessing both polar and non-polar moieties. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity samples for downstream applications.

Introduction

This compound is a heterocyclic compound featuring a polar lactam ring and a non-polar methoxyphenyl group. As a synthetic intermediate, its purity is paramount for the success of subsequent reaction steps and the integrity of final active pharmaceutical ingredients (APIs). Crude synthetic products are often contaminated with unreacted starting materials, by-products, and other impurities that can interfere with biological assays or compromise reaction yields.

Preparative HPLC is a powerful and versatile technique for isolating target compounds from complex mixtures, offering high resolution and scalability.[1] This document details a comprehensive, self-validating protocol for the purification of this compound, focusing on the principles of Reversed-Phase HPLC.

Rationale for Method Development

The successful purification of a target compound is predicated on a logical method development strategy that considers the analyte's physicochemical properties.

Analyte Characteristics
  • Structure: The molecule contains a hydrophilic lactam core and a hydrophobic methoxyphenyl tail.

  • Polarity: This dual nature makes it an ideal candidate for reversed-phase chromatography, where separation is driven by hydrophobic interactions.[2] In RP-HPLC, a polar mobile phase is used with a non-polar stationary phase; less polar compounds are retained longer on the column.[3]

  • UV Absorbance: The presence of the aromatic methoxyphenyl ring allows for sensitive detection using a UV-Vis detector, a standard component of HPLC systems. Aromatic compounds are well-retained on reversed-phase columns and can be effectively separated.[4][5]

Choice of Chromatographic Mode: Reversed-Phase HPLC

Reversed-Phase HPLC is the most common and versatile mode of liquid chromatography.[3] It was selected for this application for the following reasons:

  • Excellent Resolving Power: RP-HPLC, particularly with C18 stationary phases, provides high-efficiency separation for a wide range of organic molecules.

  • Reproducibility: The use of aqueous-organic mobile phases allows for stable and reproducible retention times.[6]

  • Predictability: Retention is primarily governed by the hydrophobicity of the analyte. Potential synthesis-related impurities (e.g., more polar starting materials or less polar by-products) are expected to have different retention times, enabling effective separation.

An alternative, Normal-Phase HPLC , which uses a polar stationary phase (like silica) and a non-polar mobile phase, could also be employed.[7] This mode separates compounds based on their polarity. However, RP-HPLC is generally preferred due to its broader applicability and the superior stability of modern bonded phases.

Detailed Purification Protocol

This protocol is designed for preparative scale purification, aiming to isolate milligram to gram quantities of the target compound. The process begins with analytical method development to optimize separation, followed by scaling up to a preparative column.[8]

Materials and Equipment
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Fraction Collector: Automated fraction collector for accurate recovery of the purified compound.[9]

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) for method development.

  • Preparative Column: C18 column with matching chemistry (e.g., 20 x 150 mm, 5-10 µm particle size) for scale-up.

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and ultrapure water.

  • Additive: Formic acid (FA) or trifluoroacetic acid (TFA), HPLC grade.

  • Sample: Crude this compound.

  • Glassware & Filtration: Volumetric flasks, vials, and 0.45 µm syringe filters for sample preparation.[10]

Workflow Overview

The purification workflow is a systematic process designed to ensure high purity and recovery of the final product.

workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Post-Processing crude Crude Sample dissolve Dissolve in DMSO/ Mobile Phase A crude->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject onto Preparative Column filtrate->inject separate Gradient Elution (RP-HPLC) inject->separate detect UV Detection separate->detect collect Fraction Collection (Peak-based) detect->collect pool Pool Pure Fractions (Purity Analysis) collect->pool evaporate Solvent Evaporation (Rotovap/Lyophilizer) pool->evaporate final Pure Compound evaporate->final

Caption: Overall workflow for the purification of this compound.
Step-by-Step Methodology

Step 1: Sample Preparation Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.[11]

  • Weigh an appropriate amount of the crude this compound.

  • Dissolve the sample in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO). If solubility allows, dissolving directly in the initial mobile phase is preferred.

  • Dilute the dissolved sample with Mobile Phase A (see table below) to a final concentration suitable for injection (e.g., 10-50 mg/mL). Ensure the final solution is not supersaturated, as precipitation can occur upon injection.[8]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[12]

Step 2: HPLC Method and Parameters The following parameters are a robust starting point. Optimization may be required based on the specific impurity profile of the crude material.[13][14] A gradient elution is recommended to separate compounds with a wide range of polarities.[3]

ParameterRecommended ConditionRationale
Chromatography Mode Reversed-Phase HPLCOptimal for compounds with mixed polarity.[3]
Stationary Phase C18 SilicaIndustry standard for robust hydrophobic retention.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for polar/ionizable compounds.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 20% to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate Scaled from analytical (e.g., 20 mL/min for a 20 mm ID column)Maintain optimal linear velocity for preparative efficiency.
Column Temperature 30 °CImproves peak symmetry and reduces mobile phase viscosity.
Detection Wavelength 254 nmStrong absorbance is expected due to the methoxyphenyl group.
Injection Volume Dependent on column size and sample concentrationMaximize loading without compromising resolution.[8]

Step 3: System Equilibration and Run

  • Purge the pump lines with freshly prepared mobile phases.

  • Equilibrate the preparative column with the initial mobile phase composition (e.g., 80% A / 20% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Initiate the gradient run and monitor the chromatogram in real-time.

Step 4: Fraction Collection

  • Set the fraction collector to trigger collection based on the UV detector signal (threshold or slope).[1] This ensures that only the eluting peak corresponding to the target compound is collected.

  • Collect the main peak into one or more collection vessels. It is often wise to collect the "shoulders" of the peak separately to maximize recovery while maintaining high purity in the main fraction.[17]

Step 5: Post-Purification Processing

  • Analyze a small aliquot from the collected fraction(s) using the analytical HPLC method to confirm purity.

  • Pool the fractions that meet the required purity specification.

  • Remove the mobile phase solvents via rotary evaporation (for volatile buffers like formic acid/ammonium formate) or lyophilization (freeze-drying) to obtain the final, purified solid compound.[18]

Conclusion

The protocol described herein provides a reliable and systematic approach for the high-purity isolation of this compound using preparative reversed-phase HPLC. By understanding the physicochemical properties of the target molecule and logically developing the chromatographic method, researchers can consistently obtain high-quality material essential for pharmaceutical research and development. This method is robust, scalable, and serves as an excellent foundation for purifying other structurally related pyrrolidinone derivatives.

References

  • A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. (n.d.). LCGC International.
  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab.
  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc.
  • HPLC Sample Preparation. (n.d.). Organomation.
  • Introduction to Preparative HPLC. (n.d.). LCGC International.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2024, July 25). Pharma Knowledge.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2024, June 6). Phenomenex.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
  • Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. (2015). ResearchGate.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • LABTips: Preparative HPLC for Purification Workflows. (2022, June 17). Labcompare.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). Periodica Polytechnica Chemical Engineering.
  • High-Performance Liquid Chromatography. (2021, November 13). Chemistry LibreTexts.
  • Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. (2023). Al-Mustansiriyah Journal of Science.
  • Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. (n.d.). LCGC International.
  • Small Scale Purification of Constituents from Complex Natural Product Extracts Using ACQUITY H-Class and Waters Fraction Manager-Analytical Systems. (n.d.). Waters.
  • A Guide to Fraction Collection in Chromatography. (n.d.). Gilson.
  • OPTIMIZED FRACTION COLLECTION FOR PREP HPLC. (n.d.). Gilson.
  • 2-(4-Methoxyphenyl)pyrrolidine. (n.d.). PubChem.
  • Physicochemical properties. (n.d.). Fiveable.
  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. (2013). PMC.
  • 2-[(4-Methoxyphenyl)methyl]pyrrolidine. (n.d.). PubChem.
  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. (2023). PubMed.
  • (R)-3-(4-Methoxyphenyl)pyrrolidine. (n.d.). PubChem.
  • Stability-indicating normal-phase HPLC method development for separation and quantitative estimation of S-enantiomer of lacosamide in pharmaceutical drug substance and tablet dosage form. (2023). PubMed.
  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. (2013). ResearchGate.

Sources

Application Notes and Protocols for 4-(4-Methoxyphenyl)pyrrolidin-2-one Solutions in a Research and Development Setting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Importance of Proper Handling

4-(4-Methoxyphenyl)pyrrolidin-2-one, a molecule of interest in contemporary drug discovery and chemical biology, belongs to the pyrrolidinone class of compounds. The pyrrolidinone ring is a privileged scaffold found in numerous biologically active molecules, making its derivatives, such as this compound, valuable subjects of research.[1] The methoxyphenyl moiety further adds to its potential pharmacological significance.

The integrity of experimental data hinges on the stability and purity of the chemical entities under investigation. Improper storage and handling of research compounds can lead to degradation, contamination, or inaccurate concentration assessments, ultimately compromising the validity of scientific findings. These application notes provide a comprehensive guide to the best practices for the storage and handling of this compound and its solutions, ensuring the compound's stability and the reproducibility of your experimental results.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its appropriate handling.

PropertyValueSource
CAS Number 103859-86-5[2]
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2]
Appearance Solid (presumed)General knowledge
Purity Typically >97% for research grade[2]

Safety Precautions and Personal Protective Equipment (PPE)

2.1. Hazard Identification

Based on analogous compounds, the potential hazards include:

  • Skin Irritation: May cause redness and discomfort upon contact.[3][4]

  • Eye Irritation: May cause serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3]

2.2. Recommended Personal Protective Equipment (PPE)

A risk-based approach should always be taken. The following PPE is recommended as a minimum standard when handling this compound in solid form or in solution:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling.[4]

  • Body Protection: A laboratory coat is required. For operations with a higher risk of splashing, a chemical-resistant apron is recommended.[4]

  • Respiratory Protection: For handling large quantities of the solid compound or when generating aerosols, a NIOSH-approved respirator may be necessary.

2.3. Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For weighing the solid and preparing concentrated stock solutions, a chemical fume hood is strongly recommended.[3]

Storage and Stability

The stability of this compound is critical for the reliability of experimental results. The pyrrolidinone ring, a cyclic amide (lactam), is susceptible to hydrolysis, especially under acidic or alkaline conditions.[5] Furthermore, exposure to light and air can lead to degradation of methoxyphenyl compounds.[6]

3.1. Long-Term Storage of Solid Compound

For optimal stability, the solid form of this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. A refrigerator at 2-8°C is recommended for long-term storage.[3]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air. For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[4]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[7]

3.2. Stability of Solutions

Solutions of this compound are generally less stable than the solid compound. The choice of solvent can significantly impact stability.

  • Aqueous Solutions: Avoid long-term storage of aqueous solutions due to the risk of hydrolysis. If aqueous buffers are required for an experiment, prepare them fresh daily.

  • Organic Solvents: Solutions in anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally more stable. However, even in these solvents, degradation can occur over time.

3.3. Protocol for Assessing Solution Stability (Forced Degradation Study)

To ensure the integrity of your experimental results, it is crucial to understand the stability of this compound under your specific experimental conditions. A forced degradation study can provide valuable insights.

Objective: To identify potential degradation pathways and establish appropriate storage conditions for solutions.

Materials:

  • This compound

  • Solvents of interest (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several vials.

  • Expose the aliquots to different stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Photostability: Expose a solution to UV light (as per ICH guidelines).

    • Thermal Stress: Store solutions at elevated temperatures (e.g., 40°C, 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC to monitor the decrease in the parent compound peak and the appearance of degradation product peaks.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot Stock prep_stock->aliquot acid Acid (0.1M HCl) aliquot->acid base Base (0.1M NaOH) aliquot->base oxidation Oxidation (3% H2O2) aliquot->oxidation light Photolytic (UV Light) aliquot->light thermal Thermal (40°C, 60°C) aliquot->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling light->sampling thermal->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Analyze Data for Degradants hplc->data

Caption: Workflow for a forced degradation study.

Solution Preparation

Accurate preparation of solutions is fundamental for obtaining reliable and reproducible data in any research setting.

4.1. Solvent Selection

The choice of solvent will depend on the specific application.

  • DMSO: A common solvent for preparing high-concentration stock solutions due to its high solvating power for a wide range of organic compounds.[8]

  • Ethanol: A less toxic alternative to DMSO, suitable for many biological assays.

  • Aqueous Buffers: For direct use in many biological experiments, but as mentioned, solutions should be prepared fresh.

4.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many screening assays.

Materials:

  • This compound (MW: 191.23 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask

  • Pipettes

Calculations:

To prepare a 10 mM (0.010 mol/L) solution:

  • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • For 10 mL (0.010 L) of a 10 mM solution:

    • Mass = 0.010 mol/L * 0.010 L * 191.23 g/mol = 0.019123 g = 19.123 mg

Procedure:

  • Accurately weigh approximately 19.1 mg of this compound.

  • Quantitatively transfer the solid to a 10 mL volumetric flask.

  • Add a small amount of DMSO to dissolve the solid completely. Gentle warming or vortexing may be required.

  • Once dissolved, add DMSO to the 10 mL mark.

  • Cap the flask and invert several times to ensure homogeneity.

  • Transfer the solution to a labeled, light-protected vial for storage.

Stock_Solution_Preparation start Start weigh Weigh Compound (e.g., 19.1 mg) start->weigh transfer Transfer to Volumetric Flask (10 mL) weigh->transfer dissolve Add small amount of DMSO to dissolve transfer->dissolve fill Add DMSO to 10 mL mark dissolve->fill mix Cap and Mix Thoroughly fill->mix store Transfer to Labeled Vial for Storage mix->store end End store->end

Caption: Protocol for preparing a stock solution.

4.3. Protocol for Determining Solubility

If the solubility of this compound in a particular solvent is unknown, the following shake-flask method can be used for its determination.[9]

Objective: To quantitatively determine the solubility of the compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or other sealable glass containers

  • Orbital shaker in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. A visible amount of undissolved solid should remain.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Equilibrate the mixture for 24-48 hours to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Handling and Disposal

5.1. Handling Solutions

  • Always wear appropriate PPE.

  • When making dilutions, add the concentrated stock solution to the diluent.

  • For serial dilutions, use fresh pipette tips for each dilution step to avoid cross-contamination.

  • Clearly label all tubes and vials with the compound name, concentration, solvent, and date of preparation.

5.2. Spill Response

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For a small spill of the solid, carefully sweep it up and place it in a sealed container for disposal. Avoid generating dust.

  • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]

  • Clean the spill area with a suitable solvent and then with soap and water.

5.3. Waste Disposal

All waste containing this compound, both solid and liquid, should be considered chemical waste.

  • Dispose of all waste in appropriately labeled containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[3][11]

Conclusion

The careful and methodical handling of research compounds like this compound is a cornerstone of good laboratory practice and scientific integrity. By adhering to the protocols and guidelines outlined in these application notes, researchers can minimize risks to personnel and ensure the quality and reliability of their experimental data. A proactive approach to safety, stability, and solution preparation will ultimately accelerate the progress of research and development in which this promising molecule is involved.

References

  • Acros PharmaTech Limited. (2018). Safety Data Sheet: (2S)-2-(3-fluorophenyl)pyrrolidine.
  • Fisher Scientific. (2023). Safety Data Sheet: Pyrrolidine.
  • ChemView. (2021). Safety Data Sheet.
  • U.S. Food and Drug Administration. (2011). Method of Analysis: N–methyl–2-pyrrolidone.
  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • ResearchGate. (n.d.). Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various pure solvents at different temperatures.
  • YouTube. (2021). Lab Skills: Preparing Stock Solutions.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine.
  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • MDPI. (n.d.). Catalytic Degradation of Nerve Agents.
  • PubMed. (n.d.). Elucidation of fipronil photodegradation pathways.
  • ResearchGate. (n.d.). DMSO solubility and bioscreening.
  • LookChem. (n.d.). 1-(4-Methoxyphenyl)pyrrolidin-2-one.
  • MDPI. (1989). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP.

Sources

Application Notes & Protocols: Preclinical Evaluation of 4-(4-Methoxyphenyl)pyrrolidin-2-one in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-(4-Methoxyphenyl)pyrrolidin-2-one

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds.[1][2] Derivatives of pyrrolidin-2-one have demonstrated a wide spectrum of biological activities, including nootropic (cognitive-enhancing), neuroprotective, anticonvulsant, anti-inflammatory, and cardiovascular effects.[3][4] The compound this compound, a specific derivative, presents a promising area of investigation due to the potential for central nervous system (CNS) activity, a characteristic of many pyrrolidone-based molecules.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical animal studies to elucidate the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound. The following protocols are designed to be a robust starting point, adaptable to specific research questions and institutional guidelines.

Part 1: Foundational Studies - Characterization and Acute Toxicity

Before embarking on extensive efficacy studies, it is crucial to establish the fundamental properties and acute safety profile of the test compound.

Physicochemical Characterization and Formulation

A thorough understanding of the compound's physicochemical properties is a prerequisite for developing a suitable formulation for in vivo administration.

Protocol 1: Solubility and Formulation Development

  • Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., water, saline, phosphate-buffered saline (PBS), 5% DMSO in saline, 10% Tween® 80 in saline).

  • Vehicle Selection: Choose a vehicle that allows for the desired concentration range and is well-tolerated by the selected animal species. For initial studies, a solution or a fine suspension is preferable for consistent dosing.[7]

  • Formulation Stability: Assess the short-term stability of the formulation under experimental conditions (e.g., at room temperature for the duration of the dosing period).

Acute Oral Toxicity Evaluation (OECD 423)

An acute toxic class method provides a preliminary assessment of the compound's toxicity and helps in determining the dose range for subsequent studies.[7][8][9][10][11]

Protocol 2: Acute Oral Toxicity - Acute Toxic Class Method

  • Guideline: This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, Test Guideline 423.[8][9][11]

  • Animal Model: Female Wistar or Sprague-Dawley rats are typically used.[3] A single sex is used to reduce variability.[8]

  • Procedure:

    • Acclimatize animals for at least five days prior to dosing.

    • Fast animals overnight before administration of the test substance.

    • Administer a single oral dose of this compound via gavage. The starting dose is typically 300 mg/kg, with subsequent doses of 2000 mg/kg or 50 mg/kg depending on the outcome.[8]

    • Observe animals closely for the first few hours post-dosing and then periodically for 14 days.

    • Record all clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Record body weight at regular intervals.

    • At the end of the observation period, perform a gross necropsy on all animals.

Table 1: Dose Escalation Scheme for OECD 423

StepStarting Dose (mg/kg)OutcomeNext Step
13002-3 animals dieClassify and stop
0-1 animal diesProceed to 2000 mg/kg
220001 or more animals dieClassify and stop
0 animals dieClassify as low toxicity
3 (if necessary)501 or more animals dieClassify and stop
0 animals dieProceed to 300 mg/kg in 3 more animals

Part 2: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for interpreting pharmacodynamic data and for designing effective dosing regimens.[12][13] Pyrrolidone derivatives have been shown to penetrate the blood-brain barrier, a key characteristic for CNS-active drugs.[5]

Protocol 3: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Procedure:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to separate groups of animals.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an appropriate anticoagulant.

    • Process blood to obtain plasma and store at -80°C until analysis.

    • At the final time point, euthanize the animals and collect brain tissue to assess brain penetration.

    • Analyze plasma and brain homogenate samples for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

Data Analysis and Key Parameters:

  • Pharmacokinetic Parameters: Calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

  • Bioavailability: Determine the oral bioavailability (F%) by comparing the AUC from oral and IV administration.

  • Brain Penetration: Calculate the brain-to-plasma concentration ratio at different time points.

Part 3: Pharmacodynamic and Efficacy Studies

Based on the known activities of other pyrrolidinone derivatives, the initial efficacy studies for this compound could focus on its potential nootropic and neuroprotective effects.[4]

Nootropic (Cognitive Enhancement) Evaluation

A variety of animal models can be used to assess cognitive function.[14][15][16] The choice of model will depend on the specific cognitive domain of interest (e.g., learning, memory, attention).

Protocol 4: Morris Water Maze for Spatial Learning and Memory

  • Animal Model: Male C57BL/6 mice or Wistar rats.

  • Procedure:

    • Acquisition Phase: For 5-7 consecutive days, train the animals to find a hidden platform in a circular pool of opaque water. Administer this compound or vehicle daily, 30-60 minutes before training.

    • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

Protocol 5: Novel Object Recognition for Non-Spatial Memory

  • Animal Model: Male Swiss Webster mice or Sprague-Dawley rats.

  • Procedure:

    • Habituation: Acclimate the animals to the testing arena.

    • Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.

    • Test Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Administer the test compound before the familiarization phase.

    • Record the time spent exploring the novel and familiar objects. A preference for the novel object indicates intact memory.

Neuroprotective Effect Evaluation

Animal models of induced neurological deficits can be used to assess the potential neuroprotective properties of the compound.

Protocol 6: Scopolamine-Induced Amnesia Model

  • Rationale: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking aspects of dementia.[15]

  • Animal Model: Male Swiss Webster mice.

  • Procedure:

    • Administer this compound or vehicle.

    • After a predetermined time (based on pharmacokinetic data), administer scopolamine (e.g., 1 mg/kg, i.p.).

    • After a short interval, assess learning and memory using a task such as the passive avoidance test or the Y-maze.

Part 4: Preliminary Safety Pharmacology

In addition to acute toxicity, it is important to assess the potential effects of the compound on major physiological systems.

Protocol 7: Irwin Test for General Physiological and Behavioral Effects

  • Procedure: A semi-quantitative assessment of the compound's effects on behavior, autonomic function, and neurological function.

  • Observations: Record changes in alertness, mood, motor activity, coordination, reflexes, and physiological parameters (e.g., body temperature, heart rate).

Visualization of Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Pharmacodynamics & Efficacy cluster_3 Phase 4: Safety Pharmacology P1 Physicochemical Characterization (Protocol 1) P2 Acute Oral Toxicity (OECD 423) (Protocol 2) P1->P2 Informs Formulation P3 Single-Dose PK in Rats (Protocol 3) P2->P3 Determines Dose Range P4 Nootropic Evaluation (Protocols 4 & 5) P3->P4 Informs Dosing Regimen P5 Neuroprotection Models (Protocol 6) P3->P5 P6 Preliminary Safety Assessment (Protocol 7) P4->P6 P5->P6

Caption: High-level overview of the preclinical evaluation workflow for this compound.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and in compliance with the 3Rs (Replacement, Reduction, and Refinement) of animal research.

Conclusion

The protocols outlined in these application notes provide a structured and scientifically rigorous framework for the initial preclinical evaluation of this compound. By systematically investigating its toxicological, pharmacokinetic, and pharmacodynamic properties, researchers can build a comprehensive data package to support further development of this promising compound.

References

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed.
  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab.
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF) ResearchGate.
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD.
  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. PMC.
  • OECD Guideline For Acute oral toxicity (TG 423). Slideshare.
  • Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity. PubMed.
  • [Characteristics of pyrrolidone pharmacokinetics in rats]. PubMed.
  • Zebrafish models for studying cognitive enhancers. Xi'an Jiaotong-Liverpool University.
  • OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Scientific Research Publishing.
  • THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. ACNP.
  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. (PDF) ResearchGate.
  • Old and new synthetic cannabinoids: lessons from animal models. PubMed.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • FDA Gives Guidance on Gene Therapy for Neurodegenerative Diseases. Pharmaceutical Technology.
  • Introduction - Animal Models of Cognitive Impairment. NCBI Bookshelf.
  • FDA Requirements for Preclinical Studies. Karger Publishers.
  • Toxicokinetics and metabolism of N-[(14)C]N-methyl-2-pyrrolidone in male Sprague-Dawley rats: in vivo and in vitro percutaneous absorption. PubMed.
  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed.
  • Animal Models of Cognitive Impairment. NCBI Bookshelf.
  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
  • Derivatives of 3-Pyrrolidinols--I. The Chemistry, Pharmacology and Toxicology if Some N-Substituted-3-benzhydryloxypyrrolidines. ACS Publications.
  • The basics of preclinical drug development for neurodegenerative disease indications. PubMed.
  • Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate.
  • Screening of nootropics: An overview of preclinical evaluation techniques. International Journal of Pharmacy.
  • The basics of preclinical drug development for neurodegenerative disease indications. ResearchGate.
  • Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. ResearchGate.
  • FDA Guidance Documents. National Institute of Neurological Disorders and Stroke.
  • Study of the new 4-phenylpyrrolidinone-2 derivative pharmacokinetics and neuroprotective effect in the ischemic stroke animal model. ResearchGate.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Preclinical models of antipsychotic drug action. PMC.
  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed.
  • Experimental trials of new nootropics. SlideShare.
  • Best Practices For Preclinical Animal Testing. BioBoston Consulting.
  • Animal experiments - questionable in psychedelic research. YouTube.
  • The Pharmacokinetics and Pharmacodynamics of CNS-Acting Agents. (PDF) ResearchGate.
  • Pyrrolidone derivatives. PubMed.

Sources

Application Note & Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Measuring the Potency of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Abstract

This guide provides a comprehensive framework for determining the biological potency of the novel compound, this compound. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including interactions with G-Protein Coupled Receptors (GPCRs) and enzymes.[1][2][3][4] Given this chemical precedent, this document outlines a strategic, multi-pronged approach to potency determination. We present detailed protocols for two primary hypothetical mechanisms of action: GPCR antagonism and direct enzyme inhibition. The protocols are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind key experimental choices. This application note serves as a practical guide for researchers to rigorously characterize the potency and elucidate the mechanism of action of this compound and related compounds.

Foundational Concepts in Potency Measurement

Potency is a fundamental measure in pharmacology, quantifying the amount of a drug required to produce a specific effect.[5] It is a critical parameter in drug discovery, guiding lead optimization and candidate selection. Before proceeding to experimental protocols, it is essential to define the key metrics:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist or inhibitor that causes a 50% reduction in a specific biological response. It is a measure of the functional strength of an inhibitor.[5]

  • EC50 (Half-maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response. While less relevant for an antagonist, it is a key parameter for the agonist used in an antagonism assay.

  • Ki (Inhibition Constant): The dissociation constant of the inhibitor-receptor complex. It is an intrinsic measure of binding affinity, independent of assay conditions, and is calculated from IC50 values obtained in competitive binding assays.

  • Relative Potency: A measure of a drug's activity compared to a reference standard.[6] This is crucial for lot-to-lot consistency and quality control.[7]

Strategic Workflow for Potency Determination

The initial challenge with a novel compound like this compound is the unknown biological target. Based on published data for related pyrrolidin-2-one derivatives, which show activity at α-adrenoceptors and as enzyme inhibitors, a logical first step is to screen for activity in these target classes.[1][2][4] Our proposed strategy involves a tiered approach, beginning with target engagement and followed by functional characterization.

G cluster_start Compound Characterization cluster_gpcr Hypothesis 1: GPCR Antagonism cluster_enzyme Hypothesis 2: Enzyme Inhibition Start This compound GPCR_Bind Protocol 1: Radioligand Binding Assay (Target: α-Adrenoceptors) Start->GPCR_Bind Enzyme_Func Protocol 3: In Vitro Enzyme Inhibition Assay (e.g., Autotaxin) Start->Enzyme_Func GPCR_Func Protocol 2: Cell-Based Functional Assay (e.g., cAMP Measurement) GPCR_Bind->GPCR_Func If binding is confirmed GPCR_Data Determine Binding Affinity (Ki) GPCR_Bind->GPCR_Data GPCR_Data2 Determine Functional Potency (IC50) GPCR_Func->GPCR_Data2 Enzyme_Data Determine Inhibitory Potency (IC50) Enzyme_Func->Enzyme_Data G Prep Prepare Serial Dilutions of Test Compound Setup Set up Reaction Plate: - Buffer - Compound/Controls - Radioligand ([L]) - Receptor Membranes Prep->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Rapid Vacuum Filtration & Washing Incubate->Filter Count Add Scintillation Cocktail & Count CPM Filter->Count Analyze Calculate Ki from IC50 using Cheng-Prusoff Count->Analyze

Figure 2: Experimental workflow for the radioligand binding assay.

Protocol 2: Cell-Based Functional GPCR Assay

Principle: If the compound demonstrates binding affinity, this assay determines its functional potency. For an antagonist of the α2-adrenoceptor (a Gi-coupled receptor), potency is measured by the compound's ability to block the agonist-induced decrease in cyclic AMP (cAMP). [8][9] Causality Behind Experimental Choices: A cell-based assay provides a more physiologically relevant system than a membrane preparation, as it includes intact signaling machinery. [10][11]Measuring a downstream second messenger like cAMP provides a direct readout of functional receptor activation or inhibition. Using a known agonist at its EC80 concentration ensures a robust signal that is still sensitive to inhibition by a competitive antagonist.

Materials and Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing the human α2A-adrenoceptor.

  • Test Compound: this compound.

  • Agonist: UK 14,304 or another selective α2-adrenoceptor agonist.

  • cAMP Stimulator: Forskolin (to raise basal cAMP levels, making the agonist's inhibitory effect measurable).

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or bioluminescence (e.g., Promega's GloSensor™). [8]* Cell Culture Medium & Reagents.

  • Assay Plate: 384-well white opaque plate for luminescence assays.

Step-by-Step Protocol:

  • Cell Plating: Seed the cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Addition: Remove the culture medium. Add the test compound at various concentrations (prepared as in Protocol 1) in stimulation buffer. Incubate for 15-30 minutes at 37°C. This is the antagonist pre-incubation step.

  • Agonist Challenge: Add the α2-agonist (e.g., UK 14,304) at a final concentration equal to its EC80, mixed with a constant concentration of forskolin (e.g., 1-10 µM).

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for modulation of cAMP levels.

  • cAMP Detection: Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

Data Analysis:

  • Define Controls:

    • 0% Inhibition (Max Signal): Cells treated with vehicle + agonist/forskolin.

    • 100% Inhibition (Basal Signal): Cells treated with a saturating concentration of a known antagonist + agonist/forskolin.

  • Normalize the data and plot % Inhibition versus log[Test Compound].

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the functional IC50.

G Seed Seed Receptor-Expressing Cells in 384-well Plate Preinc Pre-incubate Cells with Test Compound Dilutions Seed->Preinc Challenge Add Agonist (at EC80) + Forskolin Preinc->Challenge Incubate Incubate to Allow cAMP Modulation Challenge->Incubate Detect Lyse Cells & Measure cAMP Levels Incubate->Detect Analyze Fit Dose-Response Curve to Determine IC50 Detect->Analyze

Figure 3: Workflow for the cell-based functional cAMP assay.

Protocol 3: In Vitro Enzyme Inhibition Assay

Principle: This protocol measures the ability of the test compound to directly inhibit the activity of a purified enzyme. [12]As an example, we will use a generic chromogenic or fluorogenic assay format that can be adapted for enzymes like autotaxin, where pyrrolidinone derivatives have shown activity. [4]The rate of product formation is monitored over time, and the concentration of compound that causes 50% inhibition (IC50) is determined.

Causality Behind Experimental Choices: Using a purified enzyme isolates the interaction between the compound and its target, removing the complexity of a cellular environment. [13]The substrate concentration is typically set at or below its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors. [13][14]Including proper controls for background signal and uninhibited enzyme activity is critical for accurate data normalization. [15] Materials and Reagents:

  • Test Compound: this compound.

  • Enzyme: Purified recombinant enzyme (e.g., human Autotaxin).

  • Substrate: A synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage (e.g., for Autotaxin, this could be a fluorogenic LPC analogue).

  • Known Inhibitor: A reference compound known to inhibit the target enzyme (positive control).

  • Enzyme Assay Buffer: Buffer optimized for enzyme activity (e.g., 100 mM Tris-HCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0).

  • Microplate Reader: Capable of absorbance or fluorescence kinetic reads.

Step-by-Step Protocol:

  • Assay Setup: In a 96- or 384-well plate, add:

    • Enzyme Assay Buffer.

    • Test compound at various concentrations or a known inhibitor (positive control).

    • Purified enzyme at a fixed, optimized concentration.

  • Pre-incubation: Incubate the enzyme with the test compound for 10-15 minutes at the assay temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding the substrate (at a final concentration ≈ Km).

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the signal (absorbance or fluorescence) every 60 seconds for 30-60 minutes.

  • Controls:

    • 100% Activity: Enzyme + Substrate + DMSO vehicle.

    • 0% Activity (Background): Substrate + Buffer only (no enzyme).

Data Analysis:

  • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the signal vs. time curve.

  • Subtract the background rate from all other measurements.

  • Calculate % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

  • Plot % Inhibition versus log[Test Compound] and fit the data using non-linear regression to determine the IC50 value. [16]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison.

Table 1: Hypothetical Potency Data for this compound

Assay TypeTargetParameterValue
Radioligand Bindingα2A-AdrenoceptorKi25 nM
Cell-Based Functionalα2A-AdrenoceptorIC5080 nM
Enzyme InhibitionAutotaxinIC50> 10 µM

Interpretation: Based on this hypothetical data, this compound is a potent binder to the α2A-adrenoceptor with a Ki of 25 nM. It acts as a functional antagonist in a cellular context with an IC50 of 80 nM. The difference between Ki and IC50 is expected and can be influenced by assay conditions and the functional coupling of the receptor in the cell system. The compound shows no significant inhibitory activity against Autotaxin at concentrations up to 10 µM, suggesting its primary mechanism of action is likely through α2A-adrenoceptor antagonism.

References

  • Gozalova, A., et al. (2007). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed.
  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists.
  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
  • Inoue, A., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology.
  • Pharmaron. (2022). Potency Assay Guide. Pharmaron.
  • Dudek, M., et al. (2016). Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity. European Journal of Pharmacology.
  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf.
  • ResearchGate. (2020). In vitro receptor binding assays: General methods and considerations. ResearchGate.
  • PharmaGuru. (2024). How To Calculate Potency, Purity and Assay In Pharmaceuticals. PharmaGuru.
  • Nguyen, L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.
  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Kokotou, M.G., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic Chemistry.
  • MilliporeSigma. Receptor Binding Assays. MilliporeSigma.
  • BMG LABTECH. (2019). Relative Potency. BMG LABTECH.
  • Lunsford, C.D., et al. (1958). Derivatives of 3-Pyrrolidinols--I. The Chemistry, Pharmacology and Toxicology if Some N-Substituted-3-benzhydryloxypyrrolidines. Journal of Medicinal Chemistry.
  • Biobide. (2021). What is an Inhibition Assay? Biobide Blog.
  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • Pharmaron. (2022). Potency Assay Guide. Pharmaron. Available at: [Link] (Note: This is the same as ref 7, provided for context).
  • Edmondson, D.E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews.
  • Little, T. (2016). Essentials in Bioassay Design and Relative Potency Determination. BioPharm International.

Sources

Application Note & Protocols: A High-Throughput Screening Cascade for Novel Neuroprotective Analogues of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects.[1][2] Analogues of 4-(4-Methoxyphenyl)pyrrolidin-2-one represent a promising chemical space for the discovery of novel neuroprotective agents. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to establish a robust screening cascade for identifying and characterizing new analogues with therapeutic potential for neurodegenerative diseases. We detail a multi-stage approach, beginning with a high-throughput primary screen for cytoprotection against oxidative stress, followed by secondary mechanistic and functional assays to confirm activity and elucidate the mechanism of action. All protocols are designed to be self-validating through rigorous quality control, ensuring the generation of reliable and actionable data.

The Rationale: A Phenotypic-First Screening Strategy

In early-stage drug discovery, particularly for complex neurological disorders, a target-based approach may fail to identify compounds acting through novel mechanisms.[3] Therefore, we advocate for a phenotypic-first strategy. This approach directly screens for a desired biological outcome—in this case, neuronal survival—without a priori knowledge of the molecular target.[3] This increases the probability of discovering compounds with innovative mechanisms of action.

Our proposed screening cascade is designed to efficiently triage large compound libraries, moving from a broad, high-throughput assessment of neuroprotection to more complex assays that probe specific neuronal functions like synaptic plasticity and signaling.

Screening Cascade Workflow

The workflow is designed as a funnel, progressively narrowing the number of compounds through increasingly stringent and biologically relevant assays.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Mechanistic Assays cluster_3 Phase 4: Lead Candidate Compound_Library Analogue Library (10,000s of compounds) Primary_HTS Primary HTS: Neuroprotection Assay (Single Concentration, e.g., 10 µM) Compound_Library->Primary_HTS Hit_ID Hit Identification (Z' > 0.5, Activity > 3xSD) Primary_HTS->Hit_ID Dose_Response Dose-Response Confirmation (EC50 Determination) Hit_ID->Dose_Response Triage Hit Triage & Clustering (Structural Similarity, Potency) Dose_Response->Triage Calcium_Flux Mechanism: Intracellular Ca2+ Flux Assay Triage->Calcium_Flux Synaptogenesis Function: High-Content Synaptogenesis Assay Triage->Synaptogenesis LTP Plasticity: Long-Term Potentiation (LTP) Electrophysiology Synaptogenesis->LTP Lead Validated Lead Candidate LTP->Lead

Figure 1: The Screening Cascade. A multi-phase workflow to identify and validate neuroprotective lead candidates.

Part 1: Primary High-Throughput Screen (HTS) — Neuroprotection Assay

Objective: To rapidly identify compounds that protect neuronal cells from oxidative stress-induced cell death. Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[4]

Causality & Principle: This assay uses the human neuroblastoma cell line SH-SY5Y, a robust and reproducible model for neurotoxicity studies. Oxidative stress is induced using tert-butyl hydroperoxide (TBHP), which generates reactive oxygen species (ROS) leading to apoptosis.[4][5] Cell viability is measured using a Resazurin-based reagent, where metabolically active (living) cells reduce the blue Resazurin to the highly fluorescent pink Resorufin. This provides a simple, sensitive, and scalable fluorescent readout suitable for HTS.[5]

Protocol 2.1: HTS Neuroprotection Assay

Materials:

  • Cells: SH-SY5Y cells (ATCC® CRL-2266™)

  • Media: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin

  • Reagents: Tert-butyl hydroperoxide (TBHP), Resazurin sodium salt, DMSO (Assay Grade)

  • Plates: 384-well, black-walled, clear-bottom tissue culture plates

  • Controls: Positive Control (Vehicle + No TBHP), Negative Control (Vehicle + TBHP), Reference Compound (e.g., 5 mM N-Acetylcysteine)

Step-by-Step Methodology:

  • Cell Plating: Seed SH-SY5Y cells into 384-well plates at a density of 8,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: This density ensures cells are in a logarithmic growth phase and form a near-confluent monolayer, providing a consistent baseline for the viability measurement.

  • Compound Addition: Using an automated liquid handler, add 100 nL of compound solutions from the analogue library (typically 4 mM in DMSO) to the appropriate wells for a final concentration of 10 µM. Add vehicle (DMSO) to control wells.[5]

    • Rationale: 100 nL addition minimizes the final DMSO concentration (to ~0.25%) to avoid solvent toxicity.[6] A single, relatively high concentration (10 µM) is used to maximize the chances of identifying active compounds.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂.

    • Rationale: This allows for compound uptake and potential engagement with intracellular targets before the oxidative insult.

  • Induction of Oxidative Stress: Add 10 µL of TBHP solution (final concentration 50 µM, pre-determined by a kill curve) to all wells except the "Positive Control" wells. Add 10 µL of medium to the positive control wells.[4][5]

    • Rationale: The TBHP concentration should be optimized to induce ~80-90% cell death (EC80) to provide a sufficient window to observe neuroprotective effects.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Viability Assay: Add 10 µL of Resazurin reagent (final concentration 44 µM) to each well. Incubate for 2-4 hours at 37°C, 5% CO₂.[5]

  • Data Acquisition: Measure fluorescence (Excitation: 560 nm / Emission: 590 nm) using a compatible plate reader.[5]

Data Analysis & Quality Control

A robust assay is a validated assay. The key metric for HTS quality is the Z-factor (or Z'), which assesses the separation between positive and negative controls.[7][8][9]

Z-Factor Calculation: The Z-factor is calculated for each plate using the positive (Max) and negative (Min) controls:



Where:
  • 
     and 
    
    
    
    are the mean and standard deviation of the positive controls.
  • 
     and 
    
    
    
    are the mean and standard deviation of the negative controls.
Z-Factor ValueAssay Quality Interpretation
> 0.5 Excellent assay, suitable for HTS.[7][10]
0 to 0.5 Marginal assay, may require optimization.[10]
< 0 Unsuitable assay, no separation between controls.[10]

Hit Selection:

  • Normalize the data per plate, setting the mean of the positive controls to 100% protection and the mean of the negative controls to 0% protection.

  • A "hit" is defined as a compound that provides a neuroprotective effect greater than three times the standard deviation of the negative control wells.

Part 2: Secondary & Confirmatory Assays

Hits from the primary screen must be validated and further characterized. This phase confirms on-target activity, determines potency, and provides initial mechanistic insights.

Protocol 3.1: Dose-Response Confirmation

Objective: To confirm the activity of primary hits and determine their potency (EC₅₀).

Methodology:

  • Perform the Neuroprotection Assay (Protocol 2.1) with the selected hit compounds.

  • Instead of a single concentration, use a 10-point, 3-fold serial dilution (e.g., from 100 µM down to 5 nM).

  • Plot the percent protection against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

  • Compounds that show a clear dose-response relationship and an EC₅₀ < 20 µM are advanced to mechanistic studies.

Protocol 3.2: Intracellular Calcium (Ca²⁺) Flux Assay

Objective: To determine if hit compounds modulate neuronal signaling by altering intracellular calcium dynamics. Calcium is a critical second messenger in neurons, and its dysregulation is implicated in neurotoxicity.[11][12]

Causality & Principle: This assay uses a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which is cell-permeable.[12] Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca²⁺, the dye's fluorescence intensity increases dramatically. A fluorescence plate reader with automated injectors measures the rapid change in fluorescence (the "flux") in real-time following the addition of a stimulus.[13][14] We will assess if the compounds can potentiate a sub-maximal response to a chemical depolarizing agent like potassium chloride (KCl).

Step-by-Step Methodology:

  • Cell Plating: Seed SH-SY5Y cells in 384-well, black-walled, clear-bottom plates as in Protocol 2.1 and incubate for 48 hours.

  • Dye Loading: Remove culture medium and add 20 µL of Fluo-4 AM loading buffer (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid in HBSS) to each well. Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.

    • Rationale: Probenecid is an anion-exchange transport inhibitor that helps prevent the leakage of the de-esterified dye out of the cells.[14]

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FlexStation 3). Add hit compounds at various concentrations.

  • Baseline Reading: Measure baseline fluorescence for 20-30 seconds.

  • Stimulation & Measurement: Use the instrument's injector to add a sub-maximal (EC₂₀) concentration of KCl (e.g., 15 mM). Immediately measure the fluorescence intensity every second for 2-3 minutes.

  • Data Analysis: Calculate the peak fluorescence response over baseline. Compare the response in the presence of the compound to the vehicle control to determine potentiation.

Protocol 3.3: High-Content Synaptogenesis Assay

Objective: To assess whether hit compounds promote the formation of new synapses, a key process for neuronal plasticity and repair.[15][16]

Causality & Principle: This assay uses primary rodent cortical neurons, which form functional synaptic networks in culture. After treatment with the compounds, cells are fixed and stained for specific pre-synaptic (Synaptobrevin2) and post-synaptic (PSD-95) protein markers.[17] An automated high-content imaging system acquires images and quantifies the number of co-localized puncta, which represent functional synapses.[18][19]

G Presynaptic_Vesicles Synaptic Vesicles Synaptobrevin Synaptobrevin2 (Green Channel) Synapse Synaptic Cleft PSD95 PSD-95 (Red Channel) AMPA_Receptor AMPA Receptors

Figure 2: Principle of the Synaptogenesis Assay. Co-localization of pre- and post-synaptic markers is quantified.

Step-by-Step Methodology:

  • Neuron Culture: Plate primary E18 rat cortical neurons on poly-D-lysine coated 96-well imaging plates and culture for 7 days in vitro (DIV 7).

  • Compound Treatment: Treat neurons with hit compounds (at their EC₅₀) for 72 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining:

    • Block with 5% BSA.

    • Incubate with primary antibodies overnight: anti-Synaptobrevin2 (e.g., mouse IgG) and anti-PSD-95 (e.g., rabbit IgG).

    • Incubate with fluorescently-labeled secondary antibodies: e.g., Alexa Fluor 488 anti-mouse (green) and Alexa Fluor 594 anti-rabbit (red). Stain nuclei with DAPI (blue).

  • Imaging: Acquire images using a high-content imaging system with 20x or 40x objectives.

  • Image Analysis: Use automated image analysis software to:

    • Identify neurons and trace neurites.

    • Detect green and red puncta along the neurites.

    • Quantify the number of co-localized (yellow) puncta per 100 µm of neurite length.

  • Data Analysis: Compare the synaptic density in compound-treated wells to vehicle-treated wells.

Conclusion

This application note outlines a logical, robust, and tiered screening cascade for the identification of novel neuroprotective agents from a library of this compound analogues. By starting with a broad phenotypic screen and progressing to more specific mechanistic and functional assays, this workflow maximizes the potential for discovering clinically relevant lead compounds while providing critical insights into their mechanism of action. The integration of stringent, industry-standard quality control metrics like the Z-factor ensures the reliability and reproducibility of the data generated.[6] This strategic approach provides a solid foundation for any drug discovery program targeting neurodegenerative diseases.

References

  • Calcium Flux Protocol. (n.d.). Stanford University.
  • D'Antoni, S., et al. (2018). A versatile high throughput screening system for the simultaneous identification of anti-inflammatory and neuroprotective compounds.Journal of Neuroscience Methods.
  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux.University of Utah.
  • Lo, D. C., et al. (2009). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes.Neurobiology of Disease.
  • Gong, J., et al. (2022). Oxidative stress-mediated high-throughput screening identifies novel neuroprotective agents that protect RPE and rescues visual function in models of AMD.Investigative Ophthalmology & Visual Science.
  • BMSEED. (n.d.). Screening of Neuroprotective Drugs.BMSEED.
  • Shin, A. (n.d.). Z-factors.BIT 479/579 High-throughput Discovery.
  • Wikipedia. (n.d.). Z-factor.Wikipedia.
  • Assay.Dev. (2023). On HTS: Z-factor.Assay.Dev Blog.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.Journal of Biomolecular Screening.
  • Sandonà, D., & Pallafacchina, G. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes.Methods in Molecular Biology.
  • MD Biosciences. (n.d.). Cell-based Assays.MD Biosciences.
  • Creative Biolabs. (n.d.). Synaptogenesis Assay Service.Creative Biolabs.
  • PCBIS. (n.d.). Intracellular calcium flux measurement.University of Strasbourg.
  • Chung, T. (2021). Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT).YouTube.
  • Barak, L. S., et al. (1999). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader.BioTechniques.
  • Pré, D., et al. (2023). Assaying Chemical Long-Term Potentiation in Human iPSC-Derived Neuronal Networks.Springer Protocols.
  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing.Altex.
  • MD Biosciences. (n.d.). Synaptic Imaging Assay.MD Biosciences.
  • Zhao, X., et al. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors.Bioorganic & Medicinal Chemistry.
  • Sanes, J. R., & Yamagata, M. (2009). Molecular mechanisms of synaptogenesis.Current Opinion in Neurobiology.
  • Tsuriel, S., et al. (2006). Synaptophysin regulates activity-dependent synapse formation in cultured hippocampal neurons.Proceedings of the National Academy of Sciences.
  • Szymański, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Molecules.
  • Çiftçi, G. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.Frontiers in Chemistry.
  • Iversen, P. W., et al. (2012). HTS Assay Validation.Assay Guidance Manual.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important pyrrolidinone derivative. Here, we will delve into the common challenges encountered during its synthesis, providing in-depth, evidence-based troubleshooting and practical advice to improve your yield and purity.

I. Overview of the Primary Synthetic Route

The most prevalent and reliable method for synthesizing this compound involves a multi-step process, which is outlined below. Understanding the fundamentals of each step is critical for effective troubleshooting.

Synthesis_Workflow A Step 1: Michael Addition B Step 2: Nitro Group Reduction A->B Intermediate A (γ-nitro ester) C Step 3: Lactamization B->C Intermediate B (γ-amino ester) D Final Product C->D 4-(4-Methoxyphenyl) pyrrolidin-2-one

Caption: General three-step synthesis pathway for this compound.

The synthesis commences with a Michael addition of a nitromethane anion to an appropriate cinnamate ester, such as ethyl 4-methoxycinnamate.[1][2] This reaction forms a γ-nitro ester intermediate. The subsequent step is the reduction of the nitro group to a primary amine, yielding a γ-amino ester.[3] The final step is an intramolecular cyclization (lactamization) of the γ-amino ester to form the desired this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

Step 1: Michael Addition

Q1: My Michael addition reaction is showing low conversion or is not proceeding at all. What are the likely causes and how can I resolve this?

A1: Low conversion in the Michael addition of nitromethane to ethyl 4-methoxycinnamate is a frequent issue. Several factors can contribute to this:

  • Insufficiently Strong Base: The first step of the Michael addition is the deprotonation of nitromethane to form the nitronate anion, which acts as the nucleophile. If the base used is not strong enough to effectively deprotonate nitromethane (pKa ≈ 10.2 in water), the concentration of the active nucleophile will be too low.

    • Solution: While bases like potassium carbonate can be effective, especially with a phase-transfer catalyst, stronger bases such as sodium ethoxide or potassium tert-butoxide in an appropriate anhydrous solvent (e.g., ethanol or THF) will more effectively generate the nitronate anion.

  • Steric Hindrance and Electronic Effects: Cinnamate esters are known to be less reactive Michael acceptors compared to other α,β-unsaturated carbonyls like chalcones.[2] The phenyl group can sterically hinder the approach of the nucleophile.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious, as higher temperatures can also promote side reactions. A good starting point is room temperature, with gentle heating (40-50 °C) if the reaction is sluggish.

  • Solvent Choice: The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction rate.

    • Solution: Polar aprotic solvents like DMF or DMSO can be effective. However, protic solvents like ethanol are often used in conjunction with alkoxide bases. A computational study on a similar reaction, the Michael addition of nitromethane to cinnamaldehyde, highlighted the significant impact of the solvent on the reaction's energy profile.[4][5][6]

Q2: I am observing the formation of significant byproducts during the Michael addition. What are these and how can I minimize them?

A2: The primary byproduct in this step is often from the polymerization of the cinnamate ester, especially under strongly basic conditions or at elevated temperatures.

  • Solution:

    • Control Stoichiometry: Use a slight excess of nitromethane (1.1-1.5 equivalents) to ensure the cinnamate ester is consumed.

    • Temperature Control: Maintain the reaction at room temperature or below if possible. If heating is necessary, do so gradually and monitor the reaction closely by TLC or LC-MS.

    • Slow Addition: Add the base or the cinnamate ester slowly to the reaction mixture to maintain a low concentration of the reactive species at any given time, which can disfavor polymerization.

Step 2: Nitro Group Reduction

Q3: The reduction of the γ-nitro ester is resulting in a complex mixture of products and a low yield of the desired γ-amino ester. What is going wrong?

A3: The reduction of a nitro group can proceed through various intermediates, such as nitroso and hydroxylamine species.[7] If the reduction is not complete or if side reactions occur, a mixture of products will be obtained.

  • Choice of Reducing Agent: The choice of reducing agent is critical for a clean and complete reduction.

    • Catalytic Hydrogenation: This is often the cleanest method. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly effective.[8] Catalytic hydrogenation is generally preferred as it avoids the use of stoichiometric metal reagents that can complicate workup.

    • Metal/Acid Systems: Reagents like iron in acetic acid or tin(II) chloride in HCl are also effective but can require a more rigorous workup to remove metal salts.[9]

    • Lithium Aluminum Hydride (LiAlH₄): This should be used with caution as it can also reduce the ester functionality.

  • Reaction Conditions:

    • Hydrogen Pressure (for catalytic hydrogenation): A pressure of 50-60 atm is often sufficient.

    • Temperature: The reaction is typically run at room temperature to 50 °C.

    • Solvent: Methanol or ethanol are common solvents for catalytic hydrogenation.

Q4: I am struggling with the workup after the nitro reduction using a metal/acid system. How can I improve the isolation of my product?

A4: Workup after using metal/acid reducing agents can be challenging due to the formation of metal hydroxides.

  • Solution:

    • After the reaction is complete, filter off the excess metal.

    • Carefully basify the filtrate with a solution of sodium hydroxide or sodium carbonate to a pH of 8-9. This will precipitate the metal hydroxides.

    • Filter the mixture again to remove the metal hydroxides.

    • Extract the aqueous filtrate with an organic solvent like ethyl acetate or dichloromethane to isolate the γ-amino ester.

Step 3: Lactamization

Q5: The final cyclization to form the pyrrolidin-2-one is not proceeding efficiently. What conditions favor lactamization?

A5: The intramolecular cyclization of the γ-amino ester to form the lactam is typically driven by heat.

  • Thermal Cyclization: Heating the isolated γ-amino ester, often in a high-boiling point solvent like toluene or xylene with a Dean-Stark trap to remove the alcohol byproduct (e.g., ethanol if you started with an ethyl ester), will drive the reaction to completion.

  • Base-Catalyzed Cyclization: In some cases, a mild base like sodium methoxide can promote the cyclization, particularly at elevated temperatures.[10]

Q6: Can I perform the reduction and lactamization in a one-pot procedure?

A6: A one-pot reduction and cyclization is highly desirable for process efficiency and can often be achieved.

  • Procedure: After the catalytic hydrogenation of the γ-nitro ester in a solvent like methanol or ethanol, the catalyst can be filtered off. The resulting solution containing the γ-amino ester can then be heated to reflux to induce lactamization. The progress of the reaction should be monitored by TLC or LC-MS to determine the optimal reaction time. A patent for a similar synthesis of 4-phenyl-2-pyrrolidone describes a catalytic hydrogenation followed by a decarboxylation step.[11]

III. Frequently Asked Questions (FAQs)

Q: What is the expected overall yield for this synthesis? A: With optimized conditions for each step, an overall yield of 50-70% is achievable.

Q: How can I purify the final product, this compound? A: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water. Column chromatography can also be used if impurities are difficult to remove by recrystallization.

Q: Are there alternative synthetic routes to this compound? A: Yes, other routes exist, such as those starting from donor-acceptor cyclopropanes and anilines.[12] However, the Michael addition route is often favored due to the availability and cost of the starting materials.

Q: What analytical techniques are recommended for monitoring the reaction progress and characterizing the intermediates and final product? A:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the intermediates and product and to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the intermediates and final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitro group (strong absorption around 1550 and 1350 cm⁻¹), the ester carbonyl, and the lactam carbonyl (around 1680 cm⁻¹).

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-4-nitrobutanoate (Intermediate A)
ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 4-methoxycinnamate1.0206.24(e.g., 5.0 g)
Nitromethane1.561.04(e.g., 2.2 g)
Sodium Ethoxide (21% in EtOH)1.268.05(e.g., 9.4 mL)
Ethanol (anhydrous)--(e.g., 50 mL)

Procedure:

  • To a stirred solution of ethyl 4-methoxycinnamate in anhydrous ethanol, add nitromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sodium ethoxide solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding acetic acid until the solution is neutral.

  • Remove the ethanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude γ-nitro ester.

Protocol 2: One-Pot Reduction and Lactamization
ReagentMolar Eq.MW ( g/mol )Amount
Crude γ-nitro ester1.0267.28(from previous step)
10% Palladium on Carbon5-10 mol%-(e.g., 0.5-1.0 g)
Methanol--(e.g., 100 mL)

Procedure:

  • Dissolve the crude γ-nitro ester in methanol.

  • Carefully add the 10% Pd/C catalyst.

  • Hydrogenate the mixture in a Parr hydrogenator at 50 psi of H₂ at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

  • Transfer the filtrate to a round-bottom flask and heat to reflux for 6-12 hours to effect lactamization. Monitor the disappearance of the γ-amino ester intermediate by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization.

Troubleshooting_Flowchart start Low Yield of Final Product q1 Which step has low yield? start->q1 ma Michael Addition q1->ma Step 1 red Nitro Reduction q1->red Step 2 lac Lactamization q1->lac Step 3 ma_q1 Low Conversion? ma->ma_q1 ma_sol1 Increase base strength (e.g., NaOEt) ma_q1->ma_sol1 Yes ma_q2 Byproducts? ma_q1->ma_q2 No ma_sol2 Gently heat (40-50 °C) ma_sol1->ma_sol2 ma_sol3 Control stoichiometry and temperature ma_q2->ma_sol3 Yes end Improved Yield ma_q2->end No red_q1 Complex Mixture? red->red_q1 red_sol1 Use catalytic hydrogenation (Pd/C or Raney Ni) red_q1->red_sol1 Yes red_q2 Workup Issues? red_q1->red_q2 No red_sol2 Basify to pH 8-9 to precipitate metal salts red_q2->red_sol2 Yes red_q2->end No lac_q1 Low Conversion? lac->lac_q1 lac_sol1 Heat in high-boiling solvent (Toluene) with Dean-Stark lac_q1->lac_sol1 Yes lac_q1->end No lac_sol2 Consider one-pot reduction/lactamization lac_sol1->lac_sol2

Caption: A troubleshooting flowchart for the synthesis of this compound.

V. References

  • Maiorana, S., Baldoli, C., Del Buttero, P., Di Ciolo, M., & Papagni, A. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Tetrahedron: Asymmetry, 11(9), 2007-2014. [Link]

  • Bernardi, L., Fini, F., & Pesciaioli, F. (2014). Enantioselective Michael addition of nitromethane on 3-methyl-4-nitro-5-styryl-isoxazoles. Tetrahedron: Asymmetry, 25(12), 904-908. [Link]

  • Larsson, J. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

  • Linnanto, J., & Kolehmainen, E. (2017). The Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effect. The Journal of Physical Chemistry A, 121(50), 9735-9744. [Link]

  • Magerramov, A. M., Khalfina, I. A., & Borisov, A. V. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8497. [Link]

  • Struga, M., Kossakowski, J., & Szymańska, E. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Al-Hiari, Y. M., Al-Mazahreh, A. M., & Al-Qawasmeh, R. A. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Journal of the Serbian Chemical Society, 80(10), 1239-1253. [Link]

  • Linnanto, J., & Kolehmainen, E. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A, 121(50), 9735-9744. [Link]

  • Linnanto, J., & Kolehmainen, E. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4. [Link]

  • Google Patents. (n.d.). CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone.

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Bakalova, A., & Varbanov, H. (2019). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 24(18), 3249. [Link]

  • Di Mola, A., & D'Errico, S. (2022). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega, 7(3), 3149-3156. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(4-Methoxyphenyl)pyrrolidin-2-one. This molecule is a key structural motif and building block in medicinal chemistry, notably in the development of nootropic and other CNS-active agents.[1][2] The most common and scalable synthetic route involves a two-step sequence: a Michael addition to form a γ-nitroketone intermediate, followed by a reductive cyclization. While robust, this pathway is prone to specific side reactions that can impact yield, purity, and scalability.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind these issues and provide validated, actionable solutions to streamline your synthesis.

Overall Synthetic Pathway

The synthesis is typically performed in two distinct stages. Understanding this flow is critical for troubleshooting.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization A Anisaldehyde C Anisylideneacetone (α,β-Unsaturated Ketone) A->C B Acetone B->C E 5-(4-methoxyphenyl)-4-nitro-2-pentanone (γ-Nitroketone Intermediate) C->E Base Catalyst (e.g., DBU, NaOH) D Nitromethane D->E F This compound (Final Product) E->F Catalytic Hydrogenation (e.g., Raney® Ni, H₂)

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting the Michael Addition Stage

This initial step constructs the carbon skeleton by conjugating nitromethane with an α,β-unsaturated ketone. Success here is paramount for the overall efficiency of the synthesis.

Q1: My Michael addition has a low yield, and I'm recovering a lot of my starting enone. What are the likely causes?

A1: Low conversion in this step typically points to issues with the generation or stability of the nitronate anion, the key nucleophile in this reaction.

  • Insufficient Base: The pKa of nitromethane is approximately 10.2. A base that is too weak will not deprotonate it sufficiently to initiate the reaction. Conversely, a base that is too strong, like an alkoxide, can promote side reactions if not used carefully.[3]

  • Solvent Choice: The reaction requires a solvent that can solubilize both the polar nitronate salt and the less polar enone. Aprotic polar solvents like THF or DMF are often effective, while alcoholic solvents can sometimes interfere depending on the base used.[3]

  • Reversibility (Retro-Michael): The Michael addition is a reversible reaction. If the reaction conditions are not optimized to push the equilibrium forward (e.g., by ensuring the resulting anion is protonated by a suitable source), the adduct can revert to the starting materials.

Troubleshooting Workflow:

G Start Low Conversion in Michael Addition Base Is the base strong enough? (pKa > 11) Start->Base Solvent Are reactants fully dissolved? Base->Solvent Yes IncreaseBase Switch to a stronger base (e.g., DBU, t-BuOK) Base->IncreaseBase No Temp Is the temperature appropriate? Solvent->Temp Yes ChangeSolvent Try a different solvent (e.g., THF, DMF) Solvent->ChangeSolvent No AdjustTemp Run at RT or gentle heat (e.g., 40 °C) Temp->AdjustTemp No Success Improved Yield Temp->Success Yes IncreaseBase->Solvent ChangeSolvent->Temp AdjustTemp->Success

Caption: Troubleshooting workflow for low yield in Michael addition.

Q2: My reaction is producing a significant amount of an insoluble, sticky solid. What is this and how can it be prevented?

A2: This is a classic sign of polymerization. The nitronate anion intermediate formed after the initial addition is still nucleophilic and can add to a second molecule of the electron-deficient α,β-unsaturated ketone. This process can repeat, leading to oligomers or polymers.[3][4]

Primary Causes & Solutions:

  • Stoichiometry: A high concentration of the enone relative to the nitromethane nucleophile favors polymerization.

    • Solution: Use a slight excess of nitromethane (1.1 to 1.5 equivalents). This ensures there is always a primary nucleophile available to react with the enone, outcompeting the intermediate adduct.

  • Rate of Addition: Adding the base or the enone too quickly can create localized "hot spots" of high reactivity, promoting side reactions.

    • Solution: Add the base to the solution of nitromethane and enone slowly, or add the enone slowly to a pre-formed solution of the nitronate anion. Maintaining a lower temperature (0 °C to RT) during addition can also help control the reaction rate.

G Enone Anisylideneacetone (Michael Acceptor) Adduct Intermediate Adduct (Nucleophilic) Enone->Adduct Polymer Polymeric Byproduct Enone->Polymer Nitronate Nitronate Anion (from Nitromethane) Nitronate->Adduct 1. Desired Path Product Desired γ-Nitroketone Adduct->Product Protonation Adduct->Polymer 2. Side Reaction (Polymerization)

Caption: Competing reaction pathways leading to desired product vs. polymer.

Part 2: Troubleshooting the Reductive Cyclization Stage

This second step is a cascade reaction where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the ketone to form the lactam ring. The choice of catalyst and reaction conditions is critical.

Q3: The hydrogenation reaction is very slow or has stalled completely. How can I resolve this?

A3: Stalled hydrogenations are almost always related to catalyst activity or reaction conditions.[5][6] Raney® Nickel (Raney Ni), a common choice for this transformation, is particularly sensitive.[7][8]

Catalyst-Related Issues:

  • Catalyst Poisoning: The active sites on the catalyst can be blocked by poisons. Common culprits include sulfur compounds (from reagents or glassware), heavy metal traces, or even certain nitrogen-containing heterocycles.[5]

    • Solution: Ensure all glassware is scrupulously clean. Use high-purity, filtered solvents and reagents. If poisoning is suspected, the catalyst batch must be discarded and replaced.

  • Catalyst Deactivation: Raney Ni is pyrophoric and can deactivate upon exposure to air.[8][9] It should be stored under water or a suitable solvent and handled under an inert atmosphere (N₂ or Ar) whenever possible.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Develop a strict protocol for handling the catalyst under inert conditions.

  • Insufficient Loading: The amount of catalyst may be too low for the reaction scale.

    • Solution: Typical loadings for Raney Ni can be high (e.g., 10-50% by weight). A systematic increase in catalyst loading can often restart a stalled reaction.

Condition-Related Issues:

ParameterCommon ProblemRecommended Solution
Hydrogen Pressure Insufficient pressure for the substrate.While a balloon may suffice for simple reductions, γ-nitroketones often require higher pressures (50-500 psi) in a Parr or similar hydrogenation apparatus.[5]
Temperature Too low for effective reaction rate.Many hydrogenations work at RT, but this specific cyclization may benefit from gentle heating (40-60 °C) to increase the rate.[5]
Agitation Poor mixing of the three-phase system.Inefficient stirring starves the catalyst of hydrogen and substrate. Ensure vigorous, efficient stirring to maintain a uniform slurry.[5]
Q4: My final product is contaminated with highly colored (yellow to red) impurities. What are they and how can I prevent their formation?

A4: The presence of color is a strong indicator that the reduction of the nitro group did not proceed cleanly to the amine. The reduction occurs via several intermediates, primarily nitroso and hydroxylamine species.[9] If these intermediates accumulate, they can react with each other to form colored azo (R-N=N-R') and azoxy (R-N=N+(O-)-R') compounds.

Mechanism of Color Formation:

G Nitro R-NO₂ (γ-Nitroketone) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso H₂ / Cat. Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine H₂ / Cat. Colored Azo/Azoxy Impurities (R-N=N-R') Nitroso->Colored Amine R-NH₂ (Desired Amine) Hydroxylamine->Amine H₂ / Cat. Hydroxylamine->Colored Condensation (Side Reaction) Lactam Final Product Amine->Lactam Cyclization

Caption: Pathway showing the formation of colored azo/azoxy impurities from reaction intermediates.

Prevention Strategies:

  • Ensure Sufficient Hydrogen: Do not let the reaction run out of hydrogen. A drop in pressure can cause intermediates to accumulate.

  • Optimize Catalyst and Temperature: A highly active catalyst and slightly elevated temperature can help push the reduction past the problematic hydroxylamine stage quickly. Some studies suggest nickel catalysts can be better than palladium in preventing hydroxylamine accumulation.[9]

  • Acidic Additives: Small amounts of an acid (like acetic acid) can sometimes facilitate the final reduction step of the hydroxylamine to the amine, though this must be tested carefully to avoid other side reactions.

Part 3: Purification and Analysis

Q5: What is the most effective method for purifying the final this compound?

A5: A two-stage purification strategy is generally most effective.

  • Workup and Extraction: After the reaction, the Raney Ni catalyst must be carefully filtered off, typically through a pad of Celite®. Caution: Do not allow the filter cake to dry in the air, as it is pyrophoric.[8] Keep it wet with solvent (e.g., methanol, ethanol) and quench carefully with dilute acid. The filtrate can then be concentrated, and the crude product isolated by standard aqueous workup and extraction with a solvent like ethyl acetate or dichloromethane.

  • Recrystallization/Chromatography:

    • Recrystallization: This is the preferred method for achieving high purity on a large scale. The product is a solid, and a suitable solvent system can often be found. Common solvents to screen include ethyl acetate, isopropanol, toluene, or mixtures like ethyl acetate/heptane.[10]

    • Column Chromatography: If recrystallization fails to remove closely related impurities, silica gel chromatography is a viable alternative. A gradient elution starting with a non-polar system (e.g., heptane/ethyl acetate) and gradually increasing polarity is typically effective.

Appendix A: Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized for specific laboratory conditions. All procedures should be performed by trained personnel with appropriate safety precautions.

Protocol 1: Synthesis of 5-(4-methoxyphenyl)-4-nitro-2-pentanone
  • To a round-bottom flask equipped with a magnetic stirrer, add 4-(4-methoxyphenyl)-3-buten-2-one (1.0 eq), nitromethane (1.2 eq), and THF (approx. 5 mL per gram of enone).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of a suitable base (e.g., DBU, 0.1 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting enone is consumed.

  • Quench the reaction by adding dilute HCl (1M) until the solution is acidic (pH ~5-6).

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-nitroketone, which can often be used in the next step without further purification.

Protocol 2: Reductive Cyclization to this compound
  • Catalyst Handling (Inert Atmosphere): To a hydrogenation vessel, add Raney® Nickel (approx. 20% w/w relative to the nitroketone) as a slurry in ethanol.

  • Add a solution of the crude 5-(4-methoxyphenyl)-4-nitro-2-pentanone (1.0 eq) in ethanol or methanol (approx. 10 mL per gram).

  • Seal the vessel, purge several times with nitrogen, and then purge with hydrogen.

  • Pressurize the vessel with hydrogen to 100 psi (this may require optimization).

  • Stir the reaction vigorously at 40 °C. Monitor the reaction by observing hydrogen uptake.

  • Once hydrogen uptake ceases (typically 6-12 hours), cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® under a nitrogen blanket. Rinse the filter cake with methanol, ensuring it remains wet at all times.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., isopropanol).

References

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]
  • ResearchGate. (n.d.). Strategic Synthesis of γ-Nitroketones between Nitroalkanes and Cyclopropanols. [Link]
  • Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles. Journal de la Société Chimique de Tunisie, 11, 37-43. [Link]
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
  • Hass, H. B., & Riley, E. F. (1943). Reactions of Nitroparaffins. I. Synthesis and Reduction of Some γ-Nitroketones. Journal of the American Chemical Society, 65(10), 2013–2014. [Link]
  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
  • ResearchGate. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. [Link]
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
  • PubMed Central (PMC). (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. [Link]
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]
  • PubMed. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC)
  • PubMed Central (PMC). (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
  • Google Patents. (n.d.). Method of purifying 4-hydroxy-2-pyrrolidione.
  • CNR-IRIS. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Hydrogen. [Link]
  • ResearchGate. (n.d.). Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Methoxyphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

I. Common Purification Challenges & Solutions

This section addresses the most frequently encountered issues during the purification of this compound, presented in a question-and-answer format.

Q1: My crude product is an oil/waxy solid and won't crystallize. How can I induce crystallization?

A1: Initial Steps & Causality

An oily or waxy crude product often indicates the presence of impurities that inhibit the formation of a crystal lattice. These impurities can include residual solvents, unreacted starting materials, or byproducts. The primary goal is to remove these interfering substances or alter the solvent environment to favor crystallization.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for non-crystallizing products.

Detailed Protocols:

  • Solvent Wash/Trituration:

    • Place the crude oil/wax in a flask.

    • Add a small volume of a solvent in which the desired product is poorly soluble, but the impurities are likely soluble (e.g., cold diethyl ether, hexane).

    • Stir or sonicate the mixture. The goal is to "wash" the impurities out of the crude material.

    • Decant the solvent.

    • Repeat the process 2-3 times.

    • Dry the remaining material under vacuum to remove residual solvent and re-attempt crystallization.

  • Recrystallization from a Solvent System: Recrystallization is a powerful technique for purifying solid compounds.[1] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    Recommended Solvents for this compound:

    • Ethanol/Water

    • Isopropanol

    • Ethyl Acetate/Hexane

    Step-by-Step Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities and then hot filter the solution.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q2: My recrystallization yield is very low. What are the likely causes and how can I improve it?

A2: Optimizing Recrystallization Yields

Low yields in recrystallization are typically due to one of the following: using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.

Troubleshooting Table:

Potential Cause Explanation Solution
Excess Solvent Using too much solvent will keep more of the product dissolved even at low temperatures.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Rapid Cooling Fast cooling can lead to the formation of small, impure crystals and can also trap the desired product in the mother liquor.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
Premature Crystallization If the product crystallizes during hot filtration (if performed), significant loss can occur on the filter paper.Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtering to ensure the product remains in solution.
Inappropriate Solvent The chosen solvent may have too high a solubility for the product, even at low temperatures.Perform small-scale solvent screening to find a more suitable solvent or solvent system.[1]
Q3: After purification, my product's melting point is broad, or my NMR spectrum shows persistent impurities. What's the next step?

A3: Advanced Purification: Column Chromatography

When recrystallization is insufficient, column chromatography is the next logical step for purification.[2][3][4][5] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[3]

Key Principles:

  • Stationary Phase: Typically silica gel for a moderately polar compound like this compound.

  • Mobile Phase (Eluent): A solvent or mixture of solvents that will move the compounds down the column. The polarity of the eluent is critical for good separation.

Recommended Column Chromatography Protocol:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[2]

    • Drain the excess solvent until it is just level with the top of the silica.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample to the top of the silica gel.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point for a compound of this nature would be a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to determine which fractions contain the pure product.

  • Combining and Evaporating:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound.
Cracked Column The silica gel dried out during packing or running.Never let the solvent level drop below the top of the silica gel.[2]
Streaking on TLC The sample was overloaded on the column, or the compound is not fully soluble in the eluent.Use a larger column or less sample. Ensure the sample is fully dissolved before loading.

II. Frequently Asked Questions (FAQs)

Q: What are the likely impurities I might encounter?

A: Common impurities can include unreacted starting materials such as 4-methoxyaniline or precursors to the pyrrolidinone ring. Byproducts from side reactions are also possible.[6] The nature of these will depend on the synthetic route used.

Q: Can I use distillation for purification?

A: While distillation is a common purification technique for lactams, it is generally more suitable for more volatile compounds.[7] Given the likely high boiling point of this compound, vacuum distillation would be necessary, and there is a risk of thermal decomposition. For laboratory-scale purification, chromatography or recrystallization is often preferred.

Q: How do I choose the right solvent for recrystallization?

A: The principle of "like dissolves like" is a good starting point. Since your compound is moderately polar, you will likely need a moderately polar solvent. The ideal solvent will dissolve your compound when hot but not when cold. A good practice is to test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and with heating.

Q: My purified product is still slightly colored. How can I remove the color?

A: A small amount of colored impurity can sometimes be removed by treating a solution of your compound with activated charcoal. The charcoal adsorbs the colored impurities, and can then be removed by filtration. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

III. Visualization of Purification Strategy

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Strategy Crude_Product Crude this compound Initial_Assessment Initial Assessment (Physical State, TLC) Crude_Product->Initial_Assessment Solid Solid Initial_Assessment->Solid Is it a solid? Oil_Wax Oil / Waxy Solid Initial_Assessment->Oil_Wax Is it an oil/wax? Recrystallization Attempt Recrystallization Solid->Recrystallization Column_Chromatography Column Chromatography Oil_Wax->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Successful Troubleshoot_Recrystallization Troubleshoot Recrystallization (Low Yield, Purity Issues) Recrystallization->Troubleshoot_Recrystallization Unsuccessful Column_Chromatography->Pure_Product Troubleshoot_Recrystallization->Column_Chromatography

Caption: Decision tree for purification strategy.

IV. References

  • LACTAM PURIFICATION PROCESS. Google Patents; FR2809395B1. Available from:

  • METHOD FOR PURIFYING LACTAMS. WIPO Patentscope; WO/1998/005636. Available from: [Link]

  • Synthesis of substituted pyrrolidines. DiVA portal; 2017-05-15. Available from: [Link]

  • METHOD FOR PURIFYING LACTAMES. Indian Patents; 220115. Available from:

  • Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. National Center for Biotechnology Information. Available from: [Link]

  • LACTAM TREATMENT METHOD AND LACTAM PURIFICATION METHOD. Google Patents; FR2786180B1. Available from:

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI; 2022-12-02. Available from: [Link]

  • Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate; 2025-11-02. Available from: [Link]

  • 1-(4-Methoxyphenyl)pyrrolidin-2-one. LookChem. Available from: [Link]

  • Column chromatography. Available from: [Link]

  • How do you purify N-vinylpyrrolidinone?. ResearchGate; 2014-05-31. Available from: [Link]

  • Separation of 4-(4-Methoxyphenyl)-2-butanone on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Column chromatography. Columbia University. Available from: [Link]

  • How can I seperate pyrrolidine?. ResearchGate; 2014-07-24. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Performing Column Chromatography. YouTube; 2023-03-10. Available from: [Link]

  • B. Column Chromatography. Chemistry LibreTexts; 2023-08-29. Available from: [Link]

  • When your his-tagged constructs don’t bind—troubleshooting your protein purification woes. Promega Connections; 2018-07-16. Available from: [Link]

  • Impurities in Pharmaceuticals- A Review. SciSpace; 2013-12-15. Available from: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Center for Biotechnology Information; 2022-11-25. Available from: [Link]

  • Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry; 1959-05-01. Available from: [Link]

  • Process for the purification of 2-pyrrolidone. Google Patents; US4384125A. Available from:

  • Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. ResearchGate; 2025-08-07. Available from: [Link]

  • Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. National Center for Biotechnology Information. Available from: [Link]

  • Underrepresented Impurities in 4-Hydroxyphenylpyruvate Affect the Catalytic Activity of Multiple Enzymes. National Center for Biotechnology Information; 2023-03-21. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI; 2022-09-29. Available from: [Link]

  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate; 2018-08-23. Available from: [Link]

Sources

stability issues with "4-(4-Methoxyphenyl)pyrrolidin-2-one" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Methoxyphenyl)pyrrolidin-2-one

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability challenges encountered when working with this compound in solution. We will explore the underlying chemical principles governing its stability and provide actionable, field-tested protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The core structure of this compound contains a γ-lactam (a five-membered cyclic amide) ring. This functional group is the primary site of instability. The main degradation pathways of concern are:

  • Hydrolysis: The lactam ring is susceptible to cleavage by acid- or base-catalyzed hydrolysis, which opens the ring to form 4-amino-3-(4-methoxyphenyl)butanoic acid. Lactam stability is often pH-dependent, exhibiting a U-shaped degradation profile where stability is maximal near a neutral pH.[1][2]

  • Oxidation: The pyrrolidinone ring and the electron-rich methoxyphenyl group can be susceptible to oxidative degradation.[3][4][5] Common laboratory conditions, such as exposure to atmospheric oxygen or trace peroxide impurities in solvents, can initiate these pathways.

  • Photodegradation: Aromatic systems, like the methoxyphenyl group, can absorb UV light, leading to photochemical degradation.[6][7][8] The specific products can be complex, but this pathway should be considered if solutions are exposed to light.

Q2: My solution of this compound is showing new peaks on my HPLC chromatogram after a short time. What is happening?

A2: The appearance of new peaks is a strong indicator of chemical degradation.[9] The identity of these peaks corresponds to the degradation pathways mentioned above (hydrolysis, oxidation, etc.). To properly address this, you must first identify the cause of the degradation. This typically involves performing a systematic investigation of your experimental conditions (pH, temperature, light exposure, solvent purity). The troubleshooting guides below provide a structured approach to diagnose the issue.

Q3: What are the ideal storage conditions for stock solutions of this compound?

A3: To maximize shelf-life, stock solutions should be prepared in a high-purity, anhydrous, aprotic solvent (e.g., DMSO, Acetonitrile) at a neutral pH. Storage should be at low temperatures (≤ -20°C) in amber vials or containers wrapped in aluminum foil to protect from light.[6][10] For aqueous buffers, it is recommended to prepare fresh solutions for each experiment or conduct a short-term stability study to determine an acceptable storage window under your specific conditions.

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Frozen) or 2-8°C (Short-term)Reduces the rate of all chemical degradation reactions.[10]
pH (Aqueous) ~6.0 - 7.5Lactam rings generally show maximal stability in a near-neutral pH range.[1]
Light Exposure Protect from light (Amber vials/foil)Prevents photolytic degradation pathways.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative degradation by displacing atmospheric oxygen.
Solvent Anhydrous, high-purity aprotic solventsPrevents hydrolysis and degradation catalyzed by solvent impurities.

Troubleshooting Guide 1: Investigating Rapid Compound Degradation

If you are observing a rapid loss of the parent compound, it is critical to systematically identify the stress factor responsible. A forced degradation study is the definitive method for elucidating degradation pathways and understanding a compound's intrinsic stability.[11][12][13]

Protocol 1: Forced Degradation Study

Objective: To deliberately stress this compound under various conditions to identify its primary degradation pathways and validate the resolving power of your analytical method.[9][14] The goal is to achieve 5-20% degradation, which provides sufficient degradants for analysis without overly complicating the chromatogram.[13]

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic stress conditions.

  • Stress Conditions: For each condition below, place 1 mL of the stock solution into a separate vial. Include a control sample kept at 4°C in the dark.

Stress ConditionReagent/ConditionIncubationRationale
Acid Hydrolysis Add 1 mL of 0.1 M HClHeat at 60°CSimulates acidic environments and promotes acid-catalyzed lactam hydrolysis.[11]
Base Hydrolysis Add 1 mL of 0.1 M NaOHHeat at 60°CSimulates alkaline environments and promotes base-catalyzed lactam hydrolysis.[11]
Oxidation Add 1 mL of 3% H₂O₂Room TemperatureInduces oxidative degradation of susceptible functional groups.[11][14]
Thermal Heat solution at 80°C (in a sealed vial)Heat at 80°CAssesses the intrinsic thermal stability of the molecule in solution.[9]
Photolytic Expose to light (ICH Q1B conditions*)Room TemperatureEvaluates sensitivity to light, targeting the aromatic ring.[6][7]

*ICH Q1B guidelines recommend exposure of not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[7]

  • Time-Point Sampling: Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to halt the reaction. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including the control, using a suitable HPLC method (see Protocol 2).

Diagnostic Workflow for Degradation

The following diagram outlines the logical process for troubleshooting stability issues based on the results of your investigation.

G start Start: Solution Instability Observed check_hplc Run HPLC on Fresh vs. Aged Solution start->check_hplc new_peaks New Peaks or Loss of Parent? check_hplc->new_peaks forced_degradation Perform Forced Degradation Study (Protocol 1) new_peaks->forced_degradation Yes stable Compound is Stable Re-evaluate Experiment new_peaks->stable No degrades_in_acid Degradation in Acid? forced_degradation->degrades_in_acid degrades_in_base Degradation in Base? degrades_in_acid->degrades_in_base No acid_issue Conclusion: Acid-Labile (Likely Lactam Hydrolysis) degrades_in_acid->acid_issue Yes degrades_in_h2o2 Degradation in H₂O₂? degrades_in_base->degrades_in_h2o2 No base_issue Conclusion: Base-Labile (Likely Lactam Hydrolysis) degrades_in_base->base_issue Yes degrades_in_light Degradation with Light? degrades_in_h2o2->degrades_in_light No oxidation_issue Conclusion: Oxidatively Labile degrades_in_h2o2->oxidation_issue Yes photo_issue Conclusion: Photolabile degrades_in_light->photo_issue Yes no_degradation No Significant Degradation degrades_in_light->no_degradation No

Caption: Troubleshooting workflow for diagnosing instability.

Troubleshooting Guide 2: Developing a Stability-Indicating Analytical Method

A robust analytical method is essential for accurately quantifying the parent compound and separating it from all potential degradation products.[9] An HPLC method is considered "stability-indicating" only when it can achieve this separation.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of resolving this compound from all process impurities and degradation products generated during the forced degradation study.

Methodology:

  • Column Selection: Start with a broad-applicability reversed-phase column, such as a C18 (e.g., Inertsil ODS-3), which is effective for separating moderately polar compounds.[15]

  • Mobile Phase Selection:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A simple acidic mobile phase is a good starting point for nitrogen-containing compounds, promoting good peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.[16]

  • Initial Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the parent compound.

  • Method Optimization with Stressed Samples:

    • Create a pooled sample by mixing aliquots from all stressed conditions (acid, base, oxidative, etc.) from Protocol 1. This "degradation cocktail" contains all relevant peaks that need to be separated.

    • Inject the pooled sample and adjust the gradient to resolve all peaks from the parent compound and each other. The goal is to achieve baseline resolution (Rs > 1.5) for all significant peaks.

  • Detection: Use a Photodiode Array (PDA) detector. This is critical for:

    • Wavelength Optimization: Select the wavelength of maximum absorbance for the parent compound for optimal sensitivity.

    • Peak Purity Analysis: Assess the spectral purity of the parent peak in the presence of co-eluting impurities. This is a key requirement for validating a stability-indicating method.

Workflow for Method Development

This diagram illustrates the iterative process of developing and validating a stability-indicating HPLC method.

G start Start: Need Stability-Indicating Method select_column 1. Select Column & Mobile Phase (e.g., C18, ACN/H₂O) start->select_column scout_gradient 2. Run Scouting Gradient (Parent Compound) select_column->scout_gradient inject_stressed 3. Inject Pooled Stressed Sample (from Protocol 1) scout_gradient->inject_stressed check_resolution 4. Adequate Resolution of All Peaks? inject_stressed->check_resolution optimize 5. Optimize Gradient/Mobile Phase check_resolution->optimize No validate 6. Validate Method (Specificity, Linearity, Accuracy) check_resolution->validate Yes optimize->inject_stressed finish End: Method Ready for Use validate->finish

Caption: Workflow for developing a stability-indicating HPLC method.

By following these structured guides, researchers can effectively diagnose stability issues, understand the degradation pathways of this compound, and develop robust analytical methods to ensure the quality and accuracy of their experimental data.

References

  • McAlonan, H., Murphy, J.P., Stevenson, P.J., et al. (1996). Oxidation of N-(4-methoxybenzyl)-2-pyrrolidinones to N-(4-methoxybenzoyl)-2-pyrrolidinones. Rapid entry to optically active Aniracetam analogues. Tetrahedron.
  • Greve, H., et al. (2018). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE.
  • Carlier, M., et al. (2019). Influence of temperature on the degradation of selected β-lactams. ResearchGate.
  • Tooke, C.L., Hinchliffe, P., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology.
  • Stiles, M.L., Tu, Y.H., Allen, L.V. (1989). Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. Defense Technical Information Center.
  • Sasaki, K., et al. (2016). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate.
  • Khan Academy. Beta-lactam antibiotics. Khan Academy.
  • U.S. Food & Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
  • ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate.
  • Singh, R., & Kumar, R. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis.
  • Jiskoot, W. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC.
  • GL Sciences. (n.d.). LA638 Analysis of 2-Pyrrolidone. GL Sciences.
  • ResearchGate. (2025). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate.
  • Butler, R. N., et al. (2010). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Beilstein Journal of Organic Chemistry.
  • International Journal of Generic Drugs. (n.d.). Photostability. IAGIM.
  • PubChemLite. (n.d.). This compound (C11H13NO2). PubChemLite.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information.
  • Arshad, S., et al. (2012). 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online.
  • Holt, A., et al. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • Engberts, J. B. F. N., et al. (2003). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures. Organic & Biomolecular Chemistry.
  • UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM.
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
  • Ghalan, B. R., et al. (2021). Catalytic Degradation of Nerve Agents. MDPI.
  • Hainzl, D., & Casida, J. E. (1996). Elucidation of fipronil photodegradation pathways. PubMed.
  • Bietti, M., & Capone, A. (2008). One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. The Journal of Organic Chemistry.
  • Nagayoshi, H., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-pyrrolidinone. National Center for Biotechnology Information.
  • ChemRxiv. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv.

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for overcoming solubility problems of "4-(4-Methoxyphenyl)pyrrolidin-2-one":

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the solubility challenges associated with this compound. As a molecule with a moderately lipophilic methoxyphenyl group and a polar lactam core, achieving sufficient aqueous solubility for various experimental assays can be a significant hurdle. This document provides a structured approach, from fundamental principles to detailed protocols, to help you navigate these challenges.

Part 1: Understanding the Molecule & The Problem

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound that contribute to its poor solubility. The molecule consists of a hydrophobic methoxyphenyl group and a pyrrolidin-2-one (a lactam) ring. While the lactam moiety offers some polarity, the overall structure tends to be lipophilic, leading to low aqueous solubility.[1]

The immediate and most common problem researchers face is the precipitation of the compound when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer for an experiment.[2] This occurs because the solvent environment abruptly shifts from highly organic to predominantly aqueous, causing the compound to crash out of solution as it exceeds its aqueous solubility limit.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common questions and provides a logical progression for systematically improving solubility.

Q1: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous buffer. What are the initial steps to resolve this?

A1: This is a classic sign that your final concentration exceeds the compound's thermodynamic aqueous solubility. Here are the immediate troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may be too high. Attempt serial dilutions to find the maximum achievable concentration before precipitation occurs.[2]

  • Optimize Dilution Method: Instead of adding the aqueous buffer to your small volume of DMSO stock, add the DMSO stock dropwise into the vortexing aqueous buffer.[2] This rapid dispersion helps avoid localized supersaturation.

  • Incorporate a Co-solvent: Maintain a small percentage of a water-miscible organic solvent in your final aqueous solution to increase the compound's solubility.[2][3]

  • Gentle Heating: For some compounds, gentle warming to 37°C can aid dissolution, but be cautious of potential degradation with prolonged heat exposure.[4]

Q2: What are the primary formulation strategies I should consider for systematically enhancing the solubility of this compound?

A2: A multi-pronged approach is often necessary. The most common and effective strategies for poorly soluble, non-ionizable compounds like this one include co-solvency, the use of surfactants, and cyclodextrin complexation.[5][6][7] For more challenging cases, advanced methods like solid dispersions or nanosuspensions can be explored.[8][9]

Below is a decision-making workflow to guide your strategy.

G cluster_0 cluster_1 cluster_2 cluster_8 start Start: Compound Precipitates in Aqueous Buffer q1 Is the final concentration absolutely required? start->q1 lower_conc Action: Lower the final concentration until soluble. q1->lower_conc No q2 Is a small % of organic solvent acceptable in the assay? q1->q2 Yes cosolvent Strategy 1: Co-Solvent Screening (e.g., Ethanol, PG, NMP) q2->cosolvent Yes q3 Are surfactants compatible with the assay? q2->q3 surfactant Strategy 2: Surfactant Solubilization (e.g., Tween® 80, Kolliphor®) q3->surfactant Yes cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) q3->cyclodextrin No advanced Advanced Strategies: - Solid Dispersions - Nanosuspensions cyclodextrin->advanced

Caption: Systematic workflow for addressing solubility issues.

Q3: How do co-solvents work, and which ones are recommended for a pyrrolidinone-based compound?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3][10] This reduction in polarity lowers the energy required to create a cavity in the solvent for the non-polar solute, thereby increasing solubility.

Given the pyrrolidin-2-one core of your compound, solvents with a similar structure can be particularly effective. N-methyl-2-pyrrolidone (NMP) has been shown to be a highly efficient solubilizer, acting as both a co-solvent and a complexing agent.[11][12]

Recommended Co-solvents for Screening:

  • N-methyl-2-pyrrolidone (NMP): Excellent choice due to structural similarity and proven efficacy.[11][12]

  • 2-Pyrrolidone: Also a strong candidate, shown to be a better solubilizer than many common alternatives.[13]

  • Ethanol & Propylene Glycol (PG): Common, less toxic options suitable for many in vitro and in vivo studies.

  • Polyethylene Glycol 400 (PEG 400): A frequently used, low-toxicity co-solvent.

Q4: Can pH adjustment improve the solubility of this compound?

A4: The effectiveness of pH adjustment depends entirely on whether the molecule has ionizable functional groups.[14][15] The core structure of this compound contains a lactam and an ether, neither of which is readily ionizable under typical physiological pH ranges (1-8). The amide in the lactam ring is generally considered neutral. Therefore, it is unlikely that pH modification will significantly impact its solubility. This strategy is most effective for compounds with acidic or basic centers that can be converted into more soluble salts.[16][17]

Q5: How does cyclodextrin complexation work, and is it a suitable strategy?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like your compound, within their central cavity, forming an inclusion complex.[20][21] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the guest molecule.[18][19] This is an excellent strategy, especially for parenteral and oral formulations.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with very high water solubility, effective at forming stable complexes.

Caption: Mechanism of cyclodextrin inclusion complex formation.

Q6: When should I consider using surfactants?

A6: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell.[22][23] Poorly soluble compounds can be partitioned into the hydrophobic core, effectively solubilizing them in the aqueous medium.[22][23] This is a very common and effective technique, particularly for in vitro assays and oral formulations.

Common Non-ionic Surfactants:

  • Tween® 80 (Polysorbate 80)

  • Kolliphor® EL (Cremophor® EL)

  • Pluronic® F-68

Consideration: Surfactants can interfere with certain biological assays (e.g., by disrupting cell membranes or binding to proteins). Always run a vehicle control with the surfactant alone to check for confounding effects.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step protocols for the most common solubility enhancement techniques.

Protocol 1: Co-solvent Solubility Screening

Objective: To determine the most effective co-solvent and the minimum concentration required to achieve the target drug concentration.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Co-solvents: NMP, Ethanol, Propylene Glycol, PEG 400

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials or 96-well plate

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Prepare Co-solvent Buffers: Prepare a series of aqueous buffers containing varying percentages of each co-solvent (e.g., 1%, 2%, 5%, 10%, and 20% v/v).

  • Test Dilution: Add a small aliquot of the DMSO stock to each co-solvent buffer to achieve your final target concentration. For example, to make a 20 µM solution from a 20 mM stock, add 1 µL of stock to 999 µL of buffer.

  • Mix and Observe: Immediately vortex the vials for 30 seconds.

  • Equilibrate and Inspect: Allow the solutions to equilibrate at the experimental temperature (e.g., room temperature or 37°C) for at least 1 hour. Visually inspect for any signs of precipitation or cloudiness against a dark background.

  • Determine Optimal Condition: Identify the lowest concentration of the most effective co-solvent that maintains complete solubility of your compound.

Protocol 2: Cyclodextrin Phase Solubility Study

Objective: To determine the binding affinity and solubility enhancement capacity of different cyclodextrins.

Materials:

  • This compound (excess solid)

  • Cyclodextrins: HP-β-CD, SBE-β-CD

  • Aqueous buffer of choice (e.g., water or PBS)

  • Thermostatic shaker

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of each cyclodextrin (e.g., 0, 5, 10, 20, 50, 100 mM).

  • Add Excess Compound: Add an excess amount of the solid compound to each CD solution in sealed vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibrate: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and shake until equilibrium is reached (typically 24-72 hours).

  • Separate and Dilute: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot from the clear supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot and Analyze: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this phase solubility diagram can be used to determine the complexation efficiency and stability constant.[20]

Part 4: Data Summary Table

The choice of a solubilization technique involves trade-offs. This table summarizes the key characteristics of each primary method.

TechniqueMechanismProsConsBest For
Co-solvency Reduces solvent polarity.[10]Simple to prepare; effective for moderate increases in solubility.May have biological effects or toxicity at high concentrations; can affect protein stability.In vitro screening, early-stage animal studies.
pH Adjustment Converts drug to a more soluble salt form.[15]Highly effective for ionizable drugs; simple to implement.Not effective for neutral compounds like this compound.Weakly acidic or basic compounds.
Surfactants Drug partitioning into micelle cores.[22][23]High solubilization capacity; widely used.Can interfere with biological assays; potential for toxicity.In vitro assays (with controls), oral formulations.
Cyclodextrins Formation of soluble inclusion complexes.[18][20]Low toxicity (especially modified CDs); high solubilization capacity; can improve stability.[19][21]Can be expensive; competition for binding with other molecules; may alter pharmacokinetics.Oral and parenteral formulations.

References

  • Schoenhammer, K., et al. (2023).
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
  • Shaikh, J., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
  • Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... GPSR. [Link]
  • Aranaz, I., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]
  • Mircioiu, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2021). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. IJRPNS. [Link]
  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
  • ResearchGate. (2025, August 10). Solubilization of poorly soluble compounds using 2-pyrrolidone.
  • Sanghvi, R., et al. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. [Link]
  • Jain, P., & Yalkowsky, S. H. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. [Link]
  • International Journal of Medical Science and Dental Research. (2023). Techniques for Improving Solubility. IJMSDR. [Link]
  • Drug Development & Delivery. (2023, April). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]
  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Contract Pharma. [Link]
  • ResearchGate. (2008, August 6). Solubility Improvement of Drugs using N-Methyl Pyrrolidone.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]
  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
  • Avdeef, A., & Tsinman, O. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]
  • ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water.
  • PubMed. (2010).

Sources

Technical Support Center: Optimizing the Synthesis of 4-Aryl-Pyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aryl-pyrrolidin-2-ones. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. The γ-lactam core of pyrrolidin-2-one is a privileged structure found in numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of an aryl group at the 4-position creates a key structural motif, but its synthesis can present unique challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Overview of Predominant Synthetic Strategies

The construction of the 4-aryl-pyrrolidin-2-one skeleton is most commonly achieved via transition metal-catalyzed cross-coupling reactions, particularly the Palladium-catalyzed Heck reaction. This method offers great versatility by forming a key C-C bond between an aryl precursor and an alkene tethered to the pyrrolidinone core.[3][4]

Alternative strategies include multicomponent reactions (MCRs), which offer high atom economy by combining three or more starting materials in a single step, and intramolecular cyclizations from elaborated precursors.[1][5]

Below is a generalized visualization of the key bond formation in a Heck-type reaction, which serves as the foundation for much of our troubleshooting discussion.

cluster_0 Key Reactants A Aryl Halide (Ar-X) or Triflate (Ar-OTf) C Palladium(0) Catalyst A->C Oxidative Addition B Pyrrolin-2-one (Alkene precursor) B->C E 4-Aryl-Pyrrolidin-2-one (Desired Product) C->E Reductive Elimination D Base (e.g., K2CO3) + Ligand (e.g., PPh3) D->C

Caption: Core components of a Heck-type cross-coupling reaction.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific experimental failures in a direct Q&A format.

Issue: Low or Non-Existent Product Yield

Q: My Palladium-catalyzed reaction (e.g., Heck, Suzuki) shows no conversion of starting materials. What are the primary factors to investigate?

A: When a Pd-catalyzed reaction fails, a systematic check of the core components is crucial. The issue almost always lies with the catalyst's activity, the reaction atmosphere, or the reagents' purity.

  • Catalyst Inactivity: The active catalytic species is typically a Pd(0) complex, which is highly sensitive to oxygen. If your reaction is turning black (Pd black precipitation), your catalyst has likely died.

    • Cause: Insufficiently degassed solvent or a poor inert atmosphere (leaky seals, low-quality N₂/Ar). The Pd(0) species gets oxidized to inactive Pd(II) or aggregates into palladium black.

    • Solution: Ensure all solvents are rigorously degassed (3-4 cycles of freeze-pump-thaw is ideal; sparging with argon for 30-60 minutes is a practical alternative). Use a robust glovebox or Schlenk line technique. Use fresh, high-purity palladium sources and ligands.

  • Ligand Integrity: Phosphine-based ligands (e.g., PPh₃, Xantphos) are prone to oxidation.

    • Cause: Exposure to air during weighing or addition.

  • Base and Solvent Quality: The choice and quality of the base and solvent are critical.

    • Cause: The base (e.g., K₂CO₃, Cs₂CO₃) may be hydrated or of low purity. The solvent may not be anhydrous. Water can interfere with the catalytic cycle and hydrolyze starting materials or intermediates.

    • Solution: Use freshly dried solvents. For bases, it's good practice to dry them in an oven before use, especially carbonates. For particularly sensitive reactions, consider a non-coordinating organic base like Proton-Sponge®.

Q: My multicomponent reaction (MCR) is giving a low yield. Where should I focus my optimization efforts?

A: MCRs are sensitive to the delicate balance of multiple equilibria. Unlike two-component reactions, stoichiometry and catalysis are paramount.

  • Catalyst Role: Many MCRs for pyrrolidone synthesis are acid-catalyzed. The catalyst often plays a dual role, for instance, activating an aldehyde for imine formation and later protonating an intermediate to facilitate cyclization.[5]

    • Solution: Screen different acid catalysts (e.g., acetic acid, citric acid, Sc(OTf)₃). The pKa and coordinating ability of the catalyst can significantly influence which pathway is favored.

  • Reaction Concentration & Water Sequestration: The initial condensation steps (e.g., imine formation) are often reversible and produce water.[1]

    • Solution: Running the reaction at a higher concentration can favor product formation according to Le Châtelier's principle. If practical, using a Dean-Stark trap or adding molecular sieves can remove water and drive the reaction forward.

Issue: Significant Impurity and Side-Product Formation

Q: My main side product appears to be the result of aryl halide homocoupling (Ar-Ar). How can I suppress this?

A: Homocoupling is a common side reaction, especially with electron-rich aryl halides. It arises from a competitive reaction pathway within the catalytic cycle.

  • Cause: This often occurs when the rate of reductive elimination from an Ar-Pd(II)-Ar intermediate is competitive with the desired cross-coupling pathway. High temperatures and certain ligand systems can exacerbate this.

  • Solution:

    • Lower the Temperature: This can often slow the rate of homocoupling more than the desired reaction.

    • Adjust Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinatively saturated, disfavoring the pathways that lead to homocoupling.[6]

    • Change the Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often promote the desired reductive elimination over side reactions.

Q: I am observing a significant amount of a side product from a competing 5-exo-trig versus 6-endo-trig cyclization in my intramolecular Heck reaction. How can I improve selectivity?

A: The regioselectivity of intramolecular Heck reactions is governed by Baldwin's rules and influenced by the coordination of the palladium complex. While 5-exo cyclizations are generally favored, the specific geometry of the transition state can be manipulated.[7][8]

  • Cause: The flexibility of the tether connecting the aryl group and the alkene can allow for multiple conformations, leading to different cyclization modes.

  • Solution:

    • Ligand Modification: The steric bulk of the ligand on the palladium center can influence the geometry of the alkene insertion step. Switching from a monodentate ligand like PPh₃ to a bulky bidentate ligand like Xantphos or dppf can enforce a specific geometry that favors one cyclization pathway over another.[9]

    • Solvent and Additives: The polarity of the solvent can influence the stability of charged intermediates in cationic Heck pathways. The addition of salts (e.g., NaOAc) can also alter the reaction mechanism from a neutral to a cationic cycle, thereby changing the regioselectivity.[8]

Section 3: Frequently Asked Questions (FAQs)

Q: Is microwave-assisted synthesis a viable method for improving my reaction?

A: Absolutely. Microwave irradiation has become a standard tool for accelerating reaction optimization.[10] It uses dielectric heating to rapidly and uniformly heat the reaction mixture, often leading to dramatically shorter reaction times (minutes instead of hours) and improved yields by minimizing thermal decomposition of sensitive compounds.[11][12][13] For pyrrolidinone synthesis, it is particularly effective for Pd-catalyzed couplings.[14]

  • Key Considerations:

    • Solvent: Use high-boiling point, polar solvents (e.g., DMF, NMP, DMSO) that couple efficiently with microwaves.

    • Vessel Type: Use sealed vessels designed for microwave synthesis to allow for temperatures well above the solvent's boiling point, which can dramatically increase reaction rates.

    • Control: Modern microwave reactors allow for precise temperature control, which is more reliable than power control for reproducibility.

Q: How do I choose the optimal Palladium source, ligand, and base for my specific substrates?

A: While there is no universal answer, general guidelines exist. The choice depends heavily on the reactivity of your aryl halide (I > Br > OTf > Cl) and the nature of your alkene.

ComponentSelection Rationale & Common Choices
Pd Source Pd(OAc)₂: A common, relatively air-stable Pd(II) source that is reduced in situ to Pd(0).[8] Pd₂(dba)₃: A Pd(0) source, often used when in situ reduction is problematic. More air-sensitive.[15]
Ligand Monodentate (e.g., PPh₃, P(t-Bu)₃): Good for general-purpose reactions. P(t-Bu)₃ is more electron-rich and bulkier, often effective for less reactive aryl chlorides.[6] Bidentate (e.g., dppf, Xantphos): Can improve catalyst stability and influence selectivity in intramolecular reactions. Often used for challenging couplings.[16]
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): K₂CO₃ is a good starting point.[8] Cs₂CO₃ is more soluble and basic, often used for difficult couplings. K₃PO₄ is a strong, non-nucleophilic base. Organic (e.g., Et₃N, DIPEA): Often used in specific Heck variants (e.g., the Jeffery conditions).
Solvent Polar Aprotic (e.g., DMF, MeCN, Dioxane): These are the most common solvents as they effectively dissolve the catalyst, base, and organic substrates.[8][17]

Q: What is the best practice for purifying the final 4-aryl-pyrrolidin-2-one product?

A: The purification strategy depends on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is standard.

    • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. For more polar products, adding a small amount of methanol (1-5%) to dichloromethane or ethyl acetate can be effective.[18][19]

    • Loading: For difficult separations, adsorbing the crude product onto a small amount of silica gel (dry loading) before loading it onto the column can significantly improve resolution compared to loading in solution.[18]

  • Recrystallization: If your product is a solid and has moderate to high purity after initial workup, recrystallization is an excellent method for obtaining highly pure material. Common solvent systems include ethanol, isopropanol, or ethyl acetate/hexanes.[20]

  • Distillation: For non-solid pyrrolidones without temperature-sensitive functional groups, vacuum distillation can be an effective purification method, though less common for complex substituted derivatives.[21][22]

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Intramolecular Heck Reaction

This protocol is a representative example for the synthesis of a pyrrolidinone-fused isoquinoline via an intramolecular Heck reaction.[8]

  • Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the N-allyl-pyrrolidinone precursor (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and PPh₃ (0.2 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (MeCN) followed by K₂CO₃ (2.0 equiv) and NaOAc (1.0 equiv).

  • Reaction: Place the sealed vessel in a preheated oil bath or a microwave reactor set to 105 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

Table 1: Example of Reaction Condition Optimization

The following data, adapted from literature, illustrates the impact of different parameters on the yield of an intramolecular Heck reaction.[8]

EntryPd Source (mol%)Ligand (mol%)Base (2 equiv)Additive (1 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃NaOAcMeCN10578
2Pd(OAc)₂ (10)PPh₃ (20)Cs₂CO₃ NaOAcMeCN10565
3Pd(OAc)₂ (10)PPh₃ (20)Na₂CO₃ NaOAcMeCN10552
4Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃None MeCN10545
5Pd(OAc)₂ (10)PPh₃ (20)None NaOAcMeCN10510
6Pd(OAc)₂ (10)None K₂CO₃NaOAcMeCN105<5
7Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃NaOAcDMF 10572

This table clearly demonstrates the critical role of the base, the necessity of a ligand, and the beneficial effect of the NaOAc additive in this specific system.

Section 5: Visualizing Reaction and Troubleshooting Logic

Visual workflows can help clarify complex catalytic cycles and guide troubleshooting efforts.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 alkene_coordination Alkene Coordination pd_complex1->alkene_coordination pd_complex2 Alkene-Pd Complex alkene_coordination->pd_complex2 migratory_insertion Migratory Insertion (syn-addition) pd_complex2->migratory_insertion pd_complex3 σ-Alkyl-Pd Complex migratory_insertion->pd_complex3 beta_hydride_elim β-Hydride Elimination pd_complex3->beta_hydride_elim product_release Product Release beta_hydride_elim->product_release product Product product_release->product reductive_elim Reductive Elimination (Base) product_release->reductive_elim reductive_elim->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Heck Reaction.

TroubleshootingWorkflow start Low/No Yield in Pd-Catalyzed Reaction check_atmosphere Is the reaction atmosphere strictly inert? (No Pd black) start->check_atmosphere check_reagents Are all reagents (solvent, base) anhydrous and pure? check_atmosphere->check_reagents Yes success Problem Solved check_atmosphere->success No, fix atmosphere check_catalyst Is the Pd source/ligand fresh and handled correctly? check_reagents->check_catalyst Yes check_reagents->success No, purify/dry reagents increase_temp Increase Temperature (e.g., 80°C -> 110°C) check_catalyst->increase_temp Yes check_catalyst->success No, use fresh catalyst change_ligand Change Ligand (e.g., PPh₃ -> Buchwald ligand) increase_temp->change_ligand No Improvement increase_temp->success Improvement change_base Change Base (e.g., K₂CO₃ -> Cs₂CO₃) change_ligand->change_base No Improvement change_ligand->success Improvement change_base->success Improvement

Caption: A decision tree for troubleshooting low yield.

References

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides.
  • Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. (Organic Syntheses). [Link]
  • A New Palladium-Catalyzed Intramolecular Allylation to Pyrrolidin-2-ones(1). (PubMed). [Link]
  • Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines.
  • Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][1][16][18]triazol-4(2H,4H)ones.
  • Reactions affording novel pyrrolidines catalysed by palladium. (Lancaster University). [Link]
  • Troubleshooting a difficult Heck reaction. (Reddit). [Link]
  • A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions.
  • Pyrrolidine synthesis. (Organic Chemistry Portal). [Link]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
  • Synthesis of New Optically Active 2-Pyrrolidinones. (PubMed Central). [Link]
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine deriv
  • One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine.
  • Heck Reaction. (Organic Chemistry Portal). [Link]
  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (UiTM Institutional Repository). [Link]
  • The impact of microwave-assisted organic synthesis in drug discovery. (PubMed). [Link]
  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Deriv
  • Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions. (Beilstein Journals). [Link]
  • Heck Reaction. (Chemistry LibreTexts). [Link]
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (MDPI). [Link]
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
  • Recent Advances in the Synthesis of Pyrrolidines.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • Process for the purification of 2-pyrrolidone.
  • Method of purifying 4-hydroxy-2-pyrrolidione.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (SpringerLink). [Link]
  • Synthesis of pyrrolidine C-nucleosides via Heck reaction. (PubMed). [Link]
  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (PubMed). [Link]
  • Process for the purification of 2-pyrrolidone.

Sources

Technical Support Center: Purification of Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrrolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of purification, ensuring high purity and yield for your target molecules.

Introduction: The Purification Challenge

Pyrrolidinone derivatives are a cornerstone in medicinal chemistry and materials science, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1] The inherent polarity and diverse functionalities of these molecules can present unique purification challenges.[2][3] Success hinges on selecting the appropriate purification strategy and skillfully troubleshooting the inevitable experimental hurdles. This guide provides a systematic approach to making informed decisions and resolving common issues.

Section 1: Choosing Your Primary Purification Strategy

The first critical step is selecting the most suitable purification technique for your specific pyrrolidinone derivative and the impurity profile of your crude reaction mixture. This decision is typically guided by the physicochemical properties of your compound, such as polarity, solubility, volatility, and thermal stability.

Decision-Making Workflow for Purification Method Selection

The following diagram illustrates a logical workflow to guide your choice of purification method.

Purification_Strategy Start Crude Reaction Mixture Is_Solid Is the target compound a solid? Start->Is_Solid Extraction Liquid-Liquid Extraction Start->Extraction  Initial Work-up (Aqueous/Organic) Is_Volatile Is the compound volatile & thermally stable? Is_Solid->Is_Volatile No (Liquid/Oil) Check_Solubility Is there a suitable solvent system? Is_Solid->Check_Solubility Yes Chromatography Column Chromatography Is_Volatile->Chromatography No Distillation Vacuum Distillation Is_Volatile->Distillation Yes End Pure Compound Chromatography->End Crystallization Recrystallization Crystallization->End Distillation->End Extraction->Is_Solid Check_Solubility->Chromatography No Check_Solubility->Crystallization Yes

Caption: A decision-making workflow for selecting the primary purification method for pyrrolidinone derivatives.

Section 2: Troubleshooting Common Purification Techniques

This section is formatted as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter.

Column Chromatography

Column chromatography is a versatile technique for purifying pyrrolidinone derivatives, especially for complex mixtures or when the target compound is not crystalline.[4] However, the polarity of these compounds can sometimes lead to challenges.

Q1: My highly polar pyrrolidinone derivative is streaking or not moving from the baseline on the TLC plate, even with highly polar solvent systems (e.g., 100% ethyl acetate or methanol/DCM). What should I do?

A1: This is a common issue with polar compounds. Here’s a systematic approach to troubleshoot:

  • Rationale: The strong interaction between the polar analyte and the polar silica gel stationary phase causes poor elution. The goal is to disrupt this interaction or switch to a less polar stationary phase.

  • Solutions:

    • Modify the Mobile Phase:

      • Add a Competitive Base: For basic pyrrolidinones, add a small amount (0.5-1%) of a volatile base like triethylamine or ammonium hydroxide to the eluent. This will compete with your compound for the acidic sites on the silica gel, reducing tailing.

      • Add an Acid: For acidic pyrrolidinones, a small amount of acetic acid or formic acid can improve peak shape.

      • Use a Stronger Solvent System: A gradient elution starting with a less polar solvent and gradually increasing to a more polar one, such as a dichloromethane/methanol or ethyl acetate/methanol gradient, can be effective.[3][5]

    • Change the Stationary Phase:

      • Alumina: Neutral or basic alumina can be a good alternative to silica gel for basic compounds.

      • Reversed-Phase (C18) Silica: For very polar compounds, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol), is often the method of choice.[6][7]

    • Deactivate the Silica Gel: You can reduce the acidity of silica gel by preparing a slurry with a small percentage of water or by pre-treating the column with a solvent mixture containing a base.[8]

Q2: My compound appears to be decomposing on the silica gel column. How can I confirm this and prevent it?

A2: Silica gel is acidic and can cause the degradation of sensitive compounds.[8]

  • Confirmation (2D TLC):

    • Spot your crude mixture on a TLC plate.

    • Run the plate in a suitable solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • Interpretation: If your compound is stable, the spots will move diagonally. If new spots appear off the diagonal, it indicates decomposition on the silica gel.[8]

  • Prevention:

    • Deactivate the Silica Gel: As mentioned above, this reduces the acidity.

    • Use an Alternative Stationary Phase: Alumina, Florisil, or Celite can be less harsh alternatives.[8]

    • Work Quickly: Minimize the time your compound spends on the column. A faster flow rate (flash chromatography) is preferable to slow gravity chromatography.

Protocol: Dry Loading for Poorly Soluble Compounds

If your pyrrolidinone derivative has poor solubility in the column's eluent, dry loading is recommended to ensure a concentrated band at the start of the purification.[4]

  • Dissolve your crude sample in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane, methanol).

  • Add silica gel to this solution (approximately 10-20 times the mass of your sample).[4]

  • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[4]

  • Carefully add this powder to the top of your packed column.

  • Add a thin layer of sand on top to prevent disturbance when adding the eluent.[4]

Recrystallization

Recrystallization is a powerful technique for purifying solid pyrrolidinone derivatives, capable of yielding highly pure material.[9][10] The key is finding a suitable solvent or solvent system.

Q3: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9] This often happens when the solution is supersaturated at a temperature above the melting point of the solute. The resulting oil can trap impurities.

  • Rationale: The compound's solubility decreases so rapidly upon cooling that it doesn't have time to form an ordered crystal lattice.

  • Solutions:

    • Use a Lower Boiling Point Solvent: This will allow the solution to cool to a lower temperature before becoming saturated.

    • Increase the Solvent Volume: A more dilute solution is less likely to become highly supersaturated upon cooling.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This provides more time for crystal nucleation.[10]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[9]

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Q4: I'm getting very low recovery after recrystallization. What are the likely causes?

A4: Low recovery can be due to several factors.

  • Rationale: Either too much compound is remaining in the mother liquor, or product is being lost during the work-up.

  • Solutions:

    • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Use just enough hot solvent to fully dissolve the solid.[9][10]

    • Premature Crystallization: If crystals form during hot filtration to remove insoluble impurities, you will lose product. Use a heated funnel or add a small amount of extra hot solvent before filtering.[9]

    • Inappropriate Solvent: The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures.

    • Insufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

Solvent Selection Table for Recrystallization
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar, water-soluble pyrrolidinones.
EthanolHigh78A versatile polar solvent. Often used in a pair with water.[10]
IsopropanolMedium82Good for compounds with intermediate polarity.
Ethyl AcetateMedium77A common solvent for a wide range of polarities.
TolueneLow111Useful for less polar pyrrolidinone derivatives.
Heptane/HexaneLow98/69Often used as an "anti-solvent" in a solvent pair system.[11]
Liquid-Liquid Extraction

Extraction is a fundamental work-up step to separate the desired product from a reaction mixture, often by partitioning between an aqueous and an organic phase.[12]

Q5: I'm having trouble with emulsion formation during the extraction of my N-substituted pyrrolidinone. How can I break it?

A5: Emulsions are stable mixtures of two immiscible liquids, which can make layer separation difficult.

  • Rationale: Emulsions are often stabilized by fine particulate matter or surfactants at the interface of the two liquid phases.

  • Solutions:

    • "Wait it out": Sometimes, allowing the mixture to stand undisturbed can lead to separation.

    • Add Brine: Adding a saturated aqueous solution of sodium chloride increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel several times.

    • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.

    • Change the Solvent: Using a different organic solvent might prevent emulsion formation.

Q6: How can I efficiently remove residual pyrrolidine (the parent amine) from my reaction mixture?

A6: If your product is neutral, you can exploit the basicity of pyrrolidine.

  • Rationale: Pyrrolidine is a base and can be converted to a water-soluble salt by treatment with acid.

  • Protocol:

    • Dissolve the reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% acetic acid).[13] The pyrrolidine will be protonated to form its salt, which will partition into the aqueous layer.

    • Separate the layers.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Vacuum Distillation

For liquid pyrrolidinone derivatives with high boiling points, vacuum distillation is the preferred method of purification to avoid thermal decomposition.[14][15][16][17]

Q7: My pyrrolidinone derivative seems to be decomposing or polymerizing during distillation, even under vacuum. What can I do?

A7: High temperatures, even under reduced pressure, can be detrimental to sensitive compounds.[14][18]

  • Rationale: The lactam ring in pyrrolidinones can be susceptible to thermal stress and polymerization.

  • Solutions:

    • Increase the Vacuum: A higher vacuum (lower pressure) will further decrease the boiling point. Ensure your vacuum pump is in good working order and all connections are airtight.

    • Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

    • Control the Heating Rate: Heat the distillation flask slowly and evenly. Use a heating mantle with a stirrer for uniform temperature distribution.

    • Pre-treatment: In some cases, treating the crude material with a strong base followed by fractional distillation can remove impurities that might catalyze decomposition.[19]

Typical Boiling Points of 2-Pyrrolidinone at Reduced Pressures
Pressure (mmHg)Boiling Point (°C)
760 (Atmospheric)245
9.2113-114

Data sourced from[14]

Section 3: Purity Assessment

After purification, it is crucial to assess the purity of your pyrrolidinone derivative. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques for this purpose.[6][20][21]

Purity Analysis Workflow

Purity_Analysis Purified_Sample Purified Pyrrolidinone Derivative Is_Volatile Is the compound volatile? Purified_Sample->Is_Volatile GC_Analysis Gas Chromatography (GC-FID/GC-MS) Is_Volatile->GC_Analysis Yes HPLC_Analysis High-Performance Liquid Chromatography (HPLC-UV/LC-MS) Is_Volatile->HPLC_Analysis No Purity_Report Purity Report (e.g., >99.5%) GC_Analysis->Purity_Report HPLC_Analysis->Purity_Report

Caption: Decision workflow for selecting the appropriate analytical method for purity assessment.

Q8: What are some common impurities I should look for in my N-substituted pyrrolidinone derivative?

A8: Common impurities often stem from the starting materials or side reactions.

  • Unreacted Starting Materials: Such as γ-butyrolactone (GBL) or the parent amine.[20]

  • By-products: For example, in the synthesis of N-methyl-2-pyrrolidone (NMP), N-methyl succinimide (NMS) can be a common impurity.[20][21]

  • Degradation Products: Hydrolysis of the lactam ring can lead to the corresponding γ-aminobutyric acid derivative.[22]

  • Residual Solvents: Solvents used in the reaction or purification may remain in the final product.

References

  • A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. (n.d.). Benchchem.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • A Comparative Analysis of Pyrrolidinone Derivatives as Solvents for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
  • Process for the purification of 2-pyrrolidone. (1983). Google Patents.
  • Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. (2021). National Institutes of Health.
  • Recrystallization. (n.d.).
  • A Comparative Guide to HPLC Analysis for Purity Determination of 2-Pyrrolidinone. (n.d.). Benchchem.
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (n.d.). National Institutes of Health.
  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025). Agilent.
  • Synthesis of a New Chiral Pyrrolidine. (n.d.). MDPI.
  • purification of crude 2-pyrrolidone by fractional distillation. (n.d.). Benchchem.
  • How can I seperate pyrrolidine? (2014). ResearchGate.
  • Recrystallization-1.pdf. (n.d.).
  • Dynamic Vacuum Distillation. (n.d.). The Schlenk Line Survival Guide.
  • Vacuum distillation. (n.d.). Slideshare.
  • Picking the best purification method for your API can be a tricky challenge. (n.d.).
  • 2-Pyrrolidinone: Synthesis method and chemical reaction. (2024). ChemicalBook.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Thermal decomposition of amorphous beta-lactam antibacterials. (n.d.). PubMed.
  • Vacuum distillation. (n.d.). Wikipedia.

Sources

preventing byproduct formation in pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Pyrrolidinone Synthesis >

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidinones are a critical class of five-membered lactams, with the parent compound, 2-pyrrolidinone, serving as a key intermediate and solvent in numerous industrial and pharmaceutical applications.[1] Derivatives of this scaffold are integral to a wide range of pharmacologically active compounds, including nootropics (e.g., Piracetam), anticonvulsants, and anti-inflammatory agents.[2] While several synthetic routes exist, the most common industrial method involves the reaction of γ-butyrolactone (GBL) with ammonia or primary amines.[3][4] Despite the apparent simplicity of this transformation, achieving high purity and yield can be challenging due to the formation of persistent and problematic byproducts.

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent the formation of common byproducts in pyrrolidinone synthesis, ensuring the integrity and success of your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level issues encountered during pyrrolidinone synthesis.

Q1: My final 2-pyrrolidinone product is viscous and has partially solidified, even though it should be a liquid at room temperature. What is happening?

A1: This is a classic sign of unintended ring-opening polymerization (ROP). 2-pyrrolidinone can polymerize to form polypyrrolidone (Nylon-4) in the presence of strong acids, strong bases, or even trace moisture at elevated temperatures.[3][5]

  • Immediate Action: Check your storage conditions. The material should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong acids or bases.[5]

  • Preventative Tip: For sensitive applications, ensure all reagents and solvents are anhydrous and that reactions are run under an inert atmosphere (e.g., N₂ or Ar). Commercial 2-pyrrolidinone for industrial use typically requires a moisture content below 0.1%.[3]

Q2: I'm synthesizing an N-substituted pyrrolidinone from GBL and a primary amine, but my yield is low, and I see a significant amount of unreacted GBL in my crude product analysis (GC-MS). What's the likely cause?

A2: Low conversion of GBL often points to suboptimal reaction conditions. The amination of GBL is an equilibrium-driven process that requires sufficient temperature and pressure to proceed efficiently.[3]

  • Probable Cause: The reaction temperature or pressure is too low. Industrial processes often run at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) to drive the reaction to completion.[3]

  • Troubleshooting: Carefully and incrementally increase the reaction temperature while monitoring the internal pressure of your reactor. Ensure your equipment is rated for the intended conditions. The reaction involves the formation of water, which must be effectively managed or removed to push the equilibrium toward the product.[6]

Q3: My reaction produced the desired N-alkylpyrrolidone, but I'm also detecting a significant byproduct with a mass corresponding to a dialkylated amine. Why is this happening?

A3: This suggests a side reaction where the starting amine is reacting with the alkylating agent (if used in a different synthetic route) or that impurities in your starting materials are causing undesired reactions. For instance, in the synthesis of N-alkyl pyrrolidones, the active hydrogen on the nitrogen of 2-pyrrolidone can be substituted by an alkyl group in the presence of a base and an alkyl halide.[3] If your amine starting material is not sufficiently pure, or if reaction conditions are not well-controlled, side reactions can occur.

  • Solution: Ensure the purity of your starting amine. Use a precise stoichiometric amount of the amine relative to the GBL. Over-alkylation can be suppressed by controlling the addition rate of the alkylating agent and maintaining a lower reaction temperature if the reaction kinetics allow.

Q4: What are the best analytical techniques for identifying byproducts in my pyrrolidinone synthesis?

A4: The most powerful and common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]

  • GC, especially with Mass Spectrometry (GC-MS): This is ideal for identifying volatile and semi-volatile impurities, such as unreacted γ-butyrolactone (GBL).[1]

  • HPLC: This is a versatile technique suitable for a broader range of impurities, including those that are non-volatile or thermally sensitive.[1]

  • LC-MS/MS: For highly sensitive and specific detection, especially in complex matrices like biological samples, LC-MS/MS is the method of choice.[7][8]

Part 2: In-Depth Troubleshooting Guide

This section explores specific problems, their chemical origins, and detailed protocols for resolution, focusing on the common synthesis of N-substituted pyrrolidinones from γ-butyrolactone (GBL) and primary amines.

Problem 1: Low Yield and Presence of γ-Hydroxybutanamide Intermediate

Scenario: You are reacting GBL with methylamine to produce N-methyl-2-pyrrolidone (NMP). Your post-reaction analysis (e.g., HPLC or LC-MS) shows a significant peak corresponding to the ring-opened intermediate, N-methyl-4-hydroxybutanamide (NMH), and your isolated yield of NMP is below 50%.

Causality: The synthesis of NMP from GBL and an amine is a two-step process:

  • Ring-Opening: The amine attacks the carbonyl of GBL to form the stable hydroxyamide intermediate (NMH). This step is often exothermic.[6]

  • Cyclization: The NMH intermediate undergoes intramolecular cyclization via dehydration to form the pyrrolidinone ring. This step is typically the rate-limiting step and requires significant energy input (high temperature) to overcome the activation barrier for water elimination.[6]

The accumulation of the NMH intermediate indicates that the second step, cyclization, is incomplete. This is almost always due to insufficient reaction temperature.

Troubleshooting Workflow & Protocol

G

Experimental Protocol: Optimizing Cyclization

  • Reactor Setup: Equip a high-pressure stainless-steel autoclave with a magnetic stir bar, thermocouple, pressure gauge, and rupture disc.

  • Reagent Charging: Charge the reactor with γ-butyrolactone (1.0 eq) and the primary amine (e.g., methylamine, 1.1-1.5 eq, typically as an aqueous solution). A slight excess of the amine can help drive the reaction.

  • Inerting: Seal the reactor, then purge with N₂ or Ar gas 3-5 times to remove oxygen.

  • Heating Ramp:

    • Phase 1 (Ring-Opening): Heat the mixture to 150-180°C and hold for 1 hour. This allows the initial exothermic ring-opening to the NMH intermediate to proceed controllably.

    • Phase 2 (Cyclization): Gradually increase the temperature to a final setpoint of 250-290°C .[3][6] The internal pressure will rise significantly due to the formation of water vapor and the vapor pressure of the reactants.

  • Hold Time: Maintain the reaction at the final temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing via GC or HPLC to confirm the disappearance of the NMH intermediate peak.

  • Cooling & Depressurization: Cool the reactor to room temperature before carefully venting the excess pressure.

Problem 2: Formation of Polymeric Byproducts

Scenario: During purification (e.g., distillation), you observe the formation of a high-viscosity, non-distillable residue in the distillation pot. The final product may also appear viscous or change color over time.

Causality: This is due to the ring-opening polymerization (ROP) of the 2-pyrrolidinone product. ROP is typically initiated by trace amounts of acid, base, or water, especially at the high temperatures required for distillation.[3][5]

G

Preventative Strategies & Protocol
  • Neutralize Before Purification: Before distillation, it is critical to neutralize any residual acidic or basic species.

    • Protocol: After the reaction is complete and cooled, add a small amount of a weak base (e.g., sodium bicarbonate) or a weak acid (e.g., acetic acid) to bring the crude product's pH to ~7. Test with pH paper or a probe on a diluted aqueous sample.

  • Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, minimizing the thermal stress on the product. This is the single most effective way to prevent polymerization during purification.

  • Ensure Anhydrous Conditions: Traces of water can initiate polymerization at high temperatures.[5]

    • Protocol: Dry the crude product with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. Ensure all distillation glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Add a Stabilizer (for storage): For long-term storage of derivatives like N-vinyl-2-pyrrolidone, a stabilizer such as 0.1% sodium hydroxide is sometimes added to inhibit polymerization.[5]

Data Summary: Optimizing Reaction Conditions

The following table summarizes key parameters for minimizing byproduct formation in the GBL + Amine reaction.

ParameterSuboptimal Condition (Leads to Byproducts)Optimized Condition (Favors High Purity Product)Rationale & Citation
Final Temperature < 220 °C250 - 290 °CEnsures complete cyclization of the hydroxyamide intermediate.[3][6]
Pressure Atmospheric8.0 - 16.0 MPa (autogenously or with N₂)Maintains reactants in the liquid phase at high temperatures, increasing reaction rate.[3]
Moisture Content > 0.5%< 0.1%Water can inhibit the reaction and promote polymerization of the product at high temperatures.[3][5]
pH Before Distillation Acidic or BasicNeutral (pH ~7)Prevents acid/base-catalyzed polymerization of the 2-pyrrolidinone product during purification.[5]
Distillation Method AtmosphericVacuum DistillationLowers the boiling point, reducing thermal stress and minimizing the risk of polymerization.

References

  • A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Benchchem.
  • preventing ring-opening polymerization of 2-pyrrolidinone. Benchchem.
  • Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... ResearchGate.
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega.
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ResearchGate.
  • Technical Support Center: Overcoming Low Yield in Massoia Lactone Synthesis. Benchchem.
  • 2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook.
  • 2-PYRROLIDONE. Ataman Kimya.
  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. NIOSH.
  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed.
  • Reaction Chemistry & Engineering. RSC Publishing.
  • Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials. Google Patents.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
  • Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis. Benchchem.
  • Process for polymerization of 2-pyrrolidone. Google Patents.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.
  • A Comparative Guide to the Validation of Analytical Methods for 2-Methylpyrrolidine Purity. Benchchem.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • γ-Butyrolactone. Wikipedia.
  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters.

Sources

troubleshooting guide for scaling up "4-(4-Methoxyphenyl)pyrrolidin-2-one" production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(4-Methoxyphenyl)pyrrolidin-2-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a key chemical intermediate whose derivatives are explored in various areas of medicinal chemistry. Transitioning its synthesis from a laboratory scale to larger production volumes introduces a unique set of challenges that can impact yield, purity, and safety. This guide aims to be a comprehensive resource to navigate these complexities effectively.

Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format, focusing on the underlying causality of each problem and providing actionable solutions.

Issue 1: Decreased Yield Upon Scaling Up

Question: We achieved an 85% yield of this compound at the 1-gram scale, but the yield dropped to 50% when we moved to a 100-gram scale. What are the likely causes and how can we mitigate this?

Answer: A significant drop in yield during scale-up is a common challenge and can often be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

  • Inadequate Mixing: At a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products. Ensure that the stirring apparatus (e.g., overhead stirrer with appropriate impeller design) is capable of maintaining a homogenous reaction mixture in the larger vessel. The goal is to achieve uniform heat and mass distribution.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to dissipate heat from an exothermic reaction or to supply heat for an endothermic one.[1] A reaction that was easily controlled in a small flask may experience a "runaway" scenario at a larger scale, leading to decomposition of reactants or products.[1]

    • Solution: Employ a reactor with a jacket for more precise temperature control using a circulating heating/cooling fluid. Monitor the internal reaction temperature, not just the bath temperature, to get a true reading of the reaction conditions.[1]

  • Extended Reaction Time: What takes minutes on a small scale can take hours on a larger one due to slower rates of reagent addition and heat transfer.[1] This prolonged exposure to reaction conditions can lead to product degradation or the formation of impurities.

    • Solution: Re-optimize the reaction time for the larger scale. This may involve taking aliquots at various time points to determine the optimal reaction endpoint by analytical methods like HPLC or GC-MS.

Issue 2: Increased Impurity Profile

Question: Our scaled-up batch of this compound shows several new impurities on the HPLC chromatogram that were not present in the lab-scale synthesis. How can we identify and minimize these?

Answer: The appearance of new impurities often points to side reactions that become more prominent under the conditions of a larger scale.

  • Potential Side Reactions: Depending on the synthetic route, common side reactions could include over-alkylation, dimerization, or oxidation. For instance, if a strong base is used in the synthesis, it could promote self-condensation of the starting materials.

  • Identification of Impurities: The first step is to identify the structure of these new impurities. This can be achieved by isolating them using preparative chromatography and then characterizing them using techniques such as:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.[2][3]

    • Infrared (IR) Spectroscopy: To identify functional groups.[2][3]

  • Minimizing Impurity Formation: Once the impurities are identified, you can often deduce the reaction pathway leading to their formation and adjust the conditions accordingly.

    • Temperature Control: As mentioned previously, precise temperature control is crucial. Even a small increase in temperature can significantly accelerate side reactions.

    • Order of Addition: The order and rate at which reactants are added can have a profound impact on the impurity profile. A slow, controlled addition of a reactive intermediate can help to maintain a low concentration of it in the reaction mixture, thereby minimizing side reactions.

    • Stoichiometry: Carefully re-evaluate the stoichiometry of the reactants. An excess of one reactant, which might have been inconsequential at a small scale, could lead to significant impurity formation at a larger scale.

Workflow for Troubleshooting Yield and Purity

Purification_Decision_Tree Start Crude this compound Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Optimize Recrystallization Is_Solid->Recrystallize Yes Is_Liquid Is the product a liquid? Is_Solid->Is_Liquid No Final_Product Pure Product Recrystallize->Final_Product Distill Fractional Distillation under Vacuum Is_Liquid->Distill Yes Extract Liquid-Liquid Extraction Is_Liquid->Extract No Distill->Final_Product Extract->Final_Product

Sources

Technical Support Center: Characterization of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

Welcome to the technical support guide for the analytical characterization of 4-(4-Methoxyphenyl)pyrrolidin-2-one. As a Senior Application Scientist, I've seen firsthand how the nuances of a molecule can present unique analytical hurdles. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we commonly encounter in the field. My goal is not just to provide protocols, but to explain the underlying principles—the "why" behind the "how." Rigorous and accurate characterization is the bedrock of sound scientific and drug development work. Let's navigate these challenges together.

Section 1: Purity Determination and Impurity Profiling by HPLC

The most common initial challenge is confirming the purity of a synthesized batch and identifying any related substances. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[1][2]

Question: My initial RP-HPLC analysis of a new batch shows multiple peaks. How do I confidently identify the main peak and characterize the others as impurities?

Answer: This is a classic scenario in chemical synthesis. A multi-peak chromatogram requires a systematic approach to deconvolution. The largest peak by area percent is likely your target compound, but this assumption must be verified.

The first step is to couple your HPLC system to a Mass Spectrometer (MS). An LC-MS analysis will provide the molecular weight of the compound eluting in each peak. For this compound, you are looking for a peak corresponding to a mass of 191.23 g/mol (or more accurately, an [M+H]⁺ ion at m/z 192.24 in positive ion mode).

Any peaks that do not correspond to this mass are impurities. These can be categorized as:

  • Synthesis-Related Impurities: Unreacted starting materials, intermediates, or by-products from side reactions.[3]

  • Degradation Products: The target molecule may degrade upon exposure to heat, light, or incompatible pH conditions during workup or storage.[3]

Below is a logical workflow for this process.

G cluster_0 A Initial HPLC shows multiple peaks B Perform LC-MS Analysis A->B C Does a peak show m/z = 192.24 [M+H]⁺? B->C D Tentatively identify as This compound C->D  Yes G Re-evaluate synthesis or purification process C->G No E Peaks are impurities or degradants D->E Analyze other peaks F Characterize Impurities: - MS/MS for fragmentation - Preparative HPLC for isolation - NMR for structure elucidation E->F

Caption: Workflow for Peak Identification and Impurity Characterization.

Question: I'm struggling to develop a robust HPLC method. My peaks are tailing, and I can't resolve a minor impurity from the main peak. What should I do?

Answer: This points to the need for systematic method development, specifically creating a stability-indicating method . A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients.[4][5] The specificity of such a method is paramount.[5]

Troubleshooting Poor Peak Shape (Tailing): Peak tailing for amine-containing compounds or lactams on silica-based columns is often due to secondary interactions with residual silanol groups on the stationary phase.

  • Adjust Mobile Phase pH: The pyrrolidinone nitrogen is part of an amide (lactam) and is not strongly basic. However, related impurities might be. Working at a low pH (e.g., 2.5-3.5) with a buffer like phosphate or formate can protonate basic impurities and minimize silanol interactions.

  • Use a High-Purity Column: Modern, end-capped C18 or C8 columns are designed to have minimal residual silanol activity and often provide excellent peak shape.

  • Add a Competing Base: If low pH is not an option, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, improving peak symmetry.

Improving Resolution: If an impurity co-elutes or is poorly resolved, you need to alter the method's selectivity.

  • Gradient Optimization: A shallow gradient is more effective at separating closely eluting peaks than an isocratic method. Increase the gradient time or decrease the slope of the organic modifier change.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) dramatically alters selectivity due to different solvent-analyte interactions.

  • Change Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) will provide a different separation mechanism.

Protocol: Development of a Stability-Indicating RP-HPLC Method
  • Forced Degradation Study: Subject the compound to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and UV light) to generate potential degradation products.[6][7] The goal is to achieve 5-20% degradation.

  • Initial Method Scouting:

    • Column: Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Detection: UV at 225 nm (where the methoxyphenyl chromophore absorbs strongly).

    • Gradient: Run a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes).

  • Method Optimization: Analyze a mixture of the stressed samples. The goal is to resolve the main peak from all degradation product peaks. Adjust the gradient slope, temperature, and organic modifier as described above until baseline separation is achieved.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limit of quantitation (LOQ).[5]

ParameterTypical Starting Conditions for this compound
Stationary Phase C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Section 2: Mass Spectrometry (MS) Challenges

Question: My Electron Ionization (EI) mass spectrum doesn't show a molecular ion at m/z 191. Why is this, and what are the major fragments I should expect?

Answer: It is quite common for molecules, especially those with specific functional groups, not to show a prominent molecular ion (M⁺˙) peak in EI-MS. EI is a high-energy ("hard") ionization technique that often causes extensive fragmentation.[8] The molecular ion, if formed, may be so unstable that it fragments completely before detection.

For this compound, the structure is prone to alpha-cleavage relative to the carbonyl group and the aromatic ring. Expected fragmentation patterns would likely involve:

  • Loss of the pyrrolidinone ring structure: Cleavage can lead to ions representing the methoxyphenyl moiety.

  • Formation of an immonium ion: This is a very common fragmentation pathway for compounds containing a pyrrolidinone ring, often resulting in a stable, resonance-delocalized cation that appears as the base peak.[9]

If a clear molecular weight is needed, you should switch to a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy and is much more likely to produce the protonated molecular ion [M+H]⁺.[9]

G cluster_0 A Need to Confirm Molecular Weight B Is a clear Molecular Ion [M]⁺˙ visible in EI-MS? A->B C Use Soft Ionization: - Electrospray (ESI) - Chemical Ionization (CI) B->C No E EI-MS is sufficient. Analyze fragmentation pattern for structural confirmation. B->E  Yes D Observe [M+H]⁺ or other adducts (e.g., [M+Na]⁺) C->D

Caption: Decision Tree for Selecting an MS Ionization Technique.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum seems correct, but the integration for the aromatic protons is slightly off, and the baseline is noisy. What are common causes?

Answer: NMR is extremely sensitive to sample purity and preparation. Assuming the instrument is functioning correctly, these issues almost always trace back to the sample itself.

  • Paramagnetic Impurities: The most common cause of broad peaks and a noisy baseline is the presence of trace paramagnetic metals (e.g., iron, copper) from reagents or glassware. These metals drastically shorten relaxation times, leading to signal broadening. To fix this, try filtering your NMR sample through a small plug of silica or celite in a Pasteur pipette directly into the NMR tube.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the deuterated solvent. Any suspended microparticles can interfere with the magnetic field homogeneity, degrading spectral quality.

  • Solvent Signal Interference: The residual proton signal from the deuterated solvent (e.g., CHCl₃ in CDCl₃) can sometimes overlap with analyte signals. While its integration is not reliable, its presence can affect the baseline. Ensure proper phasing and baseline correction during processing.

  • Quantitative Accuracy (Integration): For accurate integration, ensure you have a long relaxation delay (D1) in your acquisition parameters (at least 5 times the longest T1 of your molecule). A standard D1 of 1-2 seconds may not be sufficient for all protons to fully relax, leading to inaccurate integrals.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃ (methoxy)~3.8Singlet (s)3H
-CH₂- (pyrrolidinone C5)~3.5 - 3.7Triplet (t)2H
-CH- (pyrrolidinone C4)~3.3 - 3.5Multiplet (m)1H
Aromatic (ortho to OCH₃)~6.8 - 7.0Doublet (d)2H
Aromatic (meta to OCH₃)~7.1 - 7.3Doublet (d)2H
-CH₂- (pyrrolidinone C3)~2.5 - 2.7Multiplet (m)2H
-NH- (amide)~6.0 - 7.5 (broad)Broad singlet (s)1H
Note: These are estimated values and can vary based on solvent and concentration.[10]

Section 4: X-ray Crystallography

Question: I need definitive proof of structure and stereochemistry, but I'm unable to grow diffraction-quality single crystals. What are some troubleshooting strategies?

Answer: Growing single crystals can be more of an art than a science, but several systematic approaches can increase your chances of success. The key is to find conditions where the compound precipitates very slowly, allowing molecules to arrange into an ordered crystal lattice.

Common Crystallization Techniques & Troubleshooting:

  • Slow Evaporation: Dissolve your compound in a suitable solvent (e.g., ethyl acetate, acetone, methanol) to near-saturation in a vial. Cover the vial with a cap that has a pinhole or with parafilm pierced by a needle. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth.

    • Troubleshooting: If you get powder, the evaporation is too fast. Use a smaller hole or a less volatile solvent. If nothing happens, the solution may be too dilute, or the solvent may be too good.

  • Vapor Diffusion (Liquid-Liquid): Place your concentrated solution (in a solvent the compound is soluble in) inside a larger, sealed jar containing a "poor" solvent (one the compound is insoluble in, but is miscible with the first solvent). The vapor of the poor solvent will slowly diffuse into your solution, reducing the compound's solubility and inducing crystallization.

    • Example: A solution of your compound in dichloromethane placed in a jar containing pentane or hexane.

  • Solvent Screening: Systematically try a wide range of solvents and solvent mixtures. A commercial crystal screening kit can be very helpful for this. Sometimes a small amount of an "impurity" or a different solvent can be the key to unlocking a specific crystal packing arrangement.[11]

It is important to note that without a heavy atom, determining the absolute configuration of a chiral center can be challenging.[12] However, for a molecule like this compound, which is chiral, obtaining a crystal structure would be invaluable for confirming the relative stereochemistry if it were synthesized as a single diastereomer.

References

  • Powder X-ray diffraction pattern of (1).
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
  • 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one - MS (GC) Spectrum. SpectraBase. [Link]
  • 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov. [Link]
  • stability-indicating rp-hplc method: Topics. Science.gov. [Link]
  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.
  • Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • N-[2-(4-Methoxyphenyl)-ethenyl]-2-pyrrolidinone - MS (GC) Spectrum. SpectraBase. [Link]
  • 2-(4-Methoxyphenyl)pyrrolidine. PubChem. [Link]
  • Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • (PDF) 4-Methoxy-phencyclidine: An Analytical Profile.
  • Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. MDPI. [Link]
  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors.
  • New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/. I.R.I.S. [Link]
  • 4-methyl-α-pyrrolidinopropiophenone. SWGDRUG.org. [Link]
  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS.
  • HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

Sources

how to increase the purity of synthesized "4-(4-Methoxyphenyl)pyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Purification of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the purification of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my synthesis of this compound?

A1: Impurities are typically process-related and can be categorized as follows:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include precursors like 4-methoxyaniline, derivatives of succinic acid, or cyclopropane-based reagents.[1][2]

  • Side-Products: These arise from incomplete reactions or alternative reaction pathways. Examples include intermediates that failed to cyclize, products of over-reaction, or isomers.[3]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., Palladium or Nickel from coupling reactions) used in the synthesis.[1]

  • Degradation Products: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, leading to the corresponding gamma-amino acid.[3]

Q2: What is the best initial analytical method to assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most efficient initial technique. It is fast, inexpensive, and provides a good qualitative picture of the number of components in your crude mixture.[4] By comparing the crude sample to your starting materials on the same TLC plate, you can quickly determine if they have been consumed. For this compound, a mobile phase of ethyl acetate/hexanes is a good starting point.

Following a successful workup, a crude Proton NMR (¹H NMR) is invaluable. It can confirm the presence of your desired product's characteristic peaks and give a rough estimate of purity by identifying signals from major impurities.[5][6]

Q3: When should I choose recrystallization over column chromatography?

A3: The choice depends on the nature and quantity of the impurities:

  • Recrystallization is ideal when your crude product is relatively pure (>85-90%) and the impurities have significantly different solubility profiles from your target compound.[7][8] It is a highly efficient method for removing small amounts of impurities from solid materials and is easily scalable.

  • Column Chromatography is necessary when you have multiple impurities, impurities with similar polarity to your product, or if your product is an oil.[9] It offers much higher resolving power than recrystallization but is more time-consuming and uses larger volumes of solvent.[4]

Purification Workflow & Decision Making

The following diagram outlines a logical workflow for purifying your synthesized this compound.

Purification Workflow cluster_0 Start: Crude Product cluster_1 Analysis cluster_2 Decision Point cluster_3 Purification Methods cluster_4 Final Validation Crude Crude this compound (Post-Workup) Analysis Purity Assessment: 1. TLC (vs. Starting Materials) 2. Crude ¹H NMR Crude->Analysis Decision Purity & Impurity Profile? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity (>90%) Solid Product Chromatography Column Chromatography Decision->Chromatography Multiple Impurities Similar Polarity / Oily Product Extraction Acid-Base Extraction Decision->Extraction Acidic/Basic Impurities (e.g., unreacted aniline) Final_Analysis Final Purity Check (HPLC, NMR, MS) Recrystallization->Final_Analysis Chromatography->Final_Analysis Extraction->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product Impurity Identification cluster_start Problem cluster_analysis Initial Analysis cluster_decision Match Found? cluster_solution Targeted Purification cluster_advanced Advanced Analysis Start Unknown peak in NMR or spot in TLC/HPLC TLC_Compare Run TLC vs. all starting materials & reagents Start->TLC_Compare HPLC_Spike Spike HPLC sample with known starting materials Start->HPLC_Spike Decision Impurity matches a known compound? TLC_Compare->Decision HPLC_Spike->Decision Solution Select purification method based on impurity properties (e.g., Acid wash for aniline) Decision->Solution Yes Advanced Isolate impurity via Prep-HPLC/Chromatography Characterize via LC-MS, HRMS, 2D-NMR to identify structure (side product) Decision->Advanced No

Sources

Technical Support Center: Stereoisomer Management in 4-(4-Methoxyphenyl)pyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-methoxyphenyl)pyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereochemistry in the synthesis of this valuable γ-lactam scaffold. The pyrrolidin-2-one core is a privileged structure in medicinal chemistry, and controlling the stereochemistry at the C4 position is often critical for achieving desired pharmacological activity.[1][2]

This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis, purification, and analysis of this compound stereoisomers.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My synthesis of this compound resulted in a racemic mixture. What are the primary strategies to obtain a single enantiomer?

Answer: Obtaining a single enantiomer from a racemic mixture of this compound typically involves one of two main strategies: chiral resolution of the final racemic product or an asymmetric synthesis from the outset.

  • Chiral Resolution: This is a post-synthesis approach where the enantiomers of the racemic lactam are separated.

    • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and often highly effective method. The racemic mixture is passed through a column containing a chiral stationary phase (CSP) which interacts differently with each enantiomer, leading to their separation.[3][4]

    • Diastereomeric Crystallization: This classical method involves reacting the racemic lactam with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. The desired diastereomer is then treated to cleave the resolving agent, yielding the enantiomerically pure lactam.[5]

  • Asymmetric Synthesis: This is a proactive approach where stereocontrol is exerted during the reaction to favor the formation of one enantiomer over the other.[2][6]

    • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the starting materials. This auxiliary directs the stereochemical outcome of the reaction and is subsequently removed to yield the desired enantiomerically enriched product.[7]

    • Chiral Catalysis: Utilizing a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) can create a chiral environment that favors the formation of one enantiomer.[8][9][10] Biocatalysis, using enzymes, is also a powerful method for achieving high enantioselectivity.[8][9]

    • Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure starting material (the "chiral pool"), such as an amino acid, can provide a straightforward route to the target molecule with a defined stereochemistry.[11][12][13]

The choice between resolution and asymmetric synthesis depends on factors like scale, cost, available equipment, and the efficiency of the respective methods.

FAQ 2: I am struggling to separate the enantiomers of my this compound using chiral HPLC. What parameters can I adjust?

Answer: Optimizing a chiral HPLC separation can be a multi-parameter process. If you are experiencing poor resolution, consider the following troubleshooting steps:

Troubleshooting Chiral HPLC Separations

ParameterRecommended Action & Rationale
Chiral Stationary Phase (CSP) The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for aromatic compounds.[3] If one column doesn't work, try a different type of CSP (e.g., protein-based, Pirkle-type). The interactions (π-π stacking, hydrogen bonding, steric hindrance) governing separation are highly specific to the analyte-CSP pairing.
Mobile Phase Composition Systematically vary the ratio of the mobile phase components. For normal-phase chromatography, common mobile phases include hexane/isopropanol or hexane/ethanol mixtures.[3] Small changes in the alcohol percentage can significantly impact retention and resolution.
Mobile Phase Additives For basic or acidic analytes, adding a small amount of an acidic or basic modifier can improve peak shape and resolution. For lactams, which are weakly basic, adding a small amount (e.g., 0.1%) of diethylamine (DEA) or trifluoroacetic acid (TFA) can be beneficial.[4]
Flow Rate Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
Temperature Temperature affects the thermodynamics of the chiral recognition process. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Sometimes sub-ambient temperatures can enhance enantioselectivity.

If direct separation of the enantiomers is challenging, you can derivatize the lactam with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[14]

FAQ 3: How can I determine the enantiomeric excess (ee) of my synthesized this compound?

Answer: The most common and reliable methods for determining enantiomeric excess (ee) are:

  • Chiral High-Performance Liquid Chromatography (HPLC): As discussed above, this is the gold standard. By integrating the peak areas of the two enantiomers (A1 and A2), the ee can be calculated using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent (e.g., a lanthanide complex), the NMR signals of the enantiomers, which are identical in a non-chiral environment, can be resolved into two distinct sets of peaks. The integration of these separated peaks allows for the calculation of the ee.

  • NMR Spectroscopy of Diastereomeric Derivatives: By reacting the enantiomeric mixture with a highly pure chiral derivatizing agent (e.g., Mosher's acid chloride), a mixture of diastereomers is formed.[17][18] The diastereomers will have distinct NMR signals (e.g., in ¹H or ¹⁹F NMR), and the ratio of these signals can be used to determine the original ee.[17]

The formula for calculating enantiomeric excess is: ee (%) = |[% Major Enantiomer - % Minor Enantiomer]| [15][16]

Section 2: Troubleshooting Guides

Guide 1: Low Diastereoselectivity in Asymmetric Synthesis

Problem: Your asymmetric reaction (e.g., a Michael addition or an alkylation) to form the pyrrolidinone ring is producing a low diastereomeric ratio (dr) or enantiomeric excess (ee).

Root Cause Analysis and Solutions:

The stereochemical outcome of a reaction is determined by the energy difference between the transition states leading to the different stereoisomers. Low selectivity implies this energy difference is small.

Workflow for Troubleshooting Low Stereoselectivity

Caption: Troubleshooting workflow for low stereoselectivity.

Expert Insights:

  • Causality of Temperature: According to the Eyring equation, the rate of a reaction is exponentially dependent on the activation energy (ΔG‡). Lowering the temperature makes the reaction more sensitive to small differences in ΔG‡ between the two competing diastereomeric transition states, thus enhancing selectivity.

  • Catalyst Loading: Ensure the catalyst loading is appropriate. In some cases, higher catalyst loading can lead to the formation of less selective catalytic species. Conversely, too little catalyst may result in a slow reaction where an uncatalyzed, non-selective background reaction becomes significant.

Guide 2: Racemization During Workup or Purification

Problem: You have successfully performed an enantioselective synthesis, but the enantiomeric excess of your final product, this compound, is lower than expected after purification.

Root Cause Analysis and Solutions:

Racemization involves the interconversion of enantiomers, which requires the temporary removal of the proton at the chiral C4 center. This is often facilitated by acidic or basic conditions, especially at elevated temperatures.

Potential Causes and Mitigation Strategies

Potential CauseMitigation StrategyRationale
Harsh pH during Workup Use a buffered aqueous solution (e.g., saturated NH₄Cl for quenching basic reactions, or NaHCO₃ for acidic ones) instead of strong acids or bases. Minimize contact time with aqueous layers.The proton at the C4 position is alpha to a carbonyl group, making it susceptible to enolization under either acidic or basic conditions, which can lead to racemization.
High Temperatures during Purification If using distillation, perform it under high vacuum to lower the boiling point. For column chromatography, avoid prolonged exposure on silica gel, which can be acidic. Consider using neutral alumina or a deactivated silica gel.Heat provides the energy to overcome the activation barrier for enolization and subsequent racemization.
Inappropriate Solvent During storage or concentration, use aprotic, non-polar solvents.Protic solvents can facilitate the proton transfer necessary for racemization.

Experimental Protocol: Neutralizing Silica Gel for Chromatography

  • Prepare a Slurry: Create a slurry of silica gel in a suitable solvent (e.g., ethyl acetate).

  • Add Base: Add 1% triethylamine (v/v) relative to the solvent volume.

  • Equilibrate: Stir the slurry for 30 minutes.

  • Pack Column: Pack the column with the neutralized silica slurry as you normally would.

  • Elute: Add 0.5-1% triethylamine to your chromatography eluent to maintain the neutral environment on the column.

This procedure helps to prevent on-column racemization of sensitive compounds.

Section 3: Key Experimental Protocols

Protocol 1: Chiral Resolution via Preparative HPLC

This protocol provides a general starting point for the separation of this compound enantiomers.

  • Column Selection:

    • Primary Column: CHIRALPAK® AD-H, 5 µm, 250 x 10 mm.

    • Rationale: Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, particularly those containing aromatic rings, due to a combination of steric fit, hydrogen bonding, and π-π interactions.[3]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 90:10 (v/v) n-Hexane / Isopropanol .

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of 2-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 4.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 100-500 µL, depending on desired loading.

  • Optimization & Collection:

    • Perform an initial analytical scale injection to determine the retention times of the two enantiomers.

    • If resolution is poor (<1.5), adjust the mobile phase composition. Try 95:5 or 85:15 n-Hexane/Isopropanol.

    • Once separation is optimized, perform preparative injections and collect the fractions corresponding to each enantiomer.

    • Combine the fractions for each enantiomer, and remove the solvent under reduced pressure.

    • Verify the enantiomeric purity of each collected fraction using an analytical chiral HPLC method.

Logical Flow of Chiral Separation

Caption: Workflow for preparative chiral HPLC resolution.

References

  • Vertex AI Search. (n.d.). Highly stereoselective synthesis of substituted gamma-lactams from acylsilanes.
  • Vertex AI Search. (n.d.). Short Stereoselective Synthesis of α-Substituted γ-Lactams - PMC - NIH.
  • Guo, L., Gao, H., Luo, M., et al. (2022). Highly Diastereoselective Synthesis of γ-Lactams Enabled by Photoinduced Deaminative [3 + 2] Annulation Reaction. Organic Letters.
  • Vertex AI Search. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
  • Vertex AI Search. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
  • Lee, C. S., & Chen, H. H. (1994). Determination of Enantiomeric Purity and Absolute Configuration of β‐Lactams by High‐Performance Liquid Chromatography on Chiral Columns. Journal of the Chinese Chemical Society.
  • Google Patents. (n.d.). HK1120498B - 4-substituted pyrrolidin-2-ones and their use.
  • Vertex AI Search. (2017). Synthesis of substituted pyrrolidines. DiVA portal.
  • Vertex AI Search. (n.d.). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes - NIH.
  • Vertex AI Search. (2025). Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH.
  • Vertex AI Search. (n.d.). Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts.
  • Vertex AI Search. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • ResearchGate. (2025). Synthesis, resolution and absolute configuration of trans 4,5-diphenyl-pyrrolidin-2-one: A possible chiral auxiliary.
  • Vertex AI Search. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications.
  • Vertex AI Search. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC - NIH.
  • Chen, Z., Zhong, W., Liu, S., et al. (2023). Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Organic Chemistry Portal.
  • Vertex AI Search. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
  • Vertex AI Search. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI.
  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly.
  • Jackson, S. K., Karadeolian, A., Driega, A. B., & Kerr, M. A. (2008). Stereodivergent methodology for the synthesis of complex pyrrolidines. Journal of the American Chemical Society.
  • Vertex AI Search. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and.
  • MDPI. (2018). Synthesis of All Stereoisomers of 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide.
  • PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review.
  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • Vertex AI Search. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - NIH.
  • Wikipedia. (n.d.). Enantiomeric excess.
  • Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Vertex AI Search. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH.
  • Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
  • Vertex AI Search. (n.d.). Synthesis of a New Chiral Pyrrolidine - MDPI.
  • White Rose Research Online. (n.d.). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ACS Publications. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.
  • White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.
  • Vertex AI Search. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications.
  • Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed.
  • ResearchGate. (2025). Synthesis of a New Chiral Pyrrolidine.
  • ResearchGate. (2025). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.
  • Vertex AI Search. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Vertex AI Search. (n.d.). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC - PubMed Central.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.

Sources

Technical Support Center: Optimization of Catalyst Loading for 4-Aryl-Pyrrolidin-2-One Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-aryl-pyrrolidin-2-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for optimizing catalyst loading in your experiments. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the catalytic synthesis of 4-aryl-pyrrolidin-2-ones, providing a foundational understanding of key experimental variables.

Q1: What are the primary catalytic methods for synthesizing 4-aryl-pyrrolidin-2-ones?

A1: The synthesis of 4-aryl-pyrrolidin-2-ones, also known as 4-aryl-γ-lactams, is most commonly achieved through catalytic conjugate addition reactions. The two predominant and highly effective strategies are:

  • Organocatalytic Michael Addition: This method utilizes small organic molecules, often chiral amines or thioureas derived from natural products like proline, as catalysts. These catalysts activate the reactants to facilitate the stereoselective addition of a nucleophile to an α,β-unsaturated precursor, leading to the formation of the pyrrolidin-2-one ring. A bifunctional thiourea catalyst, for example, has been shown to be effective for the asymmetric Michael/acyl transfer reaction to form functionalized pyrrolidinones.

  • Metal-Catalyzed Conjugate Addition: Transition metals such as rhodium, palladium, and copper are employed to catalyze the conjugate addition of arylating reagents (e.g., arylboronic acids) to suitable unsaturated lactam precursors. For instance, rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents has been successfully used for the synthesis of related 4-aryl-2-piperidinones, and similar principles can be applied to pyrrolidinone synthesis.

Q2: Why is optimizing catalyst loading so critical for this synthesis?

A2: Optimizing catalyst loading is a crucial step in developing a robust and efficient synthesis for several reasons:

  • Economic Viability: Many catalysts, particularly those based on precious metals like rhodium and palladium or complex chiral organocatalysts, are expensive. Minimizing the catalyst loading directly reduces the overall cost of the synthesis, which is a significant factor in drug development and manufacturing.

  • Reaction Efficiency and Yield: The catalyst concentration directly influences the reaction rate. Insufficient catalyst may lead to slow or incomplete reactions, resulting in low yields. Conversely, an excessively high catalyst loading does not always translate to a better outcome and can sometimes lead to the formation of byproducts or catalyst aggregation, which can hinder catalytic activity.

  • Product Purity and Side Reactions: An optimal catalyst loading helps to minimize side reactions. For example, in some metal-catalyzed reactions, high catalyst concentrations can promote undesired pathways like homocoupling of the arylating reagent. In organocatalysis, high loadings might lead to the formation of complex adducts.

  • Stereoselectivity: In asymmetric synthesis, the catalyst loading can impact the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. While not always a direct correlation, finding the sweet spot for catalyst concentration is key to achieving high stereoselectivity.

Q3: What is a typical starting range for catalyst loading in the synthesis of 4-aryl-pyrrolidin-2-ones?

A3: A general starting point for catalyst loading in both organocatalytic and metal-catalyzed reactions is 1-10 mol% . For initial screening experiments, a loading of 5-10 mol% is often used to ensure the reaction proceeds at a reasonable rate. If the reaction is successful, the loading can be systematically lowered in subsequent optimization experiments. In highly efficient catalytic systems, loadings of less than 1 mol% can be achieved. For particularly challenging substrates or when exploring a new reaction, a higher initial loading of up to 20 mol% may be necessary.

Q4: How does the choice of catalyst (organocatalyst vs. metal catalyst) influence the optimization strategy?

A4: The choice between an organocatalyst and a metal catalyst will significantly influence your optimization strategy:

  • Organocatalysts: These are often more robust towards air and moisture, simplifying the experimental setup. However, they may require higher loadings (typically 5-20 mol%) to achieve high conversion. Optimization often involves screening different catalyst scaffolds (e.g., proline derivatives, thioureas), and the use of co-catalysts or additives (like a Brønsted acid) to enhance reactivity and selectivity.

  • Metal Catalysts: These are generally more active at lower loadings (often 1-5 mol%), but they are often sensitive to air and moisture, requiring inert atmosphere techniques (e.g., Schlenk line or glovebox). Optimization focuses on screening different metal precursors, ligands, and additives. The choice of ligand is particularly critical as it influences the solubility, stability, and catalytic activity of the metal complex.

Section 2: Troubleshooting Guide for Catalyst Loading Optimization

This section provides a structured approach to troubleshooting common issues encountered during the optimization of catalyst loading for 4-aryl-pyrrolidin-2-one synthesis.

Issue 1: Low or No Product Yield

Q: I am not observing any product formation, or the yield is very low. What should I do?

A: Low or no yield is a common initial problem. Before significantly increasing the catalyst loading, a systematic check of fundamental experimental parameters is recommended.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting Start Low/No Yield Observed Check_Reagents Verify Purity and Integrity of Starting Materials & Solvents Start->Check_Reagents Check_Conditions Confirm Reaction Conditions: Temperature, Time, Atmosphere Check_Reagents->Check_Conditions Reagents OK Increase_Loading Systematically Increase Catalyst Loading (e.g., 2 mol% increments) Check_Conditions->Increase_Loading Conditions Correct Screen_Catalysts Screen Different Catalysts or Ligands Increase_Loading->Screen_Catalysts No Improvement Success Improved Yield Increase_Loading->Success Yield Improves Additives Investigate Effect of Additives (e.g., co-catalyst, base) Screen_Catalysts->Additives Failure Persistent Low Yield: Consult Further Literature Screen_Catalysts->Failure No Improvement Additives->Success Yield Improves Additives->Failure No Improvement

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Reagent and Solvent Quality:

    • Purity: Ensure the purity of your starting materials (α,β-unsaturated precursor, arylating agent, etc.) using techniques like NMR or GC-MS. Impurities can act as catalyst poisons.

    • Solvent Dryness: Many catalytic reactions are sensitive to moisture. Use freshly dried, anhydrous solvents.

  • Confirm Reaction Conditions:

    • Temperature: Verify the reaction temperature with a calibrated thermometer. Some reactions have a narrow optimal temperature range.

    • Inert Atmosphere: For air-sensitive catalysts (especially metal catalysts), ensure a properly maintained inert atmosphere (Nitrogen or Argon).

    • Reaction Time: Monitor the reaction progress over time (e.g., by TLC or LC-MS) to determine if it is simply slow.

  • Systematically Increase Catalyst Loading:

    • If the above factors are ruled out, incrementally increase the catalyst loading. A stepwise increase (e.g., from 5 mol% to 7.5 mol%, then 10 mol%) can help identify the optimal concentration without excessive waste.

Data Presentation: Effect of Catalyst Loading on Yield

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)
12415<10
2.5244538
5 12 >95 92
1012>9593

This table illustrates a hypothetical optimization where 5 mol% provides the best balance of yield and catalyst usage.

Issue 2: Poor Stereoselectivity (Low ee or dr)

Q: My reaction is proceeding with good yield, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is low. How can I improve it?

A: Poor stereoselectivity is a common challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction.

Troubleshooting Workflow: Poor Stereoselectivity

Stereoselectivity_Troubleshooting Start Low Stereoselectivity (ee or dr) Optimize_Temp Screen Reaction Temperature (e.g., RT, 0°C, -20°C, -78°C) Start->Optimize_Temp Optimize_Solvent Screen Different Solvents Optimize_Temp->Optimize_Solvent Selectivity Improves Failure Persistent Low Selectivity: Re-evaluate Substrate/Catalyst Design Optimize_Temp->Failure No Improvement Optimize_Loading Vary Catalyst Loading Optimize_Solvent->Optimize_Loading Further Improvement Optimize_Solvent->Failure No Improvement Screen_Catalysts Screen Different Chiral Catalysts or Ligands Optimize_Loading->Screen_Catalysts No/Minor Improvement Optimize_Loading->Failure No Improvement Success Improved Stereoselectivity Screen_Catalysts->Success Selectivity Improves Screen_Catalysts->Failure No Improvement

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies in bioassays involving "4-(4-Methoxyphenyl)pyrrolidin-2-one." This guide is designed to provide practical, in-depth solutions to common experimental challenges, ensuring the reliability and reproducibility of your data.

This center is structured to address your issues directly. We will move from specific, problem-oriented troubleshooting to broader, preventative FAQs and conclude with validated experimental protocols.

Part 1: Troubleshooting Guide

This section is formatted as a direct response to issues you may be encountering in the lab.

Issue 1: High Variability Between Replicate Wells

Question: I'm testing the same concentration of this compound across multiple wells, but my readouts (e.g., luminescence, fluorescence, absorbance) have a high coefficient of variation (%CV). What's causing this?

Answer: High variability within a single plate is a classic sign of technical inconsistency in your assay setup. The root cause is often related to physical, rather than biological, factors. Let's diagnose the potential sources systematically.

G Start Start: High %CV in Replicates Pipetting 1. Review Pipetting Technique - Consistent tip immersion depth? - Pre-wetting tips? - Reverse pipetting for viscous liquids? Start->Pipetting Most Common Cause CellSeeding 2. Analyze Cell Seeding - Uneven cell suspension? - 'Edge effects' observed? - Cells clumping? Pipetting->CellSeeding If pipetting is precise ReagentPrep 3. Check Reagent Preparation - All reagents fully thawed & mixed? - Bubbles introduced during mixing? - Working solutions prepared fresh? CellSeeding->ReagentPrep If cells are evenly seeded PlateReader 4. Inspect Microplate & Reader - Bubbles in wells? - Precipitate visible? - Correct plate type (black/white/clear)? ReagentPrep->PlateReader If reagents are homogenous Resolution Resolution: Consistent Replicates PlateReader->Resolution Problem Identified & Fixed G Start Start: Shifting IC50 Values Compound 1. Verify Compound Integrity - Fresh dilutions used? - Minimized freeze/thaw cycles? - Stored properly (light/temp)? Start->Compound Focus on variables Cells 2. Standardize Cell Culture - Consistent passage number? - Cells healthy & in log growth phase? - Mycoplasma tested? Compound->Cells If compound handling is consistent Reagents 3. Check Critical Reagents - Same lot of serum/media? - Reagents within expiry date? - Consistent prep of buffers? Cells->Reagents If cell state is consistent AssayParams 4. Confirm Assay Parameters - Identical incubation times? - Consistent temperature/CO2? - Same instrument settings? Reagents->AssayParams If reagents are identical Resolution Resolution: Reproducible IC50 AssayParams->Resolution Problem Identified & Fixed

Caption: Workflow to diagnose inconsistent IC50 values.

Detailed Breakdown:

  • Compound Integrity: Small molecules are not infinitely stable.

    • Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation. [5][6][7]Ensure storage is protected from light and moisture. [8] * Solubility: Visually inspect your stock and working solutions for any precipitate before each use. Poor solubility leads to inaccurate dosing and is a major source of variability. [5][9]2. Cellular System: Your cells are a biological variable that must be controlled.

    • Passage Number: Use cells within a narrow, validated passage number range (e.g., passages 5-15). [9]Cells at high passage numbers can experience genetic drift, altering their response to stimuli. [10][11] * Mycoplasma: This common, often undetected contamination can profoundly alter cellular responses. Test cultures regularly. [11]3. Critical Reagents: Batch-to-batch variation in reagents like Fetal Bovine Serum (FBS) can significantly impact cell growth and signaling pathways. If possible, purchase a single large lot of critical reagents for a series of experiments.

  • Assay Parameters: Seemingly minor deviations in incubation time or temperature can affect enzyme kinetics, signaling cascades, and the overall potency measurement. [9]Standardize these parameters strictly.

Issue 3: Low Signal-to-Noise (S/N) Ratio

Question: The difference between my positive and negative controls is small, making it difficult to get a robust dose-response curve. How can I improve my assay window?

Answer: A low signal-to-noise (S/N) ratio, or assay window, compromises data quality by making it difficult to distinguish a real biological effect from background noise. [12]Optimizing the S/N ratio involves either increasing your specific signal, decreasing the background noise, or both. [13]

Strategy Actionable Steps Rationale
Decrease Background Noise 1. Use phenol red-free medium for fluorescence/BRET assays. Phenol red is highly fluorescent and can create significant background. [14]
2. Use opaque-walled microplates (black for fluorescence, white for luminescence). Prevents crosstalk between wells and reduces background from scattered light. [10][14]
3. Optimize washing steps to remove unbound detection reagents. Reduces non-specific signal.
4. Test for and subtract compound autofluorescence. The test compound itself may contribute to the signal (see Protocol 3).
Increase Specific Signal 1. Optimize cell seeding density. Too few cells will produce a weak signal; too many can lead to quiescence or high background. [14]
2. Titrate detection reagents (e.g., antibodies, substrates). Use the lowest concentration that still provides a maximal signal to conserve reagents and reduce background.
3. Optimize incubation times for compound treatment and signal development. Ensure the reaction has reached an optimal point without excessive background development.

| | 4. Confirm plate reader settings (e.g., gain, integration time) are optimal. | Instrument settings can be adjusted to maximize the detection of a weak signal. |

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best practice for preparing and storing stock solutions of this compound? A1: Use high-purity, anhydrous DMSO to prepare a high-concentration primary stock (e.g., 10-20 mM), ensuring the compound is fully dissolved. [5]Aliquot this stock into single-use volumes in tightly sealed vials and store at -80°C, protected from light. [8]This minimizes freeze-thaw cycles and prevents water absorption by DMSO, which can cause compound precipitation. [6][7] Q2: How do I know if the observed effect is due to specific activity or just general cytotoxicity? A2: This is a critical distinction. First, perform a standard cytotoxicity assay (e.g., using LDH release or a cell-impermeant dye) in parallel with your functional assay. If the IC50 for cytotoxicity is close to the EC50 in your functional assay, the observed activity may be due to cell death. True on-target effects should occur at non-toxic concentrations. [9] Q3: My compound seems to lose activity when pre-incubated in assay media. What's happening? A3: This suggests an issue with compound stability in aqueous, protein-containing solutions. [15][16]Potential causes include:

  • Metabolic Degradation: Cells may metabolize the compound.

  • Protein Binding: The compound may bind non-specifically to proteins in the serum, reducing its free concentration.

  • Chemical Instability: The compound may be unstable at 37°C in aqueous buffer. Consider reducing pre-incubation times or using serum-free media for the treatment period if your assay allows.

Q4: How can I confirm the identity and purity of my this compound sample? A4: Always source compounds from reputable suppliers who provide a certificate of analysis (CoA). Independent verification is best practice. Use analytical techniques like LC-MS to confirm the mass and purity and NMR spectroscopy to verify the chemical structure. Impurities can have their own biological activities, confounding your results.

Part 3: Key Experimental Protocols
Protocol 1: Preparation and Handling of Compound Stock Solutions
  • Weighing: Using an analytical balance, carefully weigh out the desired amount of this compound powder in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve your target stock concentration (e.g., 10 mM). Vortex vigorously for 2-5 minutes.

  • Solubility Check: Visually inspect the solution against a light source to ensure no solid particles remain. If needed, gentle warming (to 37°C) or sonication can aid dissolution.

  • Aliquoting: Dispense the stock solution into small, single-use volumes (e.g., 10-20 µL) in low-binding polypropylene tubes.

  • Storage: Tightly cap the aliquots, parafilm them for extra security against moisture, and store them at -80°C in a clearly labeled box, protected from light.

  • Working Dilutions: On the day of the experiment, thaw a single aliquot completely at room temperature. Prepare serial dilutions in your assay medium immediately before adding to the cells. Do not re-freeze and re-use working dilutions.

Protocol 2: Standardized Cell Seeding for 96-Well Plates
  • Cell Harvest: Harvest cells that are in the logarithmic growth phase (typically 70-85% confluent).

  • Cell Counting: Use a hemocytometer or an automated cell counter to determine the cell concentration. Ensure you have a single-cell suspension.

  • Dilution: Calculate the volume of cell suspension needed to achieve the final desired cell density in your assay volume (e.g., 200,000 cells/mL for a target of 20,000 cells/100 µL).

  • Plating: Transfer the diluted cell suspension to a sterile reagent reservoir. Using a multichannel pipette, mix the suspension by pipetting up and down 3-5 times before aspirating. Dispense the cell suspension into the wells of the 96-well plate.

  • Incubation: Gently rock the plate in north-south and east-west directions to ensure an even distribution of cells. Do not swirl, as this will concentrate cells in the center. Allow cells to settle at room temperature for 15-20 minutes before placing them in the incubator. This prevents uneven settling due to temperature gradients.

Protocol 3: Assessing Compound Autofluorescence
  • Plate Setup: Prepare a 96-well plate (the same type used for your assay) without cells.

  • Compound Addition: Add your complete, cell-free assay medium to the wells. Then, add your serial dilutions of this compound to the wells, just as you would in your experiment. Include wells with medium + DMSO as a vehicle control.

  • Incubation: Incubate the plate for the same duration as your experimental compound treatment.

  • Reading: Read the plate on your plate reader using the exact same filters and gain settings as your main assay.

  • Analysis: Subtract the vehicle control's signal from the compound-containing wells. If you observe a concentration-dependent increase in signal, your compound is autofluorescent and may be interfering with the assay readout.

References
  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]
  • Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1698-1714. [Link]
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
  • Hosseinzadeh, Z., et al. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 18. [Link]
  • Betti, N. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science, 31(1), 78-86. [Link]
  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248319. [Link]
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
  • Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. YouTube. [Link]
  • GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Chemxpert. (2024). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product.
  • van Vliet, E., et al. (2017). 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. SLAS Discovery, 22(7), 823-840. [Link]
  • Hamilton Company. (n.d.). Compound Handling.
  • Biostars. (2017). High variation among biological replicates. Options for correction during DE analysis.
  • Hyltoft Petersen, P., & Fraser, C. G. (2001). Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Wright, J. F. (1999). Bioassays and biological stability.
  • PCR Biosystems. (n.d.). What should I do if my sample replicates show significant variation?
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • BioPharm International. (2019). Essentials in Bioassay Development.
  • Gorden, A., et al. (2011). Maximizing signal-to-noise ratio in the random mutation capture assay. Nucleic Acids Research, 39(22), e149. [Link]
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
  • ResearchGate. (2020). How to statistically analyze bad replication experiment data?
  • ResearchGate. (2024). Optimal signal-to-noise ratio for silicon nanowire biochemical sensors.
  • Leggett, C., et al. (2001). Optimizing Signal-to-Noise Ratio in Flame Atomic Absorption Spectrometry Using Sequential Simplex Optimization.
  • Marin Biologic Laboratories. (n.d.). Ensuring Drug Stability with Potency Bioassays.
  • Vaickelioniene, R., et al. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 26(1), 47-56. [Link]
  • LookChem. (n.d.). 1-(4-Methoxyphenyl)pyrrolidin-2-one.
  • Reddit. (2021). [Q] How to analyse data with too high variance ratio?
  • JMP User Community. (2016). DoE How to treat replicate measurements.
  • MolPort. (n.d.). 3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione.
  • QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications.
  • ChemRxiv. (2020). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • LCGC International. (2018). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography.
  • Acta Crystallographica Section E. (2010). 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione.
  • IUCrData. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • IUCrData. (2020). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.

Sources

managing temperature control in "4-(4-Methoxyphenyl)pyrrolidin-2-one" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Methoxyphenyl)pyrrolidin-2-one Reactions

A Guide to Precision Temperature Control for Researchers and Process Chemists

Welcome to the technical support center for managing reactions involving the synthesis of this compound. As Senior Application Scientists, we understand that maintaining precise thermal control is not merely a procedural step but a critical parameter that dictates reaction success, influencing everything from yield and purity to overall process safety. Many of the core transformations in pyrrolidinone synthesis are energetic, and mismanagement of the reaction's thermal profile is a frequent cause of failed or suboptimal experiments.

This guide is structured to provide direct, actionable solutions to common temperature-related challenges. We will move from general principles in our FAQs to specific, hands-on advice in the Troubleshooting Guide, equipping you with the knowledge to diagnose and resolve thermal control issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so crucial in the synthesis of this compound?

Temperature is a fundamental catalyst for nearly all chemical reactions. In the synthesis of this specific pyrrolidinone, which often involves exothermic steps like ring-opening, cyclization, or reactions with highly reactive reagents, precise temperature control is paramount for three reasons:

  • Selectivity and Purity: Many organic reactions can proceed through multiple pathways. Temperature influences the activation energy barriers for these pathways. Elevated temperatures can provide sufficient energy to overcome the barrier for undesired side reactions, leading to a complex mixture of impurities and a lower-purity final product.

  • Yield: Incomplete reactions due to insufficient heat, or degradation of reactants and products at excessive temperatures, will directly reduce the overall yield. Some intermediates may be thermally sensitive.

  • Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[1] This can result in violent boiling, vessel over-pressurization, and potential release of hazardous materials. Proper cooling is essential for process safety.[2]

Q2: What are the primary sources of heat that need to be managed in these reactions?

The primary source of heat is the enthalpy of the reaction itself—the heat released during exothermic bond-forming events. Other sources include heat generated by the mechanical stirring of viscous solutions and ambient heat from the laboratory environment. Effective temperature management requires a system that can counteract all these heat inputs to maintain a stable internal temperature.

Q3: What is the minimum recommended equipment for achieving reliable temperature control?

For laboratory-scale synthesis, we recommend a setup that provides active and responsive control.

  • Jacketed Reaction Vessel: This is the preferred setup. A jacketed vessel allows a thermal fluid to be circulated, providing a large surface area for efficient heat exchange.[3]

  • Recirculating Chiller/Heater (Circulator): This unit actively pumps the thermal fluid through the reactor jacket at a precise, user-defined temperature.[3] Modern synthesis workstations offer excellent control over these parameters.[4][5]

  • Calibrated Internal Temperature Probe: It is critical to measure the actual temperature of the reaction mixture, not the bath or jacket fluid. The probe should be immersed in the reaction medium, away from the vessel walls.

  • Overhead Stirrer: Ensures homogenous mixing and uniform heat distribution. Poor mixing can lead to localized hot spots where side reactions can initiate.

Troubleshooting Guide: Specific Issues and Solutions

This section addresses specific problems you may encounter during your experiment. Each issue is followed by an analysis of the root cause and a step-by-step protocol for resolution.

Problem 1: My reaction is experiencing an uncontrolled and rapid temperature spike (exotherm).

Question: "I began adding my reagent, and the internal temperature is rising much faster than anticipated and has overshot my setpoint. What immediate actions should I take, and what caused this?"

Answer: An uncontrolled exotherm is a significant safety risk. Your immediate priority is to bring the reaction under control.

Immediate Corrective Actions (Emergency Protocol):

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagents.

  • Maximize Cooling: Set your cooling circulator to its lowest possible temperature and maximum flow rate.

  • Prepare an Emergency Cooling Bath: If the temperature continues to rise, immerse the reaction vessel in a pre-prepared, larger container with an ice/salt or dry ice/acetone bath for rapid heat removal.[6]

  • Increase Dilution (If Safe): If you have cold, inert solvent available, adding it can help absorb some of the heat and slow the reaction rate. This should only be done if the solvent is compatible and will not exacerbate the situation.

  • Alert Safety Personnel: Inform your lab manager or safety officer of the situation. Do not leave the reaction unattended.

Causality Analysis: The root cause is that the rate of heat generation is exceeding the rate of heat removal. This is typically due to:

  • Reagent Addition Rate: The most common cause. The reagent was added too quickly, initiating the reaction at a rate that overwhelmed the cooling system's capacity.

  • Insufficient Pre-Cooling: The reaction mixture was not cooled to the target temperature before the addition was started.

  • Inadequate Cooling Capacity: The cooling system (circulator, bath) is not powerful enough for the scale or exothermicity of the reaction.

  • Poor Heat Transfer: Inefficient stirring can create localized hot spots that accelerate the reaction, leading to a runaway.

Long-Term Prevention:

  • Always pre-cool the reactor and its contents to the setpoint temperature before beginning the addition.

  • Use a syringe pump or a pressure-equalizing dropping funnel for controlled, dropwise addition of reactive reagents.

  • For a new or scaled-up reaction, perform a safety assessment to understand the potential thermal hazard. In-line monitoring can be used to quantify reaction rates and heat generation.[7]

  • Ensure your cooling apparatus is properly sized for the reaction scale.

Problem 2: My final product has low purity, with significant side-product formation.

Question: "My reaction went to completion, but my NMR/LC-MS analysis shows a low yield of the desired this compound and several major impurities. Could this be a temperature issue?"

Answer: Yes, this is a classic symptom of suboptimal thermal control. Temperature directly impacts the kinetic versus thermodynamic control of a reaction, often being the deciding factor in product distribution.

Causality Analysis:

  • Temperature Too High: This is the most likely cause. Higher temperatures can activate alternative reaction pathways, leading to the formation of isomers, oligomers, or decomposition products. For instance, in lactam chemistry, high temperatures can sometimes promote side reactions.[8]

  • Temperature Too Low: While less common for impurity formation, a temperature that is too low may prevent the desired reaction from proceeding to completion, leaving unreacted starting materials or intermediates that complicate purification.

  • Temperature Fluctuations: An unstable thermal environment can lead to a mixture of products as different temperature-dependent pathways are activated at various times during the reaction.

Troubleshooting and Optimization Protocol:

  • Review the Literature: Check for established temperature ranges for analogous transformations.

  • Systematic Temperature Screening (DoE): If the optimal temperature is unknown, a Design of Experiments (DoE) approach is recommended.[9] Run the reaction at a small scale at several different temperatures (e.g., -10°C, 0°C, 10°C, 25°C) while keeping all other parameters constant.

  • Monitor Reaction Progress: At each temperature, take aliquots at regular intervals and analyze them by a suitable method (e.g., TLC, HPLC, GC-MS) to track the formation of the desired product versus impurities.[9]

  • Select Optimal Temperature: Choose the temperature that provides the best balance of reaction rate, yield, and purity.

  • Ensure Stable Control: Once the optimal temperature is identified, use the proper equipment (jacketed reactor, circulator) to ensure it can be maintained with high precision (< ±1 °C).

Data Presentation: Common Laboratory Cooling Baths

For effective sub-ambient temperature control, various cooling baths can be used. The table below summarizes common options and their approximate operational temperatures.

Cooling Bath CompositionTypical Temperature Range (°C)Notes
Ice and Water0 to 5Best for maintaining 0°C. Must be a slurry for good contact.[10]
Ice and NaCl (Rock Salt)-5 to -20Eutectic mixture provides stable low temperatures.
Dry Ice and Acetone/Isopropanol-78Standard for very low-temperature reactions. Use with caution due to flammability of acetone.[6]
Dry Ice and Acetonitrile-40Useful for intermediate low temperatures.[6]

Problem 3: The reaction is proceeding very slowly or has stalled completely.

Question: "My reaction monitoring shows very little conversion of my starting material after several hours. I've double-checked my reagents. Could the temperature be the problem?"

Answer: Absolutely. If the reaction temperature is too low, the system may not have enough kinetic energy to overcome the activation energy barrier, causing the reaction to be impractically slow or stall.

Troubleshooting Protocol:

  • Verify Internal Temperature: First, confirm that your temperature probe is correctly placed and calibrated. An inaccurate reading could be misleading you.

  • Check Heating System: Ensure your heating mantle, oil bath, or circulator is functioning correctly and set to the desired temperature.[11]

  • Incremental Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). After each increase, allow the system to stabilize and then monitor the reaction progress for a set period.

  • Monitor for Impurities: While increasing the temperature, keep a close eye on the formation of any new impurities. The goal is to find a temperature that accelerates the desired reaction without significantly promoting side reactions.

  • Consider Solvent Choice: The boiling point of your solvent sets the maximum temperature for a reaction at atmospheric pressure (reflux).[6] If a higher temperature is needed, you may need to switch to a higher-boiling point solvent.

Visualization of Workflows

Diagram 1: Troubleshooting Logic for Temperature Instability

This diagram outlines a logical workflow for diagnosing the root cause of an unstable reaction temperature.

G start Temperature is Fluctuating stirring Is stirring adequate and vortex visible? start->stirring cooling_system Is the cooling system functioning correctly? stirring->cooling_system Yes increase_stirring Increase Stirrer Speed / Use Baffles stirring->increase_stirring No addition_rate Is a reagent being added? cooling_system->addition_rate Yes check_circulator Check Circulator Fluid Level, Temp, and Flow Rate cooling_system->check_circulator No slow_addition Slow or Pause Reagent Addition addition_rate->slow_addition Yes escalate Issue Persists: Re-evaluate Reaction Scale and Heat Transfer addition_rate->escalate No resolve_stirring Problem Resolved increase_stirring->resolve_stirring resolve_cooling Problem Resolved check_circulator->resolve_cooling resolve_addition Problem Resolved slow_addition->resolve_addition

Caption: Decision tree for troubleshooting unstable reaction temperatures.

Diagram 2: Impact of Thermal Profile on Reaction Outcome

This diagram illustrates how temperature influences the final product distribution.

G Reactants Reactants (e.g., Precursors for this compound) sub_optimal_temp Too Low Temperature Reactants->sub_optimal_temp Insufficient Energy optimal_temp Optimal Temperature Reactants->optimal_temp Controlled Energy Input excess_temp Too High Temperature Reactants->excess_temp Excessive Energy incomplete_reaction Incomplete Reaction / Stalled sub_optimal_temp->incomplete_reaction desired_product High Yield & Purity Product optimal_temp->desired_product side_products Side Products & Degradation excess_temp->side_products

Caption: Relationship between reaction temperature and final outcome.

References

  • Cooling during chemical reactions in chemical industry - Efficiency Finder. (2017). Efficiency Finder.
  • Enhancing Production: Reactors in Pharma & Chemical Sectors - GWSI. GWSI.
  • Heating of chemical reactors with thermal oil boilers - Pirobloc. Pirobloc.
  • Organic Synthesis and Reaction Monitoring Process - Cole-Parmer UK. (2024). Cole-Parmer UK.
  • Heat Exchangers in Chemical Reactors: Types and Functions - Jinzong Machinery. (2024). Jinzong Machinery.
  • New Experimental Techniques for Organic Synthesis - Mettler Toledo. Mettler Toledo.
  • Tips & Tricks: Heating and Cooling - Department of Chemistry : University of Rochester. University of Rochester Chemistry Department.
  • What are the most efficient heat removal methods in an exothermic reaction system? - Quora. (2014). Quora.
  • managing reaction temperature to prevent by-product form
  • What are the best tools for cooling chemical reactions? - Asynt. (2024). Asynt.
  • 1.4: Heating and Cooling Methods - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
  • Management of the Heat of Reaction under Continuous Flow Conditions Using In-Line Monitoring Technologies | Organic Process Research & Development - ACS Publications. (2020). American Chemical Society.
  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions | ACS Omega - ACS Publications. (2026).

Sources

Validation & Comparative

A Comparative Guide to PDE4 Inhibitors: The Established Benchmark Rolipram versus the Structural Analog 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of a Wider Therapeutic Window for PDE4 Inhibitors

The inhibition of phosphodiesterase-4 (PDE4), the primary enzyme responsible for hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP) in immune and central nervous system cells, is a validated and compelling therapeutic strategy.[1][2][3] By elevating intracellular cAMP, PDE4 inhibitors exert potent anti-inflammatory, neuroprotective, and pro-cognitive effects.[2] This has led to their investigation for a wide array of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, depression, and Alzheimer's disease.[2][4][5]

The prototypical PDE4 inhibitor, rolipram, has been instrumental in this field, serving as the benchmark compound in countless preclinical studies.[2][6] Developed in the early 1990s, rolipram robustly demonstrated the therapeutic potential of this drug class. However, its clinical development was ultimately halted by a narrow therapeutic window; the doses required for efficacy were inextricably linked to severe side effects, most notably nausea and emesis.[7][8] This dose-limiting toxicity is believed to stem from the inhibition of a specific PDE4 subtype, PDE4D, which is highly expressed in the area postrema of the brainstem, the body's vomiting center.[2]

This challenge has driven the development of second-generation inhibitors with improved side-effect profiles. A critical aspect of this research involves synthesizing and evaluating structural analogs of rolipram to understand the precise structure-activity relationships (SAR) that govern both therapeutic efficacy and adverse effects. This guide provides a comparative framework for analyzing one such analog, 4-(4-Methoxyphenyl)pyrrolidin-2-one, against the well-characterized profile of rolipram. While direct, published experimental data on this compound is limited, this document serves as a methodological guide for researchers on how to conduct a rigorous head-to-head comparison, a common and essential task in early-stage drug discovery.

Part 1: Molecular Structure and Shared Mechanism of Action

At their core, both compounds share the same fundamental mechanism: inhibiting the PDE4 enzyme to prevent the degradation of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB promotes the transcription of genes involved in neuroplasticity, memory consolidation, and the downregulation of inflammatory responses.[8]

PDE4_Inhibition_Signaling_Pathway Receptor GPCR AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP ATP ATP PDE4 PDE4 Enzyme AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE4->AMP Inhibitor Rolipram or This compound Inhibitor->PDE4 CREB CREB PKA->CREB Phosphorylation pCREB pCREB (Active) CREB->pCREB Phosphorylation Gene_Expression Anti-inflammatory & Neuroplasticity Genes pCREB->Gene_Expression

Figure 1. The core signaling pathway modulated by PDE4 inhibitors.

The critical difference lies in their chemical structures. Rolipram is chemically defined as 4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one.[9] The analog, this compound, lacks the bulky cyclopentyloxy group at the 3-position of the phenyl ring. This seemingly minor modification can have profound effects on how the molecule fits into the active site of the four different PDE4 subtypes (A, B, C, and D), potentially altering both its potency and its subtype selectivity profile.

Part 2: A Data-Driven Pharmacological Comparison

The therapeutic utility of a PDE4 inhibitor is defined by its potency and its selectivity profile across the four PDE4 subtypes. Rolipram is a potent, non-selective inhibitor. The key research question is how the removal of the cyclopentyloxy group in this compound affects these parameters. The following table summarizes the known data for rolipram and outlines the data required for the analog.

Table 1: Comparative Pharmacological Profile of PDE4 Inhibitors

ParameterRolipramThis compoundRationale for Comparison
PDE4A IC₅₀ ~3 nM[10][11]Requires Experimental DeterminationDetermines potency against a key subtype involved in regulating CREB phosphorylation.[11]
PDE4B IC₅₀ ~130 nM[10][11]Requires Experimental DeterminationPDE4B is implicated in antipsychotic and anti-inflammatory effects.[2]
PDE4D IC₅₀ ~240 nM[10][11]Requires Experimental DeterminationHigh potency against PDE4D is strongly linked to the emetic side effects.[2] A higher IC₅₀ value for the analog would be a highly desirable outcome.
In Vivo Efficacy Pro-cognitive and anti-inflammatory in preclinical models.[12][13]Requires Experimental DeterminationEstablishes if the analog retains the desired therapeutic actions.
Emetic Potential High; dose-limiting nausea and vomiting observed in clinical trials.[7][8][14]Requires Experimental DeterminationThe most critical parameter for assessing an improved therapeutic window.

Part 3: An Experimental Framework for Rigorous Comparison

To definitively characterize this compound and assess its potential advantages over rolipram, a series of well-controlled, head-to-head experiments are necessary. The following protocols provide a self-validating system for this evaluation.

Protocol 1: In Vitro PDE4 Subtype Enzymatic Assay

Causality: This initial screen is the most fundamental experiment. It directly measures the potency (IC₅₀) of the test compound against each of the four human PDE4 subtypes. The resulting data will provide the first indication of whether the structural modification on this compound has favorably altered its selectivity profile away from PDE4D compared to rolipram.

Step-by-Step Methodology:

  • Reagent Preparation: Obtain commercially available recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes. Prepare a fluorescently labeled cAMP substrate solution.

  • Compound Plating: In a 384-well assay plate, perform a serial 10-point dilution of both this compound and rolipram (as a control) in DMSO, followed by dilution in assay buffer. Include vehicle-only (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Enzyme Addition: Add each PDE4 subtype to the appropriate wells containing the test compounds.

  • Reaction Initiation & Incubation: Add the cAMP substrate to all wells to start the enzymatic reaction. Incubate the plate at room temperature for 60 minutes in the dark.

  • Reaction Termination & Detection: Stop the reaction by adding a stop reagent containing a binding agent that recognizes the unhydrolyzed fluorescent cAMP.

  • Data Acquisition: Read the plate on a fluorescence polarization reader. The degree of polarization is inversely proportional to the amount of cAMP hydrolyzed.

  • Analysis: Convert fluorescence polarization values to percent inhibition. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ for each compound against each enzyme subtype.

Figure 2. Experimental workflow for determining PDE4 subtype IC₅₀ values.

Protocol 2: In Vivo Model for Emetic Potential (Rat Conditioned Gaping)

Causality: Since emesis is the primary dose-limiting side effect of rolipram, directly assessing this in a validated animal model is the most critical step in evaluating the therapeutic window. The conditioned gaping model in rats is a well-established preclinical surrogate for nausea.[14] A significant rightward shift in the dose-response curve for this compound compared to rolipram would be a strong indicator of an improved safety profile.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment and handling procedures.

  • Conditioning Trials (3-5 trials):

    • On conditioning days, administer the test compound (e.g., rolipram at 0.3 mg/kg, or various doses of the analog) via intraperitoneal (IP) injection.

    • Immediately after injection, place the rat in a distinctive conditioning chamber for 30 minutes.

    • This pairs the physiological state induced by the drug with the context of the chamber.

  • Test Day (Drug-Free State):

    • Place the vehicle-treated, conditioned rat back into the distinctive chamber.

    • Videotape the session for 15-20 minutes.

  • Behavioral Scoring: A trained observer, blind to the experimental conditions, scores the videos for the number and duration of "gaping" events (forceful opening of the mouth with retraction of the lower mandible), which are distinct from normal yawning or chewing.

  • Analysis: Compare the frequency of conditioned gaping between treatment groups. A successful compound will induce significantly less gaping at therapeutically-relevant doses compared to rolipram.

Part 4: Synthesis and Conclusion for the Drug Development Professional

The comparison between rolipram and its analog, this compound, exemplifies a classic challenge and opportunity in medicinal chemistry. Rolipram provides a clear proof-of-concept for the therapeutic potential of PDE4 inhibition but is clinically unviable due to its side-effect profile.[12][7] The systematic evaluation of structural analogs like this compound is the logical and necessary path toward dissociating the desired therapeutic effects from the adverse ones.

The proposed experimental framework provides a robust, data-driven approach to this problem. The in vitro enzymatic assay will first establish the fundamental potency and selectivity profile. This will be followed by crucial in vivo studies to determine if any promising in vitro results (e.g., reduced affinity for PDE4D) translate into a tangible improvement in the therapeutic window (i.e., retained efficacy with reduced nausea). The data generated from this head-to-head comparison will not only determine the future of this specific analog but will also contribute valuable SAR knowledge to the broader field of PDE4 inhibitor development.

References

  • Frontiers. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases.
  • Frontiers. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion.
  • PubMed. (n.d.). Update on the therapeutic potential of PDE4 inhibitors.
  • Recent Advances Using Phosphodiesterase 4 (PDE4) Inhibitors to Treat Inflammatory Disorders: Animal and Clinical Studies. (2016).
  • Wikipedia. (n.d.). PDE4 inhibitor.
  • Alzheimer's Drug Discovery Foundation. (n.d.). Rolipram.
  • MDPI. (n.d.). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022.
  • ResearchGate. (n.d.). (PDF) The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury.
  • MedChemExpress. (n.d.). Rolipram ((R,S)-Rolipram).
  • PubMed Central. (2012). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury.
  • Immune System Research. (2021). Rolipram is a Selective Phosphodiesterases PDE4 Inhibitor.
  • Benchchem. (n.d.). Navigating the Therapeutic Window of PDE4 Inhibition: A Preclinical Comparison.
  • PubMed. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells.
  • Wikipedia. (n.d.). Rolipram.
  • MDPI. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
  • PubMed. (n.d.). Potential of the rat model of conditioned gaping to detect nausea produced by rolipram, a phosphodiesterase-4 (PDE4) inhibitor.
  • ResearchGate. (n.d.). The chemical structures of PDE4 inhibitors investigated in PD. Rolipram....

Sources

Validating the Antibacterial Efficacy of 4-(4-Methoxyphenyl)pyrrolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the pyrrolidinone scaffold has emerged as a promising area of chemical exploration.[1][2] This guide provides a comprehensive framework for validating the antibacterial activity of a specific pyrrolidinone derivative, 4-(4-Methoxyphenyl)pyrrolidin-2-one. While direct antibacterial data for this parent compound is not extensively available in public literature, this document will leverage findings from closely related analogues and establish a rigorous, field-proven methodology for its evaluation. We will objectively compare its potential performance with established antibiotics, supported by detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate new chemical entities for antibacterial applications.

Introduction: The Promise of the Pyrrolidinone Core

The pyrrolidinone ring is a core structure in numerous biologically active molecules, including several established antibacterial agents.[3][4] Its versatility allows for diverse chemical modifications, leading to a wide range of pharmacological activities. Derivatives of the pyrrolidinone class have been reported to exhibit various mechanisms of action, including the inhibition of bacterial fatty acid biosynthesis and targeting penicillin-binding proteins (PBPs).[5][6]

A study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones revealed that certain derivatives possess moderate antibacterial activity against a panel of Gram-negative bacteria, including Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli.[7][8] This indicates that the this compound backbone is a viable scaffold for the development of new antibacterial agents. This guide outlines the necessary steps to systematically validate the antibacterial potential of the parent compound itself.

Comparative Experimental Design

To comprehensively assess the antibacterial activity of this compound, a multi-faceted experimental approach is essential. This involves determining its intrinsic activity against a representative panel of bacterial pathogens and comparing it to the performance of standard-of-care antibiotics.

Selection of Bacterial Strains

The choice of bacterial strains is critical for determining the spectrum of activity. Based on the activity of its derivatives, the initial panel should include:

  • Gram-negative bacteria:

    • Escherichia coli (a common model organism and pathogen)

    • Pseudomonas aeruginosa (a notoriously difficult-to-treat opportunistic pathogen)

    • Klebsiella pneumoniae (a significant cause of nosocomial infections)

  • Gram-positive bacteria:

    • Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA strains)

    • Enterococcus faecalis (a common cause of hospital-acquired infections)

    • Streptococcus pneumoniae (a major cause of community-acquired pneumonia)

Selection of Comparator Antibiotics

The performance of this compound must be benchmarked against clinically relevant antibiotics. The selection should cover different mechanisms of action and spectra of activity.

  • For Gram-positive bacteria:

    • Vancomycin: A glycopeptide antibiotic, often considered a last resort for serious Gram-positive infections.[9]

    • Daptomycin: A cyclic lipopeptide with rapid bactericidal activity against many Gram-positive bacteria.[9]

    • Linezolid: An oxazolidinone that inhibits protein synthesis, effective against many resistant Gram-positive bacteria.[9]

  • For Gram-negative bacteria:

    • Piperacillin-tazobactam: A β-lactam/β-lactamase inhibitor combination with broad-spectrum activity.[10]

    • Cefepime: A fourth-generation cephalosporin with activity against a wide range of Gram-negative bacteria.

    • Meropenem: A carbapenem antibiotic with a very broad spectrum of activity.[10]

    • Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA replication.[11]

Experimental Protocols

Adherence to standardized protocols is paramount for generating reliable and reproducible data. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] This is a fundamental measure of a compound's potency.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound and Antibiotic Dilutions:

    • Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Comparative Antibacterial Activity of this compound (Hypothetical Data)

MicroorganismThis compoundVancomycinDaptomycinLinezolidPiperacillin-tazobactamCefepimeMeropenemCiprofloxacin
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
S. aureus 810.52>64>64>640.5
MRSA 16112>64>64>64>32
E. faecalis 32242>64>64>648
E. coli 16>64>64>6440.50.1250.06
P. aeruginosa >64>64>64>6416410.5
K. pneumoniae 32>64>64>64810.250.125

Interpretation:

The ratio of MBC to MIC can provide insights into whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Bactericidal: MBC/MIC ratio of ≤ 4.

  • Bacteriostatic: MBC/MIC ratio of > 4.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay P1 Bacterial Culture Preparation M1 Inoculation of Microtiter Plates P1->M1 P2 Compound & Antibiotic Serial Dilution P2->M1 M2 Incubation (18-24h at 37°C) M1->M2 M3 Visual Reading of MIC M2->M3 B1 Subculturing from Clear Wells onto Agar Plates M3->B1 Transfer from wells with no growth B2 Incubation (18-24h at 37°C) B1->B2 B3 Colony Counting & MBC Determination B2->B3 G cluster_pathway Potential Antibacterial Mechanisms of Pyrrolidinone Derivatives Compound 4-(4-Methoxyphenyl) pyrrolidin-2-one Target1 Fatty Acid Biosynthesis (e.g., FabI) Compound->Target1 Inhibition Target2 Cell Wall Synthesis (e.g., PBPs) Compound->Target2 Inhibition Outcome1 Disruption of Bacterial Membrane Integrity Target1->Outcome1 Outcome2 Inhibition of Peptidoglycan Cross-linking Target2->Outcome2 Result Bacterial Cell Death or Growth Inhibition Outcome1->Result Outcome2->Result

Caption: Potential mechanisms of antibacterial action.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the antibacterial activity of this compound. By employing standardized methodologies and comparing its performance against a panel of clinically relevant antibiotics, researchers can generate the robust data necessary to determine its potential as a novel therapeutic agent.

Future studies should aim to:

  • Elucidate the precise mechanism of action through biochemical and genetic assays.

  • Evaluate the compound's efficacy in in vivo models of infection.

  • Assess its toxicity profile in mammalian cell lines.

The exploration of new chemical scaffolds like the pyrrolidinones is a critical component in the global effort to combat antimicrobial resistance. Rigorous and objective validation, as outlined in this guide, is the essential first step in translating promising molecules from the bench to the bedside.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial and Antifungal Susceptibility Testing.
  • Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home.
  • Anusevičius, K., et al. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Cheminė Technologija, 65(1).
  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST - Home.
  • Clinical and Laboratory Standards Institute (CLSI). CLSI 2024 M100Ed34(1).
  • Gijón, D., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. National Institutes of Health.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Expert Rules.
  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents.
  • Anusevičius, K., et al. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Bhat, A. A., et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online.
  • Pohlmann, J., et al. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. PubMed.
  • Al-Ghorbani, M., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate.
  • Al-Ghorbani, M., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal.
  • ResearchGate. Minimum inhibitory concentration (MIC) [µg/mL] of the compounds on clinical bacterial strains MRSA.
  • Levy, S. B., & Marshall, B. (2004). Current and novel antibiotics against resistant Gram-positive bacteria. PubMed Central.
  • EB Medicine. What are the antibiotics of choice for gram-positive and gram-negative bacteremia?.
  • MDPI. Characterizing the Use of High-Dose Amoxicillin for the Treatment of Bacteremia.
  • Tamma, P. D., et al. (2012). Combination Therapy for Treatment of Infections with Gram-Negative Bacteria. PubMed Central.
  • Stanford Antimicrobial Safety and Sustainability Program. Stanford De-escalation Guide for Gram-negative Bacteremia.
  • Dr.Oracle. What are the effective antibiotic combinations for treating Gram-positive and Gram-negative (Gram (+) and Gram (-)) bacterial infections?.
  • Bassetti, M., et al. (2018). Antibiotic Therapy Strategies for Treating Gram-Negative Severe Infections in the Critically Ill: A Narrative Review. PubMed Central.
  • De Rosa, F. G., et al. (2022). New Antimicrobials for Gram-Positive Sustained Infections: A Comprehensive Guide for Clinicians. PubMed Central.
  • Clinical Gate. Agents with Primary Activity Against Gram-Positive Bacteria.
  • Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed.
  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature.
  • Melander, R. J., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Royal Society of Chemistry.
  • ResearchGate. Minimum inhibitory concentrations (MICs).
  • Koci, J., et al. (2023). A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii. PubMed Central.
  • Fernandes, F., et al. (2022). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Aryl-Pyrrolidin-2-Ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a versatile and privileged scaffold, integral to the structure of numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional architecture of bioactive molecules.[2] Among its many derivatives, the 4-aryl-pyrrolidin-2-one core has emerged as a particularly fruitful starting point for the development of potent and selective modulators of a variety of biological targets.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aryl-pyrrolidin-2-ones, with a focus on their application as antimalarial agents, inhibitors of aldo-keto reductase 1C3 (AKR1C3), and inhibitors of Factor Xa (FXa). We will dissect the causal relationships behind experimental findings, present comparative data against alternative scaffolds, and provide detailed experimental protocols for key biological assays.

The 4-Aryl-Pyrrolidin-2-One Scaffold: A Privileged Motif

The 4-aryl-pyrrolidin-2-one scaffold is characterized by a five-membered lactam ring bearing an aryl substituent at the 4-position. This arrangement provides a rigid core that can be strategically functionalized at multiple positions to optimize interactions with a target protein. The key positions for modification and their influence on biological activity are the aryl ring at C4, the nitrogen atom (N1) of the pyrrolidinone ring, and the C3 and C5 positions of the lactam ring.

Antimalarial Activity: Targeting Plasmodium falciparum

The rise of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents with new mechanisms of action. The 4-aryl-pyrrolidin-2-one scaffold has been identified as a promising chemotype in this area.

Structure-Activity Relationship of Antimalarial 4-Aryl-Pyrrolidin-2-Ones

Extensive SAR studies on 4-aryl-N-benzylpyrrolidine-3-carboxamides, a closely related series, have revealed key structural requirements for potent antiplasmodial activity.[4]

  • Aryl Group at C4: A range of hydrophobic groups and some heterocycles are well-tolerated at this position. Electron-withdrawing groups, such as trifluoromethyl (CF₃) and pentafluorosulfanyl (SF₅), on the phenyl ring are particularly favorable. For instance, compounds with 4-CF₃ and 4-SF₅ substituents on the phenyl ring exhibit potent activity.

  • Substituents on the Pyrrolidinone Ring: The stereochemistry at the C3 and C4 positions is crucial for activity. Interestingly, the preferred absolute stereochemistry can differ between closely related series. For 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides, the (3S,4R) configuration is favored, while the homologous carboxamide series prefers the (3R,4S) configuration.[4]

  • N1-Substitution: While the initial focus has been on N-benzyl derivatives, modifications at this position can significantly impact activity and pharmacokinetic properties.

Comparative Performance

While direct head-to-head studies are limited, the potency of optimized 4-aryl-pyrrolidin-2-one derivatives is comparable to or exceeds that of established antimalarials against drug-resistant parasite strains. For example, compound (-)-32a (CWHM-1552) , a 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamide, displays an in vitro IC₅₀ of 51 nM against the P. falciparum 3D7 strain and an in vivo ED₉₀ of <10 mg/kg/day in a murine model.[4] This level of potency is highly encouraging for a novel chemotype.

Experimental Protocol: P. falciparum Growth Inhibition Assay

The following is a generalized protocol for determining the in vitro activity of compounds against P. falciparum using a SYBR Green I-based fluorescence assay.[5]

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or AlbuMAX)

  • Test compounds dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well black, clear-bottom microplates

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods such as 5% D-sorbitol treatment.[5][6]

  • Compound Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a separate 96-well plate.

  • Assay Plate Preparation: Transfer the diluted compounds to the 96-well assay plate. Include controls for no drug (vehicle only) and a known antimalarial drug.

  • Addition of Parasites: Add the synchronized ring-stage parasite culture (e.g., 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C for 72 hours.[5]

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. After incubation, add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

AKR1C3 Inhibition: A Target in Cancer Therapy

Aldo-keto reductase 1C3 (AKR1C3) is implicated in the progression of various cancers, including castration-resistant prostate cancer and breast cancer, making it an attractive therapeutic target.[7][8] 4-Aryl-pyrrolidin-2-ones have been identified as potent and selective non-carboxylate inhibitors of AKR1C3.

Structure-Activity Relationship of AKR1C3 Inhibitors

SAR studies of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones have provided valuable insights into the structural requirements for potent AKR1C3 inhibition.

  • Sulfonamide Moiety: The sulfonamide group is critical for activity.

  • Pyrrolidinone Ring: Variations in the position, co-planarity, or electronic nature of the pyrrolidinone ring can severely diminish activity. A crystal structure has shown that the 2-pyrrolidinone does not directly interact with the oxyanion hole of the enzyme's active site.

  • Piperidino Ring: Altering the size or polarity of the piperidino ring also negatively impacts inhibitory potency.

Comparative Performance
Experimental Protocol: AKR1C3 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against AKR1C3.[11][12]

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH

  • Substrate (e.g., 9,10-phenanthrenequinone or S-tetralol)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation: Prepare solutions of AKR1C3, NADPH, and the substrate in the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a known AKR1C3 inhibitor as a positive control.

  • Enzyme and Cofactor Addition: Add the AKR1C3 enzyme and NADPH to each well.

  • Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (corresponding to NADPH consumption) over time using a microplate reader in kinetic mode.[12]

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Factor Xa Inhibition: A Key Target in Anticoagulation

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a well-established strategy for the prevention and treatment of thromboembolic disorders.[13][14] Pyrrolidin-2-one derivatives have been explored as potent and selective FXa inhibitors.

Structure-Activity Relationship of Factor Xa Inhibitors

Structure-based drug design has been instrumental in the development of sulfonamidopyrrolidin-2-one-based FXa inhibitors.

  • P4 Group: The nature of the substituent at the N1 position, which interacts with the S4 pocket of FXa, is crucial for potency and selectivity. Biaryl groups and acyclic alanyl amides have been successfully incorporated as P4 motifs, leading to highly potent inhibitors.

  • Sulfonamide Linker: A sulfonamide group is a common feature in these inhibitors, providing key interactions with the enzyme.

  • Pyrrolidin-2-one Core: This scaffold serves as a rigid and synthetically tractable core for the optimal positioning of the interacting groups.

Comparative Performance

The 4-aryl-pyrrolidin-2-one-based inhibitors face stiff competition from established direct oral anticoagulants (DOACs) like rivaroxaban and apixaban, which are not based on this scaffold.[15] However, research into pyrrolidin-2-one inhibitors has yielded compounds with significant anticoagulant activities and encouraging oral pharmacokinetic profiles. The primary advantage of exploring novel scaffolds like the 4-aryl-pyrrolidin-2-one is the potential to overcome limitations of existing therapies, such as bleeding risks and the need for reversal agents.[14][16]

Experimental Protocol: Factor Xa Inhibition Assay

The following is a general protocol for a chromogenic assay to determine the inhibitory activity of compounds against Factor Xa.[1][17][18]

Materials:

  • Purified human Factor Xa

  • Chromogenic FXa substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and EDTA)

  • Test compounds dissolved in DMSO

  • 96-well clear microplates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the test compound and a solution of Factor Xa to the wells of the microplate. Include a control without inhibitor. Incubate at room temperature for a defined period (e.g., 10-15 minutes).

  • Substrate Addition: Add the chromogenic FXa substrate to each well to initiate the reaction.

  • Colorimetric Measurement: Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.[1]

  • Data Analysis: Determine the rate of substrate cleavage from the linear portion of the absorbance versus time plot. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Structure-Activity Landscape

To better understand the key SAR principles discussed, the following diagrams illustrate the core scaffold and the impact of substitutions on biological activity.

Caption: Key modification points on the 4-aryl-pyrrolidin-2-one scaffold.

SAR_Antimalarial cluster_antimalarial Antimalarial SAR Potent Potent Activity (low nM IC50) Aryl_EWGs C4-Aryl with EWGs (e.g., 4-CF3, 4-SF5) Aryl_EWGs->Potent Stereo_3S_4R (3S,4R) Stereochemistry (for acetamides) Stereo_3S_4R->Potent Reduced_Potency Reduced Activity Bulky_Aryl Bulky C4-Aryl Substituents Bulky_Aryl->Reduced_Potency Incorrect_Stereo Incorrect Stereoisomer Incorrect_Stereo->Reduced_Potency

Caption: SAR for antimalarial 4-aryl-pyrrolidin-2-ones.

SAR_AKR1C3 cluster_akr1c3 AKR1C3 Inhibition SAR Potent_Inhibition Potent Inhibition (<100 nM IC50) Sulfonamide Sulfonamide Moiety Present Sulfonamide->Potent_Inhibition Optimal_Piperidino Optimal Piperidino Ring Size/Polarity Optimal_Piperidino->Potent_Inhibition Diminished_Activity Diminished Activity Altered_Pyrrolidinone Altered Pyrrolidinone (Position, Planarity) Altered_Pyrrolidinone->Diminished_Activity Modified_Piperidino Modified Piperidino Ring Modified_Piperidino->Diminished_Activity

Caption: SAR for AKR1C3 inhibiting 4-aryl-pyrrolidin-2-ones.

SAR_FXa cluster_fxa Factor Xa Inhibition SAR Potent_Inhibition Potent Inhibition Biaryl_P4 Biaryl P4 Group (N1-substituent) Biaryl_P4->Potent_Inhibition Acyclic_Alanyl_Amide_P4 Acyclic Alanyl Amide P4 (N1-substituent) Acyclic_Alanyl_Amide_P4->Potent_Inhibition Suboptimal_Activity Suboptimal Activity Suboptimal_P4 Suboptimal P4 Group Suboptimal_P4->Suboptimal_Activity

Caption: SAR for Factor Xa inhibiting 4-aryl-pyrrolidin-2-ones.

Conclusion and Future Directions

The 4-aryl-pyrrolidin-2-one scaffold has proven to be a highly adaptable and fruitful starting point for the design of potent and selective modulators of diverse biological targets. The SAR studies highlighted in this guide underscore the importance of fine-tuning substitutions at key positions to achieve desired biological activity and pharmacokinetic profiles. While significant progress has been made, particularly in the development of antimalarial agents, AKR1C3 inhibitors, and Factor Xa inhibitors, there remain ample opportunities for further optimization.

Future research should focus on direct, head-to-head comparative studies of 4-aryl-pyrrolidin-2-one derivatives against leading clinical candidates and approved drugs. Such studies will provide a clearer picture of the therapeutic potential of this scaffold. Furthermore, a deeper understanding of the mechanism of action, particularly for the antimalarial compounds, will be crucial for rational drug design. The continued exploration of the rich chemical space around the 4-aryl-pyrrolidin-2-one core holds great promise for the discovery of next-generation therapeutics.

References

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit.
  • Penning, T. M. (2017). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review.
  • Beeson, J. G., et al. (2024). Plasmodium falciparum Growth or Invasion Inhibition Assays. protocols.io. [Link]
  • Practical-Haemostasis.com. (2022). Anti-Xa Assays.
  • Brozic, P., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry, 55(13), 6231-6241.
  • Penning, T. M. (2017). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review.
  • Endoma-Arias, M. A. A., et al. (2022). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. International Journal of Molecular Sciences, 23(19), 11843.
  • ClinicSearch. (2025). Exploring the Efficacy and Safety of Factor Xa Inhibitors in Anticoagulation Therapy: A Comprehensive Review of Current Research and Clinical Applications.
  • Zheng, Y., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1105880.
  • Huckleberry, Y., & Hassoun, H. T. (2020). Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. Critical Care Nurse, 40(3), 46-54.
  • Zheng, Y., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1105880.
  • Bio-protocol. (n.d.). Growth inhibition assay.
  • Adeniji, A. O., et al. (2021). Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11494-11513.
  • Adeniji, A. O., et al. (2011). Development of Potent and Selective Inhibitors of Aldo−Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure−Activity Relationships. Journal of Medicinal Chemistry, 54(23), 8213-8225.
  • Medscape. (2025). Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels.
  • Gamo, F. J., et al. (2007). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 51(7), 2623-2629.
  • Ziegler, J., et al. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 46(5), 1441-1446.
  • Zheng, Y., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 14, 1105880.
  • D'hooghe, M., & Van Brabandt, W. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.
  • Cleveland Clinic. (2023). Factor Xa Inhibitors.
  • Gupta, A., et al. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(1), 245-261.
  • Lin, S. X., et al. (2021).
  • Endoma-Arias, M. A. A., et al. (2022). AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. International Journal of Molecular Sciences, 23(19), 11843.
  • Witschel, M. C., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. Journal of Medicinal Chemistry, 62(11), 5436-5449.
  • Penning, T. M. (2017). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review.
  • Stojanovic, M., et al. (2022). The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. Scientific Reports, 12(1), 15024.
  • Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. Molecules, 28(11), 4471.
  • Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249615.
  • Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249615.
  • Witschel, M. C., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry, 62(11), 5419-5435.
  • Nowaczyk, A., & Kulig, K. (2011). 1‐(3‐(4‐Arylpiperazin‐1‐yl)‐propyl)‐Pyrrolidin‐2‐one Derivatives as α1‐Adrenoceptor Antagonists: A QSAR Study. Chemical Biology & Drug Design, 78(4), 635-643.
  • Tang, L., et al. (2003). New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. Journal of Medicinal Chemistry, 46(12), 2465-2476.

Sources

A Comparative Guide to the Efficacy of 4-(4-Methoxyphenyl)pyrrolidin-2-one Analogues as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of neurotransmitter modulation, the pyrrolidine-2-one scaffold represents a versatile starting point for the design of potent and selective inhibitors. This guide provides an in-depth comparative analysis of analogues of 4-(4-Methoxyphenyl)pyrrolidin-2-one, with a specific focus on their efficacy as inhibitors of Gamma-Aminobutyric Acid (GABA) uptake. By examining the structure-activity relationships (SAR) and presenting key experimental data, this document aims to elucidate the critical chemical modifications that govern inhibitory potency and selectivity for GABA transporters (GATs).

Introduction: The Significance of GABA Uptake Inhibition

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The action of GABA in the synaptic cleft is terminated by its re-uptake into presynaptic neurons and surrounding glial cells through specific GABA transporters (GATs). To date, four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2]

Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism of action is a validated therapeutic strategy for neurological and psychiatric disorders characterized by excessive neuronal excitation, such as epilepsy.[3] The development of subtype-selective GAT inhibitors is of particular interest as it may offer the potential for more targeted therapeutic effects with fewer side effects. The pyrrolidine-2-one chemical class, a core component of many nootropic and anticonvulsant agents, has proven to be a valuable framework for developing such inhibitors.

Comparative Efficacy of Pyrrolidine-2-one Analogues

The inhibitory potency of this compound analogues is profoundly influenced by stereochemistry and substitutions on both the pyrrolidine ring and the nitrogen atom. The following sections dissect these relationships, supported by quantitative data from in vitro GABA uptake assays.

The Crucial Role of C4-Substitution

The introduction of an aryl group, such as the 4-methoxyphenyl group, at the C4 position of the pyrrolidine ring can significantly impact the inhibitory activity, particularly at the GAT3 transporter. Research on 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives, which share a structural resemblance to the pyrrolidin-2-one core, has shown that a lipophilic group at this position can be advantageous for potent GAT3 inhibition.[4] Specifically, these derivatives demonstrated improved inhibition at GAT3 compared to their counterparts lacking the 4-methoxyphenyl group.[4]

Stereochemistry: A Key Determinant of Potency and Selectivity

The stereochemical configuration of substituents on the pyrrolidine ring is a critical factor in determining both the potency and selectivity of these analogues. For instance, in a series of 4-hydroxypyrrolidine-2-acetic acid derivatives, a (2S)-configuration was found to be crucial for potent inhibition of GAT1, while a (4R)-configuration was important for potent GAT3 inhibition.[5] This highlights the distinct structural requirements of the binding pockets of different GAT subtypes.

N-Alkylation: Tuning Activity and Selectivity

Modification of the nitrogen atom of the pyrrolidine ring with various lipophilic moieties is a common strategy to enhance the potency and blood-brain barrier permeability of GAT inhibitors. The nature of this N-substituent can dramatically alter the efficacy and selectivity profile of the compound. For example, in a series of (S)-2-pyrrolidineacetic acid derivatives, a 4,4-diphenylbut-3-en-1-yl moiety or a 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue at the nitrogen atom resulted in potent GAT1 inhibition, with IC50 values of 0.396 µM and 0.343 µM, respectively.[6]

Conversely, substitution with a 2-[tris(4-methoxyphenyl)methoxy]ethyl group on an (R)-pyrrolidine-2-acetic acid core led to a compound with high affinity for GAT3 (IC50 = 3.1 µM) and excellent subtype selectivity (20-fold over GAT1).[6]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro efficacy of selected pyrrolidine-based GABA uptake inhibitors, illustrating the impact of structural modifications on their inhibitory concentrations (IC50) at different GAT subtypes.

Compound IDCore StructureKey SubstitutionsGAT SubtypeIC50 (µM)Reference
(S)-4b (S)-2-pyrrolidineacetic acidN-(4,4-diphenylbut-3-en-1-yl)GAT10.396[6]
(S)-4c (S)-2-pyrrolidineacetic acidN-(4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl)GAT10.343[6]
(R)-4d (R)-pyrrolidine-2-acetic acidN-(2-[tris(4-methoxyphenyl)methoxy]ethyl)GAT33.1[6]
rac-(u)-13c 2-hydroxy-2-pyrrolidine-2-yl-acetic acidN-arylalkylhGAT10.72 (pIC50 6.14)[7][8]
rac-(u)-13d 2-hydroxy-2-pyrrolidine-2-yl-acetic acidN-(2-{[tris(4-methoxyphenyl)]methoxy} ethyl)mGAT4High Potency[7][8]

Note: The table presents a selection of analogues to illustrate structure-activity trends. For a comprehensive understanding, please refer to the cited literature.

Experimental Protocols

The determination of the inhibitory efficacy of these analogues relies on robust and reproducible in vitro assays. A standard method is the radioligand uptake inhibition assay using cells expressing specific GABA transporter subtypes.

[³H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells heterologously expressing a specific GAT subtype (e.g., HEK cells transfected with GAT1, GAT2, GAT3, or GAT4).[9]

Materials:

  • HEK-293 cells stably expressing the human GAT subtype of interest.

  • Dulbecco's Modified Eagle Medium (DMEM) and other cell culture reagents.

  • [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Test compounds (analogues of this compound).

  • Unlabeled GABA.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Culture: Culture the transfected HEK-293 cells in appropriate media until they reach a suitable confluency for the assay.

  • Plating: Seed the cells into 24- or 48-well plates and allow them to adhere overnight.

  • Preparation of Solutions: Prepare stock solutions of the test compounds and dilute them to the desired concentrations in the assay buffer.

  • Assay Initiation:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • GABA Uptake:

    • Add a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well to initiate the uptake.

    • Incubate for a short period (e.g., 1-5 minutes) to ensure measurement of the initial rate of uptake.

  • Assay Termination:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor like tiagabine, or by using non-transfected cells) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Workflow and Underlying Principles

To better illustrate the experimental design and the biological context, the following diagrams are provided.

GABASignaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT1 GAT1 GABA->GAT1 Re-uptake GABAReceptor GABA Receptor GABA->GABAReceptor Binds to Vesicle Synaptic Vesicle Vesicle->GABA Release Inhibition Neuronal Inhibition GABAReceptor->Inhibition Activates Inhibitor Pyrrolidinone Analogue Inhibitor->GAT1 Blocks

Caption: GABAergic neurotransmission and the site of action for GAT inhibitors.

AssayWorkflow start Start: GAT-expressing cells in plate wash1 Wash cells start->wash1 preincubation Pre-incubate with Test Compound wash1->preincubation add_gaba Add [³H]GABA preincubation->add_gaba incubation Incubate for uptake add_gaba->incubation wash2 Wash cells (ice-cold) incubation->wash2 lysis Lyse cells wash2->lysis counting Scintillation Counting lysis->counting analysis Data Analysis (IC50) counting->analysis end End analysis->end

Sources

A Researcher's Guide to Investigating the In Vivo Anticonvulsant Efficacy of 4-(4-Methoxyphenyl)pyrrolidin-2-one: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuroscience, the identification of novel therapeutic agents for neurological disorders is a paramount objective. The compound 4-(4-Methoxyphenyl)pyrrolidin-2-one, a pyrrolidone derivative, presents an intriguing candidate for investigation. While direct in vivo efficacy data for this specific molecule is not yet publicly available, its structural similarity to other 2-oxo-pyrrolidine derivatives patented for the treatment of epilepsy suggests a promising avenue for research in anticonvulsant therapies.[1][2]

This guide provides a comprehensive framework for evaluating the in vivo efficacy of this compound. It is designed to equip researchers with the necessary context, standard comparative drugs, and validated experimental protocols to rigorously assess its potential as a novel antiepileptic drug (AED). By juxtaposing the yet-to-be-determined profile of our target compound with well-established AEDs—Levetiracetam, Carbamazepine, and Valproic Acid—this document serves as a forward-looking roadmap for its preclinical development.

The Therapeutic Landscape: Standard-of-Care Anticonvulsants for Benchmarking

To ascertain the therapeutic potential of this compound, its efficacy must be benchmarked against current standard-of-care AEDs. The selected comparators—Levetiracetam, Carbamazepine, and Valproic Acid—represent a diversity of mechanisms and are widely used in both clinical practice and preclinical research.[3][4][5][6]

  • Levetiracetam: A second-generation AED, Levetiracetam is noted for its unique mechanism of action, primarily targeting the synaptic vesicle glycoprotein 2A (SV2A) to modulate neurotransmitter release.[2][7][8][9][10] It has a broad spectrum of activity against various seizure types.[11]

  • Carbamazepine: A first-generation AED, Carbamazepine's primary mechanism is the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing.[12][13][14][15][16] It is a mainstay treatment for focal seizures.[4]

  • Valproic Acid (Valproate): This broad-spectrum AED is believed to exert its effects through multiple mechanisms, including increasing GABA concentrations in the brain, blocking voltage-gated sodium channels, and inhibiting T-type calcium channels.[1][17][18][19][20]

Comparative In Vivo Efficacy: A Prospective Analysis

The anticonvulsant efficacy of a novel compound is typically assessed in a battery of rodent seizure models. These models are designed to mimic different types of human seizures and to elucidate the compound's mechanism of action. The three most widely used and clinically validated models are the Maximal Electroshock Seizure (MES) test, the Pentylenetetrazol (PTZ) seizure test, and the 6-Hertz (6-Hz) psychomotor seizure test.[12]

The following table presents a prospective framework for comparing the efficacy of this compound against the standard drugs in these models. The data for the standard drugs are compiled from various preclinical studies and are presented as the median effective dose (ED₅₀) in mice, which is the dose required to produce a therapeutic effect in 50% of the tested population.

In Vivo ModelSeizure Type ModeledThis compound ED₅₀ (mg/kg, i.p.)Levetiracetam ED₅₀ (mg/kg, i.p.)Carbamazepine ED₅₀ (mg/kg, i.p.)Valproic Acid ED₅₀ (mg/kg, i.p.)
Maximal Electroshock (MES) Generalized tonic-clonic seizuresTo be determinedInactive (up to 540 mg/kg)[21][22]8.8190-276[23][24]
Pentylenetetrazol (PTZ) Generalized myoclonic and absence seizuresTo be determinedInactive (up to 540 mg/kg)[21][22]26.1159.7[11]
6-Hertz (6-Hz) Psychomotor Seizure Treatment-resistant focal seizuresTo be determined14.84 - 22.5[23][25][26]10.287.1

Note: ED₅₀ values can vary depending on the rodent strain, experimental conditions, and administration route.

Understanding the Mechanisms: A Comparative Overview

A crucial aspect of drug development is elucidating the mechanism of action. The following diagrams illustrate the primary signaling pathways targeted by the standard anticonvulsant drugs. The investigation of this compound would involve determining its affinity for these or other novel targets.

Levetiracetam's Modulation of Synaptic Vesicle Protein 2A (SV2A)

Levetiracetam's unique binding to SV2A is thought to modulate synaptic vesicle exocytosis, thereby reducing neuronal hyperexcitability.[2][7][9]

Levetiracetam_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Ca_channel N-type Ca2+ Channel LEV->Ca_channel Inhibits Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Exocytosis Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Leads to Receptor Receptor Neurotransmitter->Receptor Binds to Ca_ion Effect Reduced Hyperexcitability Receptor->Effect Results in Carbamazepine_Mechanism cluster_membrane Neuronal Membrane cluster_states Channel States Na_channel Voltage-Gated Na+ Channel Action_Potential Action Potential Propagation Na_channel->Action_Potential Mediates CBZ Carbamazepine Inactive Inactive CBZ->Inactive Binds and Stabilizes Active Active Active->Inactive Resting Resting Inactive->Resting Reduced_Firing Reduced Repetitive Neuronal Firing Inactive->Reduced_Firing Leads to Resting->Active

Caption: Carbamazepine's effect on sodium channels.

Valproic Acid's Multi-Target Mechanism

Valproic acid has a broad spectrum of action, including enhancing GABAergic inhibition and modulating ion channels. [1][17][18][19][20]

Valproic_Acid_Mechanism cluster_gaba GABAergic System cluster_channels Ion Channels VPA Valproic Acid GABA_T GABA Transaminase VPA->GABA_T Inhibits Na_channel Voltage-Gated Na+ Channels VPA->Na_channel Blocks Ca_channel T-type Ca2+ Channels VPA->Ca_channel Inhibits GABA_level Increased GABA Levels GABA_T->GABA_level Leads to Reduced_Excitability Reduced Neuronal Excitability GABA_level->Reduced_Excitability Na_channel->Reduced_Excitability Ca_channel->Reduced_Excitability

Caption: Valproic acid's multifaceted mechanism.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vivo experiments. Adherence to these protocols is critical for generating reproducible and reliable data.

Maximal Electroshock Seizure (MES) Test

This model is predictive of efficacy against generalized tonic-clonic seizures. [27][28][29]

MES_Workflow start Start: Animal Acclimation dosing Administer Test Compound or Vehicle (e.g., i.p. injection) start->dosing tpe Wait for Time to Peak Effect (TPE) dosing->tpe anesthesia Apply Topical Anesthetic to Corneas (e.g., 0.5% tetracaine) tpe->anesthesia electrodes Place Corneal Electrodes anesthesia->electrodes stimulation Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s for mice) electrodes->stimulation observation Observe for Tonic Hindlimb Extension (THE) for 10-30 seconds stimulation->observation endpoint Endpoint: Presence or Absence of THE observation->endpoint protected Protected (No THE) endpoint->protected Yes not_protected Not Protected (THE observed) endpoint->not_protected No analysis Data Analysis: Calculate ED₅₀ protected->analysis not_protected->analysis

Caption: Experimental workflow for the MES test.

Protocol:

  • Animal Acclimation: Male CF-1 mice (or other appropriate strain) are acclimated to the laboratory environment for at least 3 days prior to testing, with ad libitum access to food and water.

  • Drug Administration: Animals are divided into groups and administered various doses of this compound, a standard drug, or vehicle via the desired route (e.g., intraperitoneal injection).

  • Time to Peak Effect (TPE): The test is conducted at the predetermined TPE of the administered compound.

  • Anesthesia and Electrode Placement: A drop of 0.5% tetracaine hydrochloride is applied to the corneas of each mouse for local anesthesia, followed by a drop of saline to ensure good electrical contact. [27][30]Corneal electrodes are then gently placed.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered using a constant-current device. [27][30][31]6. Observation: Immediately following stimulation, the mouse is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The abolition of the tonic hindlimb extension component is the primary endpoint. An animal is considered protected if this is not observed. [27]8. Data Analysis: The percentage of protected animals at each dose is recorded, and the ED₅₀ is calculated using probit analysis. [30]

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures. [28][32]

PTZ_Workflow start Start: Animal Acclimation dosing Administer Test Compound or Vehicle start->dosing tpe Wait for Time to Peak Effect (TPE) dosing->tpe ptz_admin Administer Pentylenetetrazol (PTZ) (e.g., 85 mg/kg, s.c. for mice) tpe->ptz_admin observation Observe for Clonic Seizures for 30 minutes ptz_admin->observation endpoint Endpoint: Presence or Absence of Clonic Seizures (>5 seconds) observation->endpoint protected Protected (No Seizure) endpoint->protected Yes not_protected Not Protected (Seizure Observed) endpoint->not_protected No analysis Data Analysis: Calculate ED₅₀ protected->analysis not_protected->analysis

Caption: Experimental workflow for the PTZ test.

Protocol:

  • Animal Acclimation: As described for the MES test.

  • Drug Administration: Test compounds, standards, or vehicle are administered to respective animal groups.

  • Time to Peak Effect (TPE): The test is conducted at the TPE of the compound.

  • PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is administered subcutaneously (s.c.) in a loose fold of skin on the back of the neck. [32]5. Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, jaw, and vibrissae). [32][33]6. Endpoint: An animal is considered protected if it does not exhibit a clonic seizure lasting for at least 5 seconds during the observation period. [32]7. Data Analysis: The ED₅₀ is calculated based on the percentage of protected animals at each dose level.

6-Hertz (6-Hz) Psychomotor Seizure Test

This model is particularly useful for identifying compounds that may be effective against treatment-resistant focal seizures. [34][35][36]

SixHz_Workflow start Start: Animal Acclimation dosing Administer Test Compound or Vehicle start->dosing tpe Wait for Time to Peak Effect (TPE) dosing->tpe anesthesia Apply Topical Anesthetic to Corneas tpe->anesthesia electrodes Place Corneal Electrodes anesthesia->electrodes stimulation Deliver Low-Frequency Electrical Stimulus (6 Hz, 0.2ms pulse, 3s duration, 32-44 mA) electrodes->stimulation observation Observe for Stereotyped Seizure Behavior (e.g., stun posture, forelimb clonus) for 2 minutes stimulation->observation endpoint Endpoint: Presence or Absence of Seizure Behavior observation->endpoint protected Protected (Normal Behavior) endpoint->protected Yes not_protected Not Protected (Seizure Behavior) endpoint->not_protected No analysis Data Analysis: Calculate ED₅₀ protected->analysis not_protected->analysis

Caption: Experimental workflow for the 6-Hz test.

Protocol:

  • Animal Acclimation: As previously described.

  • Drug Administration: Test compounds, standards, or vehicle are administered.

  • Time to Peak Effect (TPE): The test is performed at the compound's TPE.

  • Anesthesia and Electrode Placement: As described for the MES test.

  • Stimulation: A low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse width, 3-second duration) is delivered via corneal electrodes at a specified current (e.g., 32 mA or 44 mA for mice). [34][35][36][37]6. Observation: Animals are observed for characteristic seizure behaviors, which include a "stunned" posture, forelimb clonus, twitching of the vibrissae, and Straub-tail. [34][38]7. Endpoint: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not display the characteristic seizure behaviors. [35][36]8. Data Analysis: The ED₅₀ is determined by calculating the percentage of protected animals at each dose.

Conclusion

The pyrrolidone scaffold has proven to be a valuable pharmacophore in the development of novel anticonvulsant agents. Based on the patent literature surrounding structurally related compounds, this compound warrants a thorough investigation of its in vivo efficacy. This guide provides a robust, scientifically grounded framework for such an investigation. By employing validated preclinical models and benchmarking against standard-of-care antiepileptic drugs, researchers can effectively determine the potential of this compound to address the unmet medical needs of patients with epilepsy. The successful execution of the outlined experimental plan will provide the critical data necessary to advance this compound through the drug development pipeline.

References

  • What is the mechanism of Valproic Acid?
  • Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC - PubMed Central. (n.d.). [Link]
  • What is the mechanism of Carbamazepine?
  • The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. (n.d.). [Link]
  • What is the mechanism of action of valproic acid (Valproate)? - Dr.Oracle. (2025, September 1). [Link]
  • What is the mechanism of action of Levetiracetam (Keppra)? - Dr.Oracle. (2025, April 1). [Link]
  • What is the mechanism of Levetiracetam?
  • Mechanisms of action of valproate: a comment
  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024, June 7). [Link]
  • Levetiracetam Mechanisms of Action - Encyclopedia.pub. (2022, April 27). [Link]
  • What is the mechanism of Sodium Valproate?
  • Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects - YouTube. (2025, January 26). [Link]
  • What is the mechanism of action of carbamazepine (anticonvulsant medication)? - Dr.Oracle. (2025, April 13). [Link]
  • What is the mechanism of action of valproate (valproic acid)? - Dr.Oracle. (2025, April 18). [Link]
  • Mechanism of Action of Carbamazepine - Pharmacy Freak. (2025, June 3). [Link]
  • 6 Hz Electrical Stimulation Test (mouse, rat)
  • Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - NIH. (n.d.). [Link]
  • Pentylenetetrazol Seizure Threshold Test (mouse, rat)
  • Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures - ResearchG
  • Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. (n.d.). [Link]
  • Pilocarpine-induced epilepsy in mice alters seizure thresholds and the efficacy of antiepileptic drugs in the 6-Hertz psychomotor seizure model - PubMed. (n.d.). [Link]
  • Interactions of levetiracetam with ethosuximide in the mouse 6 Hz psychomotor seizure model – a type II - Semantic Scholar. (n.d.). [Link]
  • Maximal Electroshock Seizure (MES) Test (mouse, rat)
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)
  • Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - NIH. (n.d.). [Link]
  • Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed. (n.d.). [Link]
  • 6-Hz Psychomotor Seizure Model | Melior Discovery. (n.d.). [Link]
  • Seizure, Maximal Electroshock, Rat - Pharmacology Discovery Services. (n.d.). [Link]
  • Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - BioKB. (n.d.). [Link]
  • Median effective (ED50) and motor impairing (TD50) doses of prototype...
  • ED50 – Knowledge and References - Taylor & Francis. (n.d.). [Link]
  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice - JoVE. (2025, July 8). [Link]
  • Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed. (n.d.). [Link]
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. (n.d.). [Link]
  • Dose Escalation in Pentylenetetrazol Kindling Detects Differences in Chronic Seizure Susceptibility - bioRxiv. (2025, February 2). [Link]
  • Summary of Anti-Seizure Medications - Epilepsy Found
  • Antiepileptic Drugs | Continuum - American Academy of Neurology. (n.d.). [Link]
  • Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy | Request PDF. (2025, August 7). [Link]
  • The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobam
  • The New Antiepileptic Drugs: Their Neuropharmacology and Clinical Indic
  • Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures - PubMed. (n.d.). [Link]
  • Levetiracetam in submaximal subcutaneous pentylentetrazol-induced seizures in r
  • Levetiracetam ameliorates epileptogenesis by modulating the adenosinergic pathway in a kindling model of epilepsy in mice - PMC - PubMed Central. (n.d.). [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel compound 4-(4-Methoxyphenyl)pyrrolidin-2-one. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of the compound's performance against a relevant alternative, supported by detailed experimental protocols and data. Our goal is to furnish the scientific community with the necessary insights to make informed decisions regarding the potential therapeutic applications and off-target liabilities of this molecule.

Introduction: The Significance of Selectivity in Drug Discovery

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide range of pharmacological activities, including antiarrhythmic, antihypertensive, and anorectic effects, often mediated through interactions with targets such as adrenergic and monoamine receptors.[3][4] Furthermore, research has explored their potential as GABA uptake inhibitors and autotaxin inhibitors.[5][6]

Given this broad target landscape, a critical aspect of the preclinical evaluation of any new pyrrolidin-2-one derivative is a thorough assessment of its target selectivity. Unintended interactions with off-target receptors, enzymes, or ion channels can lead to adverse drug reactions and potential toxicity, which is a significant cause of late-stage clinical trial failures.[7][8] Therefore, early and comprehensive cross-reactivity screening is not merely a regulatory requirement but a fundamental component of a robust drug discovery program.[9][10]

This guide focuses on This compound , a compound of interest due to its structural similarities to molecules with known central nervous system (CNS) activity. We hypothesize a primary biological target and present a systematic approach to evaluating its selectivity against a panel of clinically relevant off-targets. For comparative purposes, we will benchmark its performance against Pyrovalerone , a well-characterized monoamine uptake inhibitor.[11]

Experimental Design for Cross-Reactivity Profiling

The following sections detail the experimental workflows for determining the binding affinity and functional activity of this compound at its hypothesized primary target and a panel of potential off-targets.

Diagram of the Cross-Reactivity Screening Workflow

Cross-Reactivity Screening Workflow cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Functional Activity Assessment cluster_3 Phase 4: Comparative Analysis A Hypothesized Primary Target: Dopamine Transporter (DAT) B Radioligand Binding Assay (e.g., [3H]WIN 35,428) A->B C Determine Binding Affinity (Ki) of this compound B->C I Compare Ki and IC50 values of Test Compound vs. Pyrovalerone C->I D Select Panel of Off-Targets: SERT, NET, α1-AR, α2-AR, GAT1, GAT3 E Competitive Binding Assays for each off-target D->E F Determine Ki values for all off-targets E->F F->I G Functional Assays for Primary & Key Off-Targets (e.g., Neurotransmitter Uptake Assay) H Determine Functional Potency (IC50/EC50) G->H H->I J Calculate Selectivity Ratios I->J K Assess Cross-Reactivity Profile J->K

Caption: Workflow for assessing the cross-reactivity of a test compound.

Protocol 1: Radioligand Binding Assays

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Objective: To quantify the binding affinity of the test compound to monoamine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-specific binding inhibitors: Nomifensine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

  • Test compound: this compound

  • Reference compound: Pyrovalerone

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellets in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound or reference compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Total and Non-Specific Binding: For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a high concentration of the respective non-specific binding inhibitor.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Assay

This protocol measures the functional inhibition of neurotransmitter uptake by this compound.

Objective: To assess the functional potency of the test compound at monoamine transporters.

Materials:

  • HEK293 cells expressing human DAT, SERT, or NET

  • Radioactive neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine

  • Test compound and reference compound

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well microplates

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound or reference compound for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add the respective [³H]neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of neurotransmitter uptake against the logarithm of the compound concentration to determine the IC₅₀ value.

Comparative Data Analysis

The following tables summarize hypothetical data for this compound and the reference compound, Pyrovalerone.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundDATSERTNETα₁-ARα₂-ARGAT1
This compound 85>10,0001,250>10,0008,500>10,000
Pyrovalerone 253,20048>10,000>10,000>10,000

Table 2: Comparative Functional Potencies (IC₅₀, nM)

CompoundDopamine UptakeSerotonin UptakeNorepinephrine Uptake
This compound 150>10,0002,100
Pyrovalerone 454,50090

Table 3: Selectivity Ratios

CompoundSERT/DATNET/DAT
This compound >11714.7
Pyrovalerone 1281.9

Discussion and Interpretation

The hypothetical data presented suggest that this compound exhibits a moderate affinity and functional potency for the dopamine transporter. Its selectivity profile indicates a preference for DAT over both SERT and NET. Compared to Pyrovalerone, this compound is less potent at DAT but shows a more favorable selectivity ratio against NET. Both compounds demonstrate weak to no activity at the tested adrenergic receptors and GABA transporter.

The selectivity for DAT over other monoamine transporters is a desirable characteristic for compounds being developed for conditions where modulation of dopaminergic signaling is the primary therapeutic goal. The weaker potency at NET compared to Pyrovalerone could translate to a reduced risk of cardiovascular side effects, which are often associated with norepinephrine reuptake inhibition.

Hypothetical Signaling Pathway and Off-Target Interactions

The following diagram illustrates the primary target (DAT) within a dopaminergic synapse and potential off-targets (NET and SERT) that could be affected by a non-selective compound.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Release Dopamine Release DA_Vesicle->DA_Release DA Dopamine DA_Release->DA Neurotransmission DAT DAT NET NET SERT SERT DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Signal Transduction Test_Compound 4-(4-Methoxyphenyl) pyrrolidin-2-one Test_Compound->DAT Primary Target Inhibition Test_Compound->NET Off-Target Interaction (Weak) Test_Compound->SERT Off-Target Interaction (Very Weak)

Caption: Dopaminergic synapse showing the primary target and potential off-targets.

Conclusion

This guide outlines a systematic and robust methodology for characterizing the cross-reactivity profile of this compound. The presented protocols for radioligand binding and functional uptake assays provide a solid foundation for generating high-quality, reproducible data. The comparative analysis against a benchmark compound like Pyrovalerone is crucial for contextualizing the selectivity profile and making informed decisions about the compound's therapeutic potential and safety liabilities. Early and rigorous cross-reactivity studies, as detailed herein, are indispensable for mitigating risks and enhancing the probability of success in the challenging landscape of drug development.

References

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents.PubMed.[Link]
  • Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity.European Journal of Pharmacology.[Link]
  • Recent insights about pyrrolidine core skeletons in pharmacology.Frontiers in Chemistry.[Link]
  • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities.MDPI.[Link]
  • CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs).FDA.[Link]
  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme.PubMed.[Link]
  • Off-Target Screening Cell Microarray Assay.
  • Safety and Off-Target Drug Screening Services.Reaction Biology.[Link]
  • 2-Pyrrolidone.Wikipedia.[Link]
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.PubMed Central.[Link]
  • A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development.PubMed Central.[Link]
  • Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors.PubMed.[Link]

Sources

A Comparative Guide to the Neuroprotective Effects of a Novel Racetam Analogue: 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless progression of neurodegenerative diseases necessitates the exploration of novel therapeutic agents with potent neuroprotective capabilities. The pyrrolidin-2-one scaffold, the core of the racetam class of nootropics, has long been a subject of interest for its cognitive-enhancing and neuroprotective properties.[1] This guide provides a comparative analysis of a novel derivative, 4-(4-Methoxyphenyl)pyrrolidin-2-one, within the broader context of established and emerging neuroprotective strategies. While direct experimental data on this specific compound is nascent, its structural similarity to well-characterized racetams, particularly aniracetam, allows for a predictive exploration of its potential mechanisms and a clear roadmap for its empirical validation. We will dissect the probable signaling pathways, compare its theoretical profile to benchmark compounds, and provide detailed experimental protocols for its comprehensive evaluation.

Introduction: The Racetam Scaffold and the Promise of a Novel Derivative

The pyrrolidinone chemical family has been a cornerstone of neurological research for over three decades, initially investigated for their "nootropic" effects—the enhancement of learning and memory.[1] This scope has since expanded to include significant neuroprotective actions.[1] The archetypal compound, piracetam, paved the way for a class of drugs distinguished by their ability to shield the brain from chemical or physical injuries and improve cognitive function, often without the sedative or motor side effects of other psychoactive drugs.[1][2]

The compound of interest, This compound , is a structural analogue of this class. Its pyrrolidin-2-one core is shared with piracetam, while the methoxyphenyl group is reminiscent of aniracetam, a potent and well-studied nootropic with significant neuroprotective attributes.[3][4] This structural homology suggests that this compound may operate through similar, potentially enhanced, mechanisms. This guide will use aniracetam and other relevant neuroprotective agents as primary comparators to frame the scientific and experimental context for evaluating this novel molecule.

Predicted Mechanism of Action: Modulating Glutamatergic Pathways

The leading hypothesis for the neuroprotective action of racetam analogues like aniracetam is their modulation of the glutamatergic system, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][5] Glutamate is the brain's primary excitatory neurotransmitter, crucial for synaptic plasticity, learning, and memory.[5] However, excessive glutamate stimulation leads to excitotoxicity, a key pathological process in neurodegenerative diseases and stroke, where over-activation of glutamate receptors causes neuronal damage and death.[3][6]

Aniracetam and other "ampakines" act as positive allosteric modulators (PAMs) of AMPA receptors.[3][7] They enhance the receptor's function, typically by slowing its desensitization, which protects neurons from the damaging effects of excessive glutamate.[3][8] This modulation is thought to be a primary contributor to its neuroprotective effects.[3]

Furthermore, this enhanced AMPA receptor activity triggers downstream signaling cascades that promote the synthesis of crucial neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[5][9] BDNF is essential for neuronal survival, growth, and the formation of long-term memories.[5] By increasing BDNF production, these compounds may offer not just acute protection against insults but also long-term support for brain health and resilience.[5][10]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activation Glutamate->AMPAR CaMK CaM Kinase AMPAR->CaMK Ca2+ Influx MAPK MAPK Pathway AMPAR->MAPK G-protein Coupling Compound 4-(4-Methoxyphenyl) pyrrolidin-2-one (Predicted Action) Compound->AMPAR Positive Allosteric Modulation BDNF BDNF Synthesis Neuroprotection Neuroprotection & Neuronal Survival BDNF->Neuroprotection CaMK->BDNF MAPK->BDNF

Caption: Predicted signaling pathway for this compound.

Comparative Efficacy: A Framework for Evaluation

To establish the neuroprotective profile of this compound, its performance must be benchmarked against existing compounds. The following table outlines a theoretical comparison based on the known properties of its structural relatives.

CompoundPrimary MechanismKey Efficacy MarkersKnown Limitations
This compound (Hypothetical) AMPA Receptor PAM, BDNF UpregulationProtection against glutamate excitotoxicity, increased neuronal viability, improved cognitive performance in disease models.Unknown pharmacokinetic profile and potential off-target effects.
Aniracetam AMPA Receptor PAM, cholinergic modulation, increases BDNF.[5][11]Reduces oxidative stress, protects against excitotoxicity, improves memory in animal models.[4][5]Short half-life requiring multiple daily doses.[4]
Piracetam Modulates membrane fluidity, enhances neurotransmitter release (ACh, Glutamate).[2][4]Protects neurons from oxidative stress, improves mitochondrial function.[4][12]Less potent than newer racetams; mechanism not fully elucidated.[1]
Memantine Non-competitive NMDA receptor antagonist.Reduces excitotoxicity in models of Alzheimer's disease.[6]Primarily effective in moderate-to-severe disease; does not halt progression.
Donepezil Acetylcholinesterase inhibitor.[13]Improves cognitive function in Alzheimer's by increasing acetylcholine levels.[13]Symptomatic relief; does not confer direct neuroprotection against underlying pathology.

Experimental Protocols for Validation

A rigorous, multi-tiered approach using both in vitro and in vivo models is required to validate the neuroprotective effects of this compound.[14]

In Vitro Assays: Mechanistic Insights and Initial Screening

In vitro studies are crucial for the initial screening of neuroprotective activity and for elucidating the underlying mechanisms of action.[14]

Protocol 1: Glutamate Excitotoxicity Assay in Primary Cortical Neurons

This assay directly tests the ability of the compound to protect neurons from glutamate-induced cell death.[6][15]

  • Cell Culture: Plate primary cortical neurons from embryonic mice or rats onto glass coverslips.[16]

  • Pre-treatment: Incubate the neuronal cultures with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a positive control (e.g., Aniracetam) for 24 hours.[15]

  • Induction of Excitotoxicity: Expose the cultures to a neurotoxic concentration of L-glutamate (e.g., 100 µM) for a short duration.[15][16]

  • Post-insult Incubation: Remove the glutamate-containing medium and incubate the cells in fresh medium (still containing the test compounds) for 24 hours.[15]

  • Assessment of Viability: Quantify neuronal survival using multiple endpoints:

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[15]

    • Fluorescent Imaging: Use dyes like Propidium Iodide or Calcein-AM to visualize dead and live cells, respectively.[9][16]

Caption: Workflow for the in vitro glutamate excitotoxicity assay.

In Vivo Models: Evaluating Therapeutic Potential

In vivo models are essential for evaluating the compound's efficacy within a complex biological system, assessing its impact on cognitive and behavioral outcomes.[17]

Protocol 2: Scopolamine-Induced Cognitive Impairment Model

This model assesses the compound's ability to reverse chemically-induced amnesia, which is linked to cholinergic deficits and oxidative stress seen in Alzheimer's disease.[13]

  • Animal Model: Use adult mice or rats.

  • Drug Administration: Administer this compound orally or via intraperitoneal injection for a predetermined period (e.g., 7-14 days). A vehicle control group and a positive control group (e.g., Donepezil) should be included.[13]

  • Induction of Amnesia: 30-60 minutes before behavioral testing, administer scopolamine to induce a transient cognitive deficit.[13]

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: Train the animals to find a hidden platform in a circular pool of water over several days.

    • Probe Trial: Remove the platform and measure the time spent in the target quadrant where the platform was previously located. Improved performance (i.e., more time in the target quadrant) in the compound-treated group compared to the scopolamine-only group indicates a reversal of memory impairment.[13]

  • Biochemical Analysis: After behavioral testing, collect brain tissue (e.g., hippocampus, cortex) to measure biochemical markers such as acetylcholinesterase (AChE) activity, levels of oxidative stress markers (e.g., lipid peroxidation, glutathione), and BDNF protein levels via ELISA or Western blot.[5][13]

Caption: Workflow for the in vivo scopolamine-induced amnesia model.

Conclusion and Future Directions

The novel compound this compound stands as a promising candidate for neuroprotective drug development. Its chemical structure strongly suggests a mechanism of action centered on the positive allosteric modulation of AMPA receptors and the subsequent upregulation of neurotrophic factors like BDNF. This positions it favorably against excitotoxic insults and for the potential long-term support of neuronal health.

The immediate path forward requires rigorous experimental validation following the protocols outlined in this guide. Head-to-head comparisons with aniracetam and other benchmark compounds will be critical in determining its relative potency, efficacy, and therapeutic window. Further studies should also explore its pharmacokinetic profile, blood-brain barrier permeability, and long-term safety. Should empirical data align with its theoretical promise, this compound could represent a significant advancement in the search for effective treatments for neurodegenerative diseases.

References

  • The Neuroprotective Potential of Aniracetam: Supporting Brain Health. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEncJkJhe1LZfvdHw15GKCr_Zn-_apmHUVk9HYoNeQ7WSSa3xwDwMPTeb3LHjb4eSJDnmr0Oa3X5izOeqd30Z80_8oo1gXGFnhatpDm3DzgvBg5U2de1qH_94xy99gtZh6Gkd0utSVuDN7EONHi_vwoabaNdcR1B_o3YAeRZRIXQJh2JRhNjWouyURoB1GhBfJLqA20BsenhzjPOGRADR62I6jnSC0t_lsUQH-a3BQ3zv-MjI_gxk-cLrJ1vS4EITaCltwnAQ==]
  • What is the mechanism of Aniracetam? (2024). Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExWioM-EK9Biu0dBly7l41-IlKh7Y3f2wFmSzYppioWfxfxl0I1x3XFhAK0zqoRd4Ul9yItJaSOvHC1-tBOOgGSrMfoAfdsMhxx5tTIBV9wTm04zBeN_vrjfvk79A58aXXKHF6_OEmbHQNIOzkyhbCK0xLpFieLiVLLQzzX1HRsRaw]
  • Excitotoxicity in vitro assay. Innoprot. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9aUXgxxjDVSThbfCXeBtZ7lULfbPbWBj90D-3pxSdBf3XW4j024J3wNI95u8kTEUZrLD4Z4wbgAuGjrMWz2PFHaHbqVUrOeTjcZxJtgpJtmG2YnGQaDnx2yCIt7eU8Zhh7Uc9Po_9SzN7VDpRTwV3zpb3sw==]
  • Ampakines Attenuate Staurosporine-induced Cell Death in Primary Cortical Neurons: Implications in the 'Chemo-Brain' Phenomenon. Anticancer Research. [URL: https://vertexaisearch.cloud.google.
  • How Piracetam and Aniracetam Work for Brain Performance. CereFLEX Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2A0V5SCsnhURmw8jWMuLjMoS0Vdsl5wPNi6mPCaGSwRJ63rX4mGfNhCrOWsVOvG5MZXplrZe2oj4nk7ROv5FZ9yLuDpJGSJsrsGWtl9pc1NdyOavrC6dY1Hbg3VltZisZd-kZDw62I3ErYtLxX4R8gYHyy8Ps8fjZlFc7Xz0Nsi-cQCZozv5fjbt6DVxfSCNf5_wvwenm3pKsJMYBE5xESfeVw76Pnz4o]
  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. Journal of Pharmaceutical and Biological Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZvG6Gp6-gYYAQNoa5yk8EI17AAy_lY-b0CGU7zwBJKOV5KRTBe-n66h1D7ogNiSjJm1t9cGd-1_CJvvAeUr3ue1acIDhnCEgk77gr4cUV9U-K6o1WOtevhjHKNlWT9NixsuQgWUhy7NCv3PmWVPNKKef-QOmHpuqJ6IO63siz9A==]
  • Ampakines: Selective AMPA Receptor Modulators with Potential Benefits. DergiPark. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSfkUq_I4hu9b5ml1aaUD56sgSTkAMR2V29oiAfYl8fk9abBtgNpSCkW3EjWFoVpziPphQmhodBzf806SksaANKLrLYjFVbY9g0rnykrX0vncS__KpDN724QFyS46JY2mPBwtozT4_Sz1eobusor9q72-k]
  • Pyrrolidone derivatives. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOeT2nqozTB-NQZA6HpiGlHYf8VudJERpvVp-iFzs6WM8X1qDJ3_SqO85YnRyGkf46-l85JuwBkZGL6sOUZea8nSmPJCxVLqOMb_RbpVnpdaqiqt1SMWHNaNCQ-nE8tsKAf2qX]
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwIlySPYjv9di06nPLJI4evw0NXH6zZlCbAL38aO_rJM6zMsDsW7gNPQaHAS06xgex2ekv4GNYh937g1-xK9l2cWrzTtPWpE_APX_VLCNbii6GIwS2i_XrOMLe7FRpqMGR4Vzuz07ld17166Or]
  • The Mechanism of Action of Aniracetam at Synaptic -Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: Indirect and Direct Effects on Desensitization. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdLFYlCR5I82j3cpW0P01-1Nnrh56a43opGaHG30PATJTKEiB4BWt3H0x0MNj4ISnLbI2wYiI7b5T9ukJ_kBCkk7kRgXkpy9JfxYYCCFBaLL32s2VlnRd3Y6n63hFA_YAZMJeHp3hNnIlbP7ubTa-1ETe6bHv2vaFEKheLqwGp3THRMzATLuDZKrAMo_oXFTjDBJ-mE15qBvgrByKtWpl72bCzpRoB6_2rBOVVx-uDhqpTZvubyjWMUsU-vbD9wEypgYYkZLKyQmZ3rZD09g04uyfzkBoscFjGC5f4Mwbea4mEW08lGApglu6xHXK-X8m7TqOZUNVAuABfAdOtE26KnnPyhBp8MbCOCU2GDk11GS4w==]
  • Aniracetam: Its Novel Therapeutic Potential in Cerebral Dysfunctional Disorders Based on Recent Pharmacological Discoveries. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH28wDi6S_MrSrNS1H04EB38qYBg7oKxmaS_8dSE4JbaGw3ySX-AK4SfDi1iP2ie-ddEB9BVRTvwWSpeNYvWl1D4MrGOZkVNmSoHcIYCQMYl6TxQHuJRYRJWirpj4GSxEkzkVHSzHwhi6TBdzM=]
  • The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases. Neuropsychopharmacology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6lHLr5hdt4TlzV2tb_sy8-ntXwKH22G4V3qO99g_ocFAZw6CA_tVTKcBAYOnszXIyLyQ3nvC2tFUmRVIHMP7EUUs1UDrjuDdY9OVt5mYjB4xs8GXQWloLidued5acdCxZuUM_Rgtzys3bTzk=]
  • Ampakines | Ampakine. Ampakine.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElPaxNt9bOE1l8YuJYLgKpAPGUEXZnOxImjCFvpHbjlYe8BsS2vKrLYcQyltcVi1ztcCbZmxveOdTIClE7kgiUQm_9YFpC1wVt1yZ2WWc2vvHenjiI]
  • Therapeutic Uses of Ampakines. Ampakine.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETsoIPmVl09sznmGZp_ZkZGvZf0nvksCGd-vkuCmMOvRxRV2VB6acenOMFxENtWDbHqpBOXFAL9TKsogjeNAMC744tTwoHhdKvyXFU3b1n4yeCF_SG30kP-NFUL19GHkzgwPAN]
  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBGzHdClLmLbpb1ludKmgEkpyxPdIYE9Yvw5QzRUENq8_sre9mN3qt0c3ck3z0nnRw3ihmS9HeBVeovXuKpTzbTnzI5qf723_RQXerHq6XofkKVY3iyz8E2M4Bb9y0ilistjymAplIcJS1hQAnAcZUpvaTF5OE6fp3Luw7GNA8Rem7-ZpFn3tictXEm9dekClAICApAKkzao36YijfF4jaI4wKDbwtH_1LJ9I37PjY26BK3MWK1pCaJu54HF9l0FjMpnclmEZKsZzNRd8=]
  • Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFU-8y6ruGIgECCtIBFd0NqSSZbZPGXhxgCcpvsli3M9bAMXX-3STmn0L2L1A1xMT3fao5ZXaKtUc74JJlpzaBU3_tHuXLFLi7r5xXXwl4QUcq-AFKGXll4o9Snicp8rqXsxhAo0TppoSUOvks]
  • Glutamate Excitotoxicity Assay. NeuroProof. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGWygOltzTU_HFMrE8P3T3otIw4XhL3SUVyg0p0M4wkkOYLmQZe7XT1uLiVP9vozl5FWqq22VZP1QklrFaR1pc8ZEc1DLPHvj-TSIKvn2tqDf0Z-DrrUwfvqXgOe1PaUHiBwmZ8aDxtXz5ElgaqrX7FqHuuJt-LSUHyZyKYdCzdPM2J71GpSc0K3fZlA==]
  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [URL: https://vertexaisearch.cloud.google.
  • The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiT2-V11tunq28IGmNcZ2aR8Gphbe7QonStctkw8n306EGH61nsgggz2ZTyzpYUG3-pBamjhmDq5nh3gAOJVGdvcOhi9DQjhRyN8M0AGVPdQ9ej4w9MBrpkmwRkx6sPbaNvqOiiQ3eFYCmsbA=]
  • Piracetam as Neuroprotective, Anticonvulsant, and Anti-Anxiety Agent: An In Vivo Study on Ptz Epileptic Rats. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTINnc7gtw21KkrzlpBqebH2Ee2VZEH6NANpuFaKOIHdtZulBiedL4_T78c4zP45b33Ew6LnA1W4X8fa2xhwGdUqY5ejlQ4harfhrz8rlKVoErQzLi8zl6nlav73Mj4eSDL1d7d7CWuwMBGF00]

Sources

A Comparative Guide to the Cytotoxicity of 4-(4-Methoxyphenyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comparative analysis of the cytotoxic properties of 4-(4-Methoxyphenyl)pyrrolidin-2-one derivatives, a class of compounds showing promise in the landscape of anticancer research. While direct, comprehensive comparative studies on a wide range of these specific derivatives are still emerging, this document synthesizes available data on structurally related pyrrolidin-2-ones to provide researchers, scientists, and drug development professionals with a foundational understanding of their potential. We will delve into the structure-activity relationships that likely govern their cytotoxicity, present available data, and provide a detailed experimental protocol for assessing their efficacy.

Introduction: The Therapeutic Potential of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core of various compounds with a broad spectrum of biological activities. Its presence in pharmacologically active agents has spurred interest in synthesizing and evaluating novel derivatives for various therapeutic applications, including as anticancer agents.[1][2] The 4-arylpyrrolidin-2-one backbone, in particular, has been a focal point of research due to its structural resemblance to other bioactive molecules and the potential for diverse functionalization. The introduction of a 4-methoxyphenyl group at the 4-position is a strategic design choice, as the methoxy group can influence the compound's electronic properties, metabolic stability, and interactions with biological targets.

Comparative Cytotoxicity: Insights from Structurally Related Compounds

Direct comparative data on a series of this compound derivatives is limited in the current literature. However, by examining the cytotoxicity of analogous pyrrolidin-2-one and α-pyrrolidinophenone structures, we can infer potential structure-activity relationships (SAR) for our target compounds.

For instance, studies on α-pyrrolidinophenones have shown that substitutions on the phenyl ring, including methoxy groups, can significantly modulate cytotoxic activity.[3] Research on other pyrrolidin-2-one derivatives has indicated that the nature and position of substituents on both the phenyl ring and the pyrrolidinone core are critical determinants of their anticancer effects.[4] For example, the incorporation of heterocyclic rings or other functional groups can enhance cytotoxicity against various cancer cell lines.[5][6]

Table 1: Representative Cytotoxicity Data of Related Pyrrolidinone Derivatives

Compound ClassDerivative/ModificationCancer Cell Line(s)IC50/EC50 (µM)Reference(s)
Diphenylamine-pyrrolidin-2-one-hydrazonesN′-((5-nitrothiophen-2-yl)methylene) derivativePPC-1 (Prostate), IGR39 (Melanoma)2.5–20.2[2]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives1,3,4-oxadiazolethione and 4-aminotriazolethione ringsA549 (Lung)Reduced viability to 28.0% and 29.6%[4][5]
α-Pyrrolidinophenones4-Methoxy-PV9SH-SY5Y, Hep G2, RPMI 2650Severe cytotoxicity at 200-300 µM[3]
4-phenyl-1-(1-acylindolin-5-ylsulfonyl)pyrrolidin-2-onesBenzoyl groups with electron-donating substituentsA549 (Lung), HCT-15 (Colon)Favorable cytotoxicity[1]

This table presents a selection of data from related compound classes to illustrate the potential cytotoxic range and influencing structural factors. Direct IC50 values for a comparative series of this compound derivatives are not available in the cited literature.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of pyrrolidin-2-one derivatives, we can hypothesize the following SAR principles for this compound analogs:

  • Substitution on the Pyrrolidinone Ring: Modifications at the N-1 and C-3/C-5 positions of the pyrrolidin-2-one ring are likely to significantly impact cytotoxicity. The introduction of bulky or electron-withdrawing groups could enhance or diminish activity depending on the target interaction.

  • Alterations to the 4-Methoxyphenyl Group: While the 4-methoxyphenyl group is the core of this investigation, further substitution on this ring could fine-tune activity. The position and electronic nature of these additional substituents would be critical.

  • Stereochemistry: The stereochemistry at the C4 position, where the 4-methoxyphenyl group is attached, is expected to be a crucial factor in determining biological activity, as different stereoisomers may exhibit varied binding affinities to target proteins.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of chemical compounds. The protocol's trustworthiness is rooted in its principle: the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., A549, HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells during the exponential growth phase using trypsinization.

  • Cell Seeding:

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

    • Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compounds in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C to allow for formazan crystal formation.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Experimental Workflow and Potential Mechanisms

To further clarify the experimental process and conceptualize the potential mode of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis CellCulture 1. Cell Culture CellSeeding 2. Cell Seeding in 96-well plate CellCulture->CellSeeding CompoundPrep 3. Prepare Compound Dilutions Treatment 4. Treat Cells (48-72h) CompoundPrep->Treatment MTT_add 5. Add MTT Reagent (4h) Solubilization 6. Solubilize Formazan MTT_add->Solubilization Readout 7. Measure Absorbance (570nm) Solubilization->Readout Analysis 8. Calculate IC50 Readout->Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling_Pathway Compound This compound Derivative Target Putative Cellular Target (e.g., Kinase, Tubulin) Compound->Target Inhibition/Modulation Pathway Downstream Signaling Cascade Target->Pathway Signal Transduction Apoptosis Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

Caption: Hypothetical signaling pathway modulated by a cytotoxic agent.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer agents. While this guide provides a comparative overview based on structurally related compounds and a robust experimental protocol for cytotoxicity screening, it also highlights the need for more focused research in this area. Future studies should aim to synthesize and evaluate a diverse library of this compound derivatives to establish clear structure-activity relationships. Elucidating their precise molecular targets and mechanisms of action will be crucial for their advancement as potential therapeutic candidates.

References

  • Waranis, T., et al. (2020). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. SN Comprehensive Clinical Medicine. [Link]
  • Lee, H., et al. (2012). Structure Activity Relationship of 4‐Phenyl‐1‐(1‐Acylindolin‐5‐Ylsulfonyl)Pyrrolidin‐2‐Ones on Anticancer Activity. Bulletin of the Korean Chemical Society. [Link]
  • Kavaliauskas, P., et al. (2023).
  • Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences. [Link]
  • Hour, M-J., et al. (2009). Synthesis and Cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones. Journal of the Chinese Chemical Society. [Link]
  • Mickevicius, V., et al. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija. [Link]
  • Kavaliauskas, P., et al. (2024). Synthesis and In Vitro anticancer activity of pyrrolidone derivatives bearing 3,4,5-trimethoxyphenyl moiety as a promising anticancer scaffold. Kaunas University of Technology ePubl. [Link]
  • Meltzer, P. C., et al. (2001). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]
  • Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Scilit. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I present this in-depth guide comparing two distinct and effective synthetic methodologies for the preparation of 4-(4-methoxyphenyl)pyrrolidin-2-one, a valuable building block in medicinal chemistry. This document moves beyond a simple recitation of protocols to provide a critical analysis of each route, grounded in mechanistic principles and practical considerations. Our objective is to empower researchers to make informed decisions based on the specific needs of their projects, whether they prioritize yield, scalability, or reagent availability.

Introduction to this compound

The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. The introduction of a 4-methoxyphenyl substituent at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Consequently, efficient and reliable access to this compound is of considerable interest to the scientific community. This guide will dissect two prominent synthetic strategies: the reductive cyclization of a nitro precursor and the reductive amination of a keto-ester.

Method 1: Reductive Cyclization of a Nitro Precursor

This classical approach builds the pyrrolidinone ring through the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. The key intermediate is 4-(4-methoxyphenyl)-4-nitrobutanoic acid.

Scientific Rationale

The choice of a nitroalkane as a precursor to the amine is strategic. The nitro group is a robust functional group that is stable to a variety of reaction conditions, allowing for the construction of the carbon skeleton first. Its reduction to an amine is a well-established transformation, often achieved with high efficiency using catalytic hydrogenation. The subsequent lactamization is an intramolecular condensation reaction, driven by the proximity of the newly formed amine and the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 1-methoxy-4-(2-nitrovinyl)benzene

This step involves a Henry reaction (nitroaldol condensation) between 4-methoxybenzaldehyde and nitromethane.

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) and nitromethane (1.2 eq) in methanol, add a solution of sodium hydroxide (1.5 eq) in water dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 1-methoxy-4-(2-nitrovinyl)benzene.

Step 2: Michael Addition of Diethyl Malonate

This step constructs the carbon backbone of the target molecule.

  • To a solution of sodium ethoxide (1.1 eq) in ethanol, add diethyl malonate (1.1 eq) dropwise at room temperature.

  • Add a solution of 1-methoxy-4-(2-nitrovinyl)benzene (1.0 eq) in ethanol and reflux the mixture for 6 hours.

  • Cool the reaction mixture and pour it into ice-water. Acidify with hydrochloric acid.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Decarboxylation and Hydrolysis

This step removes one of the ester groups and hydrolyzes the other to a carboxylic acid.

  • Reflux the crude product from the previous step in a mixture of acetic acid, sulfuric acid, and water (5:2:5 ratio) for 8 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-(4-methoxyphenyl)-4-nitrobutanoic acid.

Step 4: Reductive Cyclization

This is the final, key step to form the pyrrolidinone ring.

  • Dissolve the crude 4-(4-methoxyphenyl)-4-nitrobutanoic acid in methanol.

  • Add Raney Nickel (approximately 10% by weight of the nitro compound) to the solution.[1][2][3]

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain this compound.

Visualization of the Workflow

Reductive_Cyclization cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Reductive Cyclization A 4-Methoxybenzaldehyde C 1-Methoxy-4-(2-nitrovinyl)benzene A->C B Nitromethane B->C E Michael Adduct C->E D Diethyl Malonate D->E F 4-(4-Methoxyphenyl)-4-nitrobutanoic acid E->F G This compound F->G H2, Raney Ni

Caption: Workflow for the Reductive Cyclization Method.

Method 2: Reductive Amination of a Keto-Ester

This strategy involves the formation of the pyrrolidinone ring through the reductive amination of a γ-keto-ester. This is a more convergent approach, as the carbon skeleton is largely pre-formed in the starting material.

Scientific Rationale

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[4] The reaction proceeds through the in-situ formation of an imine or enamine from a ketone and an amine source, which is then reduced to the corresponding amine. In this case, using ammonia or an ammonia equivalent with a γ-keto-ester, the initially formed γ-amino ester can spontaneously cyclize to the thermodynamically stable lactam.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate

This precursor can be synthesized via a Friedel-Crafts acylation of anisole with succinic anhydride, followed by esterification.

  • Add anhydrous aluminum chloride (2.2 eq) to a stirred solution of succinic anhydride (1.0 eq) and anisole (1.1 eq) in nitrobenzene at 0 °C.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with diethyl ether, and then extract the ethereal layer with sodium hydroxide solution.

  • Acidify the aqueous layer and collect the precipitated 4-(4-methoxyphenyl)-4-oxobutanoic acid.

  • Reflux the obtained acid in ethanol with a catalytic amount of sulfuric acid for 5 hours.

  • Remove the excess ethanol and work up to obtain ethyl 4-(4-methoxyphenyl)-4-oxobutanoate.[5]

Step 2: Reductive Amination and Cyclization

This one-pot reaction forms the final product.

  • Dissolve ethyl 4-(4-methoxyphenyl)-4-oxobutanoate (1.0 eq) in methanol saturated with ammonia.

  • Add Raney Nickel (approximately 10% by weight) to the solution.[1][2][3]

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (60 psi) at 50 °C for 16 hours.

  • Cool the reactor, filter the catalyst through Celite, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Visualization of the Workflow

Reductive_Amination cluster_step1 Step 1: Friedel-Crafts & Esterification cluster_step2 Step 2: Reductive Amination & Cyclization A Anisole C Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate A->C B Succinic Anhydride B->C E This compound C->E H2, Raney Ni D Ammonia D->E

Caption: Workflow for the Reductive Amination Method.

Head-to-Head Comparison

FeatureMethod 1: Reductive CyclizationMethod 2: Reductive Amination
Overall Yield ModerateGood to Excellent
Number of Steps 42
Scalability Moderate; handling of nitromethane and Raney Ni requires care.Good; Friedel-Crafts can be challenging on a large scale.
Reagent Availability Readily available and inexpensive starting materials.Anhydrous AlCl3 and nitrobenzene are common but require careful handling.
Safety Considerations Nitromethane is flammable and potentially explosive. Raney Nickel is pyrophoric.Anhydrous AlCl3 is highly reactive with water. Nitrobenzene is toxic.
Key Advantages Utilizes classic, well-understood reactions.More convergent and potentially higher yielding.
Key Disadvantages Longer synthetic sequence.Friedel-Crafts step can lead to isomeric impurities if not optimized.

Senior Application Scientist's Recommendation

The choice between these two synthetic routes will ultimately depend on the specific priorities of the research team.

Method 1 (Reductive Cyclization) is a robust and reliable, albeit lengthy, procedure. It is an excellent choice for medicinal chemistry settings where access to a diverse range of analogs is required, as the nitro-olefin intermediate can be reacted with a variety of nucleophiles. The starting materials are inexpensive and the reactions are generally high-yielding at each step.

Method 2 (Reductive Amination) represents a more elegant and efficient approach for the specific synthesis of this compound. Its convergent nature makes it attractive for process development and scale-up, provided that the initial Friedel-Crafts acylation is well-optimized to ensure high regioselectivity. For laboratories equipped to handle large-scale hydrogenations and Friedel-Crafts reactions, this method is likely to be the more time- and cost-effective option.

References

  • S. K. M. N. H. Khan, Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel, Journal of the Indian Chemical Society, 2004, 81(12), 1066-1067.
  • Wikipedia, Raney nickel, [Link].
  • Grokipedia, Raney nickel, [Link].
  • M. Misono, et al., Alkylation of 1,3,5-trimethylbenzene with γ-butyrolactone over heteropolyacid catalysts, Applied Catalysis A: General, 2000, 194-195, 351-358.
  • G. N. Kao, et al., Raney nickel reductions, Journal of the Indian Chemical Society, 1947, 24, 165-168.
  • K. Itoh & S. Kanemasa, Enantioselective Michael additions of nitromethane by a catalytic double activation method using chiral lewis Acid and achiral amine catalysts, Journal of the American Chemical Society, 2002, 124(44), 13394-13395.
  • S. B. Tsogoeva, et al.
  • Google Patents, WO2003101925A1 - Process for producing aromatic compounds by friedel-crafts reaction, .
  • R. M. Valavi, et al., Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, Chemija, 2014, 25(4).
  • E. Podyacheva, et al.
  • M. M. Hashemi, et al., Applications of Friedel–Crafts reactions in total synthesis of natural products, RSC Advances, 2016, 6, 64146-64198.
  • H. J. Kim, et al., Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][6]-thiazepin-3(2H)-one, Journal of the Korean Chemical Society, 2007, 51(4), 361-365.
  • J. C. Anderson, et al., Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins, Organic Letters, 2022, 24(33), 6135–6139.
  • Chemistry Stack Exchange, Friedel-Crafts reaction of anisole?, [Link].
  • PubChem, Ethyl 4-methoxyphenyl-4-oxobutano

Sources

A Senior Application Scientist's Guide to Validating the Purity of "4-(4-Methoxyphenyl)pyrrolidin-2-one" from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate like "4-(4-Methoxyphenyl)pyrrolidin-2-one" is not a trivial matter. It is the bedrock upon which the reliability and reproducibility of experimental data are built. The presence of uncharacterized impurities can lead to misleading biological results, failed syntheses, and ultimately, significant delays in research and development timelines. This guide provides a comprehensive, technically-grounded framework for validating and comparing the purity of "this compound" sourced from different suppliers. We will move beyond simple percentage purity and delve into a multi-faceted approach to impurity profiling, providing you with the confidence to select the most suitable material for your critical applications.

The Rationale for a Multi-Platform Analytical Approach

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Different methods offer orthogonal (complementary) information, and by combining them, we create a self-validating system of checks and balances. For "this compound," a moderately polar aromatic compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offers a robust strategy.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment of non-volatile or thermally sensitive compounds.[1][2] Coupled with a Diode Array Detector (DAD), it provides quantitative purity information and preliminary impurity characterization based on UV spectra. Further coupling with a Mass Spectrometer (MS) allows for the determination of the molecular weights of impurities, offering crucial clues to their identities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities that might be present from the synthesis, such as residual solvents or low-boiling point starting materials.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While often considered a tool for structural elucidation, quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a reference standard of the impurities themselves.[5][6] Furthermore, ¹H NMR provides a detailed fingerprint of the molecule, allowing for the identification and structural characterization of major impurities.[7]

Anticipating Potential Impurities: A Look at the Synthesis

Understanding the potential synthetic routes for "this compound" is crucial for anticipating likely impurities. Common synthetic pathways may involve the reaction of precursors like 4-methoxyaniline or derivatives of 4-methoxyphenyl butanone.[8][9] Based on these general routes, we can predict the following classes of impurities:

  • Unreacted Starting Materials: Such as 4-methoxyaniline or 4-(4-methoxyphenyl)-2-butanone.[10]

  • Reagents and Catalysts: Trace amounts of acids, bases, or metal catalysts used in the synthesis.

  • By-products of the Reaction: Molecules formed from side reactions during the synthesis.

  • Degradation Products: Impurities formed by the breakdown of the target molecule during synthesis or storage.

The Experimental Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to comparing the purity of "this compound" from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Structural Confirmation & Quantitative Analysis cluster_3 Data Analysis & Supplier Selection Sample_Receipt Receive Samples from Suppliers A, B, C Visual_Inspection Visual Inspection (Color, Form) Sample_Receipt->Visual_Inspection Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test HPLC_DAD HPLC-DAD for Purity (%) and UV Profile Solubility_Test->HPLC_DAD GC_MS GC-MS for Volatile Impurities Solubility_Test->GC_MS H_NMR ¹H NMR for Structural Confirmation & Impurity ID Solubility_Test->H_NMR HPLC_MS HPLC-MS for Impurity Mass Identification HPLC_DAD->HPLC_MS Characterize unknown peaks Data_Comparison Comparative Data Analysis HPLC_MS->Data_Comparison GC_MS->Data_Comparison qNMR Quantitative NMR (qNMR) for Absolute Purity H_NMR->qNMR qNMR->Data_Comparison Supplier_Selection Supplier Selection Data_Comparison->Supplier_Selection

Caption: A comprehensive workflow for the purity validation of "this compound".

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD/MS)

Rationale: This method will serve as the primary tool for quantifying the purity of the main component and detecting non-volatile impurities. A gradient elution is employed to ensure the separation of compounds with a range of polarities. The use of a C18 column is standard for reverse-phase chromatography of moderately polar compounds.[2]

Instrumentation and Consumables:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD), Mass Spectrometer (MS)
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Solvents HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade)

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

HPLC Method Parameters:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
DAD Wavelength 254 nm (or optimal wavelength determined by UV scan)
Gradient 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions
MS Detector Electrospray Ionization (ESI), Positive Mode

Sample Preparation:

  • Accurately weigh approximately 10 mg of the "this compound" sample from each supplier.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: This method is crucial for detecting residual solvents and other volatile impurities that may not be observed by HPLC. A general-purpose column like a DB-5ms is a good starting point for screening a wide range of volatile organic compounds.

Instrumentation and Consumables:

ParameterSpecification
GC-MS System Gas Chromatograph with a Mass Selective Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min

GC-MS Method Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
MS Source 230 °C
MS Quadrupole 150 °C
Scan Range 35-500 amu

Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample from each supplier.

  • Dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane or Methanol) that does not interfere with potential impurity peaks.

  • Vortex to ensure complete dissolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR provides an unambiguous confirmation of the chemical structure of the main component and can be used to identify and quantify major impurities.[5][6] qNMR offers a highly accurate method for determining the absolute purity of the material.

Instrumentation and Consumables:

ParameterSpecification
NMR Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Internal Standard Maleic Anhydride or other suitable certified reference material

NMR Method Parameters:

ParameterValue
Pulse Program Standard ¹H experiment (for structural confirmation)
Relaxation Delay (D1) 30 s (for qNMR to ensure full relaxation)
Number of Scans 16 (for ¹H), 64 or more (for qNMR)

Sample Preparation:

  • For ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.

  • For qNMR: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in a known volume of deuterated solvent.

Comparative Data Analysis

The data obtained from the above experiments can be tabulated for a clear comparison of the three suppliers.

Table 1: HPLC-DAD Purity and Impurity Profile

SupplierPurity by Area % (254 nm)Number of Impurities Detected (>0.05%)Major Impurity (Retention Time, Area %)
Supplier A 99.8%212.5 min, 0.15%
Supplier B 99.2%510.2 min, 0.5%
Supplier C 99.9%115.1 min, 0.08%

Table 2: GC-MS Analysis of Volatile Impurities

SupplierResidual Solvents DetectedOther Volatile Impurities
Supplier A None DetectedNone Detected
Supplier B Dichloromethane (500 ppm)Unidentified peak at 8.2 min
Supplier C Toluene (50 ppm)None Detected

Table 3: NMR Purity Assessment

SupplierStructural Confirmation (¹H NMR)Purity by qNMRMajor Impurity Identified by ¹H NMR
Supplier A Conforms to Structure99.7%Trace starting material
Supplier B Conforms, with visible impurity signals99.1%Significant by-product signals
Supplier C Conforms to Structure99.9%None detected

Conclusion and Supplier Selection

Based on the hypothetical data presented, a clear picture emerges:

  • Supplier A provides a high-purity product with a minor, identifiable impurity.

  • Supplier B's material shows lower purity with multiple impurities, including a significant level of a residual solvent.

  • Supplier C delivers the highest purity material with no detectable volatile impurities and only a very minor impurity by HPLC.

For applications where the highest purity is paramount, Supplier C would be the logical choice. However, for less sensitive applications, the material from Supplier A may be a cost-effective alternative. The material from Supplier B would likely be unsuitable for most research and development purposes due to the higher level and number of impurities.

This comprehensive, multi-platform approach to purity validation provides a robust and reliable method for selecting the most appropriate starting materials for your research. By understanding the "why" behind each experimental choice and creating a self-validating system of analysis, you can proceed with confidence in the quality of your chemical intermediates.

References

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines.
  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • Agilent. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
  • Analytical Method. (n.d.). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD.
  • PubMed. (2015). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case.
  • ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations.
  • ResearchGate. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
  • Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
  • ResearchGate. (2017). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.
  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • Google Patents. (n.d.). CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • GL Sciences. (n.d.). LA638 Analysis of 2-Pyrrolidone.
  • SIELC Technologies. (n.d.). Separation of 4-(4-Methoxyphenyl)-2-butanone on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-pyrrolidinone.
  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy.
  • arXiv. (2025). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization.
  • Inveniolife. (2021). List of Impurities - JAN-2021.
  • National Academic Digital Library of Ethiopia. (2005). HPLC methods for recently approved pharmaceuticals.
  • FooDB. (2010). Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
  • PubMed. (2011). Isocratic reversed-phase liquid chromatographic method for the simultaneous determination of (S)-methoprene, MGK264, piperonyl butoxide, sumithrin and permethrin in pesticide formulation.
  • PubChemLite. (n.d.). 4-(2-methoxyphenyl)pyrrolidin-2-one (C11H13NO2).
  • PubChemLite. (n.d.). 2-pyrrolidinone, 1-((4-methoxyphenyl)methyl)- (C12H15NO2).
  • PubChem. (n.d.). 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)-.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 4-Aryl-Pyrrolidin-2-Ones as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Among these, the 4-aryl substituted derivatives have garnered significant attention for their promising anticonvulsant properties.[1][2] Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide.[3] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to current treatments, underscoring the urgent need for novel therapeutic strategies.[4] Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules with their biological targets.[3][5]

This guide provides an in-depth, experimentally grounded framework for conducting a comparative molecular docking study of novel 4-aryl-pyrrolidin-2-one derivatives. We will focus on a key target in epilepsy, the γ-aminobutyric acid aminotransferase (GABA-AT), and compare our compounds against a known inhibitor.[6][7] The objective is to elucidate the structural basis of their potential inhibitory activity and to provide a validated protocol that ensures scientific rigor and reproducibility.

The Scientific Rationale: Targeting GABA-AT

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6] A deficiency in GABAergic neurotransmission is a well-established factor in the pathophysiology of epilepsy.[8] GABA-AT is the enzyme responsible for the degradation of GABA.[7] Therefore, inhibiting GABA-AT increases the synaptic concentration of GABA, enhancing inhibitory signals and suppressing the neuronal hyperexcitability that leads to seizures.[6][8] This makes GABA-AT a compelling and validated target for the design of new anticonvulsant agents. For this study, we will utilize the crystal structure of human GABA-AT.

Experimental Design: A Self-Validating Workflow

To ensure the reliability of our in silico experiment, we will employ a workflow that includes a critical validation step. The principle of re-docking a co-crystallized ligand is the gold standard for validating a docking protocol.[9][10] A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose, confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[11]

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB 1. Target Selection (GABA-AT, PDB: 6B6G) LIG_PREP 2. Ligand Preparation (Test & Reference Compounds) PROT_PREP 3. Protein Preparation (Remove Water, Add Hydrogens) GRID 4. Grid Box Generation (Define Active Site) PROT_PREP->GRID REDOCK 5. Re-docking (Co-crystallized Ligand) GRID->REDOCK RMSD 6. RMSD Calculation (Pose vs. Crystal Structure) REDOCK->RMSD VALID 7. Validation Check (RMSD < 2.0 Å?) RMSD->VALID VALID->GRID Protocol Invalid (Adjust Parameters) DOCK 8. Docking Simulation (4-Aryl-Pyrrolidin-2-Ones) VALID->DOCK Protocol Validated SCORE 9. Scoring & Ranking (Binding Affinity) DOCK->SCORE INTER 10. Interaction Analysis (H-Bonds, Hydrophobic) SCORE->INTER VISUAL 11. Visualization (2D & 3D Poses) INTER->VISUAL REPORT 12. Reporting (Data Tables, Insights) VISUAL->REPORT

Sources

Introduction: Contextualizing 4-(4-Methoxyphenyl)pyrrolidin-2-one in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Therapeutic Index of 4-(4-Methoxyphenyl)pyrrolidin-2-one: A Comparative Analysis

The compound this compound belongs to the pyrrolidinone class, a chemical scaffold central to numerous neurologically active agents.[1][2] Its structure bears a striking resemblance to the racetam family of nootropics, particularly Aniracetam, which also features a methoxyphenyl group. This structural analogy forms the basis of our central hypothesis: that this compound likely functions as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a mechanism shared by many cognitive enhancers known as ampakines.[3][4][5]

The therapeutic index (TI) is a critical measure in drug development, quantifying the relative safety of a drug by comparing the dose required to produce a therapeutic effect against the dose at which toxicity occurs.[6] A high TI indicates a wide margin of safety, a highly desirable characteristic for any new therapeutic candidate. This guide provides a comprehensive framework for determining the therapeutic index of this compound. It is structured not as a rigid protocol, but as a logical, decision-driven process, providing the causal reasoning behind each experimental choice. We will compare its hypothetical performance against three benchmark compounds:

  • Aniracetam: A structurally similar pyrrolidinone derivative and a known low-impact AMPA receptor modulator, serving as our primary mechanistic analog.[7][8][9]

  • Phenylpiracetam: A more potent racetam derivative, providing a high-efficacy benchmark.[10][11][12]

  • Levetiracetam: An anticonvulsant from the same chemical class but with a distinct primary mechanism of action (binding to synaptic vesicle protein 2A, SV2A), offering a crucial point of mechanistic contrast.[13][14][15][16]

This comparative approach allows for a nuanced interpretation of the data, contextualizing the safety and efficacy profile of our target compound within the broader landscape of neurotherapeutics.

Part 1: The Mechanistic Framework - Positive Allosteric Modulation of AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[3] Their function is integral to synaptic plasticity, the cellular basis of learning and memory. Positive allosteric modulators (PAMs) do not activate AMPA receptors directly; instead, they bind to an allosteric site, enhancing the receptor's response to glutamate.[17][18] They typically achieve this by slowing the receptor's deactivation or desensitization, thereby prolonging the influx of ions in response to glutamate binding.[7][18] This targeted enhancement of existing neural signals is a promising therapeutic strategy for cognitive and mood disorders.[19][20]

The diagram below illustrates the proposed mechanism of action.

AMPA_Receptor_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Pre_Neuron Glutamate Vesicle Glutamate Glutamate Pre_Neuron->Glutamate Release AMPA_R AMPA Receptor Ca_Influx Na+/Ca2+ Influx AMPA_R->Ca_Influx Channel Opens LTP Synaptic Plasticity (LTP) Ca_Influx->LTP Initiates Glutamate->AMPA_R Binds & Activates Compound 4-(4-Methoxyphenyl) pyrrolidin-2-one (Hypothesized PAM) Compound->AMPA_R Binds Allosterically

Caption: Hypothesized mechanism of this compound as an AMPA receptor PAM.

Part 2: A Validating Workflow for Therapeutic Index Determination

Assessing the therapeutic index requires a multi-stage approach, progressing from in vitro target validation to in vivo efficacy and toxicity studies. Each stage provides critical data that informs the next, creating a self-validating system where in vivo outcomes are interpreted through the lens of established in vitro mechanisms.

The following diagram outlines this integrated experimental workflow.

TI_Workflow cluster_invitro Phase 1: In Vitro Mechanistic Validation cluster_invivo_eff Phase 2: In Vivo Efficacy Assessment cluster_invivo_tox Phase 3: In Vivo Acute Toxicity Assessment cluster_analysis Phase 4: Data Synthesis & TI Calculation A1 Target Engagement: Patch-Clamp Electrophysiology on AMPA Receptors A2 Determine EC50 (Concentration for 50% of max potentiation) A1->A2 B2 Dose-Response Study: Administer multiple doses of compound A2->B2 Informs dose selection B1 Behavioral Model: Novel Object Recognition (NOR) Test in Rodents B1->B2 B3 Determine ED50 (Dose for 50% of max therapeutic effect) B2->B3 D1 Calculate Therapeutic Index TI = LD50 / ED50 B3->D1 C1 Acute Toxicity Study: Single High-Dose Administration (e.g., OECD 423 Guideline) C2 Monitor for clinical signs of toxicity and mortality over 14 days C1->C2 C3 Determine LD50 (Dose lethal to 50% of subjects) C2->C3 C3->D1

Caption: Integrated workflow for determining the therapeutic index of a novel compound.

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro Target Engagement - Patch-Clamp Electrophysiology

Rationale: This is the gold standard for confirming modulation of ion channels. It provides direct evidence of the compound's effect on AMPA receptor function and allows for quantification of its potency (EC50). This step is crucial to validate our mechanistic hypothesis before proceeding to costly in vivo studies.

Methodology:

  • Cell Preparation: Culture primary hippocampal neurons from E18 rat embryos or use HEK293 cells stably expressing specific AMPA receptor subunits (e.g., GluA1/GluA2).

  • Recording Setup: Use an outside-out patch-clamp configuration to isolate a small membrane patch containing AMPA receptors.

  • Agonist Application: Utilize a rapid perfusion system to apply a sub-saturating concentration of glutamate (e.g., 1 mM) for a short duration (1-2 ms) to mimic synaptic transmission. This will evoke an inward current.

  • Compound Application: Pre-incubate the patch with varying concentrations of this compound (e.g., 10 nM to 100 µM) for 1-2 minutes before co-application with glutamate.

  • Data Acquisition: Record the peak amplitude and decay kinetics of the glutamate-evoked currents in the absence and presence of the test compound.

  • Analysis: Measure the potentiation of the current amplitude or the slowing of the decay time constant. Plot the percentage potentiation against the compound concentration and fit the data to a sigmoid dose-response curve to determine the EC50.

Protocol 2: In Vivo Efficacy - Novel Object Recognition (NOR) Test

Rationale: The NOR test is a widely accepted behavioral assay for assessing learning and memory in rodents. It leverages the innate tendency of rodents to explore novel objects over familiar ones. An improvement in the discrimination index is interpreted as enhanced memory, a key therapeutic goal for a putative nootropic.

Methodology:

  • Animal Subjects: Use adult male C57BL/6 mice or Wistar rats (n=10-15 per group).

  • Habituation: Allow animals to acclimate to the testing arena (an open-field box) for 10 minutes per day for 2-3 days.

  • Dosing: Administer the test compound (e.g., 1, 3, 10, 30 mg/kg), vehicle control, or a positive control (Aniracetam) via intraperitoneal (IP) injection 30 minutes before the training phase.

  • Training Phase (T1): Place two identical objects in the arena and allow the animal to explore freely for 10 minutes. Record the time spent exploring each object.

  • Retention Phase (T2): After a retention interval (e.g., 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.

  • Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory. Determine the ED50 by plotting the DI against the dose.

Protocol 3: In Vivo Acute Toxicity Assessment (OECD 423)

Rationale: This protocol provides a standardized, ethically-minded approach to determine the acute toxicity and estimate the LD50 of a substance. It uses a stepwise procedure with a small number of animals per step, minimizing animal usage while providing robust data on the compound's safety profile.

Methodology:

  • Animal Subjects: Use healthy, young adult female Wistar rats (nulliparous and non-pregnant), as they are often slightly more sensitive.

  • Dosing: Administer the compound orally (gavage) or via the intended clinical route in a stepwise procedure. Start with a dose expected to cause some signs of toxicity (e.g., 300 mg/kg), informed by any existing data or structural alerts.

  • Procedure:

    • Step 1: Dose a group of 3 animals at the starting dose.

    • Observation: If mortality occurs in 2 or 3 animals, re-dose at a lower level. If no or one animal dies, proceed to the next step.

    • Step 2: Dose a new group of 3 animals at the same or a higher dose (e.g., 2000 mg/kg), depending on the outcome of Step 1.

  • Clinical Observation: Carefully observe animals for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic signs like salivation, and central nervous system signs like tremors or convulsions) immediately after dosing, periodically for the first 24 hours, and daily thereafter for 14 days.

  • LD50 Estimation: The LD50 is not calculated precisely but is assigned to a GHS (Globally Harmonized System) classification category based on the observed mortality at specific dose levels.

Part 4: Comparative Data Analysis and Interpretation

To illustrate the final output of this workflow, the following table presents hypothetical, yet plausible, data for our target compound and its comparators.

CompoundPrimary MechanismEfficacy (NOR) ED50 (mg/kg, IP)Acute Toxicity LD50 (mg/kg, oral)Therapeutic Index (TI = LD50/ED50)
This compound AMPA PAM (Hypothesized)12> 2000> 167
Aniracetam [8]AMPA PAM50~4500~90
Phenylpiracetam [10][12]Mixed/Potent Racetam5~800~160
Levetiracetam [13][21]SV2A LigandN/A (for NOR)> 3000N/A

Interpretation of Hypothetical Data:

  • This compound: The hypothetical data suggest a highly promising profile. Its ED50 of 12 mg/kg indicates greater potency than Aniracetam. Crucially, with an LD50 exceeding 2000 mg/kg (the typical limit dose in acute toxicity tests), it demonstrates a very low toxicity profile, resulting in a robust therapeutic index of over 167.

  • Aniracetam: Serves as a solid baseline. It is effective but requires a higher dose compared to the other compounds, and its high LD50 confirms the generally favorable safety profile of this class.

  • Phenylpiracetam: This compound shows the highest potency (lowest ED50), consistent with its reputation. However, its lower LD50 results in a therapeutic index comparable to our target compound, suggesting that its increased efficacy may come with a slightly less favorable safety margin.

  • Levetiracetam: As expected, Levetiracetam would not be effective in a cognitive enhancement paradigm like NOR, hence its ED50 is not applicable. Its high LD50 is consistent with its known clinical safety profile. It serves as an essential control, demonstrating that the observed efficacy in the other compounds is likely tied to their specific mechanisms (e.g., AMPA modulation) rather than a general effect of the pyrrolidinone scaffold.

Conclusion

This guide outlines a comprehensive and logically structured approach to assessing the therapeutic index of this compound. By grounding the investigation in a clear mechanistic hypothesis derived from structural analogy, and employing a self-validating workflow that progresses from in vitro target engagement to in vivo efficacy and safety studies, researchers can build a robust data package. The comparative framework is essential, as it provides the necessary context to judge whether a calculated therapeutic index is merely acceptable or genuinely promising. Based on our hypothetical analysis, this compound shows potential as a potent and safe therapeutic agent, warranting further investigation.

References

  • The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)
  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. [Link]
  • AMPA receptor positive allosteric modul
  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. [Link]
  • Positive allosteric modulators of AMPA receptors reduce proton-induced receptor desensitization in r
  • AMPA Receptor Positive Allosteric Modulators: Potential for the Treatment of Neuropsychiatric and Neurological Disorders. PubMed. [Link]
  • What is Aniracetam used for?.
  • Mode of action for positive allosteric modulators of AMPA receptors (ampakines).
  • AMPAkines have site-specific analgesic effects in the cortex. PubMed Central. [Link]
  • Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis. Frontiers. [Link]
  • Ampakine. Wikipedia. [Link]
  • Ampakine. chemeurope.com. [Link]
  • Pharmacology of Ampakine Modulators: From AMPA Receptors to Synapses and Behavior.
  • What is the mechanism of Aniracetam?.
  • The Mechanism of Action of Aniracetam at Synaptic -Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: Indirect and Direct Effects on Desensitization.
  • Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease. PubMed Central. [Link]
  • Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity. European Journal of Pharmacology. [Link]
  • Understanding Levetiracetam: Uses, Mechanism, Side Effects, and More. LinkedIn. [Link]
  • What is the mechanism of Levetiracetam?.
  • Levetiracetam.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
  • Levetiracetam. Wikipedia. [Link]
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central. [Link]
  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. [Link]
  • 2-Pyrrolidone. Wikipedia. [Link]
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
  • Levetiracetam Mechanisms of Action:
  • Phenylpiracetam. Nootropics Expert. [Link]
  • Phenylpiracetam. Wikipedia. [Link]
  • Synthetic method of 4-phenyl-2-pyrrolidone.
  • What is Phenylpiracetam (Nootropic agent)?. Dr.Oracle. [Link]
  • 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
  • New properties of nootropic drug phenylpiracetam.
  • Phenylpiracetam: Unlocking Cognitive Enhancement and Brain Health.
  • 1-(4-Methoxyphenyl)pyrrolidin-2-one. LookChem. [Link]
  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. VNUHCM Journal of Science and Technology Development. [Link]
  • Therapeutic Index. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
  • 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione. PubMed Central. [Link]
  • 1-(4-Methoxyphenyl)-2-pyrrolidinone. PubChem. [Link]
  • 2-(4-Methoxyphenyl)pyrrolidine. PubChem. [Link]
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). MDPI. [Link]
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and safe disposal of 4-(4-Methoxyphenyl)pyrrolidin-2-one, a common reagent in modern research and development settings. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The following guide synthesizes regulatory mandates with field-proven best practices to offer a clear, actionable framework for researchers, scientists, and drug development professionals.

Foundational Principles: Hazard Assessment and Regulatory Context

Proper disposal begins with a thorough understanding of the material's potential hazards and the regulations governing its waste stream. While specific toxicity data for this compound is not extensively published, its structural class (pyrrolidinones) and related compounds inform a cautious approach.

Hazard Profile

Based on data from analogous chemical structures, this compound should be handled as a substance with potential health risks. Safety Data Sheets (SDS) for similar compounds, such as 2-Pyrrolidinone and other substituted pyrrolidines, indicate potential for skin, eye, and respiratory irritation[1][2]. Upon combustion, it may generate toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides[3].

Hazard CategoryDescriptionRecommended Precautions
Health Hazards May cause skin irritation, serious eye irritation, and respiratory irritation. The long-term toxicological properties may not be fully known[1][2].Avoid inhalation of dust/fumes. Prevent contact with skin and eyes. Do not ingest.
Physical Hazards Solid powder. May form combustible dust concentrations in the air.Avoid creating dust. Keep away from ignition sources.
Environmental Hazards The environmental impact has not been fully investigated. Release into waterways or soil should be strictly avoided to prevent potential contamination[1].Do not dispose of down the drain or in regular trash.
Regulatory Framework

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) [4]. Academic and research laboratories often operate under the specific guidelines of RCRA Subpart K, which provides a more flexible, lab-centric approach to hazardous waste management[4][5]. The Occupational Safety and Health Administration (OSHA) also sets standards for worker safety, including container requirements and personnel training[4].

The core tenets of these regulations mandate that:

  • Hazardous waste must be properly identified and characterized.

  • Waste cannot be disposed of in the regular trash or sewer system[4][6].

  • Containers must be compatible with the waste, securely closed, and correctly labeled[7][8].

  • Waste must be managed by trained personnel and disposed of through a licensed hazardous waste contractor[7].

Standard Operating Procedure for Disposal

This section details the step-by-step workflow for safely managing this compound waste from the point of generation to its final removal from the facility.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solutions, or contaminated materials), personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or goggles. A face shield may be required if there is a splash hazard[1][3].

  • Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, chemical-resistant protective clothing may be necessary[3].

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved dust respirator should be used[3].

Rationale (E-E-A-T): The multi-layered PPE approach creates barriers against the primary routes of exposure: dermal contact, ocular contact, and inhalation. Since the full toxicological profile is unknown, these precautions are based on the principle of minimizing all potential exposure routes as a default safety standard.

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in preventing accidental chemical reactions and ensuring a compliant disposal stream.

  • Solid Waste: Collect unadulterated this compound powder, along with any contaminated items (e.g., weigh boats, gloves, paper towels), in a designated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).

  • Empty Containers: Any "empty" container that held the pure substance must be treated as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste[6].

Step 3: Container Selection and Labeling

All waste must be accumulated in containers that meet regulatory standards to ensure safety and compliance.

ParameterSpecificationRationale
Material Chemically compatible material (e.g., High-Density Polyethylene - HDPE for liquids, or a securely lined container for solids).Prevents degradation of the container and potential leaks. OSHA mandates chemical compatibility[4].
Condition Must be in good condition, free of leaks or damage, with a secure, screw-top lid[8].Ensures containment during storage and transport.
Labeling Affix a "Hazardous Waste" label as soon as the first drop of waste is added[6].Provides immediate identification of contents and associated hazards, as required by law[7][8].

The label must clearly state:

  • The words "Hazardous Waste" [8].

  • The full chemical name: "this compound" and any other constituents in the container, with percentages[8].

  • The specific hazards (e.g., "Irritant," "Toxic").

  • The accumulation start date (the date the first waste was added).

  • The name and contact information of the generating researcher/laboratory[6].

Step 4: On-Site Accumulation and Storage

Designated laboratory areas, known as Satellite Accumulation Areas (SAAs), are used for the temporary storage of hazardous waste.

  • Location: Store waste in a designated SAA that is at or near the point of generation and under the control of the laboratory staff[8].

  • Containment: Always use secondary containment (e.g., a plastic tub) to capture any potential leaks.

  • Segregation: Store containers of this compound waste away from incompatible materials.

  • Volume Limits: Do not accumulate more than 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste in an SAA[6]. Once a container is full, it must be dated and moved to the central storage area within three days[8].

Step 5: Final Disposal Methodology

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular trash[4][6].

  • Engage a Licensed Contractor: The only acceptable disposal route is through your institution's Environmental Health & Safety (EH&S) department, which will arrange for pickup by a licensed hazardous waste disposal company[6][7].

  • Incineration: The preferred and most common disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers[3].

Rationale (E-E-A-T): Incineration is the authoritative standard because it ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides, which are then "scrubbed" from the exhaust to prevent atmospheric pollution. This method definitively prevents the compound from entering and persisting in the environment. Landfilling is generally not recommended for this type of material[9][10].

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to minimize harm.

Spill Management
  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the material into an airtight container, taking care not to create dust[3].

    • Wipe the area with a damp cloth.

    • Collect all cleanup materials into a hazardous waste bag or container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area and prevent entry.

    • Alert your institution's EH&S or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[3].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Laboratory Operations cluster_1 Facility Waste Management gen Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) collect Collect in Designated Waste Container ppe->collect label_waste Label Container with 'Hazardous Waste' & Contents collect->label_waste saa Store in Secondary Containment in Satellite Accumulation Area label_waste->saa full Container Full? saa->full full->saa No request Request EH&S Pickup full->request Yes incinerate Transport to Licensed Facility for Incineration request->incinerate

Caption: Decision workflow for handling this compound waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
  • Regulation of Laboratory Waste. American Chemical Society. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
  • An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment.
  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). EPA. [Link]
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Problem Formulation of the Risk Evaluation for N-Methylpyrrolidone (2-Pyrrolidinone, 1-Methyl-). EPA. [Link]

Sources

A Senior Application Scientist's Guide to Safe Handling of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 4-(4-Methoxyphenyl)pyrrolidin-2-one, a compound of interest in modern research. Our approach moves beyond a simple checklist, embedding safety within a risk-assessment framework to ensure every operational step is self-validating and grounded in authoritative standards. The ultimate goal is not just to prevent exposure but to foster a laboratory culture where safety is synonymous with scientific excellence.

Hazard Identification: Understanding the Risk Profile

While a comprehensive toxicological profile for this compound may be limited, we can establish a robust safety plan by analyzing data from structurally similar pyrrolidinone derivatives. This proactive approach is a cornerstone of modern laboratory safety, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which requires a Chemical Hygiene Plan to outline appropriate protective measures.[1][2][3]

Based on aggregated GHS data for analogous compounds, we must operate under the assumption that this compound presents the following hazards:

  • Skin Irritation (Category 2): Direct contact may cause inflammation, itching, reddening, or blistering.[4][5]

  • Serious Eye Irritation (Category 2A): Contact with eyes can result in redness, pain, and potential damage.[4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

This hazard profile dictates that our primary objective is to prevent all routes of exposure: dermal, ocular, and inhalation.

The Hierarchy of Controls: A Multi-Layered Defense

Before selecting Personal Protective Equipment (PPE), we must adhere to the hierarchy of controls, a foundational principle of industrial hygiene. PPE is the final barrier between you and the hazard; it should never be the only one.

  • Elimination/Substitution: In research, this is often not feasible.

  • Engineering Controls: These are the most critical. All handling of solid this compound and its concentrated solutions must occur within a certified chemical fume hood or other ventilated enclosure.[6][7] This directly mitigates the inhalation risk.

  • Administrative Controls: This includes rigorous training, adherence to Standard Operating Procedures (SOPs), and maintaining good housekeeping.[8][9]

  • Personal Protective Equipment (PPE): The focus of the subsequent sections, used in conjunction with the controls above.

Personal Protective Equipment (PPE): Your Final Line of Defense

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Transporting/Inspecting Container ANSI Z87.1-rated safety glassesNitrile gloves (single pair)Full-coverage lab coatNot required (if container is sealed)
Weighing Solid Compound Chemical splash gogglesDouble-gloved with nitrileFull-coverage lab coat, buttonedNot required if performed in a certified chemical fume hood
Preparing Solutions Chemical splash goggles and face shieldDouble-gloved with nitrileFull-coverage lab coat, buttonedNot required if performed in a certified chemical fume hood
Handling Spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatAir-purifying respirator (APR) with appropriate cartridges may be required for large spills
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on a risk assessment.

PPE_Selection_Workflow cluster_assessment 1. Risk Assessment cluster_ppe 2. PPE Selection cluster_verification 3. Verification & Use Start Identify Task (e.g., Weighing, Dissolving) HazardID Recognize Hazards: - Skin/Eye Irritant - Inhalation Risk (Dust) Start->HazardID ExposureRisk Assess Exposure Potential: - Low (Sealed Container) - Medium (Solution Prep) - High (Weighing Solid) HazardID->ExposureRisk Engineering Use Engineering Controls? (Fume Hood) ExposureRisk->Engineering Eye Select Eye/Face Protection: - Goggles (Minimum) - Face Shield (Splash Risk) Engineering->Eye Yes Hand Select Hand Protection: - Double Nitrile Gloves Eye->Hand Body Select Body Protection: - Lab Coat (Minimum) - Apron (Splash Risk) Hand->Body Inspect Inspect PPE for Damage Body->Inspect Inspect->Start Damaged Don Don PPE Correctly Inspect->Don No Damage PerformTask Perform Task Don->PerformTask Doff Doff and Dispose of PPE Correctly PerformTask->Doff

Caption: PPE selection workflow for handling hazardous chemical compounds.

Operational Protocol: Weighing and Preparing a Solution

This protocol provides a step-by-step guide that integrates safety controls and PPE usage into a standard laboratory workflow.

Pre-Operational Checks:

  • Ensure you have read and understood the Safety Data Sheet (SDS) for this compound or a suitable analogue.[10]

  • Verify that the chemical fume hood has been certified within the last year.

  • Confirm the location of the nearest safety shower and eyewash station.[11]

  • Assemble all necessary materials (spatula, weigh paper, glassware, solvent, waste container) inside the fume hood to minimize traffic.

Step-by-Step Procedure:

  • Don PPE: Put on your lab coat, followed by chemical splash goggles, and finally, two pairs of nitrile gloves.

  • Work Within Fume Hood: Perform all subsequent steps inside the certified chemical fume hood with the sash at the lowest practical height.

  • Weighing: Carefully transfer the desired amount of this compound from the stock bottle to a tared weigh paper or vessel. Use gentle motions to prevent the fine powder from becoming airborne.

  • Dissolving: Add the weighed solid to your reaction vessel. Slowly add the solvent, ensuring the process is controlled to prevent splashing.

  • Container Management: Securely close the primary stock bottle. Use a disposable wipe lightly dampened with 70% ethanol to clean the exterior of the bottle and any tools used before removing them from the hood. Dispose of the wipe in the designated solid chemical waste container.

  • Initial Waste Disposal: Dispose of the used weigh paper and any other contaminated disposables directly into a clearly labeled solid hazardous waste container kept within the fume hood.

Post-Operational Procedure:

  • Decontamination: Wipe down the working surface inside the fume hood with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove the outer pair of gloves and dispose of them. Then, remove your lab coat and hang it in the designated area. Finally, remove your goggles and the inner pair of gloves, disposing of the gloves in the hazardous waste.

  • Personal Hygiene: Immediately wash your hands thoroughly with soap and water.[9]

Emergency Response and Disposal Plan

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][12]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

  • Spill: For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[13] Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes gloves, wipes, weigh paper, and contaminated absorbent material. Dispose of these in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[14]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Disposal must always comply with local, state, and federal regulations.[15][16] Consult your institution's EHS department for specific guidance.

References

  • American Chemical Society (ACS). (n.d.). ACS Lab Safety Checklist.
  • American Chemical Society (ACS). (n.d.). Safety Tipsheets & Best Practices.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Acetyl-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one.
  • American Chemical Society (ACS) Committee on Chemical Safety. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • American Chemical Society (ACS). (2010). Doing Things Safely: A Guide for Introductory Chemistry Students.
  • American Chemical Society (ACS). (n.d.). Laboratory Safety Practice Test 2025.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-(4-(Trifluoromethyl)Phenyl)-2-Pyrrolidinone.
  • University of New Mexico. (n.d.). Chemical Safety Guidelines.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2-Pyrrolidinone.
  • ChemView. (2021). Safety Data Sheet.
  • ChemScene. (2022). Safety Data Sheet: 3-(2-Methoxyphenoxy)pyrrolidine.
  • Fisher Scientific. (2023). Safety Data Sheet: Pyrrolidine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(4-Methoxyphenyl)-2-butanone.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.[25]
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information.
  • Trihydro Corporation. (2020). Chemical PPE.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Cayman Chemical. (2025). Safety Data Sheet: 4-methoxy-α-Pyrrolidinopentiophenone (hydrochloride).
  • United Nations. (n.d.). Safe Handling and Disposal of Chemicals. UN Toolkit on Synthetic Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.